molecular formula C7H4BrFN2 B3027622 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine CAS No. 1352625-30-9

3-Bromo-6-fluoropyrazolo[1,5-a]pyridine

Cat. No.: B3027622
CAS No.: 1352625-30-9
M. Wt: 215.02
InChI Key: UZRGAYLDHCBIHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-fluoropyrazolo[1,5-a]pyridine (CAS 1352625-30-9) is a versatile halogenated heterocyclic compound with the molecular formula C7H4BrFN2 and a molecular weight of 215.02 g/mol. This fused bicyclic scaffold serves as a privileged structure in medicinal chemistry, particularly as a high-value synthetic intermediate for the development of protein kinase inhibitors (PKIs) in targeted cancer therapy . The strategic placement of bromo and fluoro substituents at the 3- and 6- positions, respectively, makes this compound an excellent electrophilic precursor for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki reactions, and nucleophilic aromatic substitutions . Researchers utilize this building block to create diverse compound libraries for probing oncogenic signaling pathways. Its core pyrazolo[1,5-a]pyridine structure is a key pharmacophore in small molecules designed to selectively inhibit kinase enzymes that are frequently disrupted in cancers . This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-6-fluoropyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-6-3-10-11-4-5(9)1-2-7(6)11/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRGAYLDHCBIHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101279033
Record name 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101279033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352625-30-9
Record name 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352625-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101279033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary medicinal chemistry, the pyrazolo[1,5-a]pyridine scaffold has emerged as a cornerstone for the development of novel therapeutics. Its rigid, planar structure and versatile synthetic handles make it an ideal framework for designing potent and selective modulators of various biological targets. This guide focuses on a particularly compelling derivative, 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine (CAS Number: 1352625-30-9), a key building block in the synthesis of advanced pharmaceutical agents, most notably kinase inhibitors. This document will provide a comprehensive overview of its synthesis, physicochemical properties, and its burgeoning role in the development of next-generation targeted therapies.

Physicochemical Properties and Structural Attributes

A thorough understanding of a compound's physicochemical properties is paramount for its effective application in drug discovery and development. The key properties of this compound are summarized below:

PropertyValueSource
CAS Number 1352625-30-9[1]
Molecular Formula C₇H₄BrFN₂[1]
Molecular Weight 215.02 g/mol [1]
Appearance White to off-white solidSupplier Data
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in common organic solvents such as DMSO and DMFGeneral knowledge

The structure of this compound is characterized by the fusion of a pyrazole and a pyridine ring. The strategic placement of the bromine atom at the 3-position and the fluorine atom at the 6-position are critical to its utility. The bromine atom serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions to introduce further molecular complexity and to modulate the compound's biological activity. The fluorine atom, a common bioisostere for a hydrogen atom in medicinal chemistry, can enhance metabolic stability, binding affinity, and membrane permeability.

Synthesis and Chemical Reactivity: A Proposed Synthetic Pathway

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be conceptualized based on established methodologies for the synthesis of related pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds. The most common approach involves the cyclocondensation of an appropriately substituted aminopyridine with a 1,3-bielectrophilic species.[2][3]

A logical synthetic strategy would commence with a substituted aminopyridine, which then undergoes a cyclization reaction to form the pyrazolo[1,5-a]pyridine core, followed by a bromination step.

Proposed Synthetic Workflow:

G A 2-Amino-5-fluoropyridine B N-amination A->B (e.g., Hydroxylamine-O-sulfonic acid) C N-amino-5-fluoropyridinium salt B->C D [3+2] Cycloaddition with a suitable 1,3-dielectrophile C->D E 6-Fluoropyrazolo[1,5-a]pyridine D->E F Electrophilic Bromination (e.g., NBS) E->F G This compound F->G

A proposed synthetic workflow for this compound.

Step-by-Step Methodological Considerations:

  • N-Amination of 2-Amino-5-fluoropyridine: The synthesis would likely begin with the N-amination of 2-amino-5-fluoropyridine. This can be achieved using various aminating agents, such as hydroxylamine-O-sulfonic acid, to form the corresponding N-aminopyridinium salt. This intermediate is primed for the subsequent cyclization step.

  • [3+2] Cycloaddition: The N-aminopyridinium salt can then undergo an oxidative [3+2] cycloaddition reaction with a suitable 1,3-bielectrophilic partner, such as an α,β-unsaturated carbonyl compound.[1][4] This metal-free reaction typically proceeds under mild conditions and offers a high degree of functional group tolerance, leading to the formation of the 6-fluoropyrazolo[1,5-a]pyridine core.

  • Electrophilic Bromination: The final step involves the regioselective bromination of the 6-fluoropyrazolo[1,5-a]pyridine intermediate. The pyrazolo[1,5-a]pyrimidine core is known to undergo electrophilic substitution, and reagents like N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile are commonly employed for this transformation.[5] This step is expected to yield the desired this compound.

This proposed pathway represents a logical and efficient approach to the synthesis of the target compound, leveraging well-established and robust chemical transformations.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine scaffolds are recognized as "privileged structures" in medicinal chemistry, particularly in the realm of kinase inhibitors.[6][7] Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Mechanism of Action as Kinase Inhibitors:

Pyrazolo[1,5-a]pyridine derivatives typically function as ATP-competitive inhibitors. They are designed to mimic the adenine moiety of ATP, binding to the ATP-binding pocket of the target kinase and thereby preventing the phosphorylation of downstream substrates. This inhibition of kinase activity can disrupt the aberrant signaling pathways that drive disease progression.

G cluster_0 Kinase Active Site cluster_1 Inhibition by this compound Derivative ATP ATP Kinase Kinase ATP->Kinase Binds Substrate Substrate Kinase->Substrate Phosphorylates Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Inhibitor 3-Bromo-6-fluoro- pyrazolo[1,5-a]pyridine Derivative Kinase_Inhibited Kinase Inhibitor->Kinase_Inhibited Binds to ATP pocket No_Phosphorylation No Phosphorylation Kinase_Inhibited->No_Phosphorylation

General mechanism of pyrazolo[1,5-a]pyridine-based kinase inhibition.

Potential Kinase Targets:

While the specific kinase targets for this compound are not definitively established in the reviewed literature, the broader class of pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives has shown potent inhibitory activity against a range of kinases, including:

  • PI3K (Phosphoinositide 3-kinase): Several studies have reported the development of pyrazolo[1,5-a]pyridine derivatives as selective inhibitors of PI3K isoforms, which are key components of a signaling pathway that is frequently mutated in cancer.[8][9]

  • CDKs (Cyclin-Dependent Kinases): The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to develop inhibitors of CDKs, such as CDK9, which are crucial regulators of the cell cycle and transcription.[10]

  • Trk (Tropomyosin Receptor Kinase): The pyrazolo[1,5-a]pyrimidine nucleus is a core feature of approved Trk inhibitors used in the treatment of cancers with NTRK gene fusions.[11]

  • CSK (C-Terminal Src Kinase): Pyrazolo[1,5-a]pyridine-based compounds have been investigated as inhibitors of CSK, a negative regulator of T-cell activation, with potential applications in immuno-oncology.[12]

The 3-bromo-6-fluoro substitution pattern on the pyrazolo[1,5-a]pyridine core provides a valuable starting point for the synthesis of libraries of potential kinase inhibitors. The bromine atom at the 3-position can be readily functionalized using cross-coupling reactions to explore the structure-activity relationship (SAR) and optimize potency and selectivity for a specific kinase target.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. A comprehensive review of the Safety Data Sheet (SDS) is essential before use. General handling guidelines include:

  • Use in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion and Future Perspectives

This compound is a high-value building block with significant potential in the field of drug discovery. Its strategic functionalization with bromine and fluorine atoms on the privileged pyrazolo[1,5-a]pyridine scaffold makes it an attractive starting material for the synthesis of potent and selective kinase inhibitors. While further research is needed to fully elucidate its specific biological targets and mechanism of action, the extensive body of literature on related compounds strongly suggests its utility in the development of novel therapies for cancer and other diseases driven by aberrant kinase signaling. The continued exploration of the chemical space around this versatile scaffold is poised to yield the next generation of targeted therapeutics.

References

  • Ravi, C., Samanta, S., Mohan, D. C., Reddy, N. N. K., & Adimurthy, S. (2017). Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Synthesis, 49(11), 2513-2522. [Link]
  • Abdel-Aziz, A. A. M., El-Subbagh, H. I., & Kunieda, T. (2006). Synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives as antimicrobial and antifungal agents. Bioorganic & Medicinal Chemistry, 14(18), 6145-6154.
  • Hylton, M., et al. (2012). Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 58-63. [Link]
  • Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2018). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 8(63), 36245-36266. [Link]
  • Cieślik, W., et al. (2022).
  • Kendall, J. D., et al. (2014). Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. MedChemComm, 5(1), 41-46. [Link]
  • Encyclopedia.pub. (2021). Functional Pyrazolo[1,5-a]pyrimidines.
  • El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2019). Synthesis of uniquely substituted pyrazolo[1,5-a]pyridine and pyrido[1,2-b]indazole derivatives through AcOH and O2-promoted cross-dehydrogenative coupling reactions between 1,3-dicarbonyl compounds and N-amino-2-iminopyridines. ACS Omega, 4(9), 13856-13867. [Link]
  • Lavecchia, A., et al. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & Medicinal Chemistry Letters, 25(19), 4148-4153. [Link]
  • Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(14), 4293. [Link]
  • Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. Physical Chemistry Chemical Physics, 22(42), 24654-24664. [Link]
  • Yu, D.-G., et al. (2014). Metal-free, selective C–N bond formation between N-heterocycles and halo-N-heterocycles. RSC Advances, 4(94), 52203-52206. [Link]
  • Unzue, A., & Palacios, F. (2020). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry, 199, 112391. [Link]
  • Scott, P. J. H., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Tetrahedron Letters, 57(15), 1668-1671. [Link]
  • Dzierba, C. D., et al. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters, 10(7), 1036-1041. [Link]
  • CN102898358A - Preparation method of fluoropyridine compounds - Google Patents. (n.d.).
  • SpectraBase. (n.d.). pyrazolo[1,5-a]pyrimidine-2-carboxamide, 3-bromo-5-phenyl-N-propyl-7-(trifluoromethyl)-.
  • SpectraBase. (n.d.). 3-BROMO-6-FLUORO-8-NITROQUINOLINE.
  • AbacipharmTech. (n.d.). This compound.
  • Sharma, P., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(3), 629. [Link]
  • MySkinRecipes. (n.d.). 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine.

Sources

3-Bromo-6-fluoropyrazolo[1,5-a]pyridine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine: Properties, Synthesis, and Applications in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic compound of significant interest to the drug discovery and development sector. The pyrazolo[1,5-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents. This document details the molecule's fundamental physicochemical properties, outlines a robust synthetic protocol and subsequent analytical characterization workflow, and explores its functional significance and diverse applications. By elucidating the roles of its specific halogen substituents—bromine as a versatile synthetic handle and fluorine for modulating pharmacokinetic properties—this guide serves as a critical resource for researchers leveraging this building block in the design of novel therapeutics, from kinase inhibitors to antitubercular agents.

Physicochemical Properties and Structure

This compound is a bicyclic heteroaromatic compound. The fusion of the pyrazole and pyridine rings creates a rigid, planar scaffold, while the strategic placement of bromo and fluoro substituents provides unique chemical and biological properties. The bromine at the C3 position serves as a key functional group for subsequent cross-coupling reactions, and the fluorine at the C6 position can enhance metabolic stability and receptor binding affinity.

Caption: Chemical structure of this compound.

Table 1: Core Physicochemical Properties

Property Value Source(s)
Molecular Formula C₇H₄BrFN₂ [1]
Molecular Weight 215.022 g/mol [1]
CAS Number 1352625-30-9 [2][3]
IUPAC Name This compound
InChI Key UZRGAYLDHCBIHZ-UHFFFAOYSA-N [1]
Canonical SMILES C1=CC2=C(C=NN2C=C1F)Br [1]
Physical Form Solid (inferred from analogs) [4]

| Primary Hazards | Irritant (inferred from analogs) |[4][5] |

Synthesis and Analytical Characterization

The synthesis of this compound is logically approached through a late-stage bromination of a pre-formed 6-fluoropyrazolo[1,5-a]pyridine core. This strategy is efficient as the pyrazolo[1,5-a]pyrimidine system is electron-rich, making it susceptible to electrophilic substitution, particularly at the C3 position.

Retrosynthesis Target This compound SM1 6-Fluoropyrazolo[1,5-a]pyridine Target->SM1 C-Br bond formation Reagent Electrophilic Brominating Agent (e.g., NBS) Target->Reagent

Caption: Retrosynthetic analysis for this compound.

Experimental Protocol: Electrophilic Bromination

This protocol describes the synthesis based on established methods for brominating the pyrazolo[1,5-a]pyrimidine scaffold.[6]

Objective: To synthesize this compound via regioselective bromination.

Materials:

  • 6-Fluoropyrazolo[1,5-a]pyridine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 - 1.1 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 6-fluoropyrazolo[1,5-a]pyridine (1.0 eq) in anhydrous acetonitrile, add N-Bromosuccinimide (1.05 eq) in one portion at room temperature.

    • Rationale: NBS is a mild and effective source of electrophilic bromine (Br⁺), which preferentially attacks the electron-rich C3 position of the pyrazolo[1,5-a]pyridine ring system. Acetonitrile is a suitable polar aprotic solvent for this transformation.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

    • Redissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (to quench any remaining bromine), saturated aqueous sodium bicarbonate (to neutralize any acidic byproducts), and brine.

    • Rationale: This aqueous work-up sequence effectively removes unreacted reagents and byproducts like succinimide, purifying the crude product in the organic phase.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Analytical Characterization Workflow

Post-synthesis, a rigorous analytical workflow is essential to confirm the identity, structure, and purity of the final compound.

Workflow cluster_purification Purification & Isolation cluster_analysis Analytical Confirmation Crude Crude Product from Work-up Purified Purified Solid via Chromatography Crude->Purified LCMS LC-MS Analysis (Purity & Mass Confirmation) Purified->LCMS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F for Structure) Purified->NMR Final Confirmed Pure Compound LCMS->Final NMR->Final

Caption: Post-synthesis workflow for purification and characterization.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used to confirm the molecular weight of the product (m/z for [M+H]⁺ ≈ 215.0, 217.0 with characteristic isotopic pattern for bromine) and to assess its purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for unambiguous structure elucidation. ¹H NMR will show shifts in the aromatic protons, ¹³C NMR will confirm the carbon skeleton, and ¹⁹F NMR will provide a signal confirming the presence and environment of the fluorine atom. Spectroscopic data for the parent compound is available for comparison.[7]

Significance and Applications in Drug Discovery

The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its synthetic versatility and presence in a wide array of pharmacologically active molecules.[8]

The Role of Halogenation

The specific halogenation pattern of this compound is critical to its utility:

  • C3-Bromine: This position serves as a highly versatile synthetic handle. The C-Br bond is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.[8][9] This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

  • C6-Fluorine: The introduction of a fluorine atom is a common strategy in medicinal chemistry to fine-tune a drug candidate's properties. Fluorine can enhance metabolic stability by blocking potential sites of oxidative metabolism, improve cell membrane permeability, and increase binding affinity to target proteins through favorable electrostatic or hydrogen bonding interactions.[10]

Therapeutic Targets and Applications

Derivatives of the pyrazolo[1,5-a]pyridine core, accessible from building blocks like this compound, have shown potent activity against several key therapeutic targets:

  • Kinase Inhibition: The scaffold is a common feature in kinase inhibitors. The ability to modify the C3 position allows for targeted interactions within the ATP-binding pocket of various kinases, which are often implicated in cancer and inflammatory diseases.[10]

  • PI3Kδ Inhibition: Specific pyrazolo[1,5-a]pyrimidine derivatives have been designed and synthesized as potent and selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ).[9] This enzyme is crucial in immune cell signaling, making its inhibitors promising candidates for treating inflammatory and autoimmune diseases like asthma and chronic obstructive pulmonary disease (COPD).[9]

  • Antituberculosis Agents: In the search for new drugs to combat drug-resistant Mycobacterium tuberculosis (Mtb), pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have emerged as a highly potent class of compounds.[11] They have demonstrated excellent activity against both drug-susceptible and drug-resistant Mtb strains, highlighting the scaffold's potential in addressing infectious diseases.[11]

  • Fluorescent Probes: Beyond therapeutics, the pyrazolo[1,5-a]pyridine core possesses favorable photophysical properties. It has been successfully utilized as a novel fluorophore for developing chemical sensors, such as probes for detecting intracellular pH changes in biological systems.[12]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound must be consulted from the supplier, general precautions for halogenated heterocyclic compounds should be followed. Based on structurally similar molecules, this compound should be regarded as a potential irritant (H302: Harmful if swallowed, H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation).[4][5]

Recommended Handling Procedures:

  • Handle only within a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, potentially under an inert atmosphere as recommended for similar compounds.[4]

Conclusion

This compound is more than a simple chemical; it is a highly valuable and strategically designed building block for modern drug discovery. Its combination of a privileged heterocyclic core with orthogonal synthetic handles (C3-Br) and property-modulating substituents (C6-F) provides researchers with a powerful tool for developing novel small-molecule therapeutics. From oncology to infectious disease and beyond, the potential applications of this scaffold are vast and continue to expand, making this compound a key resource for medicinal chemists aiming to address unmet medical needs.

References

  • This compound. AbacipharmTech.
  • This compound | 1352625-30-9. ChemicalBook.
  • This compound(1352625-30-9) 1 H NMR. ChemicalBook.
  • Methyl 7-bromo-6-fluoropyrazolo[1,5-A]pyridine-3-carboxyl
  • 1352625-30-9|this compound. BLDpharm.
  • 3-Bromo-5-chloropyrazolo(1,5-a)pyrimidine | C6H3BrClN3 | CID 45480507. PubChem.
  • 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine. Sigma-Aldrich.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
  • 3-BROMO-PYRAZOLO[1,5-A]PYRIMIDINE synthesis. ChemicalBook.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. PMC - NIH.
  • A novel pyrazolo[1,5-a]pyridine fluorophore and its applic

Sources

A Technical Guide to 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides an in-depth analysis of 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolo[1,5-a]pyridine scaffold is a privileged structure known for its diverse biological activities, including kinase inhibition and antituberculosis properties.[1][2] This document details a robust synthetic strategy for the title compound, methods for its structural elucidation, and a discussion of its chemical reactivity and potential applications in the development of novel therapeutics. It is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core is a fused, bicyclic N-heterocycle that has garnered substantial attention in pharmaceutical research. Its rigid, planar structure and versatile substitution patterns make it an ideal scaffold for designing targeted therapeutic agents.[3] Compounds incorporating this moiety have demonstrated a wide range of biological activities, acting as adenosine antagonists, kinase inhibitors, and antiherpetic agents.[1] The introduction of halogen substituents, such as bromine and fluorine, can significantly modulate the compound's physicochemical properties, including lipophilicity and metabolic stability, and provides a chemical handle for further functionalization, making this compound a valuable building block in drug discovery programs.

Synthesis of this compound

Synthetic Strategy and Mechanistic Rationale

The synthesis of this compound is most effectively approached through a two-step sequence: first, the construction of the 6-fluoropyrazolo[1,5-a]pyridine core, followed by regioselective bromination at the C3 position.

Step 1: Core Synthesis via [3+2] Cycloaddition. The pyrazolo[1,5-a]pyridine ring system is commonly formed via a [3+2] cycloaddition reaction. A well-established method involves the reaction of an N-aminopyridinium salt (derived from a 5-fluoropyridin-2-amine precursor) with an appropriate C2 synthon.[4][5] This approach offers high regioselectivity and proceeds under relatively mild conditions. The causality for this strategy lies in the inherent reactivity of the N-aminopyridinium ylide, which acts as a 1,3-dipole, readily engaging with electron-deficient alkynes or alkenes to form the fused pyrazole ring after an oxidative aromatization step.[1]

Step 2: Regioselective C-H Bromination. The pyrazolo[1,5-a]pyridine system is electron-rich, particularly at the C3 position of the pyrazole ring, making it susceptible to electrophilic substitution.[6] The use of a hypervalent iodine(III) reagent in conjunction with a bromide salt (e.g., KBr) provides a mild and highly regioselective method for C3-bromination.[7] Mechanistically, the hypervalent iodine reagent activates the bromide source to generate an electrophilic bromine species ("Br+"), which is then attacked by the electron-rich C3 position of the pyrazole ring. This method avoids the harsh conditions and potential side reactions associated with using elemental bromine.[7]

Detailed Experimental Protocol

Step 1: Synthesis of 6-fluoropyrazolo[1,5-a]pyridine

  • To a solution of 5-fluoropyridin-2-amine (1.0 eq) in a suitable solvent such as dichloromethane, add O-(Mesitylenesulfonyl)hydroxylamine (MSH) (1.1 eq) portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours to form the N-aminopyridinium salt intermediate.

  • In a separate flask, prepare a solution of the C2 partner, for example, an α,β-unsaturated carbonyl compound, in N-methylpyrrolidone (NMP). [1]

  • The N-aminopyridinium salt is carefully added to the solution of the C2 partner. The reaction is stirred at room temperature under an oxygen atmosphere for 12-24 hours to facilitate the [3+2] cycloaddition and subsequent oxidative aromatization.[1]

  • Upon completion (monitored by TLC), the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield 6-fluoropyrazolo[1,5-a]pyridine.

Step 2: Synthesis of this compound

  • To a solution of 6-fluoropyrazolo[1,5-a]pyridine (1.0 eq) in water, add potassium bromide (KBr) (1.5 eq). [7]

  • Add Phenyliodine(III) diacetate (PIDA) (1.0 eq) to the stirred suspension at ambient temperature. The reaction is typically complete within 3-5 hours.

  • Monitor the reaction progress by TLC. Once the starting material is consumed, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The resulting crude solid is purified by flash chromatography or recrystallization to afford pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow Figure 1: Synthetic Workflow A 5-Fluoropyridin-2-amine B N-Amination (MSH) A->B C N-Amino-5-fluoropyridinium Salt B->C D [3+2] Cycloaddition with C2 Synthon C->D E 6-Fluoropyrazolo[1,5-a]pyridine D->E F Regioselective Bromination (PIDA, KBr) E->F G This compound F->G

Caption: Figure 1: Synthetic Workflow for this compound.

Structural Elucidation and Physicochemical Properties

Spectroscopic Analysis

The structure of this compound is confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While a publicly available, fully assigned spectrum is not available, the expected data can be reliably predicted based on analysis of the parent scaffold and related halogenated analogs.[8][9]

Parameter Expected Value / Observation Justification
¹H NMR δ 7.0-8.5 ppm. Aromatic protons on the pyridine and pyrazole rings. Specific splitting patterns (doublets, triplets of doublets) will be observed due to H-H and H-F coupling. The proton at C7 would likely appear as a doublet of doublets with coupling to H5 and the adjacent fluorine. The proton at C2 will be a singlet.Based on known spectra of pyrazolo[1,5-a]pyridines and the electronic effects of F and Br substituents.[9][10]
¹³C NMR δ 90-160 ppm. The C3 carbon bearing the bromine atom will be significantly shifted. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) will be observable for carbons in proximity to the fluorine atom.Standard chemical shift ranges for aromatic heterocycles. The C-Br bond typically shifts the carbon signal to ~95-100 ppm.
¹⁹F NMR A single resonance. Indicates the presence of one fluorine environment in the molecule.
Mass Spec. (HRMS) C₇H₄BrFN₂. Calculated m/z for [M+H]⁺: 214.9615 / 216.9594 (Isotopic pattern for Br).Confirms the elemental composition and the presence of one bromine atom due to the characteristic M/M+2 isotopic pattern with ~1:1 intensity.
Physicochemical Data
Property Value Source
Molecular Formula C₇H₄BrFN₂PubChem
Molecular Weight 215.02 g/mol PubChem
CAS Number 1352625-30-9ChemicalBook[8]
Appearance Expected to be an off-white to pale yellow solidGeneral observation for similar compounds
XlogP (Predicted) 2.0 - 2.5Prediction based on similar structures[11]

Reactivity and Medicinal Chemistry Applications

Chemical Reactivity

The this compound scaffold possesses distinct sites of reactivity that are valuable for medicinal chemistry diversification.

  • C3-Position (C-Br Bond): The carbon-bromine bond is the most versatile functional handle. It is an excellent substrate for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a wide variety of aryl, heteroaryl, alkynyl, and amino substituents, enabling systematic Structure-Activity Relationship (SAR) studies.[3][12]

  • Pyridine Ring: The fluorine atom at the C6 position deactivates the pyridine ring towards electrophilic substitution but can activate the C5 and C7 positions for nucleophilic aromatic substitution (SNAᵣ) under specific conditions.[13]

  • Pyrazole Ring: The nitrogen atoms of the pyrazole moiety can act as hydrogen bond acceptors and coordination sites for metal ions, which can be critical for binding to biological targets like enzyme active sites.

Applications in Drug Discovery

The pyrazolo[1,5-a]pyridine core is a key component in numerous biologically active agents. The 3-bromo-6-fluoro derivative serves as a key intermediate for accessing analogs with enhanced potency and optimized pharmacokinetic profiles.

  • Kinase Inhibitors: Many kinase inhibitors utilize a heterocyclic core to interact with the hinge region of the ATP-binding pocket. The pyrazolo[1,5-a]pyridine scaffold is well-suited for this role. Further derivatization at the C3 position can introduce moieties that target solvent-exposed regions or induce specific conformational changes in the kinase.[14]

  • Antituberculosis Agents: A series of pyrazolo[1,5-a]pyridine-3-carboxamides have shown potent activity against drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.[15] The 3-bromo intermediate is crucial for synthesizing these amide derivatives.

  • Fluorescent Probes: The rigid, aromatic nature of the pyrazolo[1,5-a]pyridine system imparts favorable photophysical properties, leading to its use in the development of fluorescent probes for sensing pH and other biologically relevant analytes.[16]

Structure-Application Relationship Diagram

Structure_Application Figure 2: Structure-Application Relationships cluster_0 Chemical Features cluster_1 Synthetic Utility cluster_2 Medicinal Chemistry Applications C3_Br C3-Bromine Handle Coupling Cross-Coupling Reactions (Suzuki, etc.) C3_Br->Coupling N_Atoms Pyrazole Nitrogens (H-Bond Acceptors) Kinase Kinase Inhibitors N_Atoms->Kinase Hinge Binding Scaffold Rigid Planar Scaffold Probes Fluorescent Probes Scaffold->Probes Fluorophore Core C6_F C6-Fluorine (Metabolic Blocker) C6_F->Kinase ADME Profile SAR SAR Exploration Coupling->SAR SAR->Kinase Anti_TB Antituberculosis Agents SAR->Anti_TB

Caption: Figure 2: Relationship between structural features and applications.

Conclusion

This compound is a strategically important building block for the synthesis of novel chemical entities in drug discovery and materials science. Its synthesis is achievable through reliable and regioselective methods, and its structure offers multiple avenues for chemical diversification. The demonstrated utility of the pyrazolo[1,5-a]pyridine scaffold in developing potent kinase inhibitors and antituberculosis agents underscores the value of this intermediate for constructing libraries of biologically active molecules. This guide provides the foundational knowledge required for researchers to effectively synthesize, characterize, and utilize this versatile compound in their scientific endeavors.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines.
  • El-Ghandour, A. H., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 59.
  • Wang, J., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters, 24(7), 1535-1540.
  • Guchhait, S. K., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13864-13872.
  • Powers, M. S., et al. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters, 23(12), 4788-4792.
  • Ravi, C., et al. (2017). Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Synthesis, 49(11), 2513-2522.
  • ResearchGate. (n.d.). Synthesis and Mechanistic Investigation of Bipyrazolo[1,5- a ]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5-a]pyridines.
  • Li, Y., et al. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – A European Journal, 31(e202501589).
  • Chen, C., et al. (2022). Synthesis and Mechanistic Investigation of Bipyrazolo[1,5-a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5-a]pyridines. The Journal of Organic Chemistry, 87(15), 9851-9863.
  • Quiroga, J., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(16), 4999.
  • Adimurthy, S., & Guntreddi, T. (2025). Recent Advances in the Synthesis of Functionalized Pyrazolo [1,5-a]pyrimidines via C–H Functionalization. Synthesis.
  • Guntreddi, T., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances, 14(20), 14036-14040.
  • Shawali, A. S., et al. (2012). Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. Molecules, 17(5), 5777-5790.
  • ResearchGate. (n.d.). The synthesis of brominated pyrazolo[1,5‐a]pyridine derivatives from N‐aminopyridinium salts and bromoalkynes.
  • Supporting Information. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.
  • Miki, Y., et al. (1994). Synthesis of 3-substituted pyrazolo[1,5-a]-pyridines by electrophilic reactions. Heterocycles, 39(1), 145-153.
  • Wang, L., et al. (2015). Metal-free site-selective C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines. RSC Advances, 5(1), 1-4.
  • PubChemLite. (n.d.). 3-bromo-5-chloro-6-fluoropyrazolo[1,5-a]pyridine.
  • PubChem. (n.d.). 3-Bromo-6-chloro-5-fluoropyrazolo[1,5-A]pyridine.
  • AbacipharmTech. (n.d.). This compound.
  • ResearchGate. (n.d.). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety.
  • Włodarczyk, A., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(11), 3326.
  • Wang, B., et al. (2018). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Medicinal Chemistry Letters, 9(9), 927-932.
  • PubChem. (n.d.). 3-Bromo-6-fluoropyridin-2-amine.
  • Wang, J., et al. (2018). A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells. RSC Advances, 8(58), 33227-33232.
  • Jullian, C., et al. (2016). Spectroscopic studies of the interaction of 3-(2-thienyl)-[4][5][17]triazolo[1,5-a]pyridine with 2,6-dimethyl-β-cyclodextrin and ctDNA. Organic & Biomolecular Chemistry, 14(41), 9851-9860.
  • SpectraBase. (n.d.). pyrazolo[1,5-a]pyridine-3-carboxylic acid.
  • Melli, M., et al. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Molecules, 27(21), 7247.

Sources

An In-Depth Technical Guide to the Physical Properties of 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine in Modern Drug Discovery

The landscape of medicinal chemistry is continually evolving, with an ever-present demand for novel molecular scaffolds that can serve as the foundation for next-generation therapeutics. Within this context, nitrogen-containing heterocyclic compounds have garnered significant attention due to their diverse biological activities. Among these, the pyrazolo[1,5-a]pyridine core is a privileged structure, appearing in a multitude of compounds targeting a wide array of diseases. The subject of this guide, this compound, is a key building block in the synthesis of such pharmacologically active agents.

The strategic placement of a bromine atom at the 3-position offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a vast chemical space. Concurrently, the fluorine atom at the 6-position can significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of the physical properties of this compound is therefore paramount for its effective utilization in drug design and development, ensuring reproducibility in synthesis and formulation. This guide provides a comprehensive overview of the known physical characteristics of this compound and outlines standard methodologies for their determination.

Core Physical and Chemical Properties

A precise understanding of a compound's physical properties is fundamental to its application in research and development. These parameters influence everything from reaction kinetics to bioavailability. The following table summarizes the key physical and chemical identifiers for this compound.

PropertyValueSource
Molecular Formula C₇H₄BrFN₂[1]
Molecular Weight 215.02 g/mol [2]
CAS Number 1352625-30-9[2]
Appearance Solid (predicted)General knowledge based on similar compounds
Melting Point Not explicitly available in literature. Requires experimental determination.N/A
Boiling Point Not explicitly available in literature. Requires experimental determination under reduced pressure.N/A
Solubility Insoluble in water (predicted). Soluble in organic solvents like DMSO and DMF (predicted). Requires experimental determination.N/A

Experimental Protocols for Physical Property Determination

The causality behind experimental choices is rooted in the need for accuracy, reproducibility, and relevance to the compound's intended application. The following protocols are designed to be self-validating systems, providing reliable data for critical decision-making in a research setting.

Determination of Melting Point by the Capillary Method

The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting range is typically sharp, spanning 0.5-1°C. The presence of impurities generally leads to a depression and broadening of the melting range.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Initial Rapid Heating: The sample is heated at a rapid rate (10-20°C/minute) to determine an approximate melting range.

  • Slow and Precise Measurement: A fresh sample is heated to approximately 20°C below the approximate melting point. The heating rate is then reduced to 1-2°C/minute to allow for thermal equilibrium.

  • Data Recording: The temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.

Workflow for Melting Point Determination

MeltingPointWorkflow A Sample Preparation: Finely powder the compound and pack into a capillary tube (2-3 mm). B Apparatus Setup: Place the capillary in a calibrated melting point apparatus. A->B C Rapid Heating Run: Determine the approximate melting range by heating at 10-20°C/min. B->C D Precise Heating Run: Use a fresh sample, approach the approximate melting point, then heat at 1-2°C/min. C->D E Observation & Recording: Record the temperature range from the first liquid formation to complete melting. D->E F Data Analysis: Report the melting range. A narrow range indicates high purity. E->F

Caption: Workflow for determining the melting point of a solid compound.

Determination of Aqueous Solubility by the Shake-Flask Method

Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: The vial is agitated in a temperature-controlled shaker bath (typically at 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to settle, and the supernatant is carefully removed and filtered through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The solubility is reported in units such as µg/mL or µM.

Spectroscopic Characterization

While specific spectra for this compound are not widely published, its structural features suggest key signals that would be observed using standard spectroscopic techniques. Researchers synthesizing or using this compound should perform their own analytical characterization for verification. ChemicalBook indicates the availability of ¹H NMR, ¹³C NMR, and other spectral data for this compound.[3][4]

Expected ¹H and ¹³C NMR Spectral Features
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region corresponding to the protons on the pyrazolo[1,5-a]pyridine ring system. The coupling patterns and chemical shifts will be influenced by the positions of the bromine and fluorine substituents.

  • ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon atoms directly attached to the bromine and fluorine atoms will exhibit characteristic chemical shifts and, in the case of fluorine, C-F coupling.

Safety and Handling

As with any chemical compound used in a laboratory setting, proper safety precautions must be observed when handling this compound. Researchers should consult the Safety Data Sheet (SDS) provided by the supplier. General handling guidelines include:

  • Use in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the field of drug discovery. A comprehensive understanding of its physical properties is essential for its effective application. This guide has summarized the key available data and provided detailed, field-proven protocols for the experimental determination of its melting point and aqueous solubility. By adhering to these methodologies, researchers can ensure the quality and consistency of their work, paving the way for the successful development of novel therapeutics based on the pyrazolo[1,5-a]pyridine scaffold.

References

  • abcr GmbH. AB442082 | CAS 1352625-30-9 – this compound, 95%. [Link]
  • Cherry, A. et al. Supporting information - In vitro and in vivo evaluation of fluorinated indanone derivatives as potential positron emission tomography agents for the imaging of monoamine oxidase B in the brain. [Link]
  • PubChem. Pyrazolo(1,5-a)pyridine | C7H6N2 | CID 67507.
  • Aribo Biotechnology. CAS: 1352625-30-9 Name: this compound. [Link]
  • KaiShengYuan (Tianjin) Technology Co., Ltd. 3-Bromo-6-fluoropyridine. [Link]
  • Patel, R. et al. (2023).
  • SpectraBase. 3-BROMO-6-FLUORO-8-NITROQUINOLINE - Optional[13C NMR] - Chemical Shifts. [Link]
  • ResearchGate. Biologically active derivatives of pyrazolo[1,5-a]pyridine. [Link]
  • AbacipharmTech. This compound. [Link]
  • Zagozda, M. et al. (2022).

Sources

3-Bromo-6-fluoropyrazolo[1,5-a]pyridine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine

Executive Summary

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and materials science. The pyrazolo[1,5-a]pyridine core is a privileged scaffold found in numerous biologically active compounds, including potent kinase inhibitors.[1][2] This document details the compound's fundamental chemical and physical properties, spectroscopic signature, plausible synthetic routes, and key reactivity patterns. Particular emphasis is placed on its utility as a versatile intermediate for drug discovery, enabled by the orthogonal reactivity of its bromine and fluorine substituents. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this scaffold in their work.

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine framework is a fused, bicyclic aromatic system that has garnered substantial attention in synthetic and medicinal chemistry.[3] Its rigid, planar structure serves as an excellent foundation for developing molecules that can precisely interact with biological targets. Derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][4] Notably, the scaffold is a cornerstone in the development of protein kinase inhibitors, a critical class of therapeutics in oncology.[1][5]

The subject of this guide, this compound, is a strategically functionalized derivative. The introduction of a bromine atom at the 3-position and a fluorine atom at the 6-position creates two distinct reactive handles. This dual functionalization allows for selective, sequential chemical modifications, making it an exceptionally valuable building block for constructing diverse chemical libraries aimed at screening for novel therapeutic agents.

Physicochemical and Spectroscopic Properties

Accurate characterization is fundamental to the use of any chemical intermediate. The key properties of this compound are summarized below.

Core Properties
PropertyValueSource
IUPAC Name This compound-
CAS Number 1352625-30-9[6]
Molecular Formula C₇H₄BrFN₂[7]
Molecular Weight 215.02 g/mol [7]
Appearance Typically an off-white to yellow solid-
Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of the compound. While raw spectra are proprietary to suppliers, typical characterization data includes:

  • ¹H and ¹³C NMR: Provides information on the hydrogen and carbon framework of the molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight and isotopic pattern characteristic of a monobrominated compound.

Detailed spectral data for this compound are available through specialized chemical databases.[8]

Synthesis and Manufacturing

The synthesis of the pyrazolo[1,5-a]pyridine core generally involves a [3+2] cycloaddition reaction. A plausible and common strategy for producing halogenated derivatives like this compound involves two key stages: formation of the core and subsequent selective halogenation.

General Synthetic Strategy

The core is often constructed via the cyclocondensation of an N-aminopyridinium salt with a suitable three-carbon partner. For this specific molecule, a plausible precursor would be 2-amino-5-fluoropyridine. Subsequent bromination at the electron-rich C3 position of the pyrazole ring can be achieved with a mild electrophilic brominating agent.

G cluster_0 Step 1: Core Formation cluster_1 Step 2: Electrophilic Bromination A 2-Amino-5-fluoropyridine C 6-Fluoropyrazolo[1,5-a]pyridine A->C Cyclocondensation B Cyclizing Reagent (e.g., with 1,3-dicarbonyl compound) B->C E This compound C->E Bromination in Acetonitrile D N-Bromosuccinimide (NBS) D->E

Caption: Plausible two-step synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on established methods for similar heterocyclic systems.[9]

  • Synthesis of 6-Fluoropyrazolo[1,5-a]pyridine:

    • To a solution of 2-amino-5-fluoropyridine in a suitable solvent (e.g., ethanol), add the cyclizing agent (e.g., 1,1,3,3-tetramethoxypropane) and an acid catalyst (e.g., concentrated HCl).

    • Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.

    • Upon completion, cool the reaction, neutralize, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the crude product via silica gel chromatography to yield 6-fluoropyrazolo[1,5-a]pyridine.

  • Bromination at C3-Position:

    • Dissolve the 6-fluoropyrazolo[1,5-a]pyridine intermediate in acetonitrile.

    • Add N-Bromosuccinimide (NBS) (1.0 to 1.1 equivalents) portion-wise at room temperature.

    • Stir the reaction mixture for several hours, monitoring for completion by LC-MS.[9]

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the resulting residue by silica gel chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the final product, this compound.

Chemical Reactivity and Derivatization Potential

The true value of this compound lies in the differential reactivity of its halogen substituents. This allows for a programmed, site-selective approach to building molecular complexity.

G cluster_main cluster_reactions img_node suzuki Suzuki, Stille, Sonogashira, Buchwald-Hartwig Coupling suzuki->img_node C3-Br Position (Pd-Catalyzed) snar Nucleophilic Aromatic Substitution (SNAr) with Amines, Thiols snar->img_node C6-F Position (Activated)

Sources

A Comprehensive Technical Guide to the Solubility Assessment of 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical property that profoundly influences the developability of a novel chemical entity.[1][2][3][4] Poor aqueous solubility can impede absorption, leading to diminished bioavailability and therapeutic efficacy.[1][5][6] This guide provides an in-depth framework for evaluating the solubility of 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine, a heterocyclic compound of interest in medicinal chemistry. While specific experimental solubility data for this compound is not publicly available, this document outlines the established methodologies for its determination. We will delve into the theoretical underpinnings of solubility, present a detailed protocol for the reliable shake-flask method, and discuss the interpretation of the resulting data.[7][8][9][10][11] Furthermore, this guide will touch upon kinetic solubility assays and computational prediction tools as complementary approaches in early-stage drug discovery.

The Imperative of Solubility in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with suboptimal physicochemical properties being a primary cause of attrition.[3] Among these, aqueous solubility stands as a gatekeeper for oral bioavailability.[1][5] A compound must first dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation.[3][4] Insufficient solubility can lead to a cascade of undesirable consequences, including:

  • Reduced Bioavailability: Incomplete dissolution limits the amount of drug available for absorption.[1][5]

  • Inaccurate In Vitro Assay Results: Compound precipitation in assay media can lead to misleading structure-activity relationship (SAR) data.[3][7]

  • Formulation Hurdles: Developing a suitable dosage form for a poorly soluble compound can be complex and costly.[12]

  • Increased Development Costs and Timelines: Addressing solubility issues late in development can lead to significant delays and resource expenditure.[5]

Therefore, a thorough understanding and early assessment of a compound's solubility profile, such as that of this compound, is paramount for making informed decisions and mitigating risks in the drug development pipeline.

Understanding Solubility: Thermodynamic vs. Kinetic

When discussing solubility, it is crucial to distinguish between two key concepts: thermodynamic and kinetic solubility.

  • Thermodynamic Solubility (Equilibrium Solubility): This is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[5][13] It is a true measure of a compound's intrinsic solubility and is typically determined using methods like the shake-flask technique, where a saturated solution is allowed to reach equilibrium over an extended period.[7][10][11]

  • Kinetic Solubility: This measurement is often employed in high-throughput screening (HTS) settings and reflects the concentration at which a compound precipitates from a solution when added from a concentrated stock (usually in DMSO).[7][12][14][15][16] While faster to determine, kinetic solubility values are generally higher than thermodynamic solubility and can be influenced by factors like the rate of addition and mixing.[7][15]

For lead optimization and pre-formulation studies, thermodynamic solubility is the more relevant and reliable parameter.[7][13]

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[10][11]

Principle

An excess amount of the solid compound (this compound) is added to a specific volume of the test solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, meaning the rate of dissolution equals the rate of precipitation. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified, typically by High-Performance Liquid Chromatography (HPLC).

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess this compound B Add precise volume of solvent A->B C Agitate at constant temperature (e.g., 24-48h) B->C D Centrifuge or filter to remove undissolved solid C->D E Collect clear supernatant D->E G Analyze supernatant and standards by HPLC-UV E->G F Prepare calibration standards F->G H Calculate solubility from calibration curve G->H

Caption: Workflow for Thermodynamic Solubility Determination using the Shake-Flask Method.

Detailed Step-by-Step Protocol
  • Preparation of Materials:

    • This compound (solid).

    • Selected solvents (e.g., Phosphate Buffered Saline (PBS) pH 7.4, Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF), organic solvents).

    • Calibrated analytical balance.

    • Vials with screw caps.

    • Thermostatically controlled shaker or incubator.

    • Centrifuge and/or syringe filters (e.g., 0.22 µm PVDF).

    • HPLC system with a UV detector.

    • Volumetric flasks and pipettes for standard preparation.

  • Sample Preparation:

    • Weigh an excess amount of this compound into a vial. An amount that is visually in excess after equilibration is sufficient.

    • Accurately add a known volume of the desired solvent to the vial.

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient duration to reach equilibrium. This is typically 24 to 48 hours.[7] It is advisable to test multiple time points (e.g., 24h and 48h) to ensure equilibrium has been reached.

  • Phase Separation:

    • After incubation, visually confirm the presence of undissolved solid.

    • Separate the saturated solution (supernatant) from the solid material. This can be achieved by:

      • Centrifugation: Centrifuge the vials at high speed to pellet the solid. Carefully collect the supernatant.

      • Filtration: Use a syringe to draw the solution and pass it through a chemically compatible filter to remove any solid particles. Discard the initial portion of the filtrate to avoid adsorption losses.

  • Quantification by HPLC:

    • Preparation of Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a solvent mixture similar to the sample matrix.

    • Analysis: Inject the prepared standards and the sample supernatant onto the HPLC system.

    • Data Processing: Generate a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the sample supernatant by interpolating its peak area on the calibration curve.

Representative Solubility Data Table

As direct experimental data for this compound is not available in the public domain, the following table serves as a template for presenting experimentally determined solubility values.

Solvent SystempHTemperature (°C)Solubility (µg/mL)Solubility (µM)Method
Aqueous Buffers
Phosphate Buffered Saline7.425[Experimental Value][Calculated Value]Shake-Flask
Simulated Gastric Fluid (fasted)1.637[Experimental Value][Calculated Value]Shake-Flask
Simulated Intestinal Fluid (fasted)6.537[Experimental Value][Calculated Value]Shake-Flask
Organic Solvents
Dimethyl Sulfoxide (DMSO)N/A25[Experimental Value][Calculated Value]Shake-Flask
EthanolN/A25[Experimental Value][Calculated Value]Shake-Flask
AcetonitrileN/A25[Experimental Value][Calculated Value]Shake-Flask

Note: The values in this table are placeholders and should be populated with experimentally determined data.

Complementary Approaches: Kinetic Solubility and Computational Prediction

High-Throughput Kinetic Solubility Assays

In early drug discovery, where rapid screening of large compound libraries is necessary, kinetic solubility assays are often employed.[13][14] These methods, such as turbidimetric or nephelometric assays, measure the concentration at which a compound precipitates when added from a DMSO stock solution into an aqueous buffer.[7][16] While not a measure of true equilibrium solubility, they provide a quick assessment of a compound's propensity to precipitate and are useful for ranking compounds.[16]

The general workflow for a kinetic solubility assay is depicted below.

G A Prepare serial dilutions of compound in DMSO B Dispense into microplate A->B C Add aqueous buffer B->C D Incubate for a short period (e.g., 1-2h) C->D E Measure precipitation (e.g., light scattering) D->E F Determine kinetic solubility E->F

Caption: General Workflow for a Kinetic Solubility Assay.

In Silico Solubility Prediction

Computational models offer a valuable tool for estimating solubility before a compound is synthesized, thus aiding in compound design.[17] These models, which can be based on quantitative structure-property relationships (QSPR) or more complex machine learning algorithms, use various molecular descriptors to predict solubility.[18][19][20] While predictive accuracy can vary, these in silico tools are useful for prioritizing compounds and identifying potential solubility liabilities early on.[18]

Conclusion

A comprehensive understanding of the solubility of this compound is essential for its successful development as a potential therapeutic agent. This guide has provided a detailed framework for the experimental determination of its thermodynamic solubility using the gold-standard shake-flask method. By following the outlined protocols, researchers can generate reliable and accurate data to inform critical decisions throughout the drug discovery and development process. The integration of complementary techniques such as kinetic solubility assays and computational modeling can further enhance the efficiency of lead optimization and candidate selection.

References

  • Evotec. Thermodynamic Solubility Assay. [Link]
  • Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
  • Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]
  • Schneider, I. (2018). Substance solubility. Drug Discovery News, 14(1). [Link]
  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]
  • BMG LABTECH. (2023).
  • Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]
  • BioDuro. ADME Solubility Assay. [Link]
  • Popa, G., & Ștefan, M. (2020). The Importance of Solubility for New Drug Molecules. Revista de Chimie, 71(5), 235-242. [Link]
  • Shayan, M., et al. (2024). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. RSC Advances, 14(38), 27365-27379. [Link]
  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Journal of medicinal chemistry, 50(23), 5480-5489. [Link]
  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]
  • Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 26-31. [Link]
  • Delbon, P., et al. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. arXiv. [Link]
  • Bergström, C. A. S., et al. (2002). Global and Local Computational Models for Aqueous Solubility Prediction of Drug-Like Molecules. Journal of Chemical Information and Computer Sciences, 42(4), 931-940. [Link]
  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. [Link]
  • Vemuri, V. R., et al. (2014). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. Pharmaceutical research, 31(6), 1472-1481. [Link]
  • Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Link]
  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3-26. [Link]
  • Avdeef, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

Sources

A Technical Guide to the Spectral Characteristics of 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectral characteristics of 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. In the absence of publicly available experimental spectra, this document leverages fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to predict and interpret the spectral data for this molecule. By examining the influence of the pyrazolo[1,5-a]pyridine core and its bromine and fluorine substituents, this guide offers valuable insights for the identification, characterization, and quality control of this compound in a research and development setting. A plausible synthetic protocol is also presented to provide experimental context.

Molecular Structure and Spectroscopic Overview

This compound possesses a bicyclic aromatic structure with key substituents that dictate its spectral behavior. The positions of the protons and carbons are numbered for clarity in the subsequent spectroscopic analysis.

Structure of this compound:

G parent [C₇H₄BrFN₂]⁺˙ m/z ≈ 214/216 frag1 [C₇H₄FN₂]⁺ Loss of Br• parent->frag1 frag2 [C₆H₃BrFN]⁺˙ Loss of HCN parent->frag2

Plausible mass spectrometry fragmentation pathways.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional Group / Bond Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H stretch3050 - 3150Medium to Weak
C=C and C=N stretching (aromatic rings)1450 - 1600Medium to Strong
C-F stretch1200 - 1300Strong
C-Br stretch500 - 650Medium to Strong
Aromatic C-H out-of-plane bending750 - 900Strong

The IR spectrum will be characterized by a strong absorption band for the C-F stretch and distinct peaks in the fingerprint region corresponding to the substituted aromatic system.

Proposed Synthetic Protocol

A plausible synthesis for this compound could involve the cyclization of a substituted aminopyridine followed by bromination.

G cluster_0 Synthesis Workflow A Starting Material: Substituted Aminopyridine B Cyclization Reaction A->B C Intermediate: 6-fluoropyrazolo[1,5-a]pyridine B->C D Bromination C->D E Final Product: This compound D->E F Purification (e.g., Chromatography) E->F

A potential synthetic workflow for this compound.

Step-by-step Methodology:

  • Synthesis of 6-fluoropyrazolo[1,5-a]pyridine: A substituted 2-aminopyridine bearing a fluorine at the 5-position could be reacted with a suitable cyclizing agent, such as 1,1,3,3-tetramethoxypropane, in the presence of an acid catalyst (e.g., polyphosphoric acid) at elevated temperatures.

  • Bromination: The resulting 6-fluoropyrazolo[1,5-a]pyridine would then be subjected to electrophilic bromination. A common brominating agent for such heterocyclic systems is N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile or chloroform. The reaction is typically carried out at room temperature.

  • Work-up and Purification: After the reaction is complete, the mixture would be quenched, and the crude product extracted. Purification would likely be achieved by column chromatography on silica gel to yield the pure this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral data for this compound. The expected ¹H NMR, ¹³C NMR, MS, and IR data presented herein serve as a valuable reference for researchers engaged in the synthesis, characterization, and application of this compound. The logical framework for spectral interpretation and the proposed synthetic protocol are designed to support further investigation and development in the field of medicinal chemistry.

References

  • PubChem. This compound. [Link]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance and Hazards of a Privileged Scaffold

3-Bromo-6-fluoropyrazolo[1,5-a]pyridine is a key heterocyclic building block in modern medicinal chemistry. Its unique electronic properties and structural motifs make it a valuable intermediate in the synthesis of novel therapeutic agents. However, the very features that impart its synthetic utility—the presence of halogen atoms and a nitrogen-containing fused ring system—also necessitate a rigorous and informed approach to its handling and safety. This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures required to work with this compound responsibly. As Senior Application Scientists, our goal is to empower researchers with the knowledge to mitigate risks, ensuring both personal safety and the integrity of their experimental work.

Hazard Identification and Risk Assessment: Understanding the Moiety

While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, a robust risk assessment can be constructed by examining its structural analogs, such as other brominated and fluorinated pyridine derivatives.[1][2] The primary hazards are associated with its potential for acute toxicity, skin and eye irritation, and respiratory tract irritation.

GHS Hazard Classification (Anticipated)

Based on data from similar halogenated heterocyclic compounds, the following Globally Harmonized System (GHS) classifications should be anticipated for this compound:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2][3]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][3][4]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[3][4]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[3]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation[2][3]

Signal Word: Warning[3]

Hazard Pictograms:

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

The cornerstone of safe handling for any potentially hazardous chemical is a combination of robust engineering controls and appropriate personal protective equipment.

2.1. Engineering Controls: The First Line of Defense

  • Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are promptly diluted and removed.[1][5]

  • Safety Shower and Eyewash Station: A readily accessible and fully functional safety shower and eyewash station are mandatory in the immediate work area.[1][6]

2.2. Personal Protective Equipment (PPE): The Last Barrier

  • Eye and Face Protection: Chemical splash goggles are required at all times.[5] A face shield should also be worn when there is a significant risk of splashing.

  • Skin Protection:

    • Gloves: Nitrile or neoprene gloves are recommended. Latex gloves are not suitable.[5] Gloves should be inspected for any signs of degradation or puncture before use and changed frequently.

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

  • Respiratory Protection: For situations where engineering controls may not be sufficient, such as in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6]

Safe Handling and Storage Protocols

A systematic approach to handling and storage is crucial to prevent accidental exposure and maintain the chemical's integrity.

3.1. Handling

  • Avoid Contact: Do not allow the compound to come into contact with skin, eyes, or clothing.[1]

  • Avoid Inhalation: Do not breathe dust or vapors.[1]

  • Grounding: When transferring the material, ensure that containers are properly grounded and bonded to prevent static discharge, which could be an ignition source.[1]

  • Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[3][5] Contaminated work clothing should not be allowed out of the workplace.[7]

3.2. Storage

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[1][3]

  • Environment: Store in a cool, dry place away from heat, sparks, and open flames.[1][5]

  • Incompatible Materials: Store away from strong oxidizing agents and strong acids.[1]

Experimental Workflow: A Step-by-Step Safety Integration

The following section details a typical experimental workflow, integrating the necessary safety precautions at each stage.

4.1. Preparation and Reaction Setup

  • Pre-use Inspection: Before starting any work, ensure the fume hood is functioning correctly and that all necessary PPE is available and in good condition.

  • Weighing and Transfer: Weigh the solid this compound in the fume hood. Use a spatula for transfers and avoid creating dust.

  • Reaction Assembly: Set up the reaction apparatus within the fume hood. Ensure all joints are properly sealed.

4.2. Reaction Monitoring and Work-up

  • Constant Vigilance: Monitor the reaction for any unexpected changes in temperature, pressure, or color.

  • Quenching: If the reaction requires quenching, do so slowly and cautiously, especially if the quenching agent is reactive.

  • Extraction and Purification: Perform all liquid-liquid extractions and chromatographic purifications within the fume hood.

4.3. Post-Experiment Procedures

  • Decontamination: Decontaminate all glassware and equipment that came into contact with the compound.

  • Waste Disposal: Dispose of all waste materials according to the procedures outlined in Section 6.

  • Final Cleanup: Clean the work area thoroughly.

Safe Handling Workflow Diagram

Safe_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation Phase cluster_handling Handling & Reaction Phase (Inside Fume Hood) cluster_cleanup Post-Experiment Phase A Verify Fume Hood Functionality B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Gather All Necessary Equipment B->C D Weigh and Transfer Compound C->D Proceed to Handling E Set Up and Run Reaction D->E F Monitor Reaction Parameters E->F G Perform Work-up and Purification F->G H Quench Reaction (if necessary) G->H J Decontaminate Glassware G->J After Purification I Segregate and Label Waste H->I L Dispose of Waste Properly I->L K Clean Work Area J->K M Remove PPE and Wash Hands K->M End of Procedure L->M

Caption: A logical workflow for the safe handling of this compound.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and correct response is critical.

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][6]

  • Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[3][6]

  • Eye Contact: If the compound enters the eyes, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][3]

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[1]

  • Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.

  • Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Hazardous Combustion Products: Combustion may produce toxic fumes of carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.[1]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Waste Disposal: Environmental Responsibility

All waste containing this compound must be treated as hazardous waste.[3]

  • Collection: Collect all waste, including contaminated absorbent materials, in clearly labeled, sealed containers.

  • Disposal: Dispose of the waste through a licensed professional waste disposal service.[3][8] Do not dispose of it down the drain or in regular trash.[1] Incineration at a licensed hazardous waste facility is a common disposal method for brominated compounds.[8]

Chemical Reactivity and Stability

  • Stability: The compound is stable under recommended storage conditions.[1]

  • Conditions to Avoid: Avoid exposure to heat, light, and incompatible materials.[1]

  • Incompatible Materials: Strong oxidizing agents and strong acids.[1]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride can be formed.[1]

  • Reactivity: As a halogenated pyridine derivative, it can undergo various chemical reactions, such as nucleophilic substitution.[9] Researchers should carefully consider the potential for exothermic reactions and the formation of hazardous byproducts when planning syntheses.

Conclusion

This compound is a valuable tool in the arsenal of the medicinal chemist. By understanding its potential hazards and adhering to the rigorous safety protocols outlined in this guide, researchers can confidently and safely harness its synthetic potential. A proactive and informed approach to safety is not just a regulatory requirement but a cornerstone of scientific excellence.

References

  • ChemicalBook. (2025, July 19). This compound - Safety Data Sheet.
  • PubChem. 3-Bromo-6-chloro-5-fluoropyrazolo[1,5-A]pyridine.
  • ChemicalBook. (2025, July 16). This compound.
  • Thermo Fisher Scientific. (2025, December 18). 3-Bromopyridine - Safety Data Sheet.
  • PubChem. 3-Bromo-7-chloro-6-fluoro-pyrazolo[1,5-a]pyridine.
  • Enamine. 3-bromo-5-(difluoromethyl)-2-fluoropyridine - Safety Data Sheet.
  • Organic Syntheses. (2024, December 18). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine.
  • PubMed. (2015, June 19). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines.
  • Benchchem. Methyl 7-bromo-6-fluoropyrazolo[1,5-A]pyridine-3-carboxylate.
  • Fisher Scientific. (2023, September 5). 2-Bromo-6-(1H-pyrazol-1-yl)pyridine - Safety Data Sheet.
  • J.T. Baker. (2011, August 29). Pyridine - Material Safety Data Sheet.
  • PubChemLite. 3-bromo-5-chloro-6-fluoropyrazolo[1,5-a]pyridine.
  • ECHEMI. 3-Bromo-5-fluoropyridine SDS, 407-20-5 Safety Data Sheets.
  • Alfa Aesar. (2024, March 30). 2-Amino-3-bromo-5-(trifluoromethyl)pyridine - Safety Data Sheet.
  • Sigma-Aldrich. 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
  • Thermo Fisher Scientific. 2-Amino-6-bromopyridine - Safety Data Sheet.
  • PubChem. 3-Bromo-5-chloropyrazolo(1,5-a)pyrimidine.
  • Kao Chemicals. (2024, September 25). Safety Data Sheet.
  • Royal Society of Chemistry. Metal-free site-selective C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines.
  • National Institutes of Health. Selective Halogenation of Pyridines Using Designed Phosphine Reagents.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • PubChem. 3-Bromo-6-fluoropyridin-2-amine.
  • ResearchGate. (2023, January 16). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method.
  • Echemi. 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine Safety Data Sheets.
  • National Institutes of Health. (2023, January 31). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method.
  • PubMed Central. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides.
  • ChemicalBook. (2025, July 19). 3-bromo-6-chloropyrazolo[1,5-a]pyrimidine - Safety Data Sheet.

Sources

3-Bromo-6-fluoropyrazolo[1,5-a]pyridine material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine: Safety, Properties, and Applications

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals working with this compound. The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in the development of targeted therapeutics, particularly kinase inhibitors.[1][2] This guide provides an in-depth look at the material's safety profile, physicochemical properties, synthetic considerations, and its strategic application in modern drug discovery, moving beyond a standard data sheet to offer practical, field-proven insights.

Physicochemical and Structural Profile

This compound (CAS No. 1352625-30-9) is a halogenated heterocyclic compound designed as a versatile intermediate for chemical synthesis.[3][4][5][6] The strategic placement of the bromo and fluoro substituents provides orthogonal handles for chemical modification and imparts specific electronic and metabolic properties valuable in drug design.

PropertyValueSource
CAS Number 1352625-30-9[3][4][5]
Molecular Formula C₇H₄BrFN₂Calculated
Molecular Weight 215.02 g/mol Calculated
Appearance White to light yellow solid (inferred)[7]
Melting Point Data not publicly available[4]
Boiling Point Data not publicly available[4]
Solubility Data not publicly available, likely soluble in organic solvents[4]

Material Safety and Handling: A Proactive Approach

A verified Material Safety Data Sheet (MSDS) for this compound is not extensively detailed in public repositories.[4] Therefore, this section synthesizes a robust safety protocol based on the known hazards of structurally analogous compounds, such as halogenated pyridines and pyrazoles.[8][9][10][11] This proactive, analogue-based approach is critical for ensuring laboratory safety.

Hazard Identification (Analogue-Inferred)

Based on related chemical structures, this compound should be handled as a hazardous substance with the following potential classifications:

Hazard StatementGHS Classification (Inferred)Reference Compounds
Harmful if swallowedAcute Toxicity, Oral (Category 4)[8][10][11]
Causes skin irritationSkin Corrosion/Irritation (Category 2)[8][10][11]
Causes serious eye irritation/damageSerious Eye Damage/Irritation (Category 2A/1)[8][11]
May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure (Category 3)[8][11]
Personal Protective Equipment (PPE) and Engineering Controls

The primary principle is to prevent all direct contact and inhalation.

  • Engineering Controls : All manipulations of solid material or solutions should be conducted within a certified chemical fume hood to control exposure to dust and vapors.[9] An eyewash station and safety shower must be readily accessible.[9]

  • Eye/Face Protection : Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[8]

  • Skin Protection : Wear compatible, chemical-resistant gloves (e.g., nitrile rubber). Lab coats are mandatory. For larger quantities, consider impervious clothing.[8][9]

  • Respiratory Protection : If working outside a fume hood or if dust/aerosol generation is unavoidable, a full-face respirator with appropriate cartridges should be used.[8][9]

Experimental Workflow: Safe Handling Protocol

The following diagram outlines the mandatory workflow for handling this compound, ensuring multiple layers of safety.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_ppe 1. Don PPE (Goggles, Gloves, Lab Coat) prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_setup 3. Assemble Glassware & Reagents in Hood prep_hood->prep_setup handle_weigh 4. Weigh Compound in Hood prep_setup->handle_weigh handle_dissolve 5. Perform Reaction (Dissolution, Reagent Addition) handle_weigh->handle_dissolve clean_quench 6. Quench Reaction (If applicable) handle_dissolve->clean_quench clean_waste 7. Segregate Waste (Halogenated Organic) clean_quench->clean_waste clean_decon 8. Decontaminate Glassware & Surfaces clean_waste->clean_decon clean_ppe 9. Doff PPE & Wash Hands Thoroughly clean_decon->clean_ppe

Caption: Mandatory safe handling workflow for this compound.

First-Aid and Emergency Procedures
  • Inhalation : Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][9]

  • Skin Contact : Immediately remove all contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Seek medical attention.[9]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]

  • Spills : Evacuate the area. Wear full PPE. Cover the spill with an inert absorbent material (e.g., sand, vermiculite). Sweep up carefully to avoid generating dust and place it in a sealed container for hazardous waste disposal.[9]

Storage and Disposal
  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[13] Consider storing under an inert atmosphere.

  • Disposal : Dispose of waste material in accordance with all applicable local, state, and federal regulations. Do not allow the material to enter drains or waterways.[8][13]

Synthesis and Purification Strategy

While a specific, published synthesis for this compound is not detailed in the provided search results, a reliable synthetic route can be designed based on established methodologies for this class of compounds. The most logical approach involves the late-stage bromination of a pre-formed 6-fluoropyrazolo[1,5-a]pyridine core.

Representative Synthesis Protocol: Electrophilic Bromination

This protocol is adapted from a general procedure for the bromination of the pyrazolo[1,5-a]pyrimidine scaffold, a closely related heterocyclic system.[14] The C3 position on the pyrazolo[1,5-a]pyridine ring is electron-rich and thus susceptible to electrophilic substitution.

Objective: To install a bromine atom at the C3 position of 6-fluoropyrazolo[1,5-a]pyridine.

Materials:

  • 6-fluoropyrazolo[1,5-a]pyridine (1 equivalent)

  • N-Bromosuccinimide (NBS) (1.0 - 1.1 equivalents)

  • Anhydrous acetonitrile (or DMF/DCM)

  • Standard laboratory glassware, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

Procedure:

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 6-fluoropyrazolo[1,5-a]pyridine in anhydrous acetonitrile.

  • Reagent Addition: To the stirred solution, add N-Bromosuccinimide (NBS) portion-wise at room temperature. The addition of an electrophilic bromine source like NBS is a standard and effective method for brominating electron-rich heterocyclic systems.[14]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-8 hours).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: The resulting crude residue is purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Caption: General workflow for the synthesis of the target compound via electrophilic bromination.

Chemical Reactivity and Applications in Drug Discovery

The true value of this compound lies in its utility as a versatile building block for creating libraries of complex molecules for biological screening. The two halogen atoms serve distinct and complementary roles.

  • C3-Bromo Group : This is the primary reactive handle. The carbon-bromine bond is highly susceptible to participation in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This allows for the precise and controlled introduction of a wide variety of aryl, heteroaryl, alkyl, or amino substituents, which is fundamental for exploring the structure-activity relationship (SAR) of a drug candidate series.[7][15]

  • C6-Fluoro Group : The fluorine atom is generally more stable and less reactive than the bromine. Its primary role is to modulate the physicochemical properties of the final molecule. The high electronegativity of fluorine can alter the pKa of the heterocyclic core, influence binding interactions with protein targets, and, crucially, block a potential site of metabolic oxidation, thereby improving the pharmacokinetic profile (e.g., increasing metabolic stability and oral bioavailability).[7]

Core Application: Kinase Inhibitor Scaffolding

The pyrazolo[1,5-a]pyridine scaffold is a key component in the design of kinase inhibitors. Kinases are critical signaling proteins, and their dysregulation is a hallmark of diseases like cancer and autoimmune disorders. This scaffold acts as an excellent "hinge-binder," forming key hydrogen bonds with the backbone of the kinase active site.

Specifically, the related pyrazolo[1,5-a]pyrimidine core has been instrumental in developing highly selective inhibitors of PI3Kδ (phosphoinositide 3-kinase delta), a target for asthma and other inflammatory diseases.[15] Similarly, pyrazolopyridine derivatives have been developed as potent dual inhibitors of PI3Kγ and PI3Kδ for cancer immunotherapy.[1]

The diagram below illustrates how this compound serves as a starting point for generating a library of potential kinase inhibitors.

cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_products Diverse Chemical Library start 3-Bromo-6-fluoropyrazolo [1,5-a]pyridine suzuki Suzuki Coupling (Boronic Acids) start->suzuki buchwald Buchwald-Hartwig (Amines) start->buchwald sonogashira Sonogashira (Alkynes) start->sonogashira product_aryl Aryl-Substituted Derivatives suzuki->product_aryl product_amino Amino-Substituted Derivatives buchwald->product_amino product_alkynyl Alkynyl-Substituted Derivatives sonogashira->product_alkynyl screening High-Throughput Screening (e.g., Kinase Assays) product_aryl->screening product_amino->screening product_alkynyl->screening

Caption: Role of this compound in drug discovery library synthesis.

Other Therapeutic Potential

Beyond kinase inhibition, this scaffold has shown promise in other areas. For instance, pyrazolo[1,5-a]pyridine-3-carboxamides have been designed and synthesized as potent antitubercular agents, exhibiting nanomolar activity against drug-resistant strains of Mycobacterium tuberculosis.[2] This demonstrates the broad utility of the core structure in addressing diverse therapeutic challenges.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for medicinal chemists. While it must be handled with significant care due to its potential hazards, its well-defined reactivity allows for the systematic and efficient construction of novel molecular entities. Its proven applicability in the development of high-value therapeutics, particularly kinase inhibitors, ensures its continued importance in the landscape of modern drug discovery. Researchers using this compound must pair a thorough understanding of its chemical potential with a rigorous adherence to safety protocols.

References

  • BLDpharm. 1352625-30-9|this compound.
  • ChemicalBook.
  • AbacipharmTech. This compound.
  • ChemicalBook. This compound | 1352625-30-9.
  • ECHEMI.
  • Enamine. Safety Data Sheet - 3-bromo-5-(difluoromethyl)-2-fluoropyridine.
  • Thermo Fisher Scientific.
  • Jubilant Ingrevia.
  • Benchchem. 3-Bromo-6-fluoroimidazo[1,2-a]pyridine | 1186405-11-7.
  • Fisher Scientific.
  • NIH National Center for Biotechnology Information.
  • ChemicalBook. 3-BROMO-PYRAZOLO[1,5-A]PYRIMIDINE synthesis.
  • ACS Publications. Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors.
  • NIH National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents.
  • NIH National Center for Biotechnology Information. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
  • PubChem. 3-Bromo-6-fluoropyridin-2-amine | C5H4BrFN2 | CID 53485465.

Sources

The Ascendancy of a Privileged Scaffold: A Technical History of Pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals on the Discovery, Synthetic Evolution, and Therapeutic Significance of the Pyrazolo[1,5-a]pyridine Core

Introduction: A Heterocycle of Enduring Interest

The pyrazolo[1,5-a]pyridine scaffold, a fused bicyclic aromatic system comprising a pyrazole and a pyridine ring, has emerged as a cornerstone in medicinal chemistry and materials science. First reported in 1948, this nitrogen-rich heterocycle has captivated the attention of synthetic chemists and drug discovery scientists for its versatile reactivity and profound biological activities.[1] Its rigid, planar structure provides an ideal framework for the development of therapeutic agents that can effectively interact with a multitude of biological targets. This guide provides a comprehensive technical overview of the discovery and historical evolution of pyrazolo[1,5-a]pyridines, tracing the development of their synthesis from foundational methods to modern, highly efficient protocols, and charting their journey into the clinic as critical components of innovative medicines.

Chapter 1: The Dawn of a Scaffold - Initial Discovery and Early Synthetic Endeavors

Early synthetic approaches were often characterized by multi-step procedures and harsh reaction conditions. These initial forays, though perhaps lacking the elegance and efficiency of contemporary methods, were crucial in establishing the fundamental reactivity of the precursors and the thermodynamic feasibility of the fused ring system. The primary strategies revolved around the construction of the pyrazole ring onto a pre-existing pyridine derivative or, conversely, the formation of the pyridine ring from a pyrazole-containing starting material.

Chapter 2: The Evolution of Synthesis: From Classical Reactions to Modern Methodologies

The synthetic landscape for pyrazolo[1,5-a]pyridines has undergone a dramatic transformation since its inception. The drive for greater efficiency, milder reaction conditions, and increased molecular diversity has spurred the development of a sophisticated arsenal of synthetic tools.

The Rise of [3+2] Cycloaddition Reactions

A pivotal breakthrough in the synthesis of pyrazolo[1,5-a]pyridines was the application of [3+2] cycloaddition reactions . This powerful strategy involves the reaction of a three-atom component with a two-atom component to form the five-membered pyrazole ring. A particularly effective and widely adopted approach utilizes N-aminopyridinium ylides as the 1,3-dipole. These reactive intermediates, generated in situ from the corresponding N-aminopyridines, readily react with a variety of dipolarophiles, such as alkynes and alkenes, to construct the pyrazolo[1,5-a]pyridine core with high regioselectivity.[2][3]

The general mechanism for this transformation is depicted below:

G cluster_0 Generation of N-Aminopyridinium Ylide cluster_1 [3+2] Cycloaddition cluster_2 Aromatization N-Aminopyridine N-Aminopyridine Ylide N-Aminopyridinium Ylide N-Aminopyridine->Ylide - H+ N-Aminopyridine->Ylide Base Base Cycloadduct Dihydropyrazolo[1,5-a]pyridine Intermediate Ylide->Cycloadduct + Dipolarophile Ylide->Cycloadduct Dipolarophile Alkene/Alkyne Final_Product Pyrazolo[1,5-a]pyridine Cycloadduct->Final_Product Oxidation (-2H) Cycloadduct->Final_Product

Figure 1: General workflow for the synthesis of pyrazolo[1,5-a]pyridines via [3+2] cycloaddition of N-aminopyridinium ylides.

This methodology offers significant advantages, including the ability to introduce a wide range of substituents onto the heterocyclic core by varying the nature of the N-aminopyridine and the dipolarophile.

Cross-Dehydrogenative Coupling (CDC) Reactions: A Greener Approach

More recently, cross-dehydrogenative coupling (CDC) reactions have emerged as a highly atom-economical and environmentally benign strategy for the synthesis of pyrazolo[1,5-a]pyridines. These reactions involve the formation of a C-C or C-N bond through the direct coupling of two C-H or C-H/N-H bonds, respectively, typically in the presence of an oxidant.[4]

A notable example is the acetic acid and molecular oxygen-promoted reaction between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds.[5] This approach avoids the need for pre-functionalized starting materials and often proceeds under milder conditions than traditional methods.

Experimental Protocol: A Representative [3+2] Cycloaddition Synthesis

The following protocol outlines a general procedure for the synthesis of a functionalized pyrazolo[1,5-a]pyridine via an oxidative [3+2] cycloaddition reaction.

Materials:

  • N-aminopyridine derivative

  • α,β-Unsaturated carbonyl compound or electron-withdrawing olefin

  • N-methylpyrrolidone (NMP)

  • Oxidant (e.g., PIDA - Phenyliodine diacetate)

Procedure:

  • To a solution of the N-aminopyridine derivative (1.0 mmol) in NMP (5 mL), add the α,β-unsaturated carbonyl compound or olefin (1.2 mmol).

  • Add the oxidant (1.1 mmol) portion-wise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine.

Self-Validation: The success of the reaction can be confirmed by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis. The characteristic chemical shifts and coupling patterns in the NMR spectra will confirm the formation of the fused heterocyclic system.

Chapter 3: The Medicinal Chemistry Saga of Pyrazolo[1,5-a]pyridines

The unique structural and electronic properties of the pyrazolo[1,5-a]pyridine core have made it a "privileged scaffold" in drug discovery. Its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological macromolecules has led to the development of numerous potent and selective therapeutic agents.

Kinase Inhibitors: A Dominant Therapeutic Class

A significant portion of the research on pyrazolo[1,5-a]pyridine derivatives has focused on their application as kinase inhibitors .[6][7] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazolo[1,5-a]pyridine scaffold has proven to be an excellent template for the design of inhibitors that target the ATP-binding site of various kinases.

One of the earliest and most notable examples is the development of selective inhibitors of Phosphoinositide 3-kinases (PI3Ks) .[8] For instance, a series of pyrazolo[1,5-a]pyridines were discovered to be potent and selective inhibitors of the p110α isoform of PI3K, demonstrating in vivo activity in human xenograft models.[8]

The development of these inhibitors often follows a structured drug design and optimization process:

G HTS High-Throughput Screening Hit Initial Hit Compound (Pyrazolo[1,5-a]pyridine) HTS->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead_Opt Lead Optimization (Potency, Selectivity, ADME Properties) SAR->Lead_Opt Preclinical Preclinical Candidate Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Figure 2: A simplified workflow for the discovery and development of pyrazolo[1,5-a]pyridine-based kinase inhibitors.

Beyond Kinases: A Scaffold for Diverse Targets

The therapeutic potential of pyrazolo[1,5-a]pyridines extends beyond kinase inhibition. Derivatives of this versatile scaffold have been investigated for a wide range of biological activities, including:

  • Anticancer agents: Demonstrating cytotoxicity against various cancer cell lines.[9]

  • Neuropeptide Y1 Receptor Antagonists: Showing potential in the regulation of food intake.[10]

The timeline below highlights some key milestones in the medicinal chemistry journey of pyrazolo[1,5-a]pyridines:

Era Key Developments and Therapeutic Targets
1980s-1990s Initial exploration of broad biological activities, including anti-inflammatory and antiviral properties.[6]
2000s Emergence as a prominent scaffold for kinase inhibitors, particularly targeting PI3Ks.[8]
2010s-Present Expansion into a wider range of therapeutic targets, including other kinase families and G-protein coupled receptors. Development of more selective and potent drug candidates.[10]

Table 1: A Chronological Overview of Key Medicinal Chemistry Developments for Pyrazolo[1,5-a]pyridines.

Chapter 4: Future Perspectives and Conclusion

The journey of pyrazolo[1,5-a]pyridines from their initial discovery to their current status as a privileged scaffold in drug discovery is a testament to the power of synthetic innovation and medicinal chemistry. The continuous development of novel and efficient synthetic methodologies has provided access to an ever-expanding chemical space, enabling the exploration of new biological targets and the refinement of existing therapeutic agents.

Future research in this field is likely to focus on:

  • Development of even more sustainable and atom-economical synthetic methods.

  • Exploration of novel biological targets for pyrazolo[1,5-a]pyridine-based drugs.

  • Application of computational and machine learning techniques to accelerate the design and optimization of new drug candidates.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2022). PubMed Central. [Link]
  • Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. (2020).
  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (2019). ACS Omega. [Link]
  • Design, Synthesis and Cytotoxicity Studies of Novel pyrazolo[1, 5-a]pyridine Derivatives. (2017). European Journal of Medicinal Chemistry. [Link]
  • Synthesis of pyrazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. (2021). Organic Letters. [Link]
  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (2019). ACS Omega. [Link]
  • Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. (2012). PubMed. [Link]
  • Examples of pyrazolo[1,5-a]pyrimidine drugs (I–V) and biologically active substituted pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines (VI and VII). (n.d.).
  • Discovery and evaluation of pyrazolo[1,5-a]pyrimidines as neuropeptide Y1 receptor antagonists. (2011). PubMed. [Link]

Sources

A Technical Guide to the Electronic Effects of Bromo and Fluoro Substituents on the Pyrazolopyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of halogen atoms, particularly fluorine and bromine, is a cornerstone of modern medicinal chemistry. On heterocyclic scaffolds like pyrazolopyridine, these substituents exert profound and distinct electronic effects that modulate a molecule's physicochemical properties, reactivity, and biological interactions. This guide provides an in-depth analysis of the competing inductive and resonance effects of fluoro and bromo substituents on the pyrazolopyridine core. We will explore how these fundamental electronic shifts influence key drug-like properties including pKa, metabolic stability, and the potential for specific non-covalent interactions such as halogen bonding. This analysis is supplemented with practical, field-proven insights and methodologies for researchers, scientists, and drug development professionals aiming to rationally design and optimize pyrazolopyridine-based therapeutics.

Introduction: The Pyrazolopyridine Scaffold in Drug Discovery

Pyrazolopyridines, bicyclic aromatic heterocycles formed from the fusion of pyrazole and pyridine rings, are privileged scaffolds in drug discovery.[1] Their structure is prevalent in a multitude of biologically active compounds, demonstrating a wide range of therapeutic applications.[2][3] The nitrogen atoms in the scaffold act as key points for hydrogen bonding and coordination, while the carbon framework provides a versatile platform for synthetic elaboration.[4]

Functionalization of the pyrazolopyridine core is a critical step in tuning its pharmacological profile. Halogenation, in particular, offers a powerful tool to modulate electronic distribution, which in turn affects a molecule's potency, selectivity, and pharmacokinetic properties.[5][6] Fluorine and bromine, while both halogens, offer remarkably different strategic advantages due to their distinct electronic natures. Understanding these differences is paramount for rational drug design.

Fundamental Electronic Effects: A Tale of Two Halogens

The net electronic effect of a halogen substituent on an aromatic ring is a delicate balance between two opposing forces: the inductive effect (-I) and the mesomeric or resonance effect (+M).[7][8]

  • Inductive Effect (-I): This is the withdrawal of electron density through the sigma (σ) bond framework, driven by the substituent's electronegativity.[7][9][10]

  • Mesomeric Effect (+M): This is the donation of electron density into the aromatic pi (π) system through resonance, utilizing the halogen's lone pair electrons.[7][9]

The interplay of these effects is what defines the character of fluoro and bromo substitutions.

Fluorine: The Inductive Powerhouse

Fluorine is the most electronegative element, resulting in a potent electron-withdrawing inductive effect (-I).[6][7] While it does possess lone pairs capable of resonance donation (+M), the poor energy and size match between fluorine's 2p orbitals and carbon's 2p orbitals leads to inefficient orbital overlap. Consequently, the strong -I effect overwhelmingly dominates its weak +M effect.[11][12]

Bromine: A More Balanced Act

Bromine is also electronegative and exerts a significant -I effect, though weaker than fluorine's. However, its 4p orbitals, while larger, can still participate in resonance. The result is a more nuanced balance where the inductive effect is still dominant, but the resonance effect is more significant than in the case of fluorine.[11] This duality makes bromine a unique modulator of electronic properties.

The following diagram illustrates this fundamental conflict between the two effects.

G cluster_F Fluoro Substituent cluster_Br Bromo Substituent F_I Strong Inductive Withdrawal (-I) F_Net Net Effect: Strongly Electron-Withdrawing F_I->F_Net Dominates F_M Weak Resonance Donation (+M) F_M->F_Net Br_I Moderate Inductive Withdrawal (-I) Br_Net Net Effect: Moderately Electron-Withdrawing Br_I->Br_Net Dominates Br_M Moderate Resonance Donation (+M) Br_M->Br_Net

Caption: Competing electronic effects of Fluoro and Bromo substituents.

A quantitative comparison of these properties is summarized below.

PropertyFluorine (F)Bromine (Br)Rationale
Electronegativity (Pauling) 3.982.96F is the most electronegative element, leading to a stronger -I effect.
van der Waals Radius (Å) 1.471.85The smaller size of F allows it to replace H with minimal steric impact.
Hammett Constant (σ_para_) +0.06+0.23Both are net withdrawing, but Br's effect is stronger at the para position due to a more balanced -I/+M interplay.[13][14]
Halogen Bonding Potential Very WeakModerate to StrongBr has a more pronounced positive σ-hole, making it a better halogen bond donor.[15][16][17]

Modulation of the Pyrazolopyridine Core

When attached to the pyrazolopyridine scaffold, these substituents alter the electron density, which can be observed spectroscopically and modeled computationally.

Impact on Basicity (pKa)

The pyridine nitrogen atom of the pyrazolopyridine core is a key site of basicity. Electron-withdrawing groups attached to the ring system decrease the electron density on this nitrogen, making it less available for protonation and thus lowering the compound's pKa (making it less basic).[18]

Due to its powerful inductive effect, a fluoro substituent will cause a more significant decrease in pKa compared to a bromo substituent at the same position. This modulation of pKa is critical in drug design, as it influences the ionization state of the molecule at physiological pH, affecting solubility, cell membrane permeability, and target binding.[19]

Spectroscopic and Computational Signatures

The electronic perturbations caused by F and Br are directly observable:

  • NMR Spectroscopy: In ¹³C NMR, carbons directly attached to the halogen will be significantly affected. Furthermore, the electron-withdrawing nature of the halogens will cause downfield shifts (higher ppm) for other carbons in the ring system. In ¹⁵N NMR, the decreased electron density at the pyridine nitrogen upon substitution results in a measurable chemical shift change.[20]

  • Computational Modeling: Quantum chemical calculations are invaluable for visualizing these effects.[21][22][23]

    • Molecular Electrostatic Potential (MEP) Maps: These maps visualize the electron density distribution. For a fluoro-substituted pyrazolopyridine, the MEP map would show a more electron-deficient (more blue) aromatic system compared to the bromo- or unsubstituted analogue.

    • Frontier Molecular Orbitals (HOMO/LUMO): Electron-withdrawing groups lower the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This increased HOMO-LUMO gap can correlate with enhanced molecular stability.[24]

Consequences for Reactivity and Drug Properties

The electronic changes induced by F and Br have profound implications for both synthetic chemistry and medicinal chemistry.

Synthetic Reactivity
  • Bromo Substituents as Synthetic Handles: A C-Br bond is a versatile functional group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows the bromo-pyrazolopyridine to serve as a key intermediate for building molecular complexity, a strategy less readily available for the more inert C-F bond.[4]

  • Nucleophilic Aromatic Substitution (SNAAr): The strong electron-withdrawing character of both F and Br deactivates the ring towards electrophilic attack but activates it towards nucleophilic attack, particularly when positioned ortho or para to a potential leaving group.[25]

Drug Development Implications
PropertyFluoro SubstitutionBromo Substitution
Metabolic Stability The C-F bond is exceptionally strong and resistant to enzymatic cleavage by Cytochrome P450 (CYP) enzymes. Placing fluorine at a metabolically labile C-H position can block oxidation, increasing the drug's half-life.[5][6][19][26]Can also block metabolism, but the C-Br bond is weaker and can be a site of metabolism itself.
Target Interactions Can act as a weak hydrogen bond acceptor. Its primary role is electronic modulation of neighboring functional groups to enhance binding.[27]Can also act as a hydrogen bond acceptor. Crucially, it can participate in halogen bonding , a highly directional interaction with electron-rich atoms (like backbone carbonyls), which can significantly enhance binding affinity and selectivity.[15][16][28]
Lipophilicity & Permeability Generally increases lipophilicity, which can improve membrane permeability and bioavailability.[5][19][27]Also increases lipophilicity, often to a greater extent than fluorine. This can be beneficial for crossing biological membranes.[16]

Methodologies and Protocols

Workflow for Computational Analysis

A robust in silico analysis is crucial to predict the electronic effects before embarking on synthesis.

G Start Define Pyrazolopyridine Core Structure Subst Introduce F or Br Substituent at Desired Position Start->Subst GeomOpt Geometry Optimization (e.g., DFT with B3LYP/6-31G*) Subst->GeomOpt Freq Frequency Calculation (Confirm Minimum Energy) GeomOpt->Freq Props Calculate Electronic Properties: - MEP Maps - HOMO/LUMO Energies - Dipole Moment - NMR Chemical Shifts Freq->Props Analysis Comparative Analysis: - Unsubstituted vs. Fluoro vs. Bromo - Analyze pKa shifts, reactivity sites Props->Analysis End Hypothesis for Experimental Design Analysis->End

Caption: A typical DFT workflow for analyzing substituent effects.

Protocol: Comparative Suzuki-Miyaura Cross-Coupling

This protocol provides a framework for evaluating the utility of a bromo-pyrazolopyridine as a synthetic intermediate.

Objective: To compare the reactivity of a bromo-pyrazolopyridine with an arylboronic acid.

Materials:

  • 5-Bromo-1H-pyrazolo[3,4-b]pyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • Catalyst Pre-formation (Self-Validating Step): In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve Pd(OAc)₂ (2 mol%) and PPh₃ (8 mol%) in 5 mL of dioxane. Stir for 15 minutes at room temperature. The formation of a catalytically active Pd(0) species is often indicated by a color change.

  • Reaction Setup: To the catalyst mixture, add 5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Solvent Addition: Add an additional 10 mL of dioxane and 2.5 mL of degassed water.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 4-12 hours.

  • Monitoring (Self-Validating Step): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material and the formation of the product.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification & Characterization: Concentrate the crude product under reduced pressure and purify by column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Conclusion

The choice between a fluoro and a bromo substituent on a pyrazolopyridine scaffold is a strategic decision driven by distinct, predictable electronic effects. Fluorine offers a powerful tool for enhancing metabolic stability and modulating basicity through its dominant inductive electron withdrawal. Bromine, while also electron-withdrawing, provides a more balanced electronic profile and, critically, serves as a versatile synthetic handle for further molecular elaboration and as a potent halogen bond donor for enhancing target affinity. A thorough understanding of these foundational principles, validated through computational modeling and targeted synthesis, empowers drug development professionals to rationally engineer pyrazolopyridine-based molecules with optimized therapeutic potential.

References

  • Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved January 7, 2026.
  • ResearchGate. (n.d.). Role of Fluorine in Drug Design and Drug Action | Request PDF. Retrieved January 7, 2026.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Royal Society of Chemistry. (n.d.). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Retrieved January 7, 2026.
  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved January 7, 2026.
  • Wikipedia. (n.d.).
  • Chemistry Stack Exchange. (2016). Halogen and inductive effect. Retrieved January 7, 2026.
  • PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved January 7, 2026.
  • PubMed. (n.d.). Integrated Computational Analysis of C-2 Substituted Pyrazolopyrimidine and Amide Isosteres ALLINI: 3D-QSAR, Molecular Docking, and ADMET Studies. Retrieved January 7, 2026.
  • Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. Retrieved January 7, 2026.
  • Quora. (2013). Why does Inductive effect becomes dominant than Resonance in case of halide substituents while comparing acidity of Organic Compounds? Retrieved January 7, 2026.
  • MDPI. (n.d.).
  • Chemistry LibreTexts. (2023). 16.5: An Explanation of Substituent Effects. Retrieved January 7, 2026.
  • Royal Society of Chemistry. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). Retrieved January 7, 2026.
  • DeRuiter, J. (n.d.). Resonance and Induction Tutorial. Retrieved January 7, 2026.
  • ACS Publications. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Retrieved January 7, 2026.
  • PubMed Central. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Retrieved January 7, 2026.
  • Semantic Scholar. (n.d.). Introducing bromine in the molecular structure as a good strategy to the drug design. Retrieved January 7, 2026.
  • PubMed Central. (n.d.). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. Retrieved January 7, 2026.
  • ResearchGate. (2019). (PDF) Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions.... Retrieved January 7, 2026.
  • PubMed. (n.d.). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. Retrieved January 7, 2026.
  • ResearchGate. (n.d.). Halogen Bonding: A New Frontier in Medicinal Chemistry. Retrieved January 7, 2026.
  • National Institutes of Health. (n.d.). Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. Retrieved January 7, 2026.
  • Journal of Medical Science. (n.d.). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved January 7, 2026.
  • National Institutes of Health. (n.d.).
  • MDPI. (n.d.). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. Retrieved January 7, 2026.
  • ResearchGate. (n.d.). Hammett constants σ for fluoro-substituents. Retrieved January 7, 2026.
  • Science.gov. (n.d.). hammett substituent constants: Topics by Science.gov. Retrieved January 7, 2026.
  • Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors. Retrieved January 7, 2026.
  • ResearchGate. (n.d.). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution | Request PDF. Retrieved January 7, 2026.
  • YouTube. (2011). Substituent Effects in Aromatic Substitution I. Retrieved January 7, 2026.
  • Columbia University. (n.d.).
  • Chemistry LibreTexts. (2022). 16.
  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Retrieved January 7, 2026.
  • Wipf Group. (n.d.). Chemistry 0320 - Organic Chemistry 2 Substitutent Effects on Electrophilic Aromatic Substitution. Retrieved January 7, 2026.
  • FULIR. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media. Retrieved January 7, 2026.
  • PubMed Central. (n.d.). Substituent Effects on the [N–I–N]+ Halogen Bond. Retrieved January 7, 2026.
  • University of Tartu. (n.d.). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Retrieved January 7, 2026.
  • National Institutes of Health. (2023). Ortho‐Substituent Effects on Halogen Bond Geometry for N‐Haloimide⋯2‐Substituted Pyridine Complexes. Retrieved January 7, 2026.
  • MDPI. (n.d.). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. Retrieved January 7, 2026.

Sources

Unlocking New Frontiers in Drug Discovery: A Technical Guide to the Research Potential of 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide serves as a comprehensive overview of the untapped research potential of the novel heterocyclic scaffold, 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine. Authored for researchers, medicinal chemists, and drug development professionals, this document elucidates the strategic advantages of this molecule and outlines promising avenues for investigation in oncology, neuroscience, and beyond. By leveraging its unique structural features, this compound is poised to become a cornerstone for the development of next-generation therapeutics.

Executive Summary: A Scaffold of Strategic Importance

The pyrazolo[1,5-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Its rigid, planar structure provides an ideal framework for interaction with a variety of biological targets. The strategic introduction of a bromine atom at the 3-position and a fluorine atom at the 6-position of this scaffold creates a molecule with exceptional potential for chemical diversification and enhanced pharmacological properties.

The 3-bromo substituent serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide array of molecular fragments.[2] This enables the rapid generation of diverse chemical libraries for screening against various biological targets. The 6-fluoro substituent, on the other hand, is a key bioisostere for a hydrogen atom, offering the potential to significantly improve metabolic stability, binding affinity, and bioavailability of derivative compounds.[3][4] The strategic placement of fluorine can block sites of metabolism and modulate the electronics of the ring system, favorably influencing protein-ligand interactions.[5]

This guide will detail the proposed synthesis of this core scaffold, explore its potential for chemical diversification, and present a compelling rationale for its investigation in key therapeutic areas, supported by detailed experimental protocols and conceptual frameworks.

Proposed Synthesis of the Core Scaffold

Synthetic_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Bromination A 2-Amino-5-fluoropyridine C 6-Fluoropyrazolo[1,5-a]pyridine A->C Cyclization B Reagent for 1,3-dipolar cycloaddition B->C D 6-Fluoropyrazolo[1,5-a]pyridine F This compound D->F Electrophilic Bromination E N-Bromosuccinimide (NBS) E->F

Figure 1: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 6-Fluoropyrazolo[1,5-a]pyridine

This step can be achieved through a 1,3-dipolar cycloaddition reaction, a common method for the synthesis of the pyrazolo[1,5-a]pyridine core.

  • To a solution of 2-amino-5-fluoropyridine in a suitable solvent (e.g., DMF), add O-(Mesitylenesulfonyl)hydroxylamine (MSH) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours to form the corresponding N-aminopyridinium salt.

  • To the in-situ generated N-aminopyridinium salt, add a suitable three-carbon synthon for the pyrazole ring formation, such as ethyl propiolate, and a base (e.g., K₂CO₃).

  • Heat the reaction mixture (e.g., to 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-fluoropyrazolo[1,5-a]pyridine.

Step 2: Synthesis of this compound

The pyrazolo[1,5-a]pyridine ring system is known to undergo electrophilic substitution, with a preference for the 3-position.[6]

  • Dissolve 6-fluoropyrazolo[1,5-a]pyridine in a suitable solvent (e.g., acetonitrile or chloroform).

  • Add N-Bromosuccinimide (NBS) (1.0-1.2 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Avenues for Chemical Diversification: The Power of the 3-Bromo Substituent

The true synthetic utility of this compound lies in its potential for diversification through cross-coupling reactions. The carbon-bromine bond at the 3-position is an excellent site for palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of a vast array of aryl and heteroaryl moieties.

Diversification_Workflow Core This compound Library Diverse Library of 3-Aryl/Heteroaryl-6-fluoropyrazolo[1,5-a]pyridines Core->Library Diversification BoronicAcid Aryl/Heteroaryl Boronic Acids/Esters PdCatalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., Na₂CO₃, K₂CO₃)

Figure 2: Diversification strategy via Suzuki-Miyaura coupling.
Proposed Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is based on established procedures for the Suzuki-Miyaura coupling of related 3-bromopyrazolo[1,5-a]pyrimidines.

  • To a reaction vessel, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05-0.1 eq.), and a base such as sodium carbonate (2.0 eq.).

  • Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water.

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the mixture to reflux (e.g., 90-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 3-substituted-6-fluoropyrazolo[1,5-a]pyridine derivative.

ParameterRecommended Conditions
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂
Ligand (if needed) SPhos, XPhos
Base Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Dioxane/H₂O, Toluene/H₂O, DMF
Temperature 80-120 °C
Table 1: Summary of Potential Suzuki-Miyaura Reaction Conditions

Rationale for Biological Investigation: Targeting Key Therapeutic Areas

The pyrazolo[1,5-a]pyridine scaffold is a proven pharmacophore in several therapeutic areas. The introduction of the 3-bromo and 6-fluoro substituents provides a unique opportunity to fine-tune the pharmacological properties of this scaffold and explore new biological targets.

Oncology

A significant body of research has demonstrated the potential of pyrazolo[1,5-a]pyridine derivatives as potent and selective kinase inhibitors.[1] Kinases are a class of enzymes that are frequently dysregulated in cancer, making them attractive targets for drug development.

  • Potential Kinase Targets: Based on the activity of related compounds, derivatives of this compound should be screened against a panel of cancer-relevant kinases, including but not limited to:

    • c-Met: A receptor tyrosine kinase implicated in cell proliferation, migration, and invasion.[7]

    • RET: A receptor tyrosine kinase whose mutations and rearrangements are oncogenic drivers in various cancers.

    • PI3K (Phosphoinositide 3-kinases): A family of lipid kinases involved in cell growth, proliferation, and survival.

    • CDKs (Cyclin-Dependent Kinases): Key regulators of the cell cycle.

The 6-fluoro substituent can enhance binding to the kinase active site through favorable electrostatic interactions and can also block metabolic pathways, potentially leading to improved pharmacokinetic profiles.[5]

Oncology_Hypothesis Core 3-Aryl-6-fluoropyrazolo [1,5-a]pyridine Library Screening Kinase Inhibitor Screening Core->Screening Hit Identification of Potent and Selective Hits Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Candidate Preclinical Candidate Optimization->Candidate

Figure 3: Workflow for oncology drug discovery.
Neuroscience

Derivatives of the pyrazolo[1,5-a]pyridine scaffold have also shown promise as central nervous system (CNS) active agents. The ability of the 6-fluoro substituent to enhance lipophilicity and metabolic stability could facilitate blood-brain barrier penetration, a critical requirement for CNS drugs.

  • Potential CNS Targets:

    • GABA-A Receptors: Fluorinated pyrazolopyrimidines have been investigated as imaging agents for GABA-A receptors, suggesting that the pyrazolo[1,5-a]pyridine scaffold could be a starting point for developing novel modulators of these receptors for the treatment of anxiety, epilepsy, and sleep disorders.

    • Monoamine Oxidase (MAO) and other CNS-related enzymes: The scaffold's rigid structure makes it an interesting candidate for targeting the active sites of various enzymes involved in neurotransmitter metabolism.

Conclusion and Future Directions

This compound represents a highly promising and underexplored scaffold for modern drug discovery. Its synthetic tractability, coupled with the beneficial properties imparted by the fluorine substituent, makes it an ideal starting point for the development of novel therapeutics. The proposed research avenues in oncology and neuroscience are based on a strong foundation of existing literature for the parent scaffold. The systematic exploration of the chemical space around this core through diversification at the 3-position is expected to yield a wealth of novel compounds with significant therapeutic potential. This technical guide provides a roadmap for initiating such a research program, with the ultimate goal of translating the potential of this unique molecule into tangible clinical benefits.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Miki, Y., Yagi, S., & Ikeda, M. (1994). Synthesis of 3-substituted pyrazolo[1,5-a]-pyridines by electrophilic reactions. Heterocycles, 39(1), 241-256.
  • U.S. National Library of Medicine. PubChem. (n.d.). This compound.
  • Abacipharmtech. (n.d.). This compound.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
  • Kendall, J. D. (2011). Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Current Organic Chemistry, 15(14), 2481-2518.
  • Abdel-Aziz, A. A.-M., El-Sayed, M. A.-A., & El-Azab, A. S. (2020). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Advances, 10(63), 38481-38497.
  • Paton, R. S., & Goodman, J. M. (2009). Hydrogen bonding and π-stacking: which is stronger?. Journal of the American Chemical Society, 131(12), 4410-4411.
  • Kumar, A., & Rawat, M. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry, 238, 114488.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of fluorine chemistry, 127(3), 303-319.
  • Kirk, K. L. (2006). Fluorine in medicinal chemistry: recent therapeutic applications of fluorinated pharmaceuticals. Journal of fluorine chemistry, 127(8), 1013-1029.
  • Begum, J., & Chintakunta, V. K. (2021). Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. Molecules, 26(16), 4983.
  • Lin, F. Y., & Li, H. (2021). The effects of fluorine substitution on drug metabolism: a review. Acta Pharmaceutica Sinica B, 11(9), 2635-2656.
  • Sun, H., Tawa, G., & Wallqvist, A. (2012). Classification of privileged structures for kinase inhibitor design. Journal of medicinal chemistry, 55(22), 9737-9747.
  • Tropsha, A. (2010). Best practices for QSAR model development, validation, and exploitation.
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.

Sources

A Senior Application Scientist's Guide to 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine: A Versatile Fragment for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous clinically relevant molecules, particularly in oncology.[1] Its ability to act as a bioisostere for purines allows it to effectively target the ATP-binding sites of kinases.[1] Within the paradigm of Fragment-Based Drug Discovery (FBDD), the strategic selection of initial fragments is paramount to the success of a campaign. This guide provides an in-depth technical analysis of 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine, a highly valuable fragment that combines the advantageous biological footprint of the core scaffold with precisely positioned chemical vectors for efficient lead optimization. We will explore its synthesis, reactivity, and strategic application in FBDD workflows, offering field-proven insights for researchers, medicinal chemists, and drug development professionals.

The Strategic Value of the Pyrazolo[1,5-a]pyridine Core in FBDD

Fragment-Based Drug Discovery (FBDD) has established itself as a powerful alternative to high-throughput screening (HTS) for identifying high-quality lead compounds.[2] FBDD begins by screening libraries of small, low-complexity molecules ("fragments") to identify weak but highly efficient binders to a biological target.[3][4] These initial hits are then synthetically elaborated into more potent, drug-like molecules.

The success of FBDD hinges on the quality of the fragment library. An ideal fragment should not only bind to the target but also present clear, synthetically accessible vectors for chemical elaboration. The this compound fragment is exemplary in this regard for several key reasons:

  • Privileged Biological Scaffold: The pyrazolo[1,5-a]pyridine core is a proven hinge-binder for many kinases, making it an excellent starting point for developing inhibitors.[1]

  • Defined Growth Vector: The bromine atom at the 3-position serves as a robust and versatile synthetic handle. It is strategically positioned to allow substituents to project into the solvent-exposed region of a typical kinase ATP-binding pocket, enabling rapid exploration of Structure-Activity Relationships (SAR).

  • Physicochemical Modulation: The fluorine atom at the 6-position can significantly influence the molecule's properties. It can lower the pKa of the heterocyclic system, potentially improving cell permeability, and can enhance metabolic stability by blocking a potential site of oxidation.

  • "Rule of Three" Compliance: The fragment adheres well to the "Rule of Three," a guideline for desirable fragment properties (e.g., molecular weight < 300 Da, cLogP < 3), ensuring a higher probability of efficient binding and good starting points for optimization.[3]

Table 1: Physicochemical Properties of this compound
PropertyValue"Rule of Three" Guideline
Molecular FormulaC₇H₄BrFN₂N/A
Molecular Weight215.02 g/mol < 300
XlogP (predicted)1.6< 3
Hydrogen Bond Donors0< 3
Hydrogen Bond Acceptors2< 3
Rotatable Bonds0< 3

Synthesis and Characterization

The synthesis of this compound can be achieved through a reliable synthetic sequence. The following protocol describes a common approach involving N-amination of a substituted pyridine followed by cycloaddition and subsequent bromination.

Experimental Protocol 1: Synthesis of this compound

Step A: Synthesis of 6-Fluoropyrazolo[1,5-a]pyridine

  • N-Amination: To a solution of 2-amino-5-fluoropyridine (1.0 eq) in a suitable solvent like dichloromethane (DCM), add O-(Mesitylenesulfonyl)hydroxylamine (MSH) (1.1 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Cycloaddition: Dissolve the crude N-aminopyridinium salt in ethanol. Add ethyl propiolate (1.2 eq) and a base such as potassium carbonate (2.0 eq). Reflux the mixture for 6-8 hours.

  • Purification: After cooling, concentrate the mixture and purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate.

  • Hydrolysis & Decarboxylation: Hydrolyze the ester using aqueous sodium hydroxide, followed by acidic workup and heating to effect decarboxylation, yielding 6-fluoropyrazolo[1,5-a]pyridine.

Step B: Bromination at the 3-Position

  • Reaction Setup: Dissolve 6-fluoropyrazolo[1,5-a]pyridine (1.0 eq) in a suitable solvent such as acetonitrile or N,N-Dimethylformamide (DMF).

  • Brominating Agent: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature. The C-3 position of the pyrazolo[1,5-a]pyridine core is highly nucleophilic and susceptible to electrophilic halogenation.[5]

  • Monitoring: Stir the reaction at room temperature for 2-4 hours, monitoring for completion by LC-MS.

  • Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by silica gel chromatography (0-30% ethyl acetate in petroleum ether) to afford the title compound, this compound.[6]

Synthesis of this compound A 2-Amino-5-fluoropyridine B N-Amination & Cycloaddition A->B 1. MSH 2. Ethyl propiolate, K2CO3 C 6-Fluoropyrazolo[1,5-a]pyridine B->C D Electrophilic Bromination (NBS) C->D E This compound D->E

General synthetic route to the target fragment.

Reactivity: The C-3 Bromo Handle as a Gateway to Diversity

The C-3 bromine is the key to the fragment's utility. It provides a reliable anchor point for palladium-catalyzed cross-coupling reactions, allowing for the systematic and predictable introduction of a wide array of chemical substituents. This is the fundamental principle of fragment "growing" or "elaboration."

The Suzuki-Miyaura cross-coupling is a workhorse reaction in medicinal chemistry for this purpose. Its broad functional group tolerance and the vast commercial availability of boronic acids and esters make it the preferred method for rapidly building a library of analogs for SAR exploration.

Experimental Protocol 2: Representative Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: In a microwave vial, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid/ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically 2M aqueous sodium carbonate (3.0 eq).

  • Solvent: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.

  • Reaction Conditions: Seal the vial and heat the mixture under microwave irradiation at 100-120 °C for 15-30 minutes. Microwave heating is chosen for its efficiency and ability to accelerate reaction times, enabling faster SAR cycles.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography or preparative HPLC to yield the desired 3-substituted pyrazolo[1,5-a]pyridine analog.

Application in a Fragment-Based Drug Discovery Workflow

The journey from fragment hit to lead candidate is a structured process heavily reliant on biophysical and structural data. This compound is an ideal candidate for such a workflow.

FBDD Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Elaboration cluster_2 Phase 3: Lead Optimization Screen Fragment Library Screening (NMR, X-ray, nMS) Hit Identify 3-Bromo-6-fluoro -pyrazolo[1,5-a]pyridine as a hit Screen->Hit Weak affinity (µM-mM) Structure Obtain Co-crystal Structure (Protein-Fragment Complex) Hit->Structure Vector Identify C-3 Bromo as primary growth vector Structure->Vector Synth Synthesize Analog Library (Suzuki, Buchwald-Hartwig, etc.) Vector->Synth SAR Analyze SAR Data (Potency, Selectivity, DMPK) Synth->SAR Lead Optimized Lead Candidate (nM Potency, good PK/PD) SAR->Lead Iterative Cycles

Iterative workflow for fragment-based drug discovery.

1. Hit Identification: The fragment is screened against the target protein using sensitive biophysical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, or native Mass Spectrometry (nMS).[4][7] A validated hit shows weak but specific binding.

2. Structural Characterization: Obtaining a high-resolution co-crystal structure of the fragment bound to the target is a critical step. This reveals the precise binding mode and, most importantly, the orientation of the C-3 bromine vector relative to the protein's surface. This structural information is the blueprint for rational drug design.

3. Structure-Based Design and Synthesis: With the co-crystal structure in hand, chemists can select boronic acids that will introduce substituents designed to interact with nearby amino acid residues or the solvent front, aiming to form new hydrogen bonds, hydrophobic interactions, or ionic bonds. The Suzuki protocol (or similar cross-couplings) is then executed to synthesize a focused library of analogs.

4. SAR Generation: The new analogs are tested for their binding affinity and functional activity (e.g., enzyme inhibition IC₅₀). This data is used to build a structure-activity relationship model. For instance, in kinase inhibitor design, a common goal is to extend a substituent from the C-3 position towards the solvent-exposed region to enhance potency and selectivity.

Table 2: Hypothetical SAR Data for Kinase X Inhibition
CompoundR-Group at C-3 PositionKinase X IC₅₀ (nM)
Fragment Hit -Br50,000
Analog 1 -Phenyl5,000
Analog 2 -4-Hydroxyphenyl800
Analog 3 -4-(Morpholino)phenyl50
Analog 4 -3-Pyridyl1,200

Causality: The initial jump in potency from the fragment to Analog 1 is due to a simple space-filling hydrophobic interaction. The addition of a hydrogen bond donor in Analog 2 (the hydroxyl group) significantly improves potency by forming a new interaction with a backbone carbonyl or polar residue. Finally, the morpholino group in Analog 3 is a classic solubilizing group that can also form favorable interactions, leading to a potent, lead-like compound. This systematic exploration is only possible because of the reliable synthetic handle on the initial fragment.

Kinase Interaction Model cluster_0 Kinase ATP Binding Pocket hinge Hinge Region (e.g., Met residue) pocket Hydrophobic Pocket solvent Solvent Exposed Region scaffold Pyrazolo[1,5-a]pyridine Core scaffold->hinge H-Bonds scaffold->pocket van der Waals r_group R-Group (from C-3 Bromo) r_group->solvent Grows into solvent

Binding model of an elaborated fragment in a kinase.

Conclusion

This compound is more than just another small molecule; it is a strategically designed tool for modern drug discovery. Its combination of a biologically relevant core, desirable fragment properties, and a synthetically versatile handle for chemical elaboration makes it an exceptionally valuable starting point for FBDD campaigns. By enabling a rational, structure-guided approach to lead generation, this fragment empowers medicinal chemists to navigate chemical space efficiently, accelerating the journey from an initial weak-binding hit to a potent and optimized lead candidate. Its application, particularly in the highly competitive field of kinase inhibitor development, underscores the power of intelligent fragment design in tackling complex therapeutic challenges.

References

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central.
  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. (2024, August 20). Journal of Medicinal Chemistry - ACS Publications.
  • Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. (n.d.). Scribd.
  • Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. (n.d.). Arabian Journal of Chemistry.
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (n.d.). NIH.
  • Fragment-based lead discovery. (n.d.). Wikipedia.
  • Application of Fragment-Based Drug Discovery to Versatile Targets. (n.d.). Frontiers.
  • 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine. (n.d.). MySkinRecipes.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PubMed Central.
  • Fragment-based drug discovery campaigns guided by native mass spectrometry. (n.d.). NIH.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (n.d.). PMC - NIH.
  • Structure–activity relationship (SAR) model for the activity of the designed derivatives. (n.d.). ResearchGate.
  • This compound. (n.d.). AbacipharmTech-Global Chemical supplier.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024, July 29). PubMed Central.
  • Fragment Based Drug Discovery. (n.d.). Cambridge Healthtech Institute.
  • Fragment‐based drug discovery—the importance of high‐quality molecule libraries. (n.d.). PMC.

Sources

Methodological & Application

Application Note: A Robust Two-Step Synthesis of 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine, a key heterocyclic scaffold in medicinal chemistry and drug discovery. The narrative outlines a robust and efficient two-step synthetic strategy, beginning with the construction of the core 6-fluoropyrazolo[1,5-a]pyridine ring system via an acid-catalyzed cyclocondensation, followed by a highly regioselective electrophilic bromination at the C3 position. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth technical explanations, step-by-step protocols, and troubleshooting insights to ensure reliable and reproducible outcomes.

Strategic Overview & Rationale

The pyrazolo[1,5-a]pyridine core is a privileged structure in modern pharmacology, exhibiting a wide range of biological activities.[1][2] The introduction of a fluorine atom at the 6-position and a bromine atom at the 3-position provides critical handles for further functionalization, typically through palladium-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).[3]

Our synthetic approach is designed for efficiency and selectivity, proceeding in two distinct, high-yielding steps:

  • Step 1: Cyclocondensation to form the Heterocyclic Core. We begin with the commercially available 2-amino-5-fluoropyridine. This precursor undergoes an acid-catalyzed cyclocondensation reaction to form the fused bicyclic system, 6-fluoropyrazolo[1,5-a]pyridine. This method is chosen for its directness and reliability in constructing the core scaffold.

  • Step 2: Regioselective C3-Bromination. The pyrazolo[1,5-a]pyridine system is electron-rich, particularly at the C3 position of the pyrazole ring. This inherent electronic property is exploited to achieve highly selective bromination. We employ N-Bromosuccinimide (NBS), a mild and effective electrophilic bromine source, which reliably installs the bromine atom at the desired C3 position with minimal side products.[4][5][6] This avoids the harsh conditions often associated with other bromination methods.[7]

This strategic sequence ensures that the sensitive fluorine substituent is incorporated early and that the subsequent bromination occurs predictably, providing a clean and efficient route to the target molecule.

Reaction Scheme & Mechanism

The overall two-step synthesis is depicted below. The first step involves the formation of an N-aminopyridinium intermediate which then undergoes intramolecular cyclization. The second step is a classic electrophilic aromatic substitution, where the π-system of the pyrazole ring attacks the electrophilic bromine from NBS.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Electrophilic Bromination SM 2-Amino-5-fluoropyridine INT 6-Fluoropyrazolo[1,5-a]pyridine SM->INT  Reagents:  1,1,3,3-Tetramethoxypropane,  Polyphosphoric Acid (PPA)  Conditions:  Heat (e.g., 90-100°C) FP This compound INT->FP  Reagent:  N-Bromosuccinimide (NBS)  Solvent:  Acetonitrile (MeCN)  Conditions:  0°C to Room Temp.

Figure 1: Overall reaction scheme for the synthesis.

Detailed Experimental Protocols

PART A: Synthesis of 6-Fluoropyrazolo[1,5-a]pyridine (Intermediate)

This protocol details the formation of the core heterocyclic ring system.

Materials & Equipment:

  • 2-Amino-5-fluoropyridine

  • 1,1,3,3-Tetramethoxypropane (TMP)

  • Polyphosphoric Acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane solvent system

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-fluoropyridine (1.0 eq).

  • Reagent Addition: Under a nitrogen atmosphere, add polyphosphoric acid (PPA) (approx. 10 times the weight of the aminopyridine). Begin stirring to create a slurry.

  • Cyclization: Slowly add 1,1,3,3-tetramethoxypropane (1.2 eq) to the stirring mixture. The addition may be slightly exothermic.

  • Heating: Heat the reaction mixture to 95°C and maintain this temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (approx. 200 g) in a large beaker with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic aqueous mixture by adding saturated sodium bicarbonate solution until the pH is ~7-8. Be cautious as this will cause significant CO₂ evolution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with water (1 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford 6-fluoropyrazolo[1,5-a]pyridine as a solid.

Scientist's Note (Causality): Polyphosphoric acid acts as both the solvent and the catalyst. It facilitates the in-situ formation of malondialdehyde from the tetramethoxypropane acetal and promotes the subsequent cyclocondensation and dehydration steps required to form the aromatic pyrazole ring.[8] Careful, slow quenching on ice is critical to manage the heat generated from diluting the strong acid.

PART B: Synthesis of this compound (Final Product)

This protocol describes the selective bromination of the intermediate synthesized in Part A.

Materials & Equipment:

  • 6-Fluoropyrazolo[1,5-a]pyridine (from Part A)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN), anhydrous

  • Deionized water

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Dissolution: Dissolve 6-fluoropyrazolo[1,5-a]pyridine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • NBS Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC for the disappearance of the starting material.[5]

  • Quenching: Once the reaction is complete, quench by adding deionized water (approx. 50 mL).

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography (silica gel, eluting with an ethyl acetate/hexane gradient) to yield this compound as a pure solid.

Scientist's Note (Trustworthiness): The use of a slight excess (1.05 eq) of NBS ensures complete consumption of the starting material while minimizing the risk of di-bromination, which is electronically disfavored. The reaction is highly regioselective for the C3 position due to the directing effect of the pyridine nitrogen and the overall electronic nature of the heterocyclic system.[4][9] Running the initial phase of the reaction at 0°C helps control the reaction rate and enhances selectivity.

Experimental Workflow Visualization

The following diagram illustrates the logical flow from starting materials to the final, purified product.

G cluster_step1 Step 1: Core Synthesis cluster_step2 Step 2: Bromination A Charge Flask with 2-Amino-5-fluoropyridine & PPA B Add TMP & Heat (95°C, 3-4h) A->B C Cool & Quench on Ice B->C D Neutralize (NaHCO₃) & Extract (DCM) C->D E Wash, Dry (MgSO₄) & Concentrate D->E F Purify via Column (Silica, Hex/EtOAc) E->F G Isolate Intermediate: 6-Fluoropyrazolo[1,5-a]pyridine F->G H Dissolve Intermediate in MeCN G->H Proceed to Next Step I Cool to 0°C & Add NBS H->I J Stir (0°C to RT, 2-3h) I->J K Quench (H₂O) & Extract (DCM) J->K L Wash, Dry (Na₂SO₄) & Concentrate K->L M Purify via Column (Silica, Hex/EtOAc) L->M N Final Product: This compound M->N

Figure 2: Step-by-step experimental workflow.

Quantitative Data Summary

The following table provides a representative summary of reagents and expected outcomes for a typical lab-scale synthesis.

ParameterStep 1: CyclocondensationStep 2: Bromination
Key Starting Material 2-Amino-5-fluoropyridine6-Fluoropyrazolo[1,5-a]pyridine
Molecular Weight 112.10 g/mol 136.12 g/mol
Typical Scale 5.0 g (44.6 mmol)4.8 g (35.3 mmol)
Key Reagent 1,1,3,3-TetramethoxypropaneN-Bromosuccinimide (NBS)
Reagent Equiv. 1.2 eq1.05 eq
Solvent / Catalyst Polyphosphoric AcidAcetonitrile (MeCN)
Reaction Temp. 95°C0°C to Room Temperature
Reaction Time 3-4 hours2-3 hours
Typical Yield 70-80%85-95%
Final Purity (Post-Column) >98%>98%

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low yield in Step 1 Incomplete reaction; insufficient heating time or temperature.Ensure the internal temperature reaches 95°C. Extend reaction time and monitor by TLC.
Degradation of starting material or product.Ensure the reaction is under an inert (N₂) atmosphere. Avoid excessive temperatures (>110°C).
Incomplete bromination (Step 2) Inactive NBS.Use a fresh bottle of NBS. NBS can degrade with moisture.
Insufficient reaction time.Allow the reaction to stir longer at room temperature. Confirm completion by TLC.
Presence of di-bromo product Excess NBS used; reaction temperature too high.Use no more than 1.05 equivalents of NBS. Add NBS slowly at 0°C to control the reaction.
Purification difficulty Products co-eluting with impurities.Adjust the polarity of the eluent system for column chromatography. A shallower gradient may be required.
Streaking on TLC plate.Add a small amount (~0.5%) of triethylamine to the eluent system to neutralize acidic silica gel.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Reagent Handling:

    • Polyphosphoric Acid (PPA): Corrosive. Handle in a fume hood. Reacts exothermically with water.

    • N-Bromosuccinimide (NBS): Irritant and moisture-sensitive. Handle in a fume hood and keep the container tightly sealed.

    • Dichloromethane (DCM): Volatile and a suspected carcinogen. Handle only in a well-ventilated fume hood.

  • Procedure: The quenching and neutralization of PPA is highly exothermic and releases CO₂ gas. Perform this step slowly in a large vessel to avoid dangerous foaming and splashing.

References

  • Sikdar, A., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances.
  • Wang, J., et al. (2024). Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.
  • Nikolova, Y., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Molecules.
  • Baker, S. I., et al. (2022). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules.
  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. (n.d.).
  • Siddiqui, S. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry.
  • Electrophilic aromatic bromination with N-bromosuccinimide. (2021). YouTube.
  • Sikdar, A., et al. (2024). Regio-selective C3-Halogenation of Pyrazolo[1,5- a ]Pyrimidines. ResearchGate.
  • Rong, G., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science.
  • Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules.
  • Sikdar, A., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. PubMed Central.
  • Baxter, R. D., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry.
  • Synthesis of pyrazolo[1,5-a]pyrimidines. (2023). ResearchGate.
  • Khan, I., & Zaib, S. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science.

Sources

Application Note: A Detailed Synthetic Route for 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Compounds bearing this core structure are recognized for a wide array of biological activities, including their roles as kinase inhibitors, anti-inflammatory agents, and potential therapeutics for neurodegenerative diseases. The introduction of specific substituents, such as halogens, onto this scaffold allows for the fine-tuning of its physicochemical properties and biological targets. 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine is a key building block for the synthesis of more complex molecules in drug discovery programs, where the bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, and the fluorine atom can enhance metabolic stability and binding affinity.

This application note provides a comprehensive, two-step synthetic protocol for the preparation of this compound. The synthesis commences with the construction of the 6-fluoropyrazolo[1,5-a]pyridine core from 2-amino-5-fluoropyridine, followed by a regioselective electrophilic bromination at the C3 position. The causality behind experimental choices and detailed procedural steps are elucidated to ensure reproducibility and scalability.

Synthetic Strategy Overview

The synthesis is logically divided into two primary stages. The first stage involves the construction of the pyrazolo[1,5-a]pyridine ring system through a [3+2] cycloaddition reaction. The second stage is a post-cyclization functionalization to introduce the bromo substituent at the desired position.

Synthesis_Workflow A 2-Amino-5-fluoropyridine B Step 1: Cyclization Formation of 6-fluoropyrazolo[1,5-a]pyridine A->B 1. O-(Mesitylenesulfonyl)hydroxylamine 2. Acetylenedicarboxylate C 6-fluoropyrazolo[1,5-a]pyridine B->C D Step 2: Electrophilic Bromination C->D N-Bromosuccinimide (NBS) E This compound D->E

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of 6-fluoropyrazolo[1,5-a]pyridine

The formation of the pyrazolo[1,5-a]pyridine core is achieved via a well-established [3+2] cycloaddition pathway.[1] The exocyclic nitrogen of 2-amino-5-fluoropyridine is first aminated to form an N-aminopyridinium salt, which, upon deprotonation, generates a reactive ylide. This ylide then undergoes a cycloaddition with a suitable two-carbon synthon, followed by aromatization.

Protocol: Step 1

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Molar Eq.
2-Amino-5-fluoropyridine112.1010.01.0
O-(Mesitylenesulfonyl)hydroxylamine217.2711.01.1
Diethyl acetylenedicarboxylate170.1812.01.2
Potassium Carbonate (K₂CO₃)138.2130.03.0
Dichloromethane (DCM)-50 mL-
Acetonitrile (ACN)-50 mL-

Procedure:

  • N-Amination: To a solution of 2-amino-5-fluoropyridine (1.12 g, 10.0 mmol) in dichloromethane (50 mL) at 0 °C, add O-(Mesitylenesulfonyl)hydroxylamine (2.39 g, 11.0 mmol) portion-wise over 15 minutes. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

    • Expert Insight: The use of O-(Mesitylenesulfonyl)hydroxylamine provides an efficient transfer of the amino group to the pyridine nitrogen. The reaction is performed at a low initial temperature to control the exothermicity.

  • Work-up and Isolation of Intermediate Salt: After the reaction is complete (monitored by TLC), the resulting precipitate (1-amino-5-fluoro-2-imino-1,2-dihydropyridine mesitylenesulfonate) is collected by filtration, washed with cold dichloromethane, and dried under vacuum. This salt is used in the next step without further purification.

  • Cycloaddition: Suspend the dried aminopyridinium salt (from the previous step) and potassium carbonate (4.15 g, 30.0 mmol) in acetonitrile (50 mL). To this suspension, add diethyl acetylenedicarboxylate (2.04 g, 12.0 mmol) dropwise at room temperature.

  • Reaction and Monitoring: Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-16 hours. Monitor the progress of the reaction by TLC or LC-MS.

    • Causality: Potassium carbonate acts as a base to deprotonate the aminopyridinium salt, forming the crucial N-ylide intermediate. The subsequent cycloaddition with the electron-deficient alkyne, followed by oxidative aromatization, yields the pyrazolo[1,5-a]pyridine ring system.

  • Purification: Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 6-fluoropyrazolo[1,5-a]pyridine as a solid.

Part 2: Electrophilic Bromination of 6-fluoropyrazolo[1,5-a]pyridine

The pyrazole moiety of the pyrazolo[1,5-a]pyridine system is electron-rich and thus susceptible to electrophilic substitution. The C3 position is generally the most reactive site for such reactions.[2] N-Bromosuccinimide (NBS) is a convenient and effective source of electrophilic bromine for this transformation.[3]

Protocol: Step 2

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Molar Eq.
6-fluoropyrazolo[1,5-a]pyridine136.125.01.0
N-Bromosuccinimide (NBS)177.985.01.0
Acetonitrile (ACN)-25 mL-

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 6-fluoropyrazolo[1,5-a]pyridine (0.68 g, 5.0 mmol) in acetonitrile (25 mL). Cool the solution to 0 °C in an ice bath.

  • Addition of Brominating Agent: Add N-bromosuccinimide (0.89 g, 5.0 mmol) in one portion to the cooled solution.

    • Trustworthiness: Using a 1:1 molar ratio of substrate to NBS minimizes the formation of di-brominated byproducts. Acetonitrile is a suitable polar aprotic solvent for this reaction.[3]

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Once the reaction is complete, quench with water (50 mL) and extract the product with dichloromethane (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Product Isolation: Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a solid.

Characterization of this compound

The structure of the final product should be confirmed by standard analytical techniques.

Technique Expected Results
¹H NMR Characteristic aromatic proton signals consistent with the substituted pyrazolo[1,5-a]pyridine core.[4]
Mass Spec (MS) Molecular ion peak corresponding to the calculated mass, showing the characteristic isotopic pattern for a monobrominated compound.[4]
Infrared (IR) Absorption bands corresponding to C-H, C=C, C=N, C-F, and C-Br bonds.[4]
Melting Point A sharp melting point indicates the purity of the synthesized compound.

References

  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. PubMed Central.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central.
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PubMed Central.
  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.

Sources

Synthesis of 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine: A Detailed Guide to Starting Materials and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to its incorporation into a wide array of therapeutic agents, including kinase inhibitors and antiviral compounds. The targeted functionalization of this core, such as the introduction of halogen atoms, provides medicinal chemists with crucial handles for modulating potency, selectivity, and pharmacokinetic profiles. This application note provides a comprehensive guide for the synthesis of a key building block, 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine, intended for researchers, scientists, and professionals in drug development. We will delve into the strategic selection of starting materials, provide detailed, step-by-step protocols for each synthetic transformation, and explain the underlying chemical principles that govern these reactions.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is most effectively approached through a convergent, three-stage strategy. This pathway is designed for efficiency and scalability, beginning with commercially available starting materials and proceeding through well-established, high-yielding transformations.

Synthetic_Pathway A Stage 1: Starting Material Synthesis (2-Amino-5-fluoropyridine) B Stage 2: Core Formation (6-Fluoropyrazolo[1,5-a]pyridine) A->B  N-Amination & Cyclization C Stage 3: Regioselective Bromination (this compound) B->C  Electrophilic Bromination

Caption: Overall synthetic strategy for this compound.

Stage 1: Synthesis of the Key Precursor: 2-Amino-5-fluoropyridine

The foundation of this synthesis lies in the preparation of 2-amino-5-fluoropyridine. This intermediate introduces the essential fluorine atom at the desired position on the pyridine ring. While commercially available, its synthesis from the inexpensive starting material 2-aminopyridine is a cost-effective approach for large-scale preparations. A well-documented route involves a multi-step sequence including nitration, acetylation, reduction, diazotization, and a Schiemann reaction[1].

Protocol 1: Synthesis of 2-Amino-5-fluoropyridine

This protocol is adapted from established literature procedures[1].

Step 1a: Nitration of 2-Aminopyridine

  • To a stirred solution of 2-aminopyridine in concentrated sulfuric acid, cooled to 0 °C, slowly add fuming nitric acid while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to 45 °C and stir for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide until the pH is approximately 8.

  • The precipitated 2-amino-5-nitropyridine is collected by filtration, washed with cold water, and dried.

Step 1b: Acetylation of 2-Amino-5-nitropyridine

  • Reflux a mixture of 2-amino-5-nitropyridine and excess acetic anhydride for 1 hour.

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitated 2-acetamido-5-nitropyridine by filtration, wash with water, and dry.

Step 1c: Reduction of 2-Acetamido-5-nitropyridine

  • To a stirred suspension of 2-acetamido-5-nitropyridine in ethanol, add iron powder and a catalytic amount of acetic acid.

  • Heat the mixture to reflux and stir for 1 hour.

  • Filter the hot reaction mixture through celite to remove the iron catalyst and wash the filter cake with hot ethanol.

  • Concentrate the filtrate under reduced pressure to yield 5-amino-2-acetamidopyridine.

Step 1d: Diazotization and Schiemann Reaction

  • Dissolve 5-amino-2-acetamidopyridine in an aqueous solution of fluoroboric acid at -5 to 0 °C.

  • Slowly add a solution of sodium nitrite in water, keeping the temperature below 0 °C.

  • Stir the mixture for 2 hours at this temperature to form the diazonium salt.

  • Gently heat the solution to 130 °C to effect the Schiemann reaction, which thermally decomposes the diazonium salt to introduce the fluorine atom.

Step 1e: Hydrolysis of the Acetyl Group

  • To the crude product from the previous step, add an aqueous solution of sodium hydroxide and reflux for 2.5 hours to hydrolyze the acetyl protecting group.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 2-amino-5-fluoropyridine can be purified by column chromatography or recrystallization.

Parameter Condition Yield (%) Reference
Nitration Temperature45 °C41[1]
AcetylationReflux96.3[1]
ReductionReflux90[1]
Diazotization-5 to 0 °C81.4[1]
Schiemann Reaction & Hydrolysis130 °C & Reflux51.6 (combined)[1]

Stage 2: Construction of the 6-Fluoropyrazolo[1,5-a]pyridine Core

The formation of the bicyclic pyrazolo[1,5-a]pyridine system is achieved via a [3+2] cycloaddition reaction. This elegant transformation involves the N-amination of the pyridine nitrogen of 2-amino-5-fluoropyridine to generate a reactive N-aminopyridinium salt, which then undergoes cyclization with a two-carbon synthon.

Causality in Reagent Selection
  • N-Aminating Agent: Hydroxylamine-O-sulfonic acid (HOSA) is a versatile and powerful reagent for the electrophilic amination of pyridines and other N-heterocycles[2]. Its use provides a direct route to the required N-aminopyridinium intermediate.

  • C2-Synthon: Ethyl propiolate is an excellent choice for the [3+2] cycloaddition partner. The electron-withdrawing ester group activates the alkyne for nucleophilic attack by the ylide generated from the N-aminopyridinium salt, and the ester functionality in the final product offers a handle for further derivatization if required. A similar cyclization is documented in the patent literature[3].

Core_Formation cluster_0 Stage 2: Core Formation A 2-Amino-5-fluoropyridine B N-Amino-5-fluoropyridinium Salt A->B  Hydroxylamine-O-sulfonic acid (HOSA) D 6-Fluoropyrazolo[1,5-a]pyridine B->D  Organic Base C Ethyl Propiolate C->D  [3+2] Cycloaddition

Caption: Workflow for the formation of the 6-fluoropyrazolo[1,5-a]pyridine core.

Protocol 2: Synthesis of 6-Fluoropyrazolo[1,5-a]pyridine

Step 2a: N-Amination of 2-Amino-5-fluoropyridine

  • In a round-bottom flask, dissolve 2-amino-5-fluoropyridine in a suitable solvent such as dichloromethane or acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of hydroxylamine-O-sulfonic acid (HOSA) in the same solvent.

  • Allow the reaction to stir at room temperature for several hours until the starting material is consumed (monitor by TLC).

  • The resulting N-amino-5-fluoropyridinium salt can often be precipitated by the addition of a non-polar solvent like diethyl ether, collected by filtration, and used in the next step without further purification.

Step 2b: [3+2] Cycloaddition

  • Suspend the N-amino-5-fluoropyridinium salt in a polar aprotic solvent such as acetonitrile or DMF.

  • Add an organic base, for example, triethylamine or DBU, to generate the pyridinium ylide in situ.

  • To this mixture, add ethyl propiolate dropwise at room temperature.

  • Heat the reaction mixture (e.g., to 60-80 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is then purified by column chromatography on silica gel to afford 6-fluoropyrazolo[1,5-a]pyridine.

Stage 3: Regioselective Bromination

The final step in the synthesis is the introduction of a bromine atom at the C3 position of the pyrazolo[1,5-a]pyridine ring system. This is achieved through an electrophilic aromatic substitution reaction. The pyrazole moiety of the fused ring system is electron-rich and readily undergoes electrophilic substitution, with the C3 position being the most nucleophilic and sterically accessible site.

Protocol 3: Synthesis of this compound

A common and effective brominating agent for such transformations is N-bromosuccinimide (NBS)[4].

  • Dissolve 6-fluoropyrazolo[1,5-a]pyridine in a suitable solvent such as acetonitrile or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) portion-wise, ensuring the temperature remains low.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Once the reaction is complete, quench with an aqueous solution of sodium thiosulfate to destroy any remaining NBS.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • After filtration and concentration, the crude this compound can be purified by column chromatography or recrystallization to yield the final product.

Reagent Role Rationale
N-Bromosuccinimide (NBS)Electrophilic Bromine SourceMild, selective, and easy to handle solid reagent.
Acetonitrile/DichloromethaneSolventAprotic solvents that are inert to the reaction conditions.

Conclusion

This application note has outlined a robust and logical synthetic strategy for the preparation of this compound. By following the detailed protocols provided, researchers can confidently synthesize this valuable building block for application in drug discovery and development programs. The key to success lies in the careful execution of each step, from the synthesis of the fluorinated pyridine precursor to the final regioselective bromination. The principles and techniques described herein are broadly applicable to the synthesis of other functionalized pyrazolo[1,5-a]pyridine derivatives.

References

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017). Journal of the Brazilian Chemical Society.
  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2016). Molecules.
  • (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017). ResearchGate.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). Molecules.
  • WO2023118092A1 - Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][4][5]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders. Google Patents.
  • WO2015094913A1 - Fluorophenyl pyrazol compounds. Google Patents.
  • CN117143095A - 6-bromopyrazolo [1,5-a ] pyridine-3-carboxylic acid and preparation method thereof. Google Patents.
  • Hydroxylamine-O -sulfonic acid — a versatile synthetic reagent. (1980). NTU > IRep.
  • (12) United States Patent. (2012). Googleapis.com.
  • CN104974081A - Synthetic method of 3-bromopyridine. Google Patents.
  • Synthesis of 2-amino-5-fluoropyridine. (2008). ResearchGate.
  • [3 + 2] Cycloaddition of N-Amino(iso)quinolinium Salts with Vinylsulfonium Salt: Synthesis of Pyrazolo[1,5-a]quinoline and Pyrazolo[5,1-a]isoquinoline Derivatives. (2025). ResearchGate.
  • Bicyclo[3.1.1]heptan-3-amine, 2,6,6-trimethyl-. Organic Syntheses Procedure.
  • (PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2016). ResearchGate.
  • Electrophilic Activation of Molecular Bromine Mediated by I(III). (2022). ChemRxiv.
  • Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. (2016). Oriental Journal of Chemistry.
  • Synthesis of Multifunctional Hydroxylamines (MFHAs) for Structurally Complex Amines and N-Heterocycles. (2023). ChemRxiv.
  • hexahydro-2-(1h)-azocinone. Organic Syntheses Procedure.

Sources

Application Note: High-Purity Isolation of 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine for Drug Discovery Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the purification of 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine, a key heterocyclic building block in contemporary drug discovery. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles to ensure the consistent attainment of high-purity material (>98%). We will explore purification strategies including flash column chromatography and recrystallization, alongside analytical methods for purity verification by HPLC and NMR.

Introduction: The Critical Role of Purity in Drug Discovery

This compound is a versatile scaffold in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the facile introduction of molecular diversity.[1][2] The fluorine substituent can enhance metabolic stability and binding affinity. Given its role as a foundational precursor, the purity of this compound is paramount. Impurities, such as unreacted starting materials, regioisomers, or byproducts from the bromination reaction, can lead to spurious results in downstream applications, complicate reaction monitoring, and compromise the integrity of biological screening data. This guide, therefore, presents robust and validated protocols for the purification of this important synthetic intermediate.

Understanding the Physicochemical Properties of this compound

A successful purification strategy is predicated on an understanding of the target molecule's physicochemical properties. This compound (MW: 215.02 g/mol ) is a moderately polar, aromatic heterocycle.[3] The pyrazolo[1,5-a]pyridine core, with its nitrogen atoms, imparts a degree of polarity and potential for hydrogen bonding. The bromine and fluorine substituents further influence the molecule's electronic properties and intermolecular interactions. These characteristics guide the selection of appropriate solvents and stationary phases for chromatographic separation and recrystallization.

Purification Strategy: A Two-Pronged Approach

We recommend a two-step purification strategy for obtaining highly pure this compound. The initial, coarse purification is achieved via flash column chromatography to remove the bulk of impurities. This is followed by recrystallization as a final polishing step to achieve the desired high purity suitable for sensitive downstream applications.

Workflow for Purification and Analysis

Purification_Workflow Crude Crude Product (Post-Synthesis) TLC TLC Analysis (Solvent Screen) Crude->TLC Optimize Separation Column Flash Column Chromatography TLC->Column Fractions Collect & Analyze Fractions (TLC) Column->Fractions Combine Combine Pure Fractions Fractions->Combine Evaporate Solvent Evaporation Combine->Evaporate Recrystallize Recrystallization Evaporate->Recrystallize Filter Filtration & Drying Recrystallize->Filter Pure Pure Product (>98%) Filter->Pure Analysis Purity Analysis (HPLC, NMR) Pure->Analysis

Caption: Workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Flash Column Chromatography

Flash column chromatography is a preparative liquid chromatography technique that utilizes a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture) to separate compounds based on their polarity.[4][5] For this compound, a normal-phase silica gel is effective.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)[5]

  • Hexane (reagent grade)

  • Ethyl acetate (reagent grade)

  • Dichloromethane (reagent grade)

  • Methanol (reagent grade)

  • TLC plates (silica gel 60 F254)

  • Glass column for flash chromatography

  • Collection tubes

Procedure:

  • Solvent System Selection (TLC Analysis):

    • Dissolve a small amount of the crude product in a minimal amount of dichloromethane.

    • Spot the solution onto several TLC plates.

    • Develop the plates in various solvent systems of increasing polarity. A good starting point is a mixture of ethyl acetate and hexane.[6]

    • Aim for a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for the desired product.[5] This ensures good separation from both more polar and less polar impurities.

Solvent System (v/v) Observations
10% Ethyl Acetate/HexaneLikely a good starting point for moderately polar compounds.
20% Ethyl Acetate/HexaneAdjust if the product's Rf is too low in 10% EtOAc/Hexane.
5% Methanol/DichloromethaneFor more polar impurities that may not elute with EtOAc/Hexane.[6]
  • Column Packing:

    • Select an appropriate size column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% Ethyl Acetate/Hexane).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a thin layer of sand to the top to protect the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen mobile phase. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, often provides the best separation.

    • Collect fractions in test tubes and monitor the elution of the product by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[7][8] The principle relies on the differential solubility of the target compound and its impurities in a given solvent at different temperatures. Pyridine derivatives can sometimes be challenging to recrystallize, so careful solvent selection is crucial.[9]

Materials:

  • Purified this compound from chromatography

  • Selected recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection:

    • The ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point.

    • Test small amounts of the compound in various solvents to find a suitable one.

  • Dissolution:

    • Place the solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent.

    • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

    • If crystals do not form, scratching the inside of the flask with a glass rod can induce crystallization.[8]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

Purity Assessment

The purity of the final product should be rigorously assessed using appropriate analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a sensitive method for determining the purity of a sample.

Typical HPLC Conditions:

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid
Gradient 10% to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure and assessing the purity of the final product. The spectra should be clean, with sharp signals corresponding to the structure of this compound and minimal or no signals from impurities.[10]

Troubleshooting

Problem Possible Cause Solution
Poor separation in column chromatography Inappropriate solvent system.Re-optimize the solvent system using TLC. Consider a different stationary phase like alumina for basic compounds.[11]
Product does not crystallize Supersaturated solution; inappropriate solvent.Scratch the flask, add a seed crystal, or try a different solvent or solvent mixture.
Oily product after recrystallization Impurities present; melting point below room temperature.Re-purify by column chromatography; ensure all solvent is removed.

Conclusion

The successful synthesis of novel chemical entities for drug discovery is critically dependent on the purity of the starting materials. The protocols outlined in this application note provide a robust framework for the purification of this compound, a key building block in modern medicinal chemistry. By combining flash column chromatography for bulk purification with recrystallization for final polishing, researchers can consistently obtain this compound with a purity exceeding 98%, thereby ensuring the reliability and reproducibility of their synthetic endeavors.

References

  • University of Rochester, Department of Chemistry.
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
  • University of Rochester, Department of Chemistry.
  • Sorbent Technologies, Inc.
  • Biotage.
  • JoVE.
  • ChemHelp ASAP.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry.
  • Royal Society of Chemistry. RSC Advances. [Link]
  • ResearchGate. Pyridine derivatives sublimation processes: Fundamental aspects and application for two-component crystals screening. [Link]
  • ResearchGate. Recrystallization experiments on [Ag(py) 2 ]ReO 4 (2c) with various solvents. [Link]
  • PubMed.
  • Eastern Mediterranean University, Department of Physics.
  • National Institutes of Health.

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyridine Core

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and spatial arrangement allow for diverse biological activities. The ability to functionalize this core, particularly at the 3-position, is crucial for the development of novel therapeutics and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents onto the pyrazolo[1,5-a]pyridine nucleus.

This guide specifically addresses the coupling of 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine, a substrate with distinct electronic characteristics due to the presence of the fused pyridine ring and the electron-withdrawing fluorine atom. These features necessitate a carefully optimized set of reaction conditions to achieve high yields and minimize side reactions.

Mechanistic Considerations: The "Why" Behind the Protocol

A successful Suzuki-Miyaura coupling hinges on the delicate interplay of the catalyst, ligand, base, and solvent. Understanding the catalytic cycle is key to troubleshooting and adapting the protocol for various substrates.

The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. For N-heterocyclic substrates like this compound, several factors can influence this cycle:

  • Oxidative Addition: This is often the rate-determining step. The electron-deficient nature of the pyrazolo[1,5-a]pyridine ring, further accentuated by the fluorine substituent, generally facilitates the oxidative addition of the palladium(0) catalyst to the C-Br bond.

  • Transmetalation: The transfer of the organic group from the boronic acid (or its derivative) to the palladium center is a crucial step. This is where the choice of base is critical. The base activates the organoboron species to form a more nucleophilic "ate" complex, facilitating the transfer.

  • Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the active Pd(0) catalyst. Bulky, electron-rich ligands on the palladium center are known to promote this step.

A significant challenge in the Suzuki coupling of brominated N-heterocycles is the potential for catalyst inhibition by the lone pair of electrons on the pyridine nitrogen. This can be mitigated by employing sterically hindered ligands that shield the palladium center. Another common side reaction is debromination of the starting material, which can be prevalent under certain conditions.

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Catalyst Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar'-B(OR)2 + Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Optimized Protocol: Suzuki Coupling of this compound

This protocol is based on conditions found to be highly effective for the structurally similar 3-bromo-pyrazolo[1,5-a]pyrimidin-5-one system, which is prone to similar side reactions like debromination.[1][2] Microwave-assisted heating is recommended for improved reaction times and yields, although conventional heating can also be employed.

Reagents and Materials
Reagent/MaterialGradeSupplier Recommendation
This compound>97%Commercial Source
Arylboronic Acid or Arylboronic Acid Pinacol Ester>98%Commercial Source
XPhos Pd G2Catalyst GradeCommercial Source
XPhosLigand GradeCommercial Source
Potassium Carbonate (K₂CO₃)Anhydrous, PowderCommercial Source
1,4-DioxaneAnhydrous, >99.8%Commercial Source
WaterDegassed, DeionizedIn-house
Microwave Vial (if applicable)Appropriate sizeCommercial Source
Standard Glassware for inert atmosphere chemistry--
Experimental Procedure

Experimental_Workflow cluster_workflow Experimental Workflow Start Start Reagent_Prep Prepare Reagents: - this compound (1.0 equiv) - Arylboronic acid (1.2-1.5 equiv) - K₂CO₃ (2.0 equiv) - XPhos Pd G2 (2-5 mol%) - XPhos (4-10 mol%) Start->Reagent_Prep Assembly Assemble in Microwave Vial under Inert Atmosphere (Ar or N₂) Reagent_Prep->Assembly Solvent_Add Add Degassed Solvents: 1,4-Dioxane and Water (e.g., 4:1 v/v) Assembly->Solvent_Add Reaction Microwave Irradiation (e.g., 100-140 °C, 30-60 min) or Conventional Heating Solvent_Add->Reaction Workup Aqueous Work-up: - Dilute with EtOAc - Wash with Water and Brine Reaction->Workup Purification Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography Workup->Purification Analysis Characterization: - NMR - MS Purification->Analysis End End Analysis->End

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Method:

  • Reaction Setup: To a clean, oven-dried microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid or arylboronic acid pinacol ester (1.2–1.5 equiv.), and anhydrous potassium carbonate (2.0 equiv.).

  • Catalyst and Ligand Addition: Add the XPhos Pd G2 precatalyst (0.02–0.05 equiv.) and additional XPhos ligand (0.04–0.10 equiv.). The use of a pre-catalyst and additional ligand has been shown to be effective in preventing debromination.[1]

  • Inert Atmosphere: Seal the vial with a cap and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Through the septum, add degassed 1,4-dioxane and degassed water in a suitable ratio (e.g., 4:1 v/v) to achieve a substrate concentration of approximately 0.1–0.2 M.

  • Reaction: Place the vial in the microwave reactor and heat to the desired temperature (typically 100–140 °C) for 30–60 minutes. Monitor the reaction progress by TLC or LC-MS. If using conventional heating, heat the reaction mixture in a sealed tube or a flask equipped with a condenser under an inert atmosphere at 80-110 °C for 2-18 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-6-fluoropyrazolo[1,5-a]pyridine.

Data Presentation: Comparative Reaction Conditions

The choice of catalyst, ligand, base, and solvent is paramount for a successful Suzuki coupling. The following table summarizes conditions that have been successfully employed for the coupling of structurally similar brominated N-heterocycles.

SubstrateCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
3-Bromo-pyrazolo[1,5-a]pyrimidin-5-oneXPhos Pd G2 (2.5)XPhos (5)K₂CO₃ (2.0)EtOH/H₂O (4:1)135 (µW)0.6755-94[1]
3-Bromo-2-methylpyridinePd(PPh₃)₄ (5)-K₃PO₄ (2.0-3.0)Dioxane/H₂O (4:1)901875-85[3]
2-BromopyridinePd₂(dba)₃ (1.5)SPhos (3.6)K₃PO₄ (2.0)Toluene10018>95[4]
3-BromopyridinePd(dppf)Cl₂ (3)-K₂CO₃ (2.0)Dioxane/H₂O (1:1)801292[4]

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider increasing the reaction temperature or time. Screening different bases (e.g., K₃PO₄, Cs₂CO₃) or solvent systems (e.g., DME/H₂O, Toluene/H₂O) may also be beneficial. Ensure all reagents and solvents are of high purity and anhydrous where specified.

  • Debromination: The presence of a significant amount of the debrominated starting material (6-fluoropyrazolo[1,5-a]pyridine) indicates a competing side reaction. This can often be suppressed by using a well-defined precatalyst like XPhos Pd G2 with an additional equivalent of the XPhos ligand.[1] Lowering the reaction temperature might also reduce the rate of debromination.

  • Protodeboronation: The undesired cleavage of the C-B bond of the boronic acid can be a competing pathway. Using boronic acid pinacol esters, which are generally more stable, can mitigate this issue. Running the reaction under strictly anhydrous conditions (if a non-aqueous system is chosen) can also be helpful.

  • Homocoupling: The formation of biaryl products from the boronic acid (Ar'-Ar') can occur, especially in the presence of oxygen. Thoroughly degassing the solvents and maintaining a strict inert atmosphere is crucial to minimize this side reaction.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful transformation for the synthesis of novel compounds with potential applications in drug discovery and materials science. By understanding the underlying mechanism and carefully selecting the reaction parameters—particularly the catalyst system—researchers can achieve high yields of the desired 3-aryl-6-fluoropyrazolo[1,5-a]pyridines. The provided protocol, based on successful methodologies for analogous systems, offers a robust starting point for further optimization and exploration.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]
  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001, 40 (24), 4544–4568. [Link]
  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 2007, 129 (11), 3358–3366. [Link]
  • Baviskar, A. T.; et al. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 2021, 11, 2828-2838. [Link]
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one.
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Suzuki-Miyaura cross-coupling reaction. YouTube. [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-N Bond Formation in Drug Discovery

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, exhibiting a wide range of biological activities. The ability to introduce diverse amine functionalities at specific positions on this core structure is crucial for the exploration of structure-activity relationships (SAR) and the optimization of drug candidates. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] Its significance in pharmaceutical and agrochemical research is immense, providing a reliable method for the synthesis of arylamines from aryl halides and amines under relatively mild conditions.[4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination to a specific, electronically distinct substrate: 3-bromo-6-fluoropyrazolo[1,5-a]pyridine. The presence of the electron-withdrawing fluorine atom and the nitrogen-rich heterocyclic core presents unique challenges and considerations for reaction optimization. This document will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and provide guidance on troubleshooting and optimization strategies.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][6] The key steps are:

  • Oxidative Addition: A low-valent palladium(0) species, typically stabilized by phosphine ligands, undergoes oxidative addition to the aryl bromide (this compound), forming a palladium(II) intermediate.[7][8] The electron-rich and sterically bulky ligands are crucial for facilitating this step.[9][10][11]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.

  • Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the desired arylamine product is released from the palladium center. This process regenerates the active palladium(0) catalyst, allowing the catalytic cycle to continue.[1][6]

Buchwald_Hartwig_Amination Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-Pd(II)(L_n)-Br Ar-Pd(II)(L_n)-Br Oxidative Addition->Ar-Pd(II)(L_n)-Br Ar-Br Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)(L_n)-Br->Amine Coordination & Deprotonation Ar-Pd(II)(L_n)-NR'R'' Ar-Pd(II)(L_n)-NR'R'' Amine Coordination & Deprotonation->Ar-Pd(II)(L_n)-NR'R'' R'R''NH, Base Reductive Elimination Reductive Elimination Ar-Pd(II)(L_n)-NR'R''->Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(L_n)-NR'R''->Ar-NR'R'' Reductive Elimination->Pd(0)L_n

Sources

Application Notes & Protocols: Sonogashira Coupling of 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Alkynylated Pyrazolo[1,5-a]pyridines

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1][2][3] Its unique electronic properties and rigid, planar structure make it an ideal framework for designing potent and selective inhibitors of various biological targets, particularly protein kinases.[2][4] The functionalization of this core structure is paramount for modulating its pharmacological profile. Among the myriad of synthetic transformations, the Sonogashira cross-coupling reaction stands out as an exceptionally powerful and versatile method for forging carbon-carbon bonds between sp²-hybridized carbons (like those in aryl halides) and terminal alkynes.[5][6]

This application note provides a detailed guide to the Sonogashira coupling of 3-bromo-6-fluoropyrazolo[1,5-a]pyridine, a key intermediate for creating diverse libraries of novel compounds. We will delve into the mechanistic underpinnings of the reaction, offer a field-proven, step-by-step protocol, and provide insights into optimization and troubleshooting. The protocols described herein are designed for researchers, scientists, and drug development professionals seeking to leverage this robust chemistry for the synthesis of complex molecules.[5]

Part 1: The Mechanism of the Sonogashira Coupling

The classical Sonogashira reaction proceeds through two interconnected, independent catalytic cycles: a palladium cycle and a copper cycle.[7][8] This dual-catalyst system allows the reaction to proceed under remarkably mild conditions.[5][9]

The Palladium Cycle (The Cross-Coupling Engine): The primary role of the palladium catalyst is to bring the two coupling partners together.

  • Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) species, which undergoes oxidative addition into the carbon-bromine bond of the this compound. This is often the rate-limiting step and forms a square planar Palladium(II) complex.[5][7]

  • Transmetalation: The key event where the alkyne is transferred to the palladium center. The copper(I) acetylide, generated in the copper cycle, exchanges its acetylide group with a halide on the Pd(II) complex.[7] This step regenerates the copper catalyst.

  • Reductive Elimination: The newly formed palladium complex, now bearing both the pyrazolopyridine and the alkyne fragments, undergoes reductive elimination. This step forms the desired C(sp²)-C(sp) bond of the final product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]

The Copper Cycle (Alkyne Activation): The copper co-catalyst's primary function is to activate the terminal alkyne.

  • π-Alkyne Complex Formation: The copper(I) salt coordinates to the triple bond of the terminal alkyne.

  • Deprotonation: In the presence of an amine base (e.g., triethylamine), the acidity of the terminal alkyne's proton is increased, facilitating its removal. This deprotonation results in the formation of a crucial copper(I) acetylide intermediate.[7] This species is now ready to engage in the transmetalation step of the palladium cycle.

The Role of the Base: The amine base is critical for neutralizing the hydrogen halide (HBr) produced during the reaction and for facilitating the deprotonation of the terminal alkyne in the copper cycle.[5][8]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Transmetal Transmetalation CuAcetylide Cu(I)-C≡CR PdII_Both Ar-Pd(II)L₂(C≡CR) Transmetal->PdII_Both RedElim Reductive Elimination RedElim->Pd0 Product Ar-C≡CR (Coupled Product) RedElim->Product CuX Cu(I)Br PiComplex [H-C≡CR • Cu(I)]⁺ CuX->PiComplex Deprotonation Deprotonation (Base) Deprotonation->CuAcetylide BaseH Base•H⁺Br⁻ Deprotonation->BaseH CuAcetylide->Transmetal ArylHalide Ar-Br (this compound) ArylHalide->OxAdd Alkyne H-C≡CR (Terminal Alkyne) Alkyne->PiComplex

Caption: The dual catalytic cycles of the Sonogashira coupling reaction.

Part 2: Detailed Experimental Protocol

Objective: To synthesize a 3-alkynyl-6-fluoropyrazolo[1,5-a]pyridine derivative via a palladium/copper-catalyzed Sonogashira coupling reaction.

Materials and Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Terminal Alkyne (e.g., Phenylacetylene, 1.1 - 1.5 equiv)

  • Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (1-5 mol%)[5]

  • Copper Co-catalyst: Copper(I) Iodide (CuI) (1-5 mol%)[5]

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (≥ 2.0 equiv)

  • Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Inert Gas: Argon or Nitrogen

  • Workup Reagents: Diethyl ether (Et₂O), Saturated aqueous Ammonium Chloride (NH₄Cl), Brine, Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Purification: Silica gel for column chromatography, Hexanes, Ethyl Acetate

Equipment:

  • Schlenk flask or round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Condenser

  • Inert gas manifold (Schlenk line) or glovebox

  • Syringes and needles

  • Rotary evaporator

  • Glassware for extraction and chromatography

Step-by-Step Methodology

1. Reaction Setup and Inert Atmosphere:

  • Place a magnetic stir bar into a flame-dried Schlenk flask.

  • Seal the flask and connect it to a Schlenk line. Evacuate the flask under high vacuum and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere. The importance of anaerobic conditions cannot be overstated, as oxygen can lead to catalyst decomposition and promote the undesirable homocoupling of the alkyne (Glaser coupling).[10][11]

2. Reagent Addition:

  • Under a positive pressure of inert gas, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (e.g., 0.03 equiv), and CuI (e.g., 0.03 equiv) to the flask.

  • Scientist's Note: The choice of catalyst and ligand can be critical. While PdCl₂(PPh₃)₂ is a robust workhorse, for less reactive bromides, more electron-rich and bulky phosphine ligands can accelerate the rate-limiting oxidative addition step.[12]

  • Add anhydrous, degassed solvent (e.g., THF, ~0.1-0.2 M concentration relative to the substrate) via syringe.

  • Add the amine base (e.g., Et₃N, 3.0 equiv) via syringe.

  • Finally, add the terminal alkyne (1.2 equiv) dropwise via syringe. A slight excess of the alkyne is used to drive the reaction to completion.

3. Reaction Execution:

  • Stir the reaction mixture at room temperature for 30 minutes.

  • If TLC or LC-MS analysis shows little to no conversion, gently heat the reaction. For aryl bromides, temperatures between 50-80 °C are common.[13] Refluxing in THF (~66 °C) is a good starting point.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

4. Workup and Extraction:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether or ethyl acetate.

  • Filter the mixture through a short pad of Celite® to remove the insoluble catalyst residues and salts.[14] Wash the pad with additional solvent.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, water, and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

5. Purification:

  • Purify the crude residue by flash column chromatography on silica gel.

  • A gradient elution system, typically starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is effective for separating the desired product from non-polar impurities and any residual starting materials.

6. Characterization:

  • Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[15][16]

Part 3: Optimization and Troubleshooting

The success of a Sonogashira coupling often depends on the careful selection of reaction parameters. The following table summarizes key variables and their expected impact.

ParameterOptionsRationale & Field Insights
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd₂(dba)₃PdCl₂(PPh₃)₂ is an air-stable Pd(II) precatalyst that is reduced in situ.[10] Pd(PPh₃)₄ is an active Pd(0) catalyst but is more sensitive to air.
Ligand PPh₃, XPhos, SPhos, cataCXium® PlntbFor challenging or electron-rich aryl bromides, bulky, electron-rich biarylphosphine ligands (like XPhos) can significantly improve yields by promoting the oxidative addition step.[12][17]
Copper Source CuI, CuBr, CuTCCuI is the most common and generally reliable co-catalyst. Use fresh, high-purity CuI as it can oxidize over time.[10]
Base Et₃N, DIPEA, Piperidine, Cs₂CO₃Amine bases like Et₃N and DIPEA are standard.[5] For sensitive substrates, inorganic bases like Cs₂CO₃ can be used, particularly in copper-free systems.[11]
Solvent THF, DMF, Toluene, Dioxane, Et₃NTHF is a good general-purpose solvent. DMF can be beneficial for solubility but may require higher temperatures.[13][18] Using the amine base as the solvent is also a viable strategy.[17]
Temperature Room Temp to 100 °CAryl iodides often react at room temperature, but aryl bromides typically require heating (50-100 °C) to facilitate the oxidative addition.[5][13]
Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Insufficient temperature. 3. Impure reagents.1. Use fresh catalyst and high-purity, anhydrous/degassed reagents and solvents.[10] 2. Increase the reaction temperature incrementally. Aryl bromides need more thermal energy than iodides.[13] 3. Ensure the amine base is dry and pure.
Reaction Mixture Turns Black Palladium catalyst has decomposed to palladium black (Pd(0) agglomeration). This is almost always caused by the presence of oxygen.Rigorously ensure an inert atmosphere. Degas the solvent thoroughly (e.g., by three freeze-pump-thaw cycles or by sparging with argon for >30 min) and use proper Schlenk techniques.[10]
Significant Alkyne Homocoupling (Glaser Product) This is a copper-catalyzed side reaction, often promoted by oxygen.1. Ensure strictly anaerobic conditions.[10] 2. Reduce the amount of CuI catalyst (e.g., to 0.5-1 mol%). 3. Add the alkyne slowly to the reaction mixture using a syringe pump to keep its instantaneous concentration low.[10] 4. Switch to a copper-free Sonogashira protocol .[9][19]

Experimental Workflow Visualization

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Flame-Dry Glassware B 2. Establish Inert Atmosphere (Ar/N₂) A->B C 3. Degas Solvent B->C D 4. Add Solids: Substrate, Pd Catalyst, CuI C->D E 5. Add Liquids: Solvent, Base, Alkyne D->E F 6. Heat and Stir (Monitor by TLC/LC-MS) E->F G 7. Cool and Dilute F->G H 8. Filter through Celite G->H I 9. Liquid-Liquid Extraction H->I J 10. Dry and Concentrate I->J K 11. Flash Column Chromatography J->K L 12. Characterize Product (NMR, MS) K->L

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Pyrazolo[1,5-a]pyridines

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and structural rigidity make it a cornerstone for the development of novel therapeutic agents, including kinase inhibitors and anti-cancer drugs, as well as functional organic materials. The ability to precisely introduce diverse substituents onto this core structure is paramount for systematic structure-activity relationship (SAR) studies and the fine-tuning of material properties.

3-Bromo-6-fluoropyrazolo[1,5-a]pyridine is a versatile and highly valuable building block for the synthesis of such derivatives. The differential reactivity of the C-Br bond over the C-F bond in palladium-catalyzed cross-coupling reactions allows for selective functionalization at the 3-position. This guide provides a comprehensive overview of the key considerations and detailed experimental protocols for the successful palladium-catalyzed cross-coupling of this compound with a range of coupling partners, including boronic acids (Suzuki-Miyaura), amines (Buchwald-Hartwig), and terminal alkynes (Sonogashira). The protocols and insights provided herein are curated for researchers, scientists, and drug development professionals to facilitate the efficient and reliable synthesis of novel pyrazolo[1,5-a]pyridine derivatives.

PART 1: Core Directive - A Guide Structured for Practical Application

This guide is structured to provide not just procedural steps, but a deeper understanding of the underlying chemistry to empower researchers to troubleshoot and adapt these methods. We will delve into the mechanistic rationale behind the choice of catalysts, ligands, and reaction conditions, offering a holistic perspective on these powerful synthetic transformations.

PART 2: Scientific Integrity & Logic - The E-E-A-T Framework

Expertise & Experience: Understanding the Substrate and Reaction Dynamics

The successful cross-coupling of this compound hinges on several key factors. The pyrazolo[1,5-a]pyridine core, being an electron-deficient N-heterocycle, can influence the catalytic cycle. The fluorine substituent at the 6-position further modulates the electronic properties of the aromatic system, which can impact the rate of oxidative addition. Moreover, the potential for the pyridine-like nitrogen to coordinate to the palladium center and inhibit catalysis is a critical consideration that informs the choice of appropriate ligands.

A common side reaction, particularly with fluorinated aryl halides, is hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom. This undesired pathway can be influenced by the presence of water and the nature of the phosphine ligand.[1] Therefore, the careful selection of a well-defined catalyst system and rigorous control of reaction conditions are essential for maximizing the yield of the desired cross-coupled product.

Trustworthiness: Self-Validating Protocols

The protocols detailed in this guide are designed to be robust and reproducible. They are based on established methodologies for similar heterocyclic systems and have been annotated with key checkpoints and troubleshooting advice to ensure reliable outcomes. Each protocol includes guidance on reaction monitoring, product isolation, and purification, forming a self-validating experimental workflow.

Authoritative Grounding & Comprehensive References

The mechanistic discussions and procedural recommendations are grounded in the extensive body of literature on palladium-catalyzed cross-coupling reactions. Key claims and best practices are supported by in-text citations to peer-reviewed publications, ensuring the scientific rigor of this guide. A comprehensive list of references is provided at the end of this document for further exploration.

PART 3: Visualization & Formatting

Data Presentation: A Comparative Overview of Reaction Conditions

The following tables summarize recommended starting conditions for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound. These conditions are extrapolated from successful couplings of analogous bromo-fluoro N-heterocycles and serve as a strong foundation for optimization.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

Parameter Condition A Condition B
Catalyst Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (2 mol%)
Ligand -XPhos (4 mol%)
Base K₂CO₃ (2.0 equiv)K₃PO₄ (2.0 equiv)
Solvent 1,4-Dioxane/H₂O (4:1)Toluene/H₂O (10:1)
Temperature 90-100 °C100-110 °C
Time 12-24 h16-24 h
Notes A classic, reliable system.For challenging or sterically hindered boronic acids.

Table 2: Recommended Conditions for Buchwald-Hartwig Amination

Parameter Condition A (Primary Amines) Condition B (Secondary Amines)
Catalyst BrettPhos-precatalyst (2-4 mol%)RuPhos-precatalyst (2-4 mol%)
Base LiHMDS (2.5 equiv)NaOtBu (1.4 equiv)
Solvent Anhydrous THFAnhydrous Toluene
Temperature 65 °C80-100 °C
Time 16-24 h12-24 h
Notes Effective for a broad range of primary amines.Generally preferred for secondary amines.

Table 3: Recommended Conditions for Sonogashira Coupling

Parameter Condition A Condition B (Copper-Free)
Catalyst Pd(PPh₃)₂Cl₂ (3 mol%)Pd(OAc)₂ (2 mol%)
Co-catalyst CuI (5 mol%)-
Ligand PPh₃ (6 mol%)SPhos (4 mol%)
Base Et₃N (3.0 equiv)Cs₂CO₃ (2.0 equiv)
Solvent THF or DMF1,4-Dioxane
Temperature Room Temp to 60 °C80-100 °C
Time 4-16 h12-24 h
Notes Classic conditions.Useful for sensitive substrates where copper is detrimental.
Experimental Protocols: Step-by-Step Methodologies

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.[2][3]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and water (4:1 mixture), degassed

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound, the arylboronic acid, and potassium carbonate.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the flask.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 3-aryl-6-fluoropyrazolo[1,5-a]pyridine.

Protocol 2: Buchwald-Hartwig Amination of this compound with a Primary Amine

This protocol is based on conditions found to be effective for the amination of other challenging heteroaryl bromides.[4][5][6]

Materials:

  • This compound (1.0 equiv)

  • Primary amine (1.2 equiv)

  • BrettPhos-precatalyst (2-4 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the BrettPhos-precatalyst.

  • Add this compound and the primary amine.

  • Add anhydrous THF via syringe.

  • Add LiHMDS to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture at 65 °C with stirring for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Sonogashira Cross-Coupling of this compound with a Terminal Alkyne

This protocol is adapted from procedures for the Sonogashira coupling of other bromo-fluoro pyridine derivatives.[7][8][9]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triphenylphosphine (PPh₃) (6 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, CuI, and PPh₃.

  • Evacuate and backfill the flask with the inert gas.

  • Add the anhydrous solvent (THF or DMF) and triethylamine via syringe.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Mandatory Visualization: Reaction Mechanisms and Workflows

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n Ox_Adduct Ar-Pd(II)-Br(L_n) Pd0->Ox_Adduct Oxidative Addition Aryl_Halide This compound Aryl_Halide->Ox_Adduct Transmetalation_Complex Ar-Pd(II)-R(L_n) Ox_Adduct->Transmetalation_Complex Transmetalation Boronic_Acid R-B(OH)₂ Activated_Boronate [R-B(OH)₃]⁻ Boronic_Acid->Activated_Boronate Activation Base Base (e.g., K₂CO₃) Base->Activated_Boronate Activated_Boronate->Transmetalation_Complex Transmetalation_Complex->Pd0 Reductive Elimination Product 3-Aryl-6-fluoropyrazolo[1,5-a]pyridine Transmetalation_Complex->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n Ox_Adduct Ar-Pd(II)-Br(L_n) Pd0->Ox_Adduct Oxidative Addition Aryl_Halide This compound Aryl_Halide->Ox_Adduct Amido_Complex Ar-Pd(II)-NR₂(L_n) Ox_Adduct->Amido_Complex Amine Coordination & Deprotonation Amine R₂NH Amine->Amido_Complex Base Base (e.g., NaOtBu) Base->Amido_Complex Amido_Complex->Pd0 Reductive Elimination Product 3-Amino-6-fluoropyrazolo[1,5-a]pyridine Amido_Complex->Product Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Aryl Halide, Coupling Partner, Base catalyst Add Palladium Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heating Heat to Desired Temperature with Stirring solvent->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Quench Reaction and Perform Aqueous Work-up monitoring->quench extraction Extract with Organic Solvent quench->extraction purification Dry, Concentrate, and Purify by Chromatography extraction->purification final_product final_product purification->final_product Pure Product

Sources

Application Notes and Protocols for the Utilization of 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of the Pyrazolo[1,5-a]pyridine Scaffold in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a paradigm-shifting therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1] These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that brings the two into proximity.[2] This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the proteasome.

The pyrazolo[1,5-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, frequently forming the core of potent and selective kinase inhibitors.[3][4] Kinases are a major class of drug targets, particularly in oncology, and their dysregulation is a hallmark of many diseases. Consequently, the development of PROTACs that can effectively degrade specific kinases is an area of intense research.

3-Bromo-6-fluoropyrazolo[1,5-a]pyridine is a key building block for the synthesis of such kinase-targeting PROTACs. The pyrazolo[1,5-a]pyridine core serves as the "warhead" that binds to the kinase of interest. The bromine atom at the 3-position provides a versatile synthetic handle for the attachment of a linker via robust and well-established palladium-catalyzed cross-coupling reactions. The fluorine atom at the 6-position can enhance binding affinity and improve metabolic stability and other pharmacokinetic properties of the final PROTAC molecule.

This guide provides a comprehensive overview of the application of this compound in PROTAC synthesis, including its physicochemical properties, a detailed representative synthetic protocol, and the rationale behind the experimental design.

Physicochemical Properties and Handling of this compound

A thorough understanding of the starting material's properties is crucial for successful and safe synthesis.

PropertyValueSource
Molecular Formula C₇H₄BrFN₂[5]
Molecular Weight 215.02 g/mol [5]
Appearance White to light yellow solidCommercially available
Storage Store at 2-8°C, protected from lightSupplier recommendations

Safety and Handling:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Refer to the material safety data sheet (MSDS) for complete safety information.

PROTAC Synthesis Strategy: A Modular Approach

The synthesis of a PROTAC using this compound follows a modular and convergent strategy. The key steps are:

  • Linker Installation: A linker with an orthogonal functional group is attached to the 3-position of the pyrazolo[1,5-a]pyridine core via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is a highly versatile and frequently used method for this transformation.

  • E3 Ligase Ligand Conjugation: The other end of the linker is then coupled to a suitable E3 ligase ligand, such as a derivative of pomalidomide for recruiting the Cereblon (CRBN) E3 ligase.

This modular approach allows for the synthesis of a library of PROTACs with different linkers to optimize the degradation efficiency of the target kinase.

PROTAC_Synthesis_Workflow A This compound (POI Warhead Precursor) C Suzuki Coupling A->C B Linker with Boronic Ester and Protected Amine B->C D POI-Linker Intermediate (Protected) C->D Pd Catalyst, Base E Deprotection D->E e.g., TFA F POI-Linker Intermediate (Amine-terminated) E->F H Amide Coupling F->H G Pomalidomide Derivative (E3 Ligase Ligand) G->H I Final PROTAC Molecule H->I Coupling Agent (e.g., HATU) J Purification & Characterization I->J

Caption: General workflow for the synthesis of a kinase-targeting PROTAC.

Detailed Experimental Protocol: Synthesis of a Representative Kinase-Targeting PROTAC

This protocol describes a representative synthesis of a PROTAC targeting a hypothetical kinase, using this compound as the warhead precursor, a PEG-based linker, and a pomalidomide derivative as the E3 ligase ligand.

Part 1: Suzuki-Miyaura Coupling for Linker Installation

This step couples the POI warhead precursor with a linker containing a protected amine. The use of a boronic acid pinacol ester is common due to its stability and high reactivity in Suzuki couplings.

Reaction Scheme: (Image of the Suzuki-Miyaura coupling reaction of this compound with a BOC-protected amino-PEG-boronic acid pinacol ester)

Reagents and Materials:

  • This compound (1.0 eq)

  • tert-butyl (2-(2-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethoxy)ethoxy)ethyl)carbamate (Boc-PEG-linker-Bpin) (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a dry reaction flask, add this compound, the Boc-PEG-linker-Bpin, and Pd(dppf)Cl₂.

  • Seal the flask and purge with nitrogen or argon for 10-15 minutes.

  • Add degassed 1,4-dioxane and a degassed aqueous solution of K₂CO₃.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the protected POI-linker intermediate.

Rationale for Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is a robust and efficient catalyst for Suzuki couplings involving heteroaryl bromides.

  • Base: Potassium carbonate is a commonly used base that is effective in promoting the transmetalation step of the catalytic cycle.

  • Solvent: A mixture of 1,4-dioxane and water is a standard solvent system for Suzuki reactions, providing good solubility for both the organic and inorganic reagents.

  • Inert Atmosphere: The use of a nitrogen or argon atmosphere is crucial to prevent the oxidation and deactivation of the palladium(0) active catalyst.

Part 2: Deprotection of the Linker

The Boc protecting group on the terminal amine of the linker is removed under acidic conditions.

Reaction Scheme: (Image of the Boc deprotection of the POI-linker intermediate)

Reagents and Materials:

  • Protected POI-linker intermediate (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the protected POI-linker intermediate in DCM.

  • Add TFA dropwise at room temperature.

  • Stir the reaction for 1-2 hours.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting amine-terminated POI-linker intermediate is often used in the next step without further purification.

Part 3: Amide Coupling with E3 Ligase Ligand

The final step involves the formation of an amide bond between the amine-terminated POI-linker and a carboxylic acid-functionalized pomalidomide derivative.

Reaction Scheme: (Image of the amide coupling of the amine-terminated POI-linker with a pomalidomide derivative)

Reagents and Materials:

  • Amine-terminated POI-linker intermediate (1.0 eq)

  • 4-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)butanoic acid (Pomalidomide-linker-COOH) (1.1 eq)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the amine-terminated POI-linker intermediate and the pomalidomide-linker-COOH in anhydrous DMF.

  • Add DIPEA to the solution.

  • Add HATU to the reaction mixture and stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by preparative high-performance liquid chromatography (HPLC) to afford the final PROTAC molecule.

Rationale for Experimental Choices:

  • Coupling Agent: HATU is a highly efficient and widely used coupling reagent for the formation of amide bonds, known for its fast reaction times and minimal side reactions.

  • Base: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the coupling reaction.

  • Solvent: DMF is a polar aprotic solvent that provides good solubility for all the reactants.

Characterization and Data Presentation

The synthesized intermediates and the final PROTAC molecule should be thoroughly characterized to confirm their identity and purity.

Characterization Techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.

  • HPLC: To determine the purity of the final compound.

Table of Representative Synthetic Data:

StepProductTypical Yield (%)Purity (%) (by HPLC)
1Protected POI-Linker Intermediate60 - 80>95
2Amine-terminated POI-Linker>95 (crude)-
3Final PROTAC Molecule40 - 60>98 (after prep-HPLC)

Mechanism of Action: PROTAC-Mediated Kinase Degradation

The synthesized PROTAC functions by inducing the formation of a ternary complex between the target kinase and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the kinase, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.

PROTAC_MoA PROTAC PROTAC POI Target Kinase (POI) PROTAC->POI Binds E3 CRBN E3 Ligase PROTAC->E3 TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex POI->TernaryComplex E3->TernaryComplex Ubiquitination Polyubiquitination TernaryComplex->Ubiquitination Ubiquitin Transfer Recycle PROTAC (Recycled) TernaryComplex->Recycle Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Kinase (Peptides) Proteasome->Degradation

Caption: Mechanism of PROTAC-mediated degradation of a target kinase.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Suzuki coupling - Inactive catalyst- Insufficient degassing- Poor quality of boronic ester- Use a fresh batch of palladium catalyst.- Ensure thorough degassing of solvents and reaction mixture.- Use freshly prepared or high-purity boronic ester.
Incomplete Boc deprotection - Insufficient amount of TFA- Short reaction time- Increase the equivalents of TFA.- Extend the reaction time and monitor by LC-MS.
Low yield in amide coupling - Inactive coupling reagent- Presence of water- Use fresh HATU.- Ensure all reagents and solvents are anhydrous.
PROTAC is inactive in biological assays - Incorrect linker length or geometry- Poor cell permeability- Synthesize a library of PROTACs with different linkers.- Analyze the physicochemical properties (e.g., cLogP, TPSA) of the PROTAC.

Conclusion

This compound is a valuable and versatile building block for the synthesis of kinase-targeting PROTACs. Its pyrazolo[1,5-a]pyridine core provides a well-established scaffold for kinase binding, while the bromo-substituent allows for the facile introduction of a variety of linkers through robust cross-coupling chemistry. The modular synthetic approach outlined in this guide enables the efficient generation of PROTAC libraries, which is essential for optimizing the degradation of the target kinase. The successful application of this building block will undoubtedly contribute to the advancement of targeted protein degradation as a powerful therapeutic strategy.

References

  • Bricelj, A., Steinebach, C., & Sosič, I. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 707317. [Link]
  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514–521. [Link]
  • Hayhow, T. G., et al. (2020). A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs. Chemistry – A European Journal, 26(70), 16818-16823. [Link]
  • Xie, D., et al. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase (CSK). ACS Medicinal Chemistry Letters, 10(9), 1304-1309. [Link]
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]
  • Gorgi, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(8), 4642-4653. [Link]
  • Roga, E., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312. [Link]
  • Kossakowski, K., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • Wang, Y., et al. (2024). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. Signal Transduction and Targeted Therapy, 9(1), 1-27. [Link]
  • Bond, M. J., et al. (2020). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Cell Chemical Biology, 27(1), 89-98.e10. [Link]
  • Chioua, M., et al. (2009). Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(16), 4655-4659. [Link]

Sources

Exploring 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine: A Novel Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Scaffolds in Targeted Protein Degradation

Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional occupancy-based inhibitors.[1] At the heart of this approach are heterobifunctional molecules, most notably Proteolysis-Targeting Chimeras (PROTACs), which co-opt the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs).[2][3] A PROTAC's efficacy is dictated by the synergy of its three components: a ligand for the POI (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that bridges the two.[3]

The discovery of novel, versatile chemical scaffolds is crucial for expanding the repertoire of PROTACs and unlocking new therapeutic possibilities. The pyrazolo[1,5-a]pyridine and its related pyrazolo[1,5-a]pyrimidine core are considered "privileged scaffolds" in medicinal chemistry.[4][5] These rigid, planar N-heterocyclic systems are found in numerous clinically approved drugs and biologically active compounds, particularly as potent protein kinase inhibitors.[6][7][8][9] Their synthetic tractability and the ability to modify their periphery allow for fine-tuning of steric and electronic properties, making them ideal candidates for drug design.[4][10]

This application note introduces 3-bromo-6-fluoropyrazolo[1,5-a]pyridine as a promising, yet underexplored, building block for the synthesis of novel protein degraders. Its unique substitution pattern—a reactive bromine atom at the 3-position suitable for cross-coupling reactions and a fluorine atom at the 6-position to modulate physicochemical properties—presents an attractive starting point for PROTAC development. We will provide a conceptual framework and detailed protocols for synthesizing and evaluating a hypothetical PROTAC derived from this scaffold, positioning it as a novel warhead for a protein kinase target.

The Strategic Value of this compound in PROTAC Design

The strategic incorporation of this compound into a PROTAC design offers several advantages:

  • Established Bioactivity: The pyrazolo[1,5-a]pyridine core is a known hinge-binding motif for many protein kinases, providing a strong foundation for designing a potent warhead.[6][8]

  • Tunable Properties: The fluorine substitution can enhance metabolic stability, membrane permeability, and binding affinity through favorable electrostatic interactions.

  • Synthetic Versatility: The bromine atom at the C3 position serves as a versatile handle for linker attachment via robust and well-established palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination.[11][12][13] This allows for the systematic exploration of linker length and composition, a critical parameter for optimizing ternary complex formation and degradation efficiency.

Conceptual PROTAC Design and Synthesis

Here, we propose a hypothetical PROTAC, PZ-PRO-1 , targeting a protein kinase of interest (Kinase-POI) and recruiting the Cereblon (CRBN) E3 ligase. This design utilizes this compound as the kinase-targeting warhead.

PROTAC_Design cluster_PROTAC PZ-PRO-1 (Hypothetical PROTAC) PZ This compound (Warhead for Kinase-POI) Linker PEG Linker PZ->Linker CRBN_Ligand Pomalidomide Derivative (CRBN E3 Ligase Ligand) Linker->CRBN_Ligand

Caption: Structure of the hypothetical PROTAC PZ-PRO-1.

Protocol 1: Synthesis of this compound

This protocol is based on established methods for the synthesis of pyrazolo[1,5-a]pyridine cores via [3+2] cycloaddition of N-aminopyridinium salts.[14]

Step 1: Synthesis of 1-amino-5-fluoropyridin-1-ium iodide

  • To a solution of 2-amino-5-fluoropyridine (1.0 eq) in a suitable solvent like dichloromethane (DCM), add O-(Mesitylenesulfonyl)hydroxylamine (MSH) (1.1 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Concentrate the mixture under reduced pressure. The resulting N-aminopyridinium salt is often used in the next step without further purification.

Step 2: Cycloaddition to form 6-fluoropyrazolo[1,5-a]pyridine

  • Dissolve the crude N-aminopyridinium salt (1.0 eq) and an appropriate three-carbon building block, such as ethyl propiolate (1.2 eq), in a solvent like ethanol.

  • Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Reflux the mixture for 8-12 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction, filter off the solids, and concentrate the filtrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the 6-fluoropyrazolo[1,5-a]pyridine core.

Step 3: Bromination at C3-position

  • Dissolve the 6-fluoropyrazolo[1,5-a]pyridine (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.

  • Stir the reaction for 2-4 hours, monitoring by LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield This compound .

Protocol 2: Synthesis of a Hypothetical PROTAC (PZ-PRO-1) via Suzuki Coupling

This protocol describes the coupling of the warhead to a pre-functionalized linker-E3 ligase ligand conjugate.

Suzuki_Coupling_Workflow Warhead 3-bromo-6-fluoropyrazolo [1,5-a]pyridine Reaction Suzuki Coupling Pd Catalyst, Base Warhead->Reaction Linker_Ligand Linker-Pomalidomide with Boronic Ester Linker_Ligand->Reaction PROTAC PZ-PRO-1 (Final PROTAC) Reaction->PROTAC Purification Purification (HPLC) PROTAC->Purification

Caption: Workflow for the synthesis of PZ-PRO-1 via Suzuki Coupling.

Materials:

  • This compound (1.0 eq)

  • Linker-pomalidomide conjugate with a terminal boronic acid or pinacol boronate (Bpin) ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a dry Schlenk flask, add this compound, the linker-pomalidomide-boronic ester, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 12-18 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final PROTAC, PZ-PRO-1 .

  • Characterize the final product thoroughly using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Evaluating the Efficacy of the Novel PROTAC

Once synthesized and purified, the efficacy of PZ-PRO-1 must be rigorously evaluated through a series of biochemical and cell-based assays.

Protocol 3: Western Blot Analysis of Kinase-POI Degradation

Western blotting is a fundamental technique to semi-quantitatively measure the reduction in POI levels following PROTAC treatment.[15]

Materials:

  • Cancer cell line expressing Kinase-POI (e.g., HeLa, MCF-7)

  • PZ-PRO-1

  • DMSO (vehicle control)

  • RIPA Lysis Buffer

  • BCA Protein Assay Kit

  • Primary antibodies: anti-Kinase-POI, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of PZ-PRO-1 (e.g., 1 nM to 10 µM) for a set duration (e.g., 18-24 hours). Include a DMSO-treated well as a negative control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-Kinase-POI antibody overnight at 4 °C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and add ECL substrate.

  • Detection: Visualize protein bands using a chemiluminescence imager. Re-probe the membrane with an anti-β-actin antibody as a loading control.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the DMSO control to determine DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Data Presentation: Degradation Profile of PZ-PRO-1

Summarize the Western blot quantification data in a clear table.

Concentration (nM)% Kinase-POI Remaining (Normalized to β-actin)
0 (DMSO)100
185
1055
5020
10010
50015 (Hook Effect)
100025 (Hook Effect)

Derived Degradation Parameters:

  • DC₅₀: ~12 nM (Illustrative)

  • Dₘₐₓ: >90% (Illustrative)

Protocol 4: In Vitro Ubiquitination Assay

This assay provides direct evidence that the PROTAC facilitates the ubiquitination of its target in a reconstituted system, confirming the mechanism of action.[16][17]

Ubiquitination_Assay cluster_Components Reaction Components E1 E1 Enzyme Incubate Incubate at 37°C E1->Incubate E2 E2 Enzyme E2->Incubate E3 E3 Ligase (CRBN Complex) E3->Incubate POI Kinase-POI (Purified) POI->Incubate Ub Ubiquitin Ub->Incubate ATP ATP ATP->Incubate PROTAC PZ-PRO-1 PROTAC->Incubate WB Western Blot (Anti-Kinase-POI) Incubate->WB Result Observe High MW Ubiquitin Ladder WB->Result

Caption: Workflow for the in vitro ubiquitination assay.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine purified Kinase-POI, E1 activating enzyme, a specific E2 conjugating enzyme, the CRBN E3 ligase complex, ubiquitin, and ATP in an appropriate reaction buffer.

  • PROTAC Addition: Add PZ-PRO-1 to the reaction mixture. Include control reactions: one without the PROTAC and one without the E3 ligase.

  • Incubation: Incubate the reactions at 37 °C for 1-2 hours.

  • Quenching: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95 °C for 5 minutes.

  • Western Blot Analysis:

    • Run the samples on an SDS-PAGE gel to separate proteins by molecular weight.

    • Transfer to a PVDF membrane and probe with an anti-Kinase-POI primary antibody.

    • The appearance of a ladder of higher molecular weight bands above the unmodified POI band indicates polyubiquitination.

Protocol 5: Cell Viability Assay (e.g., CellTiter-Glo®)

It is essential to assess the cytotoxic effects of the new PROTAC to distinguish targeted degradation from general toxicity. The CellTiter-Glo® assay measures ATP levels as an indicator of metabolically active, viable cells.[12][13][18]

Materials:

  • Cancer cell line

  • PZ-PRO-1

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a desired density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of PZ-PRO-1 for an extended period (e.g., 72 hours).

  • Assay:

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a plate reader.

  • Data Analysis: Normalize the data to DMSO-treated controls and plot cell viability versus compound concentration to determine the IC₅₀ (concentration for 50% inhibition of cell growth).

Conclusion and Future Directions

This application note provides a comprehensive, albeit prospective, guide for leveraging This compound as a novel building block in the field of targeted protein degradation. We have outlined a rational design strategy, detailed synthetic protocols for both the building block and a hypothetical PROTAC, and provided robust methodologies for evaluating its biological activity. The pyrazolo[1,5-a]pyridine scaffold holds significant promise, and its systematic exploration in the context of TPD could lead to the discovery of potent and selective new therapeutic agents. Future work should focus on synthesizing a library of PROTACs based on this scaffold, varying the linker length and attachment points, and screening them against a panel of kinases to uncover novel degraders.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Profacgen. (n.d.).
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). PubMed Central.
  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (2019). ACS Omega.
  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsatur
  • Regioselective Metalation and Functionalization of the Pyrazolo[1,5- a]pyridine Scaffold Using Mg- and Zn-TMP Bases. (2018). PubMed.
  • Functional Pyrazolo[1,5- a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). PubMed.
  • The synthesis of pyrazolo[1,5‐a]pyridine derivatives via [3+2] cyclization of N‐aminopyridinium salts. (n.d.).
  • Functional Pyrazolo[1,5-a]pyrimidines. (2021). Encyclopedia.pub.
  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (2019). ACS Omega.
  • BenchChem. (2025). Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine. BenchChem.
  • A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs*. (2020). PubMed.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling of 2-bromo-N-Boc-imidazole. BenchChem.
  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (n.d.). PubMed Central.
  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic acid. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 1-Bromo-1-butene. BenchChem.
  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (n.d.). Semantic Scholar.
  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (n.d.). Semantic Scholar.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
  • Buchwald‐Hartwig coupling as a final step to synthesise a complete PROTAC. (n.d.).
  • E3 Ligands Usage in PROTAC Design. (n.d.). BLDpharm.
  • High throughput E3 ligase degron binding assays for novel PROTAC ligand discovery. (n.d.). PubMed.
  • BenchChem. (2025). Application Notes and Protocols for PROTAC Synthesis Using 3-Bromo-1-propanol as a Linker Precursor. BenchChem.
  • Metal-free site-selective C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines. (n.d.). RSC Advances.
  • This compound. (n.d.). AbacipharmTech.
  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2025).
  • 3-BROMO-5-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE synthesis. (n.d.). ChemicalBook.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. (2012). PubMed.
  • Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors. (n.d.).
  • Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. (2024). PubMed.
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology.

Sources

Application Notes & Protocols: The 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged heterocyclic system due to its structural resemblance to purines, enabling it to effectively interact with the ATP binding sites of various enzymes.[1][2] This guide focuses on a particularly strategic derivative, 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine . We delve into the distinct roles of the 3-bromo and 6-fluoro substituents, which serve as critical handles for synthetic diversification and for fine-tuning pharmacological profiles, respectively. This document provides an in-depth analysis of its applications, particularly in the development of kinase inhibitors and anti-infective agents, supported by detailed structure-activity relationship (SAR) insights, comprehensive synthetic protocols, and workflow diagrams to empower researchers in their drug discovery endeavors.

Strategic Rationale: The Physicochemical Advantage

The utility of the this compound scaffold is not coincidental; it is a product of rational design, where each substituent serves a distinct and vital purpose in drug design.

  • The Pyrazolo[1,5-a]pyridine Core: This fused heterocyclic system is a bioisostere of adenine, allowing it to function as an effective "hinge-binder" within the ATP-binding pocket of kinases.[2] This fundamental interaction provides a high-affinity anchor point for inhibitor design, making the scaffold a recurring motif in clinically successful kinase inhibitors like the RET inhibitor Selpercatinib.[2]

  • The 3-Bromo Position - A Gateway to Diversity: The bromine atom at the C3 position is the scaffold's primary reactive handle. It is exceptionally well-suited for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[3][4] This allows for the systematic and efficient introduction of a vast array of aryl, heteroaryl, and alkyl groups. It is this position that is most frequently modified to explore the solvent-exposed regions of an enzyme's active site, thereby dictating inhibitor potency and selectivity.

  • The 6-Fluoro Position - A Pharmacokinetic Modulator: The strategic placement of a fluorine atom at the C6 position is a classic medicinal chemistry tactic. The high electronegativity of fluorine can enhance binding affinity through favorable electrostatic interactions with the target protein.[5] Furthermore, it often improves metabolic stability by blocking potential sites of oxidative metabolism, thereby enhancing the pharmacokinetic profile of drug candidates.

cluster_props Key Functions Scaffold This compound Core Bromo C3-Bromo Group Scaffold->Bromo Fluoro C6-Fluoro Group Scaffold->Fluoro Core Pyrazolo[1,5-a]pyridine Hinge Binder Scaffold->Core Prop_Bromo Versatile handle for synthetic diversification via cross-coupling. (e.g., Suzuki, Buchwald-Hartwig) Bromo->Prop_Bromo Prop_Fluoro Enhances binding affinity and metabolic stability (PK modulation). Fluoro->Prop_Fluoro Prop_Core ATP Mimic; anchors inhibitor in enzyme hinge region. Core->Prop_Core Start 3-Bromo-6-fluoro pyrazolo[1,5-a]pyridine Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki) Start->Coupling R_Group Introduction of R-Group at C3 Coupling->R_Group SAR SAR Exploration: Potency & Selectivity R_Group->SAR Target Target Kinase (e.g., TrkA, ALK5, RET) SAR->Target

Caption: General SAR workflow for developing kinase inhibitors from the scaffold.

Table 1: Representative Kinase Inhibition Data for Pyrazolo[1,5-a]pyridine Derivatives

Target Kinase Derivative Type IC50 Reference
ALK5 Pyrazolo[1,5-a]pyridine derivative 7.68 nM [5]
p38α MAPK Pyrazolo[1,5-a]pyridine derivative 1240 nM [5]
TrkA 3-Picolinamide-substituted 1.7 nM [6]

| Pim-1/2/3 | Pan-Pim Inhibitor | Low pM | [7]|

Anti-Tubercular Agents

A scaffold hopping strategy from the related imidazo[1,2-a]pyridine core (found in clinical candidate Q203) led to the development of potent pyrazolo[1,5-a]pyridine-3-carboxamides as anti-tubercular agents. [8]

  • Mechanism of Action: While the precise mechanism for this class is still under investigation, it is distinct from many frontline TB drugs, making these compounds highly active against multi-drug resistant (MDR) strains of Mycobacterium tuberculosis (Mtb). [8]* SAR Insights: The 3-carboxamide moiety is essential for activity. The terminal amine portion of the amide provides a point for diversification, where varying the lipophilicity and steric bulk of the substituent dramatically impacts the Minimum Inhibitory Concentration (MIC). One representative compound, 5k , demonstrated a significant reduction in bacterial load in a mouse infection model, highlighting its potential as a lead compound. [8] Table 2: In Vitro Activity of Pyrazolo[1,5-a]pyridine-3-carboxamides against Mtb

    Compound Mtb Strain MIC (μM) Reference
    5k H37Rv (drug-susceptible) 0.002 [8]
    5k Clinical MDR Isolate 1 0.004 [8]

    | 5k | Clinical MDR Isolate 2 | 0.008 | [8]|

Synthetic Protocols & Methodologies

The following protocols provide robust, field-proven methods for the functionalization of the this compound scaffold.

cluster_synthesis Core Synthesis A 1-Amino-5-fluoropyridinium salt C Pyrazolo[1,5-a]pyridine-3-carboxylate Core A->C [3+2] Cycloaddition B Substituted Propiolate B->C [3+2] Cycloaddition D Saponification C->D E Carboxylic Acid Intermediate D->E F Bromination (NBS) E->F G 3-Bromo-6-fluoro-pyrazolo[1,5-a]pyridine-3-carboxylic acid F->G H Suzuki Coupling (Protocol 3.1) G->H I Amide Coupling (Protocol 3.2) G->I J Final Kinase Inhibitor Analog H->J K Final Anti-TB Analog I->K

Caption: General synthetic workflow for producing diverse bioactive molecules.

Protocol: Suzuki-Miyaura Cross-Coupling for C3-Arylation

This protocol describes a typical Suzuki coupling to install an aryl group at the C3 position, a key step in synthesizing many kinase inhibitors.

Objective: To couple this compound with 4-methoxyphenylboronic acid.

Materials & Reagents:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • 2M Aqueous Sodium Carbonate (Na₂CO₃) (3.0 eq)

  • 1,2-Dimethoxyethane (DME)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (e.g., 216 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Solvent Addition: Add DME (10 mL) to the flask, followed by the 2M aqueous Na₂CO₃ solution (1.5 mL, 3.0 mmol).

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 85-90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 12-16 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with water (15 mL) and extract with EtOAc (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 10-40% EtOAc in hexanes) to afford the pure 3-(4-methoxyphenyl)-6-fluoropyrazolo[1,5-a]pyridine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol: Amide Coupling for 3-Carboxamide Synthesis

This protocol details the formation of a 3-carboxamide, a key structural feature of the anti-tubercular agents. [8]This assumes the starting material is the corresponding 3-carboxylic acid, which can be synthesized from the 3-bromo intermediate.

Objective: To synthesize N-(4-chlorobenzyl)-6-fluoropyrazolo[1,5-a]pyridine-3-carboxamide.

Materials & Reagents:

  • 6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 eq)

  • 4-Chlorobenzylamine (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Lithium Chloride (LiCl) solution (e.g., 5%)

  • Ethyl acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid (e.g., 180 mg, 1.0 mmol) in anhydrous DMF (8 mL).

  • Reagent Addition: Add 4-chlorobenzylamine (156 mg, 1.1 mmol), HATU (456 mg, 1.2 mmol), and DIPEA (0.52 mL, 3.0 mmol) to the solution.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Quench the reaction by adding water (20 mL). Extract the aqueous mixture with EtOAc (3 x 25 mL).

  • Washing: Combine the organic extracts and wash with saturated aqueous NaHCO₃ (2 x 20 mL), followed by 5% LiCl solution (2 x 20 mL) to remove residual DMF, and finally with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude solid by trituration with diethyl ether or by silica gel chromatography to yield the pure amide product.

  • Characterization: Confirm the final product's identity and purity via ¹H NMR, ¹³C NMR, and HRMS.

Conclusion & Future Outlook

This compound is a high-value scaffold that masterfully combines a biologically relevant core with orthogonal chemical handles for synthesis and property modulation. Its proven success in generating potent kinase inhibitors and novel anti-infectives validates its "privileged" status. Future applications could involve leveraging the 3-bromo handle for the synthesis of proteolysis-targeting chimeras (PROTACs), developing covalent inhibitors, or exploring its utility against other enzyme classes. The logical and efficient synthetic routes available make this scaffold an invaluable tool for any medicinal chemistry program aiming to develop next-generation therapeutics.

References

  • Benchchem. (n.d.). Methyl 7-bromo-6-fluoropyrazolo[1,5-A]pyridine-3-carboxylate.
  • MySkinRecipes. (n.d.). 3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine.
  • ChemicalBook. (n.d.). 3-BROMO-PYRAZOLO[1,5-A]PYRIMIDINE synthesis.
  • Google Patents. (n.d.). CN117143095A - 6-bromopyrazolo [1,5-a ] pyridine-3-carboxylic acid and preparation method thereof.
  • Duan, H., et al. (2021). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. Journal of Medicinal Chemistry.
  • Hass, J., et al. (2010). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. ACS Medicinal Chemistry Letters.
  • Kaur, H., et al. (2023). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry.
  • Kouznetsov, V.V. (2020). Synthesis of 3-Fluoropyrazolo[1,5-A]Pyridines by Fluorination of Methyl Pyrazolo[1,5-A]Pyridine-3-Carboxylates. Chemistry of Heterocyclic Compounds.
  • Parker, M.F., et al. (2013). Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design. Bioorganic & Medicinal Chemistry Letters.
  • Smaill, J.B., et al. (2011). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.
  • Various Authors. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry.
  • Weng, J., et al. (2020). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules.
  • Google Patents. (n.d.). WO2023118092A1 - Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a]t[3][5]hiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders.

Sources

Application Notes and Protocols for the Functionalization of the Pyrazolo[1,5-a]pyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine motif is a fused, nitrogen-containing heterocyclic system that has garnered significant attention in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and versatile electronic properties make it a "privileged scaffold" – a molecular framework that can be readily modified to interact with a wide range of biological targets.[1] Consequently, derivatives of this core are found in numerous commercially available pharmaceuticals, including non-benzodiazepine hypnotic drugs like Zaleplon and Indiplon, as well as potent anticancer agents such as Repotrectinib and Larotrectinib.[3] The significant biological activities exhibited by these compounds, ranging from protein kinase inhibition to antiviral and anti-inflammatory effects, stem directly from the strategic functionalization of the core structure.[4][5]

These application notes provide a comprehensive guide to the key strategies for the functionalization of the pyrazolo[1,5-a]pyridine core. We will delve into the electronic nature of the scaffold to understand its reactivity, present detailed, field-proven protocols for crucial transformations, and summarize key data to aid in experimental design. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their work.

Electronic Landscape and Regioselectivity: Understanding Reactivity

The reactivity and regioselectivity of the pyrazolo[1,5-a]pyridine core are governed by the distribution of electron density across the bicyclic system. The fusion of the electron-rich pyrazole ring with the electron-deficient pyridine ring creates a unique electronic environment. The pyrazole moiety increases the overall electron density of the system, making it more susceptible to electrophilic attack than pyridine alone.

Computational studies and experimental evidence show that the C3 position is the most electron-rich and sterically accessible, making it the primary site for electrophilic substitution. The C7 position on the pyridine ring is the most electron-deficient, rendering it susceptible to nucleophilic attack, especially if a suitable leaving group is present. The C5 position exhibits similar, though slightly less pronounced, electrophilic character. The C2, C4, and C6 positions are generally less reactive.

G Figure 2: Workflow for C3-Iodination start Combine Aminopyrazole, Chalcone, and NaI in DMSO reaction Heat mixture with K2S2O8 (oxidant) start->reaction workup Cool, quench with Na2S2O3 solution reaction->workup extraction Extract with Ethyl Acetate workup->extraction purification Purify by Column Chromatography extraction->purification end Obtain 3-Iodo-pyrazolo[1,5-a]pyrimidine purification->end

Caption: Figure 2: Step-by-step workflow for the synthesis of 3-iodo-pyrazolo[1,5-a]pyrimidines.

Step-by-Step Methodology:

  • To a screw-capped vial, add 5-aminopyrazole (1.0 mmol), the corresponding chalcone (1.0 mmol), sodium iodide (NaI, 2.0 mmol), and potassium persulfate (K₂S₂O₈, 2.0 mmol).

  • Add dimethyl sulfoxide (DMSO, 3.0 mL) as the solvent.

  • Seal the vial and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for the time specified (typically 2-4 hours), monitoring progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir for 10 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired 3-iodo-pyrazolo[1,5-a]pyrimidine.

Data Presentation: C3-Halogenation Reactions

EntryHalogenating AgentOxidantSolventTemp (°C)Time (h)Yield (%)Reference
1NaIK₂S₂O₈DMSO1002-475-90[3]
2NaBrK₂S₂O₈DMSO1003-570-85[3]
3NaClK₂S₂O₈DMSO1004-665-80[3]
C-H Functionalization and Cross-Coupling Reactions

Mechanistic Insights: Direct C-H functionalization has emerged as a powerful, atom-economical method for forging new carbon-carbon and carbon-heteroatom bonds, avoiding the need for pre-functionalized starting materials. [3]For the pyrazolo[1,5-a]pyridine core, palladium-catalyzed C-H activation has been successfully employed for arylation, often directed to the C3 position. [1][6]Additionally, pre-halogenated pyrazolo[1,5-a]pyridines are excellent substrates for traditional cross-coupling reactions like Suzuki and Sonogashira, allowing for the introduction of a wide array of substituents. For instance, a chloro-substituent at the C7 position can be selectively displaced in a Suzuki coupling. [7] Protocol 2: Palladium-Catalyzed Sonogashira Coupling at C5

This protocol details a one-pot Sonogashira coupling for the C5-alkynylation of a pre-functionalized pyrazolo[1,5-a]pyrimidine core, demonstrating a powerful method for extending the carbon framework. [4] Reaction Scheme:

G Figure 3: Sonogashira Coupling Reaction reactants 5-Halo-Pyrazolo[1,5-a]pyrimidine + Terminal Alkyne products 5-Alkynyl-Pyrazolo[1,5-a]pyrimidine reactants->products    conditions [Pd(PPh₃)₂Cl₂], CuI, Base (e.g., Et₃N)

Caption: Figure 3: General scheme for the Sonogashira coupling on the pyrazolo[1,5-a]pyrimidine core.

Step-by-Step Methodology:

  • In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), dissolve the 5-halo-pyrazolo[1,5-a]pyrimidine derivative (1.0 mmol) in a suitable solvent such as THF or DMF (5 mL).

  • Add the terminal alkyne (1.2 mmol), copper(I) iodide (CuI, 0.05 mmol), and dichlorobis(triphenylphosphine)palladium(II) ([Pd(PPh₃)₂Cl₂], 0.02 mmol).

  • Add a base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (3.0 mmol).

  • Seal the tube and heat the reaction mixture to the required temperature (typically 60-80 °C).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 5-alkynyl-pyrazolo[1,5-a]pyrimidine.

Data Presentation: Cross-Coupling Reactions

EntryCoupling TypePositionCatalystBaseSolventTemp (°C)Yield (%)Reference
1SuzukiC5Pd(PPh₃)₄Na₂CO₃DMEReflux60-77[7]
2SuzukiC7Pd(PPh₃)₄Na₂CO₃DMEReflux83[7]
3SonogashiraC5Pd(PPh₃)₂Cl₂/CuIEt₃NTHF60High[4]
4C-H ArylationC3Pd(OAc)₂K₂CO₃Toluene110up to 94[6]
Nucleophilic Aromatic Substitution

Mechanistic Insights: The electron-deficient nature of the pyrimidine ring of the pyrazolo[1,5-a]pyrimidine scaffold makes positions C5 and C7 susceptible to nucleophilic aromatic substitution (SNAᵣ), particularly when activated by an electron-withdrawing group or bearing a good leaving group like a halogen. [8]This reaction is a cornerstone for introducing nitrogen, oxygen, and sulfur nucleophiles. The mechanism involves the addition of the nucleophile to form a resonance-stabilized Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity.

Protocol 3: Nucleophilic Substitution of a C7-Chloro Substituent

This protocol outlines the substitution of a chlorine atom at the C7 position with morpholine, a common transformation in medicinal chemistry to introduce amine functionalities. [7] Workflow Diagram:

G Figure 4: Workflow for C7-Amination start Dissolve 5,7-dichloro-pyrazolo[1,5-a]pyrimidine in a solvent (e.g., THF) add_reagents Add Morpholine and K₂CO₃ start->add_reagents reaction Stir at Room Temperature add_reagents->reaction workup Filter and Concentrate reaction->workup purification Purify by Crystallization or Chromatography workup->purification end Obtain 7-morpholino-pyrazolo[1,5-a]pyrimidine purification->end

Caption: Figure 4: General workflow for the nucleophilic substitution at the C7 position.

Step-by-Step Methodology:

  • To a solution of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (1.0 mmol) in a suitable solvent like THF or acetonitrile (10 mL), add potassium carbonate (K₂CO₃, 2.0 mmol).

  • Add morpholine (1.1 mmol) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Wash the solid residue with the reaction solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure 7-morpholino-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine.

Applications in Drug Discovery

The functionalized pyrazolo[1,5-a]pyridine and pyrimidine cores are central to a multitude of therapeutic agents. The strategic placement of different functional groups allows for the fine-tuning of pharmacological properties, such as potency, selectivity, and pharmacokinetic profiles.

  • Kinase Inhibitors: Many derivatives act as potent inhibitors of protein kinases, which are crucial regulators in cellular signaling pathways often dysregulated in cancer. [5]For example, Dinaciclib is a potent inhibitor of cyclin-dependent kinases (CDKs), and Repotrectinib is an inhibitor of ROS1 and TRK kinases. [3]The functional groups on the scaffold engage in key hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of the kinases. [4]* CNS Agents: The scaffold is present in drugs targeting the central nervous system. Zaleplon, for instance, is a sedative-hypnotic that acts as a selective agonist at the GABAₐ receptor. [3] The ability to readily functionalize multiple positions on the pyrazolo[1,5-a]pyridine core provides a powerful platform for structure-activity relationship (SAR) studies, enabling the optimization of lead compounds in drug discovery programs. [4][5]

Conclusion

The pyrazolo[1,5-a]pyridine core represents a highly versatile and synthetically accessible scaffold with profound implications for drug discovery and materials science. A deep understanding of its electronic properties allows for the rational design of functionalization strategies, including regioselective electrophilic substitution, modern C-H activation and cross-coupling reactions, and nucleophilic aromatic substitution. The protocols and data presented in these notes offer a practical guide for researchers to harness the full potential of this privileged heterocyclic system, paving the way for the development of novel therapeutics and advanced materials.

References

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central.
  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.
  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.
  • Synthesis of 3-substituted pyrazolo[1,5-a]-pyridines by electrophilic reactions. Semantic Scholar.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. Semantic Scholar.
  • Recent Advances in the Synthesis of Functionalized Pyrazolo [1,5-a]pyrimidines via C–H Functionalization. Thieme Connect.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central.
  • Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub.
  • Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Current Organic Chemistry.
  • Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related H... - Ingenta Connect. Ingenta Connect.
  • Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. PubMed Central.
  • Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. ResearchGate.
  • Synthesis and Mechanistic Investigation of Bipyrazolo[1,5- a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5- a]pyridines. PubMed.

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for key palladium-catalyzed cross-coupling reactions involving 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine. This versatile heterocyclic building block is of significant interest to researchers in medicinal chemistry and materials science due to its unique electronic properties and the strategic positioning of its halogen substituents. The bromine atom at the 3-position serves as a prime handle for C-C and C-N bond formation, while the fluorine atom at the 6-position modulates the molecule's physicochemical properties. We will explore three cornerstone reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. The protocols are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles and rationale behind the selection of reagents and conditions.

Introduction: The Strategic Value of this compound

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in drug discovery, appearing in compounds with a wide range of biological activities. The introduction of a bromine atom at the 3-position opens the door to a suite of powerful synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions allow for the precise and efficient installation of diverse molecular fragments, which is crucial for generating compound libraries for structure-activity relationship (SAR) studies.

The fluorine atom at the 6-position is not merely a spectator. It significantly influences the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Therefore, mastering the derivatization of the bromo-position while retaining the fluoro-substituent is a key strategy for drug development professionals. This document serves as a practical guide to achieving this goal.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used method for constructing biaryl and heteroaryl-aryl structures.[1][2] It involves the coupling of an organoboron species (like a boronic acid or ester) with an organohalide.[1] Its popularity stems from the commercial availability of a vast array of boronic acids, mild reaction conditions, and the low toxicity of the boron-containing byproducts.

Mechanistic Rationale & Key Parameters

The catalytic cycle, shown below, involves three primary steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the activated boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1]

The choice of catalyst, ligand, and base is critical for success, especially with electron-rich heterocyclic halides which can be prone to side reactions like debromination.[3][4]

  • Catalyst/Ligand System: For heteroaryl bromides, bulky, electron-rich phosphine ligands are often required to promote the oxidative addition and reductive elimination steps. Ligands like XPhos, SPhos, or RuPhos, often used with a Pd(II) precatalyst like a G2 or G3 palladacycle, have proven highly effective.[3][4]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[1] Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used, often in an aqueous/organic solvent mixture.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, DME, ethanol) and water is typical, as it aids in dissolving both the organic and inorganic reagents.[5]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_complex R¹-Pd(II)L₂(Br) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal r1_pd_r2 R¹-Pd(II)L₂(R²) transmetal->r1_pd_r2 reduct_elim Reductive Elimination r1_pd_r2->reduct_elim reduct_elim->pd0 Catalyst Regeneration product R¹-R² reduct_elim->product center_node boronic_acid R²-B(OH)₂ + Base boronate [R²-B(OH)₃]⁻ boronate->transmetal halide R¹-Br (this compound) halide->ox_add

Caption: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic arylboronic acid.

  • Reagent Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., XPhos Pd G2, 1-2.5 mol%) and the supporting ligand if required (e.g., XPhos, 2-5 mol%).[3] Add the catalyst/ligand solids to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum, and purge the vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen) for three cycles.

  • Solvent Addition: Through the septum, add degassed solvents via syringe. A common system is a 4:1 mixture of 1,4-dioxane and water.[5] The final concentration should be approximately 0.1 M with respect to the starting bromide.

  • Reaction Execution: Place the flask in a preheated oil bath at 80-110 °C (or set up for microwave irradiation at 135 °C).[3] Stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. A typical reaction time is 2-16 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 3-aryl-6-fluoropyrazolo[1,5-a]pyridine.

Data Summary Table
ParameterRecommended ConditionRationale / Comment
Substrate This compound1.0 equivalent
Coupling Partner Aryl/Heteroaryl Boronic Acid1.2 - 1.5 equivalents
Catalyst XPhos Pd G2 or Pd(OAc)₂/PCy₃1 - 5 mol%. Modern palladacycles are often more efficient.[3]
Ligand XPhos or PCy₃2 - 10 mol%. Bulky, electron-rich ligands are preferred.
Base K₂CO₃ or K₃PO₄2.0 - 3.0 equivalents. Essential for activating the boronic acid.[1]
Solvent Dioxane/H₂O or EtOH/H₂O (4:1)Degassed to prevent catalyst oxidation.
Temperature 80 - 135 °CHigher temperatures or microwave irradiation can accelerate the reaction.[3]
Atmosphere Inert (Argon or Nitrogen)Protects the Pd(0) catalyst from oxygen.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by enabling the coupling of aryl halides with a vast range of primary and secondary amines.[6][7] This reaction is a cornerstone of medicinal chemistry, as the aryl amine motif is ubiquitous in pharmaceuticals.[7]

Mechanistic Rationale & Key Parameters

The mechanism is analogous to the Suzuki coupling, involving an oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[6][8]

  • Catalyst/Ligand System: The choice of ligand is paramount. Bidentate phosphine ligands like BINAP and dppf, or bulky monophosphine ligands from the Buchwald family (e.g., XPhos, RuPhos) are highly effective.[7][9] The catalyst precursor is often Pd₂(dba)₃ or Pd(OAc)₂.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine once it coordinates to the palladium center. Sodium tert-butoxide (NaOt-Bu) is the most common choice, although others like LHMDS or Cs₂CO₃ can be used for sensitive substrates.[9][10]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the strong base.[9]

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines the amination of this compound with a generic primary or secondary amine.

  • Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).[7][9]

  • Substrate Addition: In the inert atmosphere, add this compound (1.0 equiv.).

  • Solvent and Amine Addition: Add anhydrous, degassed toluene via syringe to a concentration of 0.1-0.2 M. Finally, add the amine (1.2 equiv.) via syringe.[7]

  • Reaction Execution: Heat the sealed reaction mixture to 80-110 °C with vigorous stirring.[7]

  • Monitoring: Track the reaction's progress using TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water, and separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Summary Table
ParameterRecommended ConditionRationale / Comment
Substrate This compound1.0 equivalent
Coupling Partner Primary or Secondary Amine1.2 equivalents
Catalyst Pd₂(dba)₃ or Pd(OAc)₂1 - 2 mol% Pd
Ligand BINAP, XPhos, or RuPhos2 - 4 mol%. Ligand choice can be substrate-dependent.[9]
Base NaOt-Bu1.4 - 2.0 equivalents. Strong, non-nucleophilic base is crucial.[9]
Solvent Toluene or DioxaneMust be anhydrous and degassed.
Temperature 80 - 110 °CEnsure sufficient thermal energy for the catalytic cycle.[7]
Atmosphere Inert (Argon or Nitrogen)Critical for catalyst stability and preventing side reactions.

Sonogashira Coupling: Introducing C(sp) Centers

The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl or vinyl halides, providing direct access to substituted alkynes.[11] This reaction typically uses a dual catalyst system of palladium and a copper(I) salt.[12]

Mechanistic Rationale & Key Parameters

The reaction involves a palladium cycle similar to the others, but also a copper cycle. The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step with the Pd(II)-aryl complex.[13]

  • Catalyst System: The classic system is a combination of a palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ and a copper co-catalyst, typically copper(I) iodide (CuI).[12] Copper-free versions exist but often require different conditions.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both as the base to deprotonate the alkyne and often as the solvent or co-solvent.[12]

  • Solvent: The amine base can sometimes be used as the solvent, but co-solvents like THF or DMF are common.[12]

Detailed Experimental Protocol: Sonogashira Coupling

This protocol details the coupling of this compound with a terminal alkyne.

  • Reagent Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper co-catalyst (CuI, 5-10 mol%).[12]

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere (Argon or Nitrogen).

  • Solvent and Reagent Addition: Add anhydrous, degassed solvents (e.g., a 2:1 mixture of THF and Et₃N).[12] Add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) if necessary.

  • Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often complete within 2-16 hours at room temperature.[12]

  • Work-up: Once complete, concentrate the reaction mixture. Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl (to remove copper salts) and then brine. Dry the organic layer over Na₂SO₄ and filter.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain the 3-alkynyl-6-fluoropyrazolo[1,5-a]pyridine.

Data Summary Table
ParameterRecommended ConditionRationale / Comment
Substrate This compound1.0 equivalent
Coupling Partner Terminal Alkyne1.1 - 1.5 equivalents
Pd Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂2 - 5 mol%
Cu Co-catalyst Copper(I) Iodide (CuI)5 - 10 mol%. Facilitates the formation of the key copper acetylide intermediate.[12]
Base Triethylamine (Et₃N) or DIPAServes as both base and solvent/co-solvent.
Solvent THF/Et₃N (2:1)Anhydrous and degassed.
Temperature 25 - 60 °COften proceeds efficiently at room temperature.[12]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidative side reactions (e.g., Glaser coupling).

General Laboratory Workflow

The successful execution of these protocols relies on a systematic and careful laboratory technique, especially concerning the exclusion of air and moisture.

Workflow setup 1. Reaction Setup - Dry glassware - Weigh solids (Substrate, Base, Catalyst) - Establish Inert Atmosphere (Ar/N₂) solvents 2. Reagent Addition - Add degassed, anhydrous solvents - Add liquid reagents (Amine, Alkyne) via syringe setup->solvents reaction 3. Reaction Execution - Heat to target temperature - Stir vigorously - Monitor by TLC / LC-MS solvents->reaction workup 4. Work-up & Extraction - Quench reaction - Dilute with organic solvent - Aqueous washes (Water, Brine) reaction->workup purify 5. Purification & Analysis - Dry over Na₂SO₄ / MgSO₄ - Concentrate in vacuo - Column Chromatography workup->purify product Final Product - Characterization (NMR, MS) purify->product

Caption: General Experimental Workflow for Cross-Coupling Reactions.

Conclusion

This compound is a powerful synthetic intermediate. By leveraging modern palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, researchers can efficiently access a vast chemical space. The protocols and insights provided in this guide offer a robust starting point for scientists and drug development professionals to synthesize novel derivatives for their research programs. Successful outcomes will be achieved through careful attention to the reaction parameters, particularly the choice of catalyst system and the maintenance of an inert atmosphere.

References

  • Bekkali, N., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. PubMed Central.
  • Bekkali, N., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. ResearchGate.
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia.
  • Unattributed. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. University of Southampton.
  • Wang, L., Liu, N., & Dai, B. (20xx). Metal-free site-selective C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines. Royal Society of Chemistry.
  • Razafindrainibe, F., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints.
  • BenchChem. Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine. BenchChem.
  • LibreTexts contributors. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Organic Chemistry Portal. Suzuki Coupling. organic-chemistry.org.
  • Razafindrainibe, F., et al. (2021). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. ResearchGate.
  • Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. ResearchGate.
  • Choy, P. Y., Gan, K. B., & Kwong, F. Y. (2023). Recent Expedition in Pd-Catalyzed Sonogashira Coupling and Related Processes. Chinese Journal of Chemistry.
  • Reddit community. (2023). Help needed with unreproducible Suzuki coupling. Reddit.

Sources

Introduction: The Significance of Pyrazolo[1,5-a]pyridine Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Standard Protocols for the Comprehensive Characterization of 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine Derivatives

The pyrazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry and drug discovery, forming the backbone of numerous compounds with significant therapeutic potential.[1] These fused heterocyclic systems are of great interest due to their structural similarity to purines, allowing them to interact with a wide range of biological targets, including kinases and other enzymes.[1][2] The introduction of halogen atoms, such as bromine and fluorine, at specific positions—as in this compound—provides chemists with critical tools to modulate the molecule's physicochemical properties. The bromine atom often serves as a synthetic handle for further functionalization via cross-coupling reactions, while the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability.

Given their importance, the unambiguous structural confirmation and purity assessment of these derivatives are paramount to ensuring the reliability and reproducibility of biological data. This guide, intended for researchers, chemists, and drug development professionals, provides a suite of detailed analytical protocols and expert insights for the robust characterization of this important class of molecules. We will move beyond simple procedural lists to explain the rationale behind method selection and data interpretation, ensuring a holistic understanding of the characterization workflow.

The Integrated Analytical Workflow

A comprehensive characterization of a novel derivative is not a linear process but an integrated workflow where multiple analytical techniques provide complementary information. Each technique interrogates the molecule from a different perspective, and together, they build a complete and validated profile of the compound's identity, purity, and structure.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Synthesis Synthesized Derivative (Crude Product) Purification Column Chromatography or Recrystallization Synthesis->Purification TLC_HPLC Purity Assessment (TLC / HPLC) Purification->TLC_HPLC Verify Purity MS Molecular Weight Confirmation (Mass Spectrometry) TLC_HPLC->MS Proceed if >95% Pure NMR Structural Elucidation (1H, 13C, 19F NMR) MS->NMR Confirm Mass EA Elemental Composition (CHN Analysis) NMR->EA Confirm Structure XRay Absolute Structure (X-ray Crystallography) EA->XRay Confirm Composition (Optional, for novel scaffolds) Final Fully Characterized Compound EA->Final XRay->Final

Caption: Integrated workflow for the characterization of novel compounds.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

Principle & Expertise: HPLC is the primary tool for assessing the purity of a synthesized compound. For pyridine-based molecules, which are often basic and hydrophilic, Reverse-Phase HPLC (RP-HPLC) is the method of choice.[3][4] The key to a successful separation is managing the secondary interactions between the basic nitrogen of the pyridine ring and residual silanols on the silica-based stationary phase, which can cause peak tailing. This is expertly mitigated by using a mobile phase with a low pH (e.g., containing 0.1% formic or trifluoroacetic acid). Protonating the pyridine nitrogen masks these interactions, leading to sharp, symmetrical peaks, which are essential for accurate quantification.

Protocol: Isocratic Purity Assessment
  • Instrumentation: An HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the this compound derivative.

    • Dissolve in 1.0 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Method Parameters: The following table provides a robust starting point for method development.

ParameterRecommended SettingRationale & Expert Insight
Column C18, 2.5-5 µm, 4.6 x 150 mmThe C18 phase provides excellent hydrophobic retention for the aromatic scaffold. A shorter column (e.g., 50 or 100 mm) can be used for faster screening.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to protonate the analyte, ensuring good peak shape.[3] Formic acid is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Elution Mode Isocratic or GradientStart with a 5-minute isocratic run (e.g., 60% B). If purity is high and the peak elutes with a good retention factor (k' > 2), this is sufficient. For complex mixtures or impurity profiling, a gradient is necessary (e.g., 5% to 95% B over 15 minutes).
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Vol. 5 µLA small volume prevents column overloading and peak distortion.
Detection (UV) 254 nm or 275 nmPyridine and fused aromatic systems typically have strong absorbance at these wavelengths.[4][5] A photodiode array (PDA) detector is recommended to assess peak purity spectrally.
  • Data Interpretation:

    • A pure compound should yield a single major peak.

    • Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

    • The analysis is considered valid if the retention time is stable across multiple injections and the peak shape is symmetrical (tailing factor between 0.9 and 1.2).

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Principle & Expertise: Mass spectrometry provides the exact molecular weight of the compound, serving as a primary pillar of identity confirmation. For halogenated compounds, MS offers an additional layer of validation through the characteristic isotopic patterns of bromine and chlorine.[6][7] A compound containing a single bromine atom will exhibit two prominent peaks in the mass spectrum, [M]+ and [M+2]+, separated by 2 m/z units, with nearly equal intensity (approximately 1:1 ratio) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[7] This signature is a definitive indicator of a monobrominated species.

Protocol: Electrospray Ionization (ESI) Direct Infusion
  • Instrumentation: A mass spectrometer capable of ESI, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer. High-resolution MS (HRMS) is preferred for obtaining an exact mass.

  • Sample Preparation:

    • From the 1 mg/mL stock solution prepared for HPLC, dilute 10 µL into 990 µL of 50:50 acetonitrile/water with 0.1% formic acid to make a ~10 µg/mL solution.

  • Method Parameters:

ParameterRecommended SettingRationale & Expert Insight
Ionization Mode Positive ESI (+)The basic nitrogen in the pyrazolo[1,5-a]pyridine ring is readily protonated, making positive ion mode highly efficient for generating the [M+H]⁺ ion.
Infusion Rate 5-10 µL/minA slow, steady flow rate ensures stable ion generation.
Capillary Voltage 3.5 - 4.5 kVOptimal voltage depends on the instrument but this range is a good starting point.
Source Temp. 100 - 150 °CHelps in desolvation of the analyte ions.
Scan Range 100 - 500 m/zThis range will comfortably cover the expected molecular weight of the parent compound and potential fragments or dimers.
  • Data Interpretation & Expected Results:

    • Low-Resolution MS: Look for a pair of peaks corresponding to [M+H]⁺. For C₇H₄BrFN₂, the monoisotopic mass is ~214.96 Da. You should observe peaks at ~215.9 m/z and ~217.9 m/z with a ~1:1 intensity ratio.

    • High-Resolution MS (HRMS): The instrument should report a mass accurate to within 5 ppm of the theoretical value. This provides the elemental formula. For example, the HRMS of a related derivative was used to confirm the molecular formula C₁₈H₁₆N₄O₂.[8]

IonTheoretical Exact Mass (C₇H₅BrFN₂⁺)Observed m/zIsotopic Pattern
[M+H]⁺ (with ⁷⁹Br) 215.9665~215.97~50.7% Relative Abundance
[M+H]⁺ (with ⁸¹Br) 217.9645~217.96~49.3% Relative Abundance

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Principle & Expertise: NMR is the most powerful technique for elucidating the precise molecular structure. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments confirms the connectivity of atoms and the substitution pattern on the aromatic core. For pyrazolo[1,5-a]pyridine systems, the chemical shifts and coupling constants are well-defined, allowing for confident assignment of each proton and carbon.[9][10] The presence of fluorine provides an additional, highly sensitive NMR-active nucleus (¹⁹F) whose couplings to nearby protons (ⁿJHF) and carbons (ⁿJCF) offer irrefutable proof of its location.

Protocol: Standard NMR Characterization
  • Instrumentation: An NMR spectrometer with a minimum field strength of 400 MHz.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • The choice of solvent is critical. DMSO-d₆ is excellent for solubilizing a wide range of polar compounds, while CDCl₃ is a good first choice for less polar derivatives. The solvent choice will influence chemical shifts.

    • Filter the solution into a clean, dry NMR tube.

  • Experimental Protocols:

NMR_Strategy Start Start with 1H NMR C13 Run 13C{1H} NMR Start->C13 Confirm proton count & splitting F19 Run 19F{1H} NMR C13->F19 Confirm carbon count COSY 2D COSY (H-H Correlation) F19->COSY Confirm fluorine presence & environment HSQC 2D HSQC (C-H Correlation) COSY->HSQC Identify coupled proton systems HMBC 2D HMBC (Long-Range C-H) HSQC->HMBC Assign carbons directly attached to protons Final Complete Structural Assignment HMBC->Final Confirm connectivity across quaternary carbons

Caption: A logical workflow for complete structural assignment using NMR.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Expect to see signals in the aromatic region (typically 7.0-9.0 ppm for this scaffold).[8]

  • ¹³C NMR: Shows all unique carbon atoms in the molecule. The carbon attached to fluorine will appear as a doublet due to ¹JCF coupling.

  • ¹⁹F NMR: A simple experiment that should show a single resonance for the fluorine atom. The chemical shift is indicative of its electronic environment. Couplings to adjacent protons will be visible in the ¹H-coupled ¹⁹F spectrum or as fine splitting on the ¹H signals.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are used to unambiguously assign all signals. COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing the molecular puzzle together.[9]

Expected Spectral Features:
NucleusExpected Chemical Shift Range (ppm)Key Features to Observe
¹H 7.0 - 9.0Look for characteristic doublet and triplet patterns of the pyridine ring protons. The proton adjacent to the fluorine will show an additional coupling (JHF).
¹³C 100 - 160The carbon directly bonded to fluorine (C-6) will exhibit a large one-bond coupling constant (¹JCF ≈ 240-260 Hz). The carbon bonded to bromine (C-3) will have a chemical shift influenced by the heavy atom effect.
¹⁹F -100 to -130 (vs. CFCl₃)A single resonance is expected. Its splitting pattern in a ¹H-coupled spectrum will confirm its position relative to nearby protons.

Elemental Analysis: Fundamental Compositional Validation

Principle & Expertise: Elemental analysis (EA) provides the weight percentage of carbon, hydrogen, and nitrogen (CHN) in the sample. This classical technique offers fundamental proof of the compound's elemental composition and is a critical component of a full characterization package, especially for publication or patent filing. The experimentally determined percentages must match the theoretical values calculated from the molecular formula to within a narrow margin (typically ±0.4%). For halogenated compounds, combustion-based methods followed by ion chromatography or titration can determine the bromine and fluorine content.[11][12][13]

Protocol: Combustion CHN Analysis
  • Instrumentation: A dedicated CHN elemental analyzer.

  • Sample Preparation:

    • The sample must be exceptionally pure (>99.5%) and completely dry, as residual solvents or water will drastically skew the results.

    • Accurately weigh 1-3 mg of the sample into a tin capsule.

  • Method:

    • The sample is combusted at high temperatures (~950-1060 °C) in a stream of oxygen.[12]

    • The resulting gases (CO₂, H₂O, N₂) are separated by chromatography and quantified using a thermal conductivity detector.

  • Data Validation:

    • The analysis is validated by running a certified standard (e.g., acetanilide) before and after the sample set.

    • The experimental values for the sample should align with the theoretical values.

ElementTheoretical % for C₇H₄BrFN₂
C 39.10%
H 1.88%
N 13.03%

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • ResearchGate. (n.d.). Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study.
  • Zhao, B., et al. (2011). Synthesis, X-ray Crystal Structure and Fluorescent Spectra of Novel pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 81(1), 372-9. [Link]
  • Khakwani, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(10), 2385-2387. [Link]
  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link][9]
  • Defense Technical Information Center. (1980). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).
  • Lin, C.-H., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13847–13856. [Link][8]
  • Lee, D. H., et al. (2007). Determination of Halogen Elements in Volatile Organohalogen Compounds by the Wickbold Combustion Pretreatment Method and Ion Chromatography. Bulletin of the Korean Chemical Society, 28(1), 59-62. [Link][11]
  • MDPI. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines.
  • Weizmann Institute of Science. (n.d.). Elemental analysis.
  • Acta Poloniae Pharmaceutica. (2001). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • University of Anbar. (n.d.). Element analysis.
  • Ramirez-Salinas, M. A., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(11), 3163. [Link][1]
  • ResearchGate. (n.d.). Plot of the X-ray crystallographic data of pyrazolo[1,a]pyrimidine 7.
  • Hashimoto, S., et al. (2016). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Environmental Science and Pollution Research, 23(2), 1109–1117. [Link]
  • UCT Prague. (2016). Laboratory of Organic Elemental Analysis.
  • Royal Society of Chemistry. (n.d.). Metal-free site-selective C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines.
  • Defense Technical Information Center. (1971). Mass Spectrometry of Heterocyclic Compounds.
  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
  • Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds.
  • PubChem. (n.d.). 3-bromo-5-chloro-6-fluoropyrazolo[1,5-a]pyridine.
  • PubChem. (n.d.). 3-bromo-6-fluoropyrazolo(1,5-a)pyrimidine.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic compound. Drawing from established synthetic methodologies and field-proven insights, this document provides troubleshooting guides and frequently asked questions to ensure a successful and efficient synthesis.

Introduction to the Challenges

The synthesis of this compound presents a unique set of challenges primarily centered around two key areas: the regioselective construction of the pyrazolo[1,5-a]pyridine core and the controlled introduction of the bromo and fluoro substituents. The electron-withdrawing nature of the fluorine atom can significantly influence the reactivity of the pyridine ring, affecting both the initial cyclization and the subsequent bromination steps. This guide will dissect these challenges and provide practical, evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for constructing the pyrazolo[1,5-a]pyridine core?

The most prevalent and versatile method for synthesizing the pyrazolo[1,5-a]pyridine scaffold is the [3+2] cycloaddition reaction between an N-aminopyridinium ylide and an appropriate dipolarophile.[1] This approach offers a high degree of flexibility in introducing various substituents onto the heterocyclic core.

Q2: How can I prepare the 6-fluoropyridinium ylide precursor?

The synthesis of the required 6-fluoro-N-aminopyridinium ylide typically starts from a commercially available 2-amino-5-fluoropyridine. The N-amination can be achieved using reagents like hydroxylamine-O-sulfonic acid or O-mesitylsulfonylhydroxylamine. The resulting N-aminopyridinium salt is then treated with a base to generate the reactive ylide in situ for the cycloaddition step.

Q3: What are the primary challenges in the bromination of the 6-fluoropyrazolo[1,5-a]pyridine core?

The main challenge is achieving regioselectivity. The pyrazolo[1,5-a]pyridine ring system has multiple reactive positions. The electronic effects of the fused pyrazole ring and the fluorine substituent on the pyridine ring direct the electrophilic substitution. The C3 position is generally favored for electrophilic attack due to the electronic nature of the pyrazole moiety. However, competing bromination at other positions can occur, leading to isomeric impurities that are often difficult to separate. Recent studies on related pyrazolo[1,5-a]pyrimidines have shown that hypervalent iodine(III) reagents can facilitate regioselective C3-halogenation.[2]

Q4: Are there alternative strategies to introduce the bromine and fluorine atoms?

Yes, a "late-stage fluorination" approach could be considered, although it presents its own set of challenges.[3] This would involve synthesizing a 3-bromo-pyrazolo[1,5-a]pyridine precursor and then introducing the fluorine atom at the 6-position. However, nucleophilic aromatic substitution on the pyridine ring to introduce fluorine can be difficult. Another strategy involves starting with a pre-functionalized pyridine ring, for example, using 2-amino-3-bromo-5-fluoropyridine as a starting material to build the pyrazolo[1,5-a]pyridine core.[4]

Troubleshooting Guide

Problem 1: Low yield in the [3+2] cycloaddition reaction.
Potential Cause Troubleshooting Step Scientific Rationale
Inefficient Ylide Formation Ensure anhydrous conditions and use a strong, non-nucleophilic base (e.g., NaH, KHMDS). The choice of base is critical to deprotonate the N-aminopyridinium salt without competing side reactions.Pyridinium ylides are sensitive to moisture and can be quenched by protic solvents or nucleophilic bases.
Poor Reactivity of Dipolarophile Use a more activated dipolarophile, such as an α,β-unsaturated ketone or ester. The reaction rate is highly dependent on the electronics of the cycloaddition partner.[1]Electron-deficient alkenes and alkynes are more reactive towards the nucleophilic ylide in a [3+2] cycloaddition.
Suboptimal Reaction Temperature Screen a range of temperatures. While some cycloadditions proceed at room temperature, others may require heating to overcome the activation energy barrier.The kinetics of the cycloaddition are temperature-dependent. Excessive heat, however, can lead to decomposition of the ylide or product.
Problem 2: Poor regioselectivity during bromination, leading to a mixture of isomers.
Potential Cause Troubleshooting Step Scientific Rationale
Harsh Brominating Agent Use a milder brominating agent such as N-Bromosuccinimide (NBS) instead of elemental bromine.[5]Milder reagents can offer better control and selectivity, minimizing over-bromination and side reactions.
Suboptimal Solvent Choice Screen different solvents. The polarity of the solvent can influence the stability of the reaction intermediates and the transition state, thereby affecting regioselectivity.Solvent effects can play a crucial role in directing the outcome of electrophilic aromatic substitutions.
Kinetic vs. Thermodynamic Control Run the reaction at a lower temperature to favor the kinetically controlled product, which is often the desired C3-bromo isomer.Lower temperatures can enhance the selectivity of the reaction by favoring the pathway with the lowest activation energy.
Use of a Directing Group/Catalyst Consider using a hypervalent iodine(III) reagent in the presence of a bromide source (e.g., KBr) to promote C3-bromination.[2]These reagents can act as halogen carriers and facilitate a more controlled and regioselective halogenation.
Problem 3: Difficulty in purifying the final product from starting materials or isomers.
Potential Cause Troubleshooting Step Scientific Rationale
Similar Polarity of Isomers Employ advanced chromatographic techniques such as preparative HPLC or SFC (Supercritical Fluid Chromatography).Isomers with very similar polarities are often inseparable by standard column chromatography.
Co-elution with Starting Material Optimize the reaction to drive it to completion. Use a slight excess of the limiting reagent if necessary.Minimizing unreacted starting material simplifies the purification process.
Recrystallization Challenges Perform a systematic solvent screening for recrystallization. A mixture of solvents can sometimes provide better crystal formation and purification.The solubility of the product and impurities varies in different solvents, allowing for separation upon crystallization.

Experimental Protocols

Protocol 1: Synthesis of 6-Fluoropyrazolo[1,5-a]pyridine via [3+2] Cycloaddition

This protocol is a generalized procedure and may require optimization.

  • N-Amination of 2-Amino-5-fluoropyridine:

    • To a solution of 2-amino-5-fluoropyridine (1.0 eq) in a suitable solvent (e.g., DCM or MeCN), add hydroxylamine-O-sulfonic acid (1.1 eq) portion-wise at 0 °C.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Collect the resulting precipitate (N-amino-5-fluoropyridinium salt) by filtration and wash with cold solvent.

  • [3+2] Cycloaddition:

    • Suspend the N-amino-5-fluoropyridinium salt (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or THF) under an inert atmosphere (N₂ or Ar).

    • Add a suitable base (e.g., NaH, 1.2 eq) portion-wise at 0 °C to generate the ylide.

    • After stirring for 30 minutes, add the dipolarophile (e.g., an α,β-unsaturated ketone, 1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Quench the reaction carefully with water and extract the product with an organic solvent.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Regioselective Bromination at the C3-Position

This protocol is adapted from methodologies for similar heterocyclic systems and may require optimization.[2]

  • Dissolve 6-fluoropyrazolo[1,5-a]pyridine (1.0 eq) in a suitable solvent (e.g., acetonitrile or a water/acetonitrile mixture).

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.[6][7][8]

Visualizing the Synthetic Pathway and Challenges

Diagram 1: General Synthetic Route

G A 2-Amino-5-fluoropyridine B N-Amino-5-fluoropyridinium Salt A->B N-Amination (H₂NOSO₃H) C 6-Fluoropyrazolo[1,5-a]pyridine B->C [3+2] Cycloaddition (Base, Dipolarophile) D This compound C->D C3-Bromination (NBS)

Caption: Synthetic pathway for this compound.

Diagram 2: Troubleshooting Decision Tree for Low Cycloaddition Yield

G Start Low Yield in Cycloaddition CheckYlide Check Ylide Formation Conditions Start->CheckYlide CheckDipolarophile Evaluate Dipolarophile Reactivity Start->CheckDipolarophile CheckTemp Optimize Reaction Temperature Start->CheckTemp Anhydrous Ensure Anhydrous Conditions? CheckYlide->Anhydrous Activated Use More Activated Dipolarophile? CheckDipolarophile->Activated TempScreen Screen Temperatures? CheckTemp->TempScreen Base Use Stronger, Non-nucleophilic Base? Anhydrous->Base Yes NoChange No Improvement Anhydrous->NoChange No Success Yield Improved Base->Success Yes Base->NoChange No Activated->Success Yes Activated->NoChange No TempScreen->Success Yes TempScreen->NoChange No

Caption: Decision tree for troubleshooting low cycloaddition yield.

References

  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. (2024). PubMed Central. [Link]
  • Synthesis of C-6 substituted pyrazolo[1,5-a]pyridines with potent activity against herpesviruses. (2006). PubMed. [Link]
  • Late-Stage Fluorination: From Fundamentals to Applic
  • The synthesis of brominated pyrazolo[1,5‐a]pyridine derivatives from N‐aminopyridinium salts and bromoalkynes.
  • Synthesis examples of fluorinated pyrazolo[1,5-a]pyrimidines.
  • Metal-free site-selective C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines. Royal Society of Chemistry. [Link]
  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
  • Late-Stage Fluorination: From Fundamentals to Application. (2014).
  • Late-Stage Fluorination: From Fundamentals to Application. (2014). Harvard University. [Link]
  • Pyrazolo[1,5-a]pyridine derivatives and methods of their use.
  • Late-stage fluorination: fancy novelty or useful tool? (2015). PubMed. [Link]
  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017). Springer. [Link]
  • Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsatur
  • Regioselective C‐H Thio‐ and Selenocyanation of Pyrazolo[1,5‐a]pyrimidines. Wiley Online Library. [Link]

Sources

Technical Support Center: Synthesis of 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your reaction yields and product purity.

The synthesis of this valuable heterocyclic scaffold typically proceeds via a two-step sequence: the formation of the 6-fluoropyrazolo[1,5-a]pyridine core, followed by regioselective bromination at the C3 position. Each stage presents unique challenges that can impact the overall efficiency of the synthesis. This guide provides a structured, question-and-answer approach to address specific issues you may encounter.

Synthetic Workflow Overview

The general pathway involves the N-amination of a 2-amino-5-fluoropyridine derivative to form an N-aminopyridinium salt, which then undergoes a [3+2] cycloaddition with a suitable three-carbon electrophile to construct the fused bicyclic core. The final step is an electrophilic bromination.

G cluster_0 Step 1: N-Amination cluster_1 Step 2: Cyclization cluster_2 Step 3: Bromination A 2-Amino-5-fluoropyridine B N-Aminopyridinium Salt A->B Electrophilic Aminating Reagent (e.g., HOSA, MsONH2) C 6-Fluoropyrazolo[1,5-a]pyridine B->C [3+2] Cycloaddition (e.g., with 1,1,3,3-Tetramethoxypropane) D This compound C->D Electrophilic Bromination (e.g., NBS) G Start Low Yield of Core Heterocycle Observed CheckAmination Assess N-Amination Step Start->CheckAmination CheckCyclization Assess Cyclization Step Start->CheckCyclization ReagentPurity Verify Purity of Aminating Agent (HOSA/MSH) CheckAmination->ReagentPurity TempControl Check Temperature Control (0 °C to RT) CheckAmination->TempControl CyclizingAgent Verify Cyclizing Agent (e.g., 1,1,3,3-TMP) CheckCyclization->CyclizingAgent ReactionConditions Optimize Solvent, Temp, & Catalyst for Cyclization CheckCyclization->ReactionConditions Solution1 Use Fresh Reagent ReagentPurity->Solution1 Solution2 Implement Strict Cooling Protocol TempControl->Solution2 Solution3 Screen Solvents (EtOH, n-BuOH) and Acid Catalysts ReactionConditions->Solution3

Caption: Troubleshooting workflow for low yield of the pyrazolo[1,5-a]pyridine core.

Question 2: I am observing significant byproduct formation during the cyclization step. How can I improve the reaction's selectivity?

Byproduct formation often points to competing reaction pathways or the instability of intermediates. [1]

  • Expert Analysis & Solution:

    • Side Reaction: A common side reaction is the self-polymerization of the in situ generated malonaldehyde, especially under harsh acidic or basic conditions.

    • Mitigation Strategy:

      • Controlled Reagent Addition: Instead of adding all reagents at once, try a slow, dropwise addition of the acid catalyst to the mixture of the N-aminopyridinium salt and the acetal at an elevated temperature. This ensures that the malonaldehyde is consumed as it is formed, minimizing its concentration and the likelihood of polymerization.

      • pH Control: The overall pH of the reaction is a delicate balance. Too acidic, and you risk degradation; too basic, and the N-aminopyridinium ylide may be unstable. If using a base to generate the ylide, ensure it is fully consumed or neutralized before proceeding with the acid-catalyzed cyclization.

Part 2: Electrophilic Bromination
Question 3: The bromination of 6-fluoropyrazolo[1,5-a]pyridine is incomplete, and I have to use a large excess of N-Bromosuccinimide (NBS). How can I drive the reaction to completion more efficiently?

Incomplete conversion during bromination is a common issue, often related to the electronic nature of the substrate and the reaction conditions.

  • Expert Analysis & Solution:

    • Electronic Effects: The pyrazolo[1,5-a]pyridine system is electron-rich, making the C3 position highly susceptible to electrophilic attack. However, the electron-withdrawing nature of the fluorine atom at C6 can slightly deactivate the ring system, making the reaction more sluggish than with the non-fluorinated analogue.

    • Optimization Strategy:

      • Solvent Choice: The choice of solvent can dramatically influence the reaction rate. While chlorinated solvents like Dichloromethane (DCM) or Chloroform are common, switching to a more polar solvent like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) can accelerate the reaction. A known procedure specifies using Acetonitrile at room temperature. [2] 2. Stoichiometry: While a slight excess of NBS is often required, using a large excess can lead to di-brominated byproducts. Start with 1.05-1.1 equivalents of NBS and monitor the reaction closely by TLC/LC-MS. If the reaction stalls, a small additional charge of NBS can be added.

      • Initiators (Use with Caution): In stubborn cases, adding a radical initiator like AIBN or a catalytic amount of a Lewis acid can sometimes facilitate the reaction. However, this can also lead to a loss of regioselectivity and should be considered a last resort after optimizing solvent and temperature.

Question 4: My final product is contaminated with a di-brominated impurity. How can I prevent its formation?

The formation of di-brominated species indicates that the reaction conditions are too harsh or that the mono-brominated product is of comparable reactivity to the starting material under the chosen conditions.

  • Expert Analysis & Solution:

    • Controlling Reactivity: The key is to control the electrophilicity of the bromine source and the reaction temperature.

    • Mitigation Strategy:

      • Precise Stoichiometry: Use no more than 1.05 equivalents of NBS. Ensure the NBS is accurately weighed and of high purity.

      • Lower Reaction Temperature: Perform the reaction at 0 °C or even lower (-10 °C) and allow it to warm slowly to room temperature. This will temper the reaction rate and favor the mono-brominated product.

      • Purification: If a small amount of di-brominated impurity is unavoidable, it can typically be separated from the desired mono-bromo product by column chromatography on silica gel, as the two compounds will have different polarities.

Quantitative Data Summary
ParameterStep 1: N-AminationStep 2: CyclizationStep 3: Bromination
Key Reagents 2-Amino-5-fluoropyridine, HOSAN-Aminopyridinium Salt, 1,1,3,3-TMP6-Fluoropyrazolo[1,5-a]pyridine, NBS
Equivalents 1.0 : 1.1-1.21.0 : 1.1-1.21.0 : 1.05-1.1
Typical Solvent Water, Methanoln-Butanol, EthanolAcetonitrile, DCM
Temperature 0 °C to 25 °C80-120 °C (Reflux)0 °C to 25 °C
Typical Time 2-4 hours12-24 hours4-8 hours
Expected Yield (Used in situ)50-70%70-85% [2]
Detailed Experimental Protocols
Protocol 1: Synthesis of 6-Fluoropyrazolo[1,5-a]pyridine
  • N-Amination: To a stirred solution of 2-amino-5-fluoropyridine (1.0 eq) in a suitable solvent mixture (e.g., water/methanol), add hydroxylamine-O-sulfonic acid (HOSA, 1.1 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 3-4 hours.

  • Cool the reaction mixture back to 0 °C and add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) portion-wise to generate the pyridinium ylide.

  • Cyclization: To the resulting suspension, add n-butanol, followed by 1,1,3,3-tetramethoxypropane (1.2 eq) and a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq).

  • Heat the mixture to reflux (approx. 115-120 °C) and maintain for 18-24 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford 6-fluoropyrazolo[1,5-a]pyridine.

Protocol 2: Synthesis of this compound[2]
  • Reaction Setup: Dissolve 6-fluoropyrazolo[1,5-a]pyridine (1.0 eq) in acetonitrile in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour and then let it warm to room temperature. Continue stirring for 4-8 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Purify the resulting residue directly by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in petroleum ether) to yield this compound as a solid. [2]

References
  • Benchchem. Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Bull, J. A., et al. (2019). A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts.
  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
  • Benchchem. Troubleshooting common issues in the synthesis of N-heterocycles.
  • Wikipedia. Chichibabin reaction. [Link]
  • Powers, I. G., et al. (2018). N-Amino Pyridinium Salts in Organic Synthesis.
  • Science topic. 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS.
  • CPL. (2020).
  • ResearchGate. Cyclization Reactions of N‐Aminopyridinium Salts: Synthetic Scope and Mechanistic Insights. [Link]
  • GalChimia. (2020). Easy Access to 2-Aminopyridines.
  • PubMed.
  • PubMed Central. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. [Link]
  • ResearchGate. A General and Efficient 2-Amination of Pyridines and Quinolines. [Link]
  • PubMed Central.
  • Arabian Journal of Chemistry. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. [Link]
  • RSC Publishing.
  • PubMed Central. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. [Link]

Sources

Technical Support Center: Synthesis of 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine. This molecule is a valuable building block in medicinal chemistry and drug development, often utilized in the synthesis of kinase inhibitors.[1][2] However, its synthesis, particularly the regioselective bromination step, presents several challenges that can lead to suboptimal yields and complex purification procedures.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into potential side reactions, troubleshooting strategies, and optimized protocols to ensure a successful and reproducible synthesis.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and direct method is the electrophilic bromination of a 6-fluoropyrazolo[1,5-a]pyridine precursor. This reaction typically employs an electrophilic bromine source like N-Bromosuccinimide (NBS) in a polar aprotic solvent. The pyrazolo[1,5-a]pyridine core is an electron-rich heteroaromatic system, making it susceptible to electrophilic substitution. The key challenge lies in controlling the position of bromination.

Q2: I'm getting a mixture of isomers. What are the most likely side products?

The primary side products are other brominated regioisomers. While the C3 position on the pyrazole ring is often the most electronically favored for substitution, competitive bromination can occur at other positions on the bicyclic system, such as C2, C5, or C7. Additionally, di-brominated species can form if the reaction conditions are not carefully controlled. The formation of these isomers is highly dependent on the reaction conditions and the potential presence of isomeric impurities in your starting material.[3][4]

Q3: My yield is consistently low, and I recover a lot of starting material. What's the issue?

Low conversion can stem from several factors:

  • Deactivated Substrate: The fluorine atom at the C6 position is electron-withdrawing, which deactivates the pyridine ring towards electrophilic substitution.

  • Inactive Brominating Agent: N-Bromosuccinimide (NBS) can degrade over time, especially if exposed to moisture or light. It is crucial to use a freshly opened or purified batch of NBS.[5]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time are critical. Conditions that are too mild may not overcome the activation energy required for the reaction.

Q4: How can I definitively confirm the regiochemistry of my final product?

Unequivocal structure confirmation is essential. The most powerful tool is Nuclear Magnetic Resonance (NMR) spectroscopy.

  • 1H NMR: The coupling constants and chemical shifts of the aromatic protons are highly diagnostic.

  • 2D NMR (NOESY/ROESY): Nuclear Overhauser Effect spectroscopy can show through-space correlations between the bromine-adjacent proton (H2) and protons on the pyridine ring, confirming the C3 substitution pattern.

  • X-ray Crystallography: If a suitable crystal can be obtained, this method provides absolute proof of structure.

Part 2: Troubleshooting Guide for Common Side Reactions

This section addresses specific experimental issues in a problem/solution format.

Problem 1: Poor Regioselectivity - Mixture of Monobromo Isomers Detected

Symptoms:

  • LC-MS analysis shows multiple peaks with the same mass.

  • 1H NMR spectrum is complex, with multiple sets of signals in the aromatic region, indicating a mixture of isomers.

Causality and Mechanism: The pyrazolo[1,5-a]pyridine system has several non-equivalent positions susceptible to electrophilic attack. The directing effects of the fused ring system and the 6-fluoro substituent determine the final isomer distribution. While the C3 position is generally favored due to the electron-donating nature of the pyrazole ring nitrogen, subtle changes in reaction conditions can alter the electronic landscape and lead to attack at other positions. For instance, strongly acidic conditions can protonate the pyridine nitrogen, further altering regioselectivity.

Troubleshooting Protocol:

  • Verify Starting Material Purity: The synthesis of substituted pyrazolo[1,5-a]pyridines can sometimes yield a mixture of regioisomers.[6][7] Before proceeding with bromination, confirm the purity of your 6-fluoropyrazolo[1,5-a]pyridine starting material using 1H NMR and LC-MS. An isomeric starting material will inevitably lead to an isomeric product mixture.

  • Optimize the Solvent: The solvent plays a critical role in stabilizing the electrophilic bromine species.

    • Recommendation: Use a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile (CH3CN). These solvents can facilitate the formation of the electrophile without interfering with the reaction. A known procedure for a similar system uses DMF with portion-wise addition of NBS at room temperature.[8]

  • Control Temperature: Run the reaction at a controlled temperature, starting at 0 °C and slowly allowing it to warm to room temperature. Lower temperatures often enhance selectivity by favoring the product formed via the lowest activation energy pathway.

  • Diagram of Regioselectivity:

    G cluster_main Electrophilic Bromination of 6-Fluoropyrazolo[1,5-a]pyridine Start 6-Fluoro-Pyrazolo[1,5-a]pyridine + NBS C3_Attack Attack at C3 (Major Pathway) Start->C3_Attack Favored Kinetics Other_Attack Attack at C2, C5, C7 (Side Reactions) Start->Other_Attack Competing Pathways Product 3-Bromo-6-fluoro- (Desired Product) C3_Attack->Product Byproducts Isomeric Byproducts (2-Bromo, 5-Bromo, etc.) Other_Attack->Byproducts

    Caption: Major vs. minor pathways in electrophilic bromination.

Problem 2: Formation of Di-brominated or Poly-brominated Byproducts

Symptoms:

  • LC-MS shows peaks with masses corresponding to the addition of two or more bromine atoms.

  • The desired product peak diminishes over time, while higher mass peaks appear.

Causality and Mechanism: The desired 3-bromo product is still an electron-rich heterocycle and can undergo a second bromination if excess brominating agent is present or if the reaction time is too long. The first bromine atom is deactivating, but the pyrazole ring often remains sufficiently activated for a subsequent substitution to occur.

Troubleshooting Protocol:

  • Strict Stoichiometric Control:

    • Use a slight excess, but no more than 1.05 to 1.1 equivalents, of N-Bromosuccinimide. Weigh the reagent carefully.

    • Add the NBS portion-wise over a period of 15-30 minutes. This maintains a low instantaneous concentration of the brominating agent, suppressing over-reaction.

  • Reaction Monitoring:

    • Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or LC-MS at 15-minute intervals.

    • Once the starting material is consumed, quench the reaction immediately. Do not let it stir for an extended "just in case" period.

  • Quenching Procedure: Quench the reaction by adding an aqueous solution of a mild reducing agent, such as sodium thiosulfate (Na2S2O3) or sodium bisulfite (NaHSO3), to destroy any unreacted NBS and bromine.

Table 1: Impact of NBS Stoichiometry

NBS EquivalentsExpected OutcomeRecommendation
< 1.0Incomplete conversion, starting material remains.Not recommended unless stepwise addition is planned.
1.05 - 1.1Optimal for mono-bromination, minimizes side products.Recommended Starting Point
> 1.2High risk of di-bromination and other side reactions.Avoid unless poly-bromination is the goal.
Problem 3: Product Degradation and Tar Formation

Symptoms:

  • The reaction mixture darkens significantly, often to a black or dark brown color.

  • Workup results in a low yield of an impure, tar-like crude product.

  • TLC shows a streak from the baseline with few distinct spots.

Causality and Mechanism: Pyridine and pyrazole derivatives can be sensitive to harsh conditions. N-bromosuccinimide reactions, especially if initiated by light or impurities, can proceed via a radical pathway, which is less selective and can lead to polymerization and degradation.[5][9] High temperatures or the presence of strong acids can also cause decomposition of the heterocyclic core.

Troubleshooting Protocol:

  • Ensure High Purity Reagents: Use recrystallized NBS. Impurities in older NBS can initiate unwanted radical reactions.

  • Maintain Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions.

  • Exclude Light: Wrap the reaction flask in aluminum foil to prevent photo-initiated radical chain reactions.

  • Temperature Control: Avoid excessive heating. Most electrophilic brominations of activated heterocycles proceed readily at or below room temperature. If no reaction occurs at room temperature, warm gently to 40-50 °C, but avoid refluxing unless literature specifically supports it for this substrate.

Workflow for Troubleshooting Synthesis:

G cluster_issues Troubleshooting Pathways cluster_solutions Corrective Actions Start Start Synthesis: Bromination of 6-fluoro-PzP Monitor Monitor Reaction (TLC / LC-MS) Start->Monitor Analysis Analyze Crude Product (NMR / LC-MS) Monitor->Analysis Reaction Complete & Quenched LowYield Problem: Low Yield / SM Remains Analysis->LowYield Low Conversion Isomers Problem: Mixture of Isomers Analysis->Isomers Multiple Products OverBrom Problem: Di-bromination Analysis->OverBrom High Mass Peaks Success Purification & Characterization Analysis->Success Clean Product Sol_Yield Check NBS Activity Increase Temp Slightly LowYield->Sol_Yield Sol_Isomers Check SM Purity Optimize Solvent/Temp Isomers->Sol_Isomers Sol_OverBrom Reduce NBS Equiv. Monitor Closely OverBrom->Sol_OverBrom Sol_Yield->Start Retry Sol_Isomers->Start Retry Sol_OverBrom->Start Retry

Caption: A logical workflow for diagnosing and solving common synthesis issues.

Part 3: Recommended Experimental Protocol

This protocol is a robust starting point based on established methods for the bromination of similar heterocyclic systems.[8]

Objective: To synthesize this compound via electrophilic bromination.

Materials:

  • 6-fluoropyrazolo[1,5-a]pyridine (1.0 eq)

  • N-Bromosuccinimide (NBS), recrystallized (1.05 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium thiosulfate (Na2S2O3)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 6-fluoropyrazolo[1,5-a]pyridine (1.0 eq).

  • Dissolution: Add anhydrous DMF (approx. 0.1 M concentration) and stir until the starting material is fully dissolved. Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq) in small portions over 20 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.

  • Monitoring: Monitor the reaction every 30 minutes by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing an equal volume of saturated aqueous sodium thiosulfate and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers twice with water and once with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

References
  • Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines.
  • Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. American Chemical Society.
  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds.
  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines an. American Chemical Society.
  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
  • N-bromosuccinimide reactions of some heterocycles in the presence or absence of water.
  • THE REACTION OF N-BROMOSUCCINIMIDE WITH SOME ALKYL PYRIDINES. Canadian Science Publishing. [Link]
  • Unexpected reaction on bromination of 3,4-dihydropyridin-2(1H)-ones with N-bromosuccinimide.
  • N-Bromosuccinimide. Wikipedia. [Link]
  • Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide.
  • Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journals. [Link]
  • Metal-free site-selective C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines. Royal Society of Chemistry. [Link]
  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI. [Link]
  • Pyridine synthesis. Organic Chemistry Portal. [Link]
  • Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. PubMed. [Link]
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.

Sources

Technical Support Center: Optimization of Suzuki Coupling with 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, moving beyond a simple recitation of steps to explain the underlying chemical principles that govern success. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve high-yielding, reproducible results.

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocycle in medicinal chemistry, and its successful functionalization via Suzuki coupling is often a critical step in the synthesis of novel therapeutic agents. However, the unique electronic properties of this heteroaryl bromide present specific challenges that require careful consideration of reaction parameters. This guide is structured to address these challenges directly.

Troubleshooting Guide: From Low Yield to No Reaction

This section is formatted to help you diagnose and resolve common issues encountered during the Suzuki coupling of this compound.

Issue 1: Low to No Yield of the Desired Product

A low or non-existent yield is the most common and frustrating outcome. A systematic approach to troubleshooting is essential.

Initial Checks (The "Usual Suspects"):

  • Reagent Integrity: Have you confirmed the purity of your this compound and boronic acid/ester? Boronic acids, in particular, can degrade upon storage. Consider using a fresh bottle or purifying the existing stock.

  • Inert Atmosphere: The palladium(0) active catalyst is highly sensitive to oxygen.[1] Ensure your reaction vessel was thoroughly purged with an inert gas (Argon or Nitrogen) and that the reaction is maintained under a positive pressure of inert gas.[1]

  • Solvent Quality: Have you used anhydrous and degassed solvents? Oxygen in the solvent can deactivate the catalyst, leading to reaction failure.[1]

Probing Deeper: Catalyst, Ligand, and Base Selection

If the initial checks do not resolve the issue, a more nuanced look at the reaction components is necessary. The pyrazolo[1,5-a]pyridine core can act as a ligand for the palladium center, potentially poisoning the catalyst.[2][3] Therefore, the choice of catalyst and ligand is critical.

Question: My standard Pd(PPh₃)₄ catalyst isn't working. What should I try next?

Answer: While Pd(PPh₃)₄ is a workhorse for many Suzuki couplings, heteroaryl halides like this compound often require more specialized catalyst systems. The nitrogen atoms in the heterocyclic core can coordinate to the palladium, inhibiting catalytic activity.

  • Rationale: The phosphorus ligands in Pd(PPh₃)₄ can be relatively labile, and the heteroaromatic substrate may compete for coordination sites on the palladium. More electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can form more stable and active catalysts that are less prone to inhibition.[2]

  • Recommendations:

    • Buchwald Ligands: Consider using a combination of a palladium precatalyst like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos. These are known to be effective for challenging heteroaryl couplings.[4][5]

    • NHC Ligands: N-Heterocyclic carbene ligands, often available as pre-formed PEPPSI™-type precatalysts, are also excellent choices for coupling with heteroaryl chlorides and bromides.[6]

Catalyst/Ligand SystemTypical Loading (mol%)Key Advantages for Heteroaryl Halides
Pd(PPh₃)₄1-5Readily available, but can be inefficient for this substrate.
Pd₂(dba)₃ / SPhos1-3Highly active, promotes fast oxidative addition.[4]
Pd(OAc)₂ / XPhos1-3Excellent for sterically hindered and electron-rich heteroaryls.[5]
PEPPSI™-IPr1-3Air and moisture stable precatalyst, high activity.[7]

Question: I'm observing what I believe to be catalyst decomposition (formation of palladium black). How can I prevent this?

Answer: The formation of palladium black indicates that the Pd(0) active catalyst is aggregating and precipitating out of the solution, rendering it inactive. This is often a sign of an unstable catalytic complex or harsh reaction conditions.

  • Rationale: The ligands on the palladium catalyst stabilize it in its soluble, active Pd(0) form. If the ligands are not appropriate for the substrate or conditions, or if the reaction temperature is too high, the catalyst can decompose.

  • Recommendations:

    • Ligand-to-Metal Ratio: Ensure you are using an appropriate ligand-to-palladium ratio, typically ranging from 1:1 to 4:1.[1]

    • Temperature Control: While Suzuki couplings often require heating, excessive temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature (e.g., 80 °C) for a longer period.

    • Choice of Precatalyst: Using a more stable precatalyst, such as those mentioned in the table above, can mitigate decomposition.

Issue 2: Significant Formation of Side Products

Even when the desired product is formed, side reactions can dramatically lower the yield and complicate purification. For Suzuki couplings, the two most common side reactions are protodeboronation and homocoupling.

Question: I'm seeing a significant amount of the debrominated starting material, 6-fluoropyrazolo[1,5-a]pyridine. What is causing this, and how can I stop it?

Answer: The formation of the debrominated starting material is a classic sign of protodeboronation of your boronic acid coupling partner.[8] This is a reaction where the C-B bond is cleaved and replaced with a C-H bond, effectively destroying your nucleophile.

  • Rationale: Protodeboronation is often promoted by excessive heat, prolonged reaction times, and the presence of water and base.[8] Electron-deficient boronic acids are particularly susceptible.[1]

  • Troubleshooting Protodeboronation:

    • Choice of Boron Reagent: If you are using a boronic acid, consider switching to a more stable boronic ester, such as a pinacol ester or an MIDA boronate.[9] MIDA boronates are particularly useful as they slowly release the boronic acid into the reaction medium, keeping its concentration low and minimizing side reactions.[9]

    • Base Selection: The choice of base is critical. While a base is necessary to activate the boronic acid for transmetalation, stronger bases can accelerate protodeboronation.[6][10] Try switching from a strong base like NaOH or KOH to a milder one like K₂CO₃ or Cs₂CO₃.

    • Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid/ester. This can help to compensate for some loss to protodeboronation.

Question: My main impurity is a biaryl product derived from two molecules of my boronic acid coupling together. How do I minimize this homocoupling?

Answer: The formation of a symmetrical biaryl from the boronic acid is known as homocoupling . This side reaction is often promoted by the presence of oxygen or if a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species.[7][11]

  • Rationale: Homocoupling can occur when two molecules of the boronic acid are coupled together, often mediated by Pd(II) species. This process can also serve as a pathway for the in-situ reduction of a Pd(II) precatalyst to Pd(0), but if it becomes a dominant pathway, it will consume your nucleophile.[7] Rigorous exclusion of oxygen is crucial to suppress this side reaction.[11]

  • Troubleshooting Homocoupling:

    • Inert Atmosphere: This is the most critical factor. Ensure your reaction is thoroughly degassed. Sub-surface sparging of your solvent with an inert gas for 15-30 minutes before adding the catalyst is highly recommended.[11]

    • Catalyst Choice: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf), as the in-situ reduction step is not required.

    • Reaction Conditions: Lowering the reaction temperature may also help to reduce the rate of homocoupling relative to the desired cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent system for the Suzuki coupling of this compound?

A1: A mixture of an organic solvent and water is typically required. The organic solvent solubilizes the heteroaryl bromide and the catalyst, while water is often necessary to dissolve the inorganic base. Common solvent systems include:

  • 1,4-Dioxane / Water

  • Toluene / Water

  • THF / Water A ratio of 4:1 or 5:1 organic solvent to water is a good starting point.[12] The choice of organic solvent can also influence the reaction outcome; for instance, switching from THF to toluene has been shown to mitigate halide inhibition in some cases.[13]

Q2: Which base should I start with for this reaction?

A2: Potassium carbonate (K₂CO₃) is often a good first choice as it provides a balance of sufficient basicity to promote the reaction without being overly harsh.[14] If the reaction is sluggish, you could consider a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). The solubility of the base is also a key factor.[1]

Q3: How much catalyst loading is appropriate?

A3: For screening and optimization, a catalyst loading of 1-5 mol % is typical.[15] For larger-scale reactions, it is desirable to reduce the catalyst loading to below 1 mol % for economic and environmental reasons, and to minimize palladium contamination in the final product.[2]

Q4: My reaction seems to stall at ~50% conversion. What could be the cause?

A4: Stalling can be due to several factors:

  • Catalyst Deactivation: As discussed, the catalyst may be decomposing over the course of the reaction.

  • Halide Inhibition: The bromide salt generated as a byproduct of the reaction can sometimes inhibit the catalyst, making the transmetalation step reversible.[13] Switching to a different solvent or ligand system can sometimes overcome this.

  • Insufficient Base: The reaction consumes the base. Ensure you are using a sufficient excess (typically 2-3 equivalents).

Experimental Workflow & Diagrams

General Catalytic Cycle of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[16][17][18]

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition R-X Ar-Br (this compound) R-X->Oxidative_Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(Br)L₂ Oxidative_Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Boronic_Acid R'-B(OR)₂ (Boronic Acid/Ester) Boronic_Acid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation Ar-Pd(II)(R')L2 Ar-Pd(II)(R')L₂ Transmetalation->Ar-Pd(II)(R')L2 Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Product Ar-R' (Coupled Product) Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow for Low Yield

When faced with a low-yielding reaction, a logical progression through potential failure points is key to efficient optimization.

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Verify Reagent Purity & Integrity (Aryl Bromide, Boronic Acid) Start->Check_Reagents Check_Setup Ensure Inert Atmosphere & Dry, Degassed Solvents Check_Reagents->Check_Setup Analyze_Side_Products Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Check_Setup->Analyze_Side_Products No_Reaction Mainly Starting Material? Analyze_Side_Products->No_Reaction Protodeboronation Debrominated SM or Protodeboronation? No_Reaction->Protodeboronation No Optimize_Catalyst Screen Catalysts & Ligands (e.g., Pd₂(dba)₃/SPhos) No_Reaction->Optimize_Catalyst Yes Homocoupling Boronic Acid Homocoupling? Improve_Degassing Improve Degassing Protocol (e.g., Sparging) Homocoupling->Improve_Degassing Yes Success Optimized Reaction Homocoupling->Success No, other issues Protodeboronation->Homocoupling No Change_Boron_Reagent Switch to Boronic Ester (Pinacol, MIDA) Protodeboronation->Change_Boron_Reagent Yes Optimize_Base Screen Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) Optimize_Catalyst->Optimize_Base Optimize_Temp Vary Temperature (e.g., 80-110 °C) Optimize_Base->Optimize_Temp Optimize_Temp->Success Improve_Degassing->Success Change_Boron_Reagent->Optimize_Base

Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.

Recommended Starting Protocol

This protocol is a robust starting point for the Suzuki coupling of this compound. It should be optimized based on the specific boronic acid used and the results of initial experiments.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the boronic acid or ester (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Inerting the System: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of inert gas, add a degassed solvent mixture (e.g., 4:1 1,4-dioxane/water, 0.1 M concentration relative to the limiting reagent).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol %) and the ligand (e.g., SPhos, 3 mol %) to the flask under a positive flow of inert gas.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
  • KCIL Chemofarbe Group. Challenges In Suzuki Coupling Reaction. [Link]
  • Wikipedia.
  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
  • ResearchGate.
  • National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
  • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
  • ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF. [Link]
  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
  • ACS Publications.
  • Reddit. Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry. [Link]
  • ResearchGate.
  • National Institutes of Health.
  • National Institutes of Health.
  • Andrew G Myers Research Group. The Suzuki Reaction. [Link]
  • Royal Society of Chemistry.
  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
  • ResearchGate. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Request PDF. [Link]
  • Semantic Scholar. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
  • ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]
  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]
  • ResearchGate. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. [Link]
  • WordPress.
  • ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... [Link]
  • National Institutes of Health. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. [Link]
  • National Institutes of Health. Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. [Link]
  • ResearchGate. Why we use Pd-catalyst rather than other metals i.e. Nickel in suzuki cross coupling reaction? [Link]
  • Reddit. Help needed with unreproducible Suzuki coupling : r/Chempros. [Link]
  • Royal Society of Chemistry. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)
  • ResearchGate. (PDF)

Sources

Technical Support Center: Catalyst Selection and Troubleshooting for Cross-Coupling with 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving the 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine core. This document is designed for researchers, medicinal chemists, and process development scientists who are leveraging this valuable heterocyclic building block. Here, we move beyond simple protocols to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting, ensuring your experiments are both successful and reproducible.

Understanding the Substrate: Key Challenges

The this compound scaffold presents a unique set of challenges in cross-coupling chemistry. A rational approach to catalyst selection requires understanding these inherent properties:

  • Nitrogen Heterocycle: The pyridine and pyrazole nitrogen atoms can coordinate to the palladium center, potentially acting as catalyst inhibitors or poisons.[1] This necessitates the use of ligands that can effectively shield the metal center and maintain catalytic activity.

  • Electron-Rich Nature: The pyrazolo[1,5-a]pyridine ring system is relatively electron-rich. This property can make the oxidative addition of the C-Br bond—often the rate-determining step in the catalytic cycle—energetically less favorable compared to electron-deficient systems.[2][3]

  • Fluorine Substituent: The fluorine atom at the 6-position exerts a strong electron-withdrawing inductive effect, which can modulate the electronic properties of the ring system.[4][5] While this can sometimes be beneficial for oxidative addition, its overall impact must be considered when selecting the catalyst system.

Frequently Asked Questions (FAQs) & Optimization Strategies

Q1: I want to perform a Suzuki-Miyaura coupling. Which catalyst system should I start with?

For C-C bond formation via Suzuki-Miyaura coupling, standard catalysts like Pd(PPh₃)₄ are often ineffective with this electron-rich substrate and may lead to significant debromination.[6] Your primary challenge is to facilitate the oxidative addition step.

Recommendation: Employ a catalyst system featuring a bulky, electron-rich biaryl phosphine ligand. These ligands stabilize the Pd(0) center and promote the cleavage of the C-Br bond.[2]

Starting Conditions for Suzuki-Miyaura Coupling

ComponentRecommendationRationale
Pre-catalyst XPhos Pd G2 or G3 (1-3 mol%)These pre-catalysts are air-stable and reliably generate the active LPd(0) species, leading to more reproducible results.[7][6]
Ligand XPhos (2-6 mol%)The bulky and electron-donating nature of XPhos is ideal for accelerating oxidative addition on electron-rich heteroaryl halides.[7][6]
Base K₂CO₃ or K₃PO₄ (2-3 equiv.)A moderately strong inorganic base is required for the transmetalation step. K₃PO₄ is often more effective for challenging couplings.
Solvent 1,4-Dioxane/H₂O or EtOH/H₂O (4:1)A polar, aprotic solvent system is generally effective. The presence of water is often crucial for the transmetalation step.[7][6]
Temperature 80-135 °C (Microwave or conventional)Higher temperatures are typically needed to overcome the activation barrier for oxidative addition. Microwave heating can significantly shorten reaction times.[7][6]
Q2: I'm planning a Buchwald-Hartwig amination. What are the critical parameters?

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[8] Success with this compound hinges on the correct choice of ligand and base to navigate the catalytic cycle efficiently.[9][10]

Recommendation: Similar to the Suzuki coupling, bulky biaryl phosphine ligands are essential. However, the base is arguably the most critical variable and is highly dependent on the pKa of the amine coupling partner.

Starting Conditions for Buchwald-Hartwig Amination

ComponentRecommendationRationale
Pre-catalyst Pd₂(dba)₃ (1-2 mol%) or a G3/G4 pre-catalystPd₂(dba)₃ is a common and effective Pd(0) source. Pre-catalysts offer improved convenience and reproducibility.[9][10]
Ligand Xantphos or RuPhos (2-4 mol%)Xantphos has a large bite angle suitable for many C-N couplings. RuPhos is an excellent choice for coupling with primary alkylamines and anilines.
Base NaOt-Bu or LHMDS (1.4-2.0 equiv.)A strong, non-nucleophilic base is required to deprotonate the amine without competing side reactions.[9] The choice can be substrate-dependent.
Solvent Toluene or 1,4-Dioxane (anhydrous)Anhydrous, degassed aprotic solvents are crucial to prevent catalyst deactivation and unwanted side reactions.[10][11]
Temperature 80-110 °CSufficient thermal energy is needed to drive the reaction, particularly the reductive elimination step.
Q3: Can I perform a Sonogashira coupling on this substrate? What should I watch out for?

Yes, Sonogashira coupling is a viable method for introducing an alkyne moiety at the 3-position. The reaction typically involves a dual palladium and copper catalytic system.[12][13]

Recommendation: A standard Pd(PPh₃)₄/CuI system is a good starting point. The key is to ensure anhydrous and anaerobic conditions to prevent Glaser coupling (homocoupling) of the terminal alkyne, which is a common side reaction promoted by the copper co-catalyst in the presence of oxygen.

Starting Conditions for Sonogashira Coupling

ComponentRecommendationRationale
Pd Catalyst Pd(PPh₃)₄ (2-5 mol%)A classic and often effective catalyst for Sonogashira reactions.[12]
Cu Co-catalyst CuI (3-10 mol%)Activates the terminal alkyne for transmetalation to the palladium center.
Base Et₃N or DIPEA (2-5 equiv.)Acts as both a base and a solvent. It neutralizes the HBr formed and helps deprotonate the alkyne.[12]
Solvent THF or DMF (anhydrous)Anhydrous polar aprotic solvents are used to dissolve the reagents and facilitate the reaction.
Temperature Room Temperature to 60 °CSonogashira couplings can often be run under milder conditions than Suzuki or Buchwald-Hartwig reactions.

Troubleshooting Guide

Even with optimized conditions, challenges can arise. This section provides a logical framework for diagnosing and solving common issues.

TroubleshootingWorkflow

Q4: My reaction turned black, but TLC/LCMS shows only starting material and/or debrominated product. What happened?

A black precipitate is often "palladium black," an inactive, agglomerated form of Pd(0). This indicates catalyst decomposition.

  • Probable Cause: The phosphine ligand is not effectively stabilizing the Pd(0) intermediate, or oxygen has entered the system. For electron-rich substrates, the oxidative addition step can be slow. If the catalyst isn't stabilized during this waiting period, it can decompose. Debromination (replacement of -Br with -H) is a common side reaction when the desired coupling is slow.

  • Solution:

    • Improve Inert Atmosphere: Ensure your solvent is thoroughly degassed (e.g., by sparging with argon for 30 minutes) and that the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).

    • Switch to a Bulkier Ligand: A bulkier, more electron-donating ligand like SPhos, XPhos, or RuPhos provides a more protective steric and electronic environment for the palladium center, preventing agglomeration.[2]

    • Use a Pre-catalyst: Air-stable pre-catalysts (like the "G2," "G3," or "G4" series) are designed to release the active LPd(0) species in situ at reaction temperature, minimizing its exposure and the chance for decomposition.[7][6]

Q5: The reaction is clean, but conversion is very low after 24 hours. What should I try next?

Low conversion suggests a slow reaction rate, likely due to inefficient oxidative addition or transmetalation.

  • Probable Cause: The chosen conditions (catalyst, base, temperature) are not sufficiently active to overcome the energy barriers of the catalytic cycle for this specific substrate.

  • Solution (in order of preference):

    • Increase Temperature: This is often the simplest and most effective first step. If you are running at 80 °C, try increasing to 100-110 °C.

    • Change the Base: If using a carbonate base (e.g., K₂CO₃) for a Suzuki reaction, switching to a stronger base like potassium phosphate (K₃PO₄) can dramatically accelerate the transmetalation step.[2] For a Buchwald-Hartwig amination, ensure your base is strong enough (e.g., NaOt-Bu).

    • Increase Catalyst Loading: Increasing the pre-catalyst loading from 2 mol% to 4-5 mol% can increase the rate. However, this should be a secondary optimization step after addressing temperature and base.

    • Check Boronic Acid/Ester Quality (Suzuki): Protodeboronation (the boron group being replaced by a proton) is a common side reaction, especially with excess water or strong bases.[2] Ensure your boronic acid or ester is pure and consider using anhydrous conditions if this is a persistent issue.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

ProtocolWorkflow

  • Reaction Setup: To an oven-dried microwave vial or Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), potassium phosphate (K₃PO₄, 2.5 equiv), and XPhos Pd G3 (0.02 equiv).

  • Inerting: Seal the vessel and evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., a 4:1 to 10:1 mixture, to a final concentration of 0.1 M with respect to the starting bromide) via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring until TLC or LCMS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by saturated aqueous sodium chloride (brine). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.015 equiv), RuPhos (0.03 equiv), and sodium tert-butoxide (NaOt-Bu, 1.4 equiv) under an argon atmosphere in a glovebox.

  • Reagent Addition: Remove the tube from the glovebox. Add this compound (1.0 equiv). Seal the tube, and evacuate and backfill with argon.

  • Solvent and Nucleophile Addition: Add anhydrous, degassed toluene (to a final concentration of 0.2 M) via syringe, followed by the amine (1.2 equiv).

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of celite, rinsing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude material by flash column chromatography.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
  • Ma, J. A., & Cahard, D. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(23), 6447-6463. [Link]
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • BenchChem. (n.d.).
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • Beneteau, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. New Journal of Chemistry, 45(2), 793-801. [Link]
  • ResearchGate. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. [Link]
  • Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. Chemistry – A European Journal, 24(52), 13868-13872. [Link]
  • Chemistry LibreTexts. (2023).
  • Roughley, S. D., & Jordan, A. M. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6376-6395. [Link]
  • Navarro, O., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters, 16(14), 3724-3727. [Link]

Sources

troubleshooting failed reactions of 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and innovators. This guide is designed to serve as a dedicated technical support resource for troubleshooting reactions involving 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine. As a valued building block in medicinal chemistry and materials science, understanding its reactivity profile is paramount to success. This document moves beyond generic advice to provide in-depth, mechanistically grounded solutions to common challenges encountered in the laboratory.

Understanding the Reactivity of this compound

The pyrazolo[1,5-a]pyridine core is an electron-deficient heterocyclic system. The presence of a fluorine atom at the 6-position further withdraws electron density, influencing the molecule's reactivity in several key ways:

  • Activation of the C-Br Bond: The electron-withdrawing nature of the fused aromatic system and the fluorine substituent makes the carbon-bromine bond at the 3-position more susceptible to oxidative addition by a palladium(0) catalyst. This is a crucial step in many cross-coupling reactions.

  • Potential for Catalyst Inhibition: The nitrogen atoms in the pyrazolo[1,5-a]pyridine ring possess lone pairs of electrons that can coordinate to the palladium catalyst. This coordination can sometimes inhibit or deactivate the catalyst, leading to sluggish or failed reactions.[1]

  • Nucleophilic Aromatic Substitution (SNAr) Considerations: While the primary focus is often on cross-coupling at the C-Br bond, the electron-deficient nature of the ring system can make it susceptible to nucleophilic aromatic substitution under certain conditions. However, bromide is an excellent leaving group, making palladium-catalyzed cross-coupling the more common pathway.

FAQ 1: Troubleshooting Failed Suzuki-Miyaura Coupling Reactions

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing low to no product formation, and my starting material is either recovered or I see a significant amount of debrominated product (6-fluoropyrazolo[1,5-a]pyridine). What are the likely causes and how can I resolve this?

Answer:

This is a common issue when working with electron-deficient heterocyclic halides. The primary culprits are often related to catalyst activity, reaction conditions, or the stability of your boronic acid partner.

Root Cause Analysis & Solutions
  • Inactive Catalyst or Inappropriate Ligand Selection: The choice of palladium source and, more importantly, the ligand is critical for coupling with electron-deficient substrates.[2]

    • The "Why": The oxidative addition of the C-Br bond to Pd(0) is generally favorable for this substrate. However, the subsequent steps of the catalytic cycle, namely transmetalation and reductive elimination, can be challenging. Bulky, electron-rich phosphine ligands are often necessary to promote these steps and prevent catalyst decomposition.

    • Troubleshooting Protocol:

      • Switch to a More Robust Catalyst System: If you are using Pd(PPh₃)₄, consider switching to a more active and stable catalyst system. Modern palladium precatalysts, combined with bulky, electron-rich biarylphosphine ligands, are highly recommended.[3]

      • Ligand Screening: If your initial attempts with a standard ligand fail, consider screening a panel of ligands. Good starting points include SPhos, XPhos, and RuPhos.

  • Protodeboronation of the Boronic Acid: A significant side reaction in Suzuki couplings is the cleavage of the C-B bond of the boronic acid, which leads to the formation of an arene byproduct and reduces the amount of nucleophile available for cross-coupling.[1][4]

    • The "Why": This is particularly problematic with electron-deficient arylboronic acids and can be exacerbated by high temperatures and prolonged reaction times in the presence of a base.[1]

    • Troubleshooting Protocol:

      • Use a Milder Base: If you are using a strong base like NaOH or KOH, consider switching to a milder base such as K₃PO₄ or K₂CO₃.[3]

      • Use a Boronic Ester: Pinacol esters or MIDA boronates are often more stable towards protodeboronation than their corresponding boronic acids.[4]

      • Control Reaction Temperature and Time: Avoid unnecessarily high temperatures or prolonged heating. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Hydrodehalogenation (Debromination) of the Starting Material: The formation of 6-fluoropyrazolo[1,5-a]pyridine indicates that the C-Br bond is being cleaved, but instead of coupling with the boronic acid, it is being replaced by a hydrogen atom.

    • The "Why": This can occur through several pathways, including a competing reaction where the palladium intermediate reacts with a hydrogen source (e.g., solvent, water, or even the boronic acid itself) before reductive elimination can occur.

    • Troubleshooting Protocol:

      • Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize water as a potential proton source.

      • Optimize Base and Solvent: The choice of base and solvent can influence the rate of hydrodehalogenation. Screening different combinations can be beneficial.

Recommended Starting Conditions for Suzuki-Miyaura Coupling
Parameter Recommendation Rationale
Palladium Precatalyst [Pd(XPhos) G3] or [Pd(SPhos) G3] (1-3 mol%)Provides a stable, active Pd(0) source.
Ligand XPhos or SPhos (if not using a precatalyst)Bulky, electron-rich ligands that promote efficient catalysis.
Base K₃PO₄ or K₂CO₃ (2-3 equivalents)Milder bases that minimize protodeboronation.[3]
Solvent 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂OCommon solvent systems for Suzuki couplings.
Temperature 80-110 °CStart at a lower temperature and increase if necessary.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent oxidation of the catalyst and phosphine ligand.
Troubleshooting Workflow: Suzuki-Miyaura Coupling

start Low/No Product in Suzuki Coupling cause1 Inactive Catalyst / Wrong Ligand start->cause1 cause2 Protodeboronation start->cause2 cause3 Hydrodehalogenation start->cause3 solution1 Use Pd(XPhos/SPhos) G3 Precatalyst cause1->solution1 solution2 Switch to Milder Base (K3PO4) Use Boronic Ester cause2->solution2 solution3 Ensure Anhydrous Conditions Optimize Solvent/Base cause3->solution3

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

FAQ 2: Overcoming Challenges in Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination of this compound with a primary or secondary amine is giving low yields. What adjustments should I consider?

Answer:

Successful Buchwald-Hartwig amination hinges on a delicate balance of factors, including the choice of ligand, base, and the nature of the amine coupling partner. The electron-deficient pyrazolo[1,5-a]pyridine core can present unique challenges.

Root Cause Analysis & Solutions
  • Ligand-Substrate Mismatch: The ligand plays a crucial role in facilitating both the oxidative addition and the C-N bond-forming reductive elimination. A suboptimal ligand can lead to a stalled catalytic cycle.

    • The "Why": For electron-deficient heterocycles, bulky, electron-rich dialkylbiaryl phosphine ligands have demonstrated broad utility.[5] These ligands stabilize the palladium center and promote the challenging reductive elimination step.

    • Troubleshooting Protocol:

      • Employ Modern Ligands: If using older ligands like BINAP or DPPF with limited success, switch to more advanced ligands such as tBuBrettPhos, RuPhos, or XPhos.[5][6]

      • Use a Precatalyst: Using a well-defined palladium precatalyst (e.g., [Pd(tBuBrettPhos) G3]) can improve reproducibility and catalyst activation.[7]

  • Inappropriate Base Selection: The base is not just a stoichiometric reagent; it plays a key role in the catalytic cycle by deprotonating the amine.

    • The "Why": Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOᵗBu) is a common choice, but for sensitive substrates or amines, other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) may be more effective.

    • Troubleshooting Protocol:

      • Base Screening: If NaOᵗBu is not effective, try LiHMDS, which can be particularly useful for coupling unprotected NH-containing heterocycles.[7] For amines with base-sensitive functional groups, Cs₂CO₃ may be a milder alternative.

  • β-Hydride Elimination: For primary amines with β-hydrogens, a potential side reaction is β-hydride elimination from the palladium-amide intermediate.[5]

    • The "Why": This side reaction can lead to the formation of an imine and the hydrodehalogenated starting material, reducing the yield of the desired product.

    • Troubleshooting Protocol:

      • Ligand Choice: The use of bulky ligands can disfavor β-hydride elimination by sterically hindering the formation of the required planar four-membered transition state.

      • Lower Reaction Temperature: If possible, running the reaction at a lower temperature can sometimes suppress this side reaction.

Recommended Starting Conditions for Buchwald-Hartwig Amination
Parameter Recommendation Rationale
Palladium Precatalyst [Pd(tBuBrettPhos) G3] or [Pd(RuPhos) G3] (1-3 mol%)Highly active and versatile for a range of amines.[6][7]
Base NaOᵗBu or LiHMDS (1.5-2.2 equivalents)Strong, non-nucleophilic bases essential for the catalytic cycle.[8][9]
Solvent Toluene or 1,4-DioxaneCommon anhydrous solvents for this transformation.
Temperature 80-110 °CAdjust as needed based on amine reactivity.
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst and ligand from oxidation.[9]
Catalytic Cycle: Buchwald-Hartwig Amination

Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex + Ar-Br Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination + R2NH Deprotonation Deprotonation Amine Coordination->Deprotonation + Base Reductive Elimination Reductive Elimination Deprotonation->Reductive Elimination Reductive Elimination->Pd(0)L2 - Ar-NR2

Caption: Key steps in the Buchwald-Hartwig catalytic cycle.

FAQ 3: Addressing Other Potential Issues

Question: I've optimized my cross-coupling reaction, but I'm still facing issues. Are there other, less common problems I should consider?

Answer:

Yes, beyond the common challenges with catalyst, ligands, and bases, other factors can contribute to failed reactions.

  • Poor Reagent Quality:

    • The "Why": Impurities in starting materials, solvents, or bases can poison the catalyst or participate in side reactions. Moisture and oxygen are particularly detrimental to palladium-catalyzed reactions.

    • Solution: Ensure all reagents are of high purity. Use freshly distilled or anhydrous solvents. Degas the reaction mixture thoroughly before heating.

  • Competing Nucleophilic Aromatic Substitution (SNAr):

    • The "Why": While less common than cross-coupling for a C-Br bond, a highly nucleophilic amine or other nucleophile, especially at elevated temperatures, could potentially displace the fluorine at the 6-position, or even the bromine, without a catalyst. SNAr reactions on electron-deficient heterocycles are well-documented.[10][11][12]

    • Solution: If you suspect a competing SNAr pathway, try running the reaction at a lower temperature. The activation energy for the palladium-catalyzed pathway is generally lower, so reducing the temperature should favor the desired cross-coupling reaction.

References

  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Technical Support Center: Suzuki Coupling with 2-Bromopyridines. Benchchem.
  • Buchwald–Hartwig amin
  • Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. MDPI.
  • Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 2-Chloropyridine-3-boronic Acid. Benchchem.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Buchwald-Hartwig Amin
  • Synthesis of 3-substituted pyrazolo[1,5-a]-pyridines by electrophilic reactions. Heterocycles.
  • Navigating Reactivity: A Comparative Guide to Bromo-Trifluoromethyl-Pyridine Isomers. Benchchem.
  • Optimization of the reaction conditions.
  • POP‐type ligands used in the Buchwald–Hartwig amination.
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Concerted Nucleophilic Arom
  • Substitution in the Pyridine Series: Effect of Substituents. Semantic Scholar.
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages.
  • Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2.
  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
  • Three successive and regiocontroled palladium cross-coupling reactions to easily synthesize novel series of 2,4,6-tris(het)aryl pyrido[1′,2′:1,5]pyrazolo[3,4-: D] pyrimidines.
  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar.
  • Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central.
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
  • Nucleophilic Arom
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
  • Palladium(0)
  • (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • troubleshooting failed reactions with 2-Bromo-6-isopropylpyrazine. Benchchem.

Sources

Technical Support Center: Purification of Fluorinated Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated pyrazolopyridines. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, drawing on established principles and field-proven insights to help you overcome common purification challenges.

The introduction of fluorine into the pyrazolopyridine scaffold is a powerful strategy in medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[1] However, the unique physicochemical properties conferred by fluorine—such as high electronegativity and low polarizability—can introduce significant hurdles during purification.[1][2] This guide is designed to help you navigate these challenges effectively.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of fluorinated pyrazolopyridines, offering explanations for the underlying causes and providing detailed, actionable solutions.

Issue 1: Poor Chromatographic Separation of Product and Impurities

Question: My fluorinated pyrazolopyridine is co-eluting with a closely-related impurity (e.g., a non-fluorinated starting material or a regioisomer). Standard silica gel chromatography with ethyl acetate/hexanes is not providing baseline separation. What can I do?

Underlying Cause: The introduction of fluorine atoms can significantly alter the polarity and intermolecular interactions of a molecule compared to its non-fluorinated analogs.[3] This can lead to unexpected chromatographic behavior where standard solvent systems fail to provide adequate resolution.

Solutions & Protocols:

  • Employ a Gradient Elution: Instead of running the column with a single solvent mixture (isocratic elution), start with a low-polarity mobile phase and gradually increase its polarity. This can help resolve compounds with very similar Rf values. For difficult separations, a shallow gradient is often more effective.[4]

  • Modify the Mobile Phase:

    • Switch Solvents: Using dichloromethane (DCM) or benzene as the non-polar solvent can sometimes provide magical separation due to different interactions with the stationary phase, though DCM can slow down the column and benzene carries toxicity concerns.[4]

    • Use Additives: For basic compounds like pyrazolopyridines that may streak on acidic silica, deactivating the silica gel is crucial. Add 1-3% triethylamine (Et₃N) to your solvent system to improve peak shape and resolution.[4]

  • Change the Stationary Phase:

    • Reverse-Phase Chromatography: If normal-phase silica gel fails, reverse-phase (e.g., C8 or C18) chromatography is a powerful alternative. This technique separates compounds based on hydrophobicity.[1]

    • Fluorinated HPLC Columns: For high-purity requirements, preparative HPLC using specialized fluorinated columns can be highly effective.[1] Phases like pentafluorophenyl (PFP) offer unique selectivity for halogenated and aromatic compounds.[5]

Issue 2: Persistent Palladium Contamination in the Final Product

Question: After a Suzuki or other palladium-catalyzed cross-coupling reaction, I'm struggling to remove residual palladium from my fluorinated pyrazolopyridine. It's showing up in my NMR and LC-MS analysis. How can I get rid of it?

Underlying Cause: Palladium catalysts can remain in the product as insoluble metallic palladium (Pd(0)) or as soluble palladium complexes.[6] The nitrogen atoms in the pyrazolopyridine core can act as ligands, forming strong complexes with soluble palladium species, making them difficult to remove by standard chromatography alone.[6] Flash column chromatography by itself is often insufficient to reliably remove palladium to acceptable levels (<100 ppm).[7]

Solutions & Protocols:

  • Filtration through Celite: As a first step, filter the crude reaction mixture through a pad of Celite®. This is effective at removing insoluble, heterogeneous palladium catalysts but is often insufficient for soluble forms.[6][8]

  • Treatment with Metal Scavengers: This is the most reliable method for removing soluble palladium.[7][9]

    • Protocol: Using a Thiol-Based Silica Scavenger

      • Dissolve the crude product in a suitable solvent (e.g., DCM, Toluene, or THF).

      • Add a silica-based scavenger (e.g., SiliaMetS Thiol) to the solution. The optimal amount may need to be screened, but a good starting point is 3-5 equivalents relative to the theoretical amount of palladium.

      • Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) for 2-16 hours.

      • Filter off the scavenger and wash it with the same solvent to recover any adsorbed product.

      • Concentrate the filtrate to obtain the palladium-free product.

  • Recrystallization: This can be an effective final polishing step.[6][10] However, be aware that in some cases, crystallization can concentrate the metal within the crystal lattice.[9] Careful screening of solvents is crucial.[1]

Palladium Removal Method Pros Cons Best For
Celite Filtration Simple, fast, and inexpensive.[8]Only removes insoluble/heterogeneous palladium.[6]Initial cleanup of reactions using heterogeneous catalysts like Pd/C.
Metal Scavengers Highly effective for soluble palladium; high selectivity.[6][7]Can be expensive; may require optimization of time and temperature.Achieving high purity (<50 ppm) required for biological assays.
Activated Carbon Inexpensive and widely available.Can have poor selectivity and lead to significant product loss through co-adsorption.[6]Less valuable intermediates where some product loss is acceptable.
Recrystallization Can yield highly pure crystalline material.[10]May concentrate palladium in the crystal lattice; requires a suitable solvent system.[9]A final purification step after the bulk of the palladium has been removed.
Issue 3: Product is Insoluble or "Oils Out" During Purification

Question: My fluorinated pyrazolopyridine has poor solubility in common chromatography and recrystallization solvents. How can I purify it effectively?

Underlying Cause: Highly fluorinated compounds are often both hydrophobic and lipophobic, a property that complicates their solubilization.[11] The unique electronic nature of the C-F bond leads to different intermolecular interactions compared to C-H bonds, affecting solubility in unexpected ways.[2]

Solutions & Protocols:

  • Broad Solvent Screening for Recrystallization: Do not limit yourself to standard solvents. A systematic screening process is essential.

    • Protocol: Small-Scale Solubility Test

      • Place a few milligrams of the crude product into several small vials.

      • To each vial, add a different solvent (e.g., Hexanes, Toluene, DCM, Ethyl Acetate, Acetone, Acetonitrile, Ethanol, Methanol, Water) dropwise at room temperature until the solid dissolves. Note the approximate solubility.

      • Heat the vials that showed poor solubility to see if the compound dissolves at a higher temperature.

      • Allow the heated, dissolved samples to cool slowly to room temperature, then in an ice bath, to identify a solvent that provides good crystal formation upon cooling.

  • Solid Loading for Chromatography: If you cannot find a suitable solvent to dissolve your compound for loading onto a column, you can load it as a solid.

    • Protocol: Solid Loading

      • Dissolve your crude product in a minimal amount of a volatile solvent (like DCM or acetone).

      • Add a small amount of silica gel to this solution to form a slurry.

      • Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.

      • Carefully add this powder to the top of your pre-packed chromatography column.[4]

  • Use of Fluorinated Solvents: In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can improve solubility and even reaction selectivity.[12] While less common for chromatography, they can be considered in challenging cases.

Purification & Analysis Workflow

The following diagram outlines a general workflow for the purification and analysis of a crude fluorinated pyrazolopyridine product.

G cluster_0 Purification Path cluster_1 Purity Analysis Crude Crude Reaction Mixture LLE Liquid-Liquid Extraction (Aqueous Workup) Crude->LLE 1. Initial Cleanup Celite Celite Filtration (Remove Heterogeneous Pd) LLE->Celite Concentrate Concentrate Celite->Concentrate Column Column Chromatography (Silica or Reverse Phase) Concentrate->Column 2. Primary Separation Fractions Combine Pure Fractions Column->Fractions TLC TLC / LC-MS Check Column->TLC Monitor Fractions FinalPurify Final Purification Step Fractions->FinalPurify 3. High Purity Polish (If needed) Recrystal Recrystallization FinalPurify->Recrystal Crystalline Solid Prep_HPLC Preparative HPLC FinalPurify->Prep_HPLC Amorphous Solid Analysis Final Compound Analysis Recrystal->Analysis Prep_HPLC->Analysis NMR 1H, 13C, 19F NMR Analysis->NMR LCMS_Final LC-MS Analysis->LCMS_Final HRMS HRMS Analysis->HRMS

Caption: General purification and analysis workflow for fluorinated pyrazolopyridines.

Frequently Asked Questions (FAQs)

Q1: What is the best first step for purifying a crude reaction mixture containing a fluorinated pyrazolopyridine? A: A liquid-liquid extraction is an excellent preliminary purification step.[1] It is used to remove major impurities, such as water-soluble salts and highly polar or non-polar contaminants, based on their differential solubility between two immiscible liquid phases (e.g., ethyl acetate and water). This reduces the burden on subsequent, more demanding purification techniques like chromatography.

Q2: How do I choose between normal-phase and reverse-phase chromatography? A: The choice depends on the properties of your target molecule and the impurities.

  • Normal-Phase (e.g., silica gel): This is the most common technique and separates compounds based on polarity. It works well for moderately polar compounds. For fluorinated compounds, the choice of eluent is critical, as fluorine's electronegativity can significantly alter polarity.[3]

  • Reverse-Phase (e.g., C18): This separates compounds based on hydrophobicity. It is often very effective for purifying highly polar or water-soluble compounds that do not move on a silica gel column. It is also a powerful tool for separating molecules with subtle differences in their non-polar regions.[1]

Q3: How can I definitively confirm the purity of my final fluorinated pyrazolopyridine? A: A combination of analytical techniques is essential for rigorous purity assessment.[1]

  • NMR Spectroscopy: ¹H and ¹³C NMR are used for structural confirmation. Crucially, ¹⁹F NMR is invaluable for fluorinated compounds to confirm the presence and environment of the fluorine atoms and to spot any fluorine-containing impurities. The absence of impurity signals in all NMR spectra is a strong indicator of high purity.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides information on both the purity of the compound (by UV trace) and confirms its molecular weight (by mass spectrometry).[1] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Q4: Are there specialized HPLC columns that can help with difficult separations of fluorinated compounds? A: Yes. Specialized fluorinated HPLC columns often provide enhanced selectivity for fluorinated molecules.[1] For example, pentafluorophenyl (PFP) phases can separate aromatic and halogenated compounds that are inseparable on standard C18 columns due to unique dipole-dipole and pi-pi interactions.[5] Pairing a regular reverse-phase column (like C8) with a fluorinated eluent (like trifluoroethanol) can also improve separation based on fluorine content.[13]

Q5: My pyrazolopyridine seems to be degrading on the silica gel column. What is happening and how can I prevent it? A: Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds.[4] Pyrazolopyridines, being basic heterocycles, can be particularly susceptible.

  • Solution: Deactivate the silica gel by using a mobile phase containing a small amount of a basic additive like triethylamine (1-3%).[4] Alternatively, you can pre-flush the packed column with a solvent system containing triethylamine, discard the eluant, and then run the column with your desired solvent system.[4]

Decision Tree for Palladium Removal

Use this diagram to select an appropriate strategy for removing palladium catalyst contamination from your product.

G start Crude Product with Pd Contamination q1 Is the catalyst heterogeneous (e.g., Pd/C)? start->q1 celite Filter through Celite q1->celite Yes q2 Is Pd still present (check by LC-MS)? q1->q2 No / Soluble Catalyst celite->q2 scavenger Treat with Palladium Scavenger (e.g., Thiol-Silica) q2->scavenger Yes final_product Pure Product q2->final_product No q3 Is the product crystalline? scavenger->q3 recrystal Recrystallize q3->recrystal Yes chromatography Purify by Chromatography q3->chromatography No / Amorphous recrystal->final_product chromatography->final_product

Caption: Decision tree for selecting a palladium removal strategy.

References

  • Application Notes and Protocols for the Purification of Fluorinated Pyrazinone Compounds. (n.d.). BenchChem.
  • Troubleshooting low yield in heterocycle fluorination reactions. (n.d.). BenchChem.
  • How to remove palladium catalyst from reaction mixture? (2017). ResearchGate.
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (n.d.). LCGC International.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). National Institutes of Health (NIH).
  • How to Remove Palladium in three easy steps. (2023). Biotage.
  • Recrystallization. (2023). Chemistry LibreTexts.
  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. (2014). National Institutes of Health (NIH).
  • Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Technical Support Center: Palladium Catalyst Removal from Pyrazole Compounds. (n.d.). BenchChem.
  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (n.d.). PubMed Central.
  • Harnessing Fluorine Chemistry: Strategies for Per‐ and Polyfluoroalkyl Substances Removal and Enrichment. (n.d.). PubMed Central.
  • Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. (2025). PubMed Central.
  • Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. (n.d.). PubMed.
  • Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. (2008). PubMed.

Sources

Technical Support Center: 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine. This document is intended for researchers, medicinal chemists, and process development scientists utilizing this versatile building block. The unique electronic properties conferred by the fluorine and bromine substituents make this scaffold highly valuable in discovery programs, yet they also present specific stability and reactivity challenges.[1][2][3] This guide provides in-depth, field-proven insights to help you navigate these issues, ensuring the integrity of your experiments and the reliability of your results.

Part 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses the most common questions our team receives regarding the handling, storage, and reactivity of this compound.

Q1: What are the optimal storage conditions for this compound to ensure long-term stability?

A1: Proper storage is critical to prevent degradation. We recommend storing the solid compound at 2–8°C under an inert atmosphere (argon or nitrogen) and protected from light.[2] The pyrazolo[1,5-a]pyridine core can be susceptible to slow oxidation and photodegradation over time. Halogenated heterocycles, in general, should be kept in tightly sealed containers to prevent moisture ingress, which can lead to hydrolysis or catalyze decomposition pathways.[4][5][6]

Q2: I noticed the solid material has developed a slight yellow or brownish tint. Is it still usable?

A2: A slight discoloration often indicates the onset of minor degradation, likely due to air oxidation or light exposure. While the compound may still be suitable for some applications, we strongly advise re-analyzing its purity by LC-MS and ¹H NMR before use. For sensitive reactions, such as palladium-catalyzed cross-couplings, using material with >98% purity is essential to avoid catalyst inhibition and ensure reproducibility.[7][8] If significant impurities are detected, purification by recrystallization or column chromatography may be necessary.

Q3: Which solvents are recommended for dissolution and which should be avoided?

A3: this compound exhibits good solubility in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), and Dioxane. Protic solvents like methanol and ethanol are also suitable for many applications.

However, caution is advised with:

  • Strongly acidic or basic aqueous solutions: Prolonged exposure can promote hydrolysis or other decomposition reactions.

  • Reactive chlorinated solvents: Avoid storage in solvents like chloroform, which can generate acidic impurities over time.[4]

  • Wet/unpurified solvents: Always use anhydrous solvents, especially for moisture-sensitive reactions like cross-couplings, to prevent competitive hydrolysis of the C-Br bond or damage to organometallic reagents.

Q4: My Suzuki-Miyaura coupling reaction with this substrate is giving low yields. What is the likely cause?

A4: This is a common and multifaceted issue. Low yields with bromopyridine-like substrates often stem from catalyst inhibition or poor reactivity.[7][8] The lone pair on the pyridine nitrogen can coordinate to the palladium center, hindering the catalytic cycle.[7]

Key factors to investigate are:

  • Catalyst/Ligand Choice: The electronic nature of the pyrazolo[1,5-a]pyridine ring requires a carefully selected catalyst system. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often necessary to promote the rate-limiting oxidative addition step and shield the palladium from pyridine coordination.[7]

  • Base Selection: The choice of base is critical. Strong bases can cause degradation of the substrate or boronic acid partner. A screen of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ is recommended.

  • Degradation of Starting Material: As discussed in Q2, using degraded starting material is a primary cause of failure. Ensure the purity of your this compound.

  • Oxygen Contamination: Rigorous de-gassing of the reaction mixture is essential. Residual oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state.

Part 2: Troubleshooting Guide

Use this section to diagnose and resolve specific experimental issues.

Observed Problem Potential Root Cause(s) Recommended Solutions & Actions
Solid compound appears clumpy or sticky. Moisture absorption.Dry the material under high vacuum for several hours. Store future batches in a desiccator over a strong drying agent (e.g., P₂O₅). Consider transferring and weighing the compound in a glovebox.
Multiple new spots appear on TLC during reaction workup. Decomposition on silica gel (acidic surface). Reaction with quench solution.Perform a workup with a neutral buffer (e.g., saturated NH₄Cl or water). For purification, consider using neutral alumina or reverse-phase chromatography. A small-scale test on a TLC plate can quickly diagnose silica-induced decomposition.
Inconsistent NMR spectra between batches. Presence of regioisomers or degradation products.Carefully analyze the aromatic region for unexpected splitting patterns. The fluorine atom will introduce characteristic coupling constants. Compare with a certified reference standard if available. Repurify the material if significant deviations are observed.
Failure of a reaction known to work with other aryl bromides. The electronic properties of the pyrazolo[1,5-a]pyridine system.[9][10] The C-Br bond at the 3-position is influenced by both the electron-rich pyrazole and the electron-withdrawing pyridine/fluoro substituent, creating unique reactivity.Re-optimization is necessary. Screen a panel of palladium catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(dppf)Cl₂) and bulky phosphine ligands. Increase reaction temperature in increments of 10°C. Consider alternative coupling reactions like Stille or Hartwig-Buchwald amination.

Part 3: Key Experimental Protocols & Workflows

Protocol 1: Standard Procedure for Storage and Handling
  • Receiving: Upon receipt, immediately transfer the manufacturer's vial into a secondary container (e.g., a small, sealed plastic box) with a desiccant pouch.

  • Storage: Place the secondary container in a refrigerator at 2–8°C. The area should be designated for chemical storage and protected from light.[5]

  • Dispensing: For weighing, allow the container to warm to room temperature for at least 20 minutes before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Atmosphere: If the compound will be stored for an extended period after opening, flush the vial with a gentle stream of argon or nitrogen before re-sealing.

  • Documentation: Log the date of opening and all subsequent uses on the vial to track its history.

Protocol 2: Troubleshooting Workflow for a Failed Suzuki Coupling

This workflow provides a logical sequence for diagnosing a problematic cross-coupling reaction.

G start Low Yield or No Reaction in Suzuki Coupling check_purity Step 1: Verify Purity of Starting Material (LC-MS, NMR) start->check_purity is_pure Is Purity >98%? check_purity->is_pure repurify Action: Repurify Substrate (Recrystallization or Chromatography) is_pure->repurify No check_conditions Step 2: Review Reaction Conditions is_pure->check_conditions Yes repurify->check_purity is_degassed Was the reaction rigorously degassed? check_conditions->is_degassed degas_protocol Action: Improve Degassing (Freeze-Pump-Thaw or extensive Ar sparging) is_degassed->degas_protocol No optimize_catalyst Step 3: Screen Catalyst System is_degassed->optimize_catalyst Yes degas_protocol->check_conditions catalyst_screen Action: Screen Ligands & Bases - Ligands: SPhos, XPhos, P(t-Bu)3 - Bases: K3PO4, Cs2CO3, K2CO3 optimize_catalyst->catalyst_screen increase_temp Step 4: Increase Reaction Temperature catalyst_screen->increase_temp temp_action Action: Incrementally raise temperature (e.g., 80°C -> 100°C -> 120°C) increase_temp->temp_action success Problem Resolved temp_action->success

Caption: A decision tree for troubleshooting Suzuki coupling reactions.

Diagram: Potential Degradation Pathways

This diagram illustrates hypothetical pathways through which this compound might degrade under improper conditions.

G cluster_conditions Adverse Conditions cluster_products Degradation Products light UV Light photo Polymerized or Ring-Opened Products light->photo air O₂ (Air) oxide N-Oxide Derivatives air->oxide water H₂O / Acid / Base hydrolysis 3-Hydroxy-6-fluoropyrazolo[1,5-a]pyridine water->hydrolysis start This compound (Stable Form) start->photo start->oxide start->hydrolysis

Caption: Potential degradation routes for the title compound.

References

  • Benchchem. (2025).
  • Benchchem. (2025). Technical Support Center: Suzuki Coupling with 2-Bromopyridines.
  • Khan, I., et al. (2024).
  • Pessina, A., et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Pharmaceuticals.
  • Hassan, A., et al. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry.
  • Jenkins, H. D., et al. (2021).
  • Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules.
  • University College Cork. (n.d.).
  • University of Colorado. (2021). Chemical Storage.
  • IEDU. (n.d.). Instructions and Guidelines for Chemical Storage and Handling.
  • Sciencemadness Wiki. (2025). Safe handling and storage of chemicals.

Sources

Technical Support Center: Regioselectivity in Reactions of Substituted Pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the versatile pyrazolo[1,5-a]pyridine scaffold. This guide is designed to provide in-depth, field-proven insights into controlling regioselectivity during the functionalization of these important heterocyclic compounds. Here, you will find practical troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles to empower your synthetic strategies.

Troubleshooting Guide: Overcoming Regioselectivity Challenges

This section addresses specific issues you may encounter during your experiments, providing a logical workflow from problem identification to resolution.

Problem 1: Poor or Incorrect Regioselectivity in Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration, Acylation)

Scenario: You are attempting to functionalize a substituted pyrazolo[1,5-a]pyridine via electrophilic substitution, expecting substitution at the C3 position, but you observe a mixture of isomers (e.g., C3 and C5 or C3 and C7) or substitution at an unexpected position.

The pyrazolo[1,5-a]pyridine ring system is electron-rich, but the electron density is not uniformly distributed. The pyrazole portion of the fused ring is generally more nucleophilic than the pyridine portion.[1] Theoretical and experimental studies consistently show that the C3 position is the most electron-rich and sterically accessible site, making it the kinetically favored position for electrophilic attack.[2][3] The stability of the resulting Wheland intermediate, where the positive charge can be delocalized without disrupting the aromaticity of the pyridine ring, is a key factor.[1]

However, the regiochemical outcome can be influenced by several factors:

  • Substituent Effects: Electron-donating groups (EDGs) on the pyrazole or pyridine ring can further activate specific positions, while electron-withdrawing groups (EWGs) can deactivate them.

  • Reaction Conditions: Harsh reaction conditions (e.g., high temperatures, strongly acidic media) can sometimes lead to the formation of thermodynamically more stable, but kinetically less favored, products. The electrophile itself can also play a role; bulkier electrophiles may favor less sterically hindered positions.

G

  • Reagent Selection for Halogenation: For bromination or chlorination, instead of using harsh Lewis acid conditions, consider milder reagents.

    • Protocol: Employ N-halosuccinimides (NBS, NCS) in a suitable solvent like DMF or acetonitrile at room temperature.[2] Recently, a highly efficient method using potassium halides with a hypervalent iodine(III) reagent (PIDA) in water at ambient temperature has been shown to give excellent C3-regioselectivity.[2]

    • Causality: These reagents generate a less aggressive electrophilic halogen species, which is more sensitive to the subtle electronic differences in the heterocyclic ring, thus favoring attack at the most nucleophilic C3 position.[2]

  • Temperature Control:

    • Action: Run the reaction at a lower temperature (e.g., 0 °C or even -78 °C) and monitor the progress carefully by TLC or LC-MS.

    • Causality: Lower temperatures increase the selectivity for the kinetically favored product by reducing the energy available to overcome the activation barrier for the formation of less stable intermediates.

  • Alternative Strategy: Directed Metalation: If electronic factors of your substrate inherently lead to poor selectivity, a directed approach is a powerful alternative.

    • Protocol: First, perform a regioselective metalation (e.g., lithiation with n-BuLi or LDA, or magnesiation with a TMP-base) followed by quenching with an electrophilic source of the desired functional group (e.g., for bromination, quench with 1,2-dibromoethane or CBr4). The site of metalation can often be controlled by existing substituents.[4]

    • Causality: This transforms the problem from controlling an electrophilic attack on an electron-rich ring to a highly specific reaction between a potent, site-specific nucleophile (the organometallic intermediate) and an electrophile.

Problem 2: Difficulty in Achieving C7 Functionalization in Palladium-Catalyzed C-H Arylation

Scenario: You are attempting a direct C-H arylation of a pyrazolo[1,5-a]pyridine with an aryl halide, aiming for the C7 position, but you predominantly obtain the C3-arylated product or a mixture of isomers.

In palladium-catalyzed direct C-H arylation, the regioselectivity is often governed by a combination of electronic and steric factors, as well as the specific catalytic cycle at play. While C3 is electronically favored for many reactions, C7 functionalization is also achievable.[5] The choice of ligand, additive, and reaction conditions can steer the selectivity between these two positions. For instance, some studies have shown that specific ligands or additives can promote C-H activation at the C7 position.[5][6]

G

  • Additive-Controlled Regioselectivity: The choice of inorganic additive can be critical in directing the arylation.

    • Protocol for C7-Arylation: A study by Chuang et al. demonstrated that using silver(I) carbonate (Ag2CO3) as an additive with a palladium catalyst can selectively afford 7-arylated pyrazolo[1,5-a]pyridines.[5]

    • Protocol for C3-Arylation: In contrast, the same study showed that using cesium(I) fluoride (CsF) as the additive under similar conditions directs the arylation to the C3 position.[5]

    • Causality: The exact mechanism for this additive-dependent switch is complex, but it is proposed that the additives influence the key C-H activation/metalation step, potentially through different transition state geometries or by altering the effective nature of the palladium catalyst.[5]

  • Ligand Screening: For related heterocyclic systems, phosphine ligands have been shown to be crucial for achieving specific regioselectivities.

    • Action: If additive screening is insufficient, perform a screen of bulky electron-rich phosphine ligands, such as 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos).[5]

    • Causality: The ligand's steric and electronic properties directly impact the geometry and reactivity of the palladium center, which in turn influences which C-H bond is activated.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental rules governing regioselectivity in the electrophilic substitution of pyrazolo[1,5-a]pyridines?

A1: The primary determinant is the inherent electron distribution of the heterocyclic core. The C3 position is the most nucleophilic and typically the site of electrophilic attack.[2][3] This is due to the pyrazole ring being a π-excessive system that directs substitution to this position. The pyridine ring is π-deficient and generally unreactive towards electrophiles unless strongly activated.[7][8] The directing effect of pre-existing substituents on the ring follows standard principles of physical organic chemistry: electron-donating groups (EDGs) will further activate the ring, while electron-withdrawing groups (EWGs) will deactivate it.[9]

Q2: How do substituents on the pyrazolo[1,5-a]pyridine core influence the site of functionalization?

A2: Substituents can have a profound impact. The following table summarizes the expected directing effects for electrophilic substitution:

Substituent PositionSubstituent TypeExpected Effect on Electrophilic Attack at C3
C2, C5, C7Electron-Donating (e.g., -CH₃, -OCH₃)Activation: Increases reaction rate.
C2, C5, C7Electron-Withdrawing (e.g., -Cl, -Br, -NO₂)Deactivation: Decreases reaction rate.
C3AnyBlocking: Prevents further substitution at C3. May direct to C7 or other positions if conditions are forced.

Data synthesized from principles of electrophilic aromatic substitution and observed reactivity patterns.[2][9][10]

Q3: Can I achieve functionalization at the C5 position?

A3: Direct electrophilic substitution at C5 is uncommon as it is electronically disfavored compared to C3. However, C5 functionalization can be achieved through other means. For instance, in substrates containing leaving groups (e.g., a halogen) at both C5 and another position, nucleophilic aromatic substitution (SNAr) can occur. The selectivity of SNAr depends on the electronic properties of the specific positions; for example, a chlorine atom at the C7 position has been shown to be highly reactive towards nucleophilic substitution.[11] Palladium-catalyzed cross-coupling reactions from a pre-functionalized C5-halide are also a viable and common strategy.[6]

Q4: Are there metal-free methods to functionalize the pyrazolo[1,5-a]pyridine core?

A4: Yes, several metal-free methods have been developed. For C3-halogenation, using potassium halides with PIDA in water is an effective metal-free approach.[2] Furthermore, [3+2] annulation-aromatization strategies using reagents like TEMPO can provide regioselective access to multisubstituted pyrazolo[1,5-a]pyridines from acyclic precursors under metal-free conditions.[12]

References

  • López-Cara, L., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules.
  • Bagdi, A. K., et al. (2024). Recent Advances in the Synthesis of Functionalized Pyrazolo[1,5-a]pyrimidines via C–H Functionalization. Synthesis.
  • Chuang, T.-H., et al. (2015). Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors. Organometallics.
  • Patel, R., et al. (2021). Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines.
  • Kastrati, A., et al. (2023). The selective metalation of the pyrazolo[1,5‐a]pyrimidine. ResearchGate.
  • MDPI. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.
  • Encyclopedia.pub. (2021). Functional Pyrazolo[1,5-a]pyrimidines.
  • Al-Azmi, A., et al. (2014). Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles. PubMed.
  • Cumming, G. R., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
  • Maity, S., et al. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry.
  • Kumar, A., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances.
  • Miki, Y., et al. (1994). Synthesis of 3-substituted pyrazolo[1,5-a]-pyridines by electrophilic reactions. Heterocycles.
  • Che, C., et al. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters.
  • Wang, J., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. PubMed.
  • chemistry.stackexchange.com. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine.
  • Kumar, S., et al. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. ACS Omega.
  • Abdel-Wahab, B. F., et al. (2011). Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. Molecules.
  • Abdel-Wahab, B. F., et al. (2011). Synthesis and electrophilic substitutions of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. PubMed.
  • Quora. (2017). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine?
  • YouTube. (2023). Determining Directing Effects in Electrophilic Aromatic Substitutions.
  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution.
  • Ghosh, S., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.
  • YouTube. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity.
  • Wieczorek, M., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules.
  • YouTube. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!

Sources

Technical Support Center: Navigating the Challenges of C-Br Bond Activation in 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine. This guide is designed to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help you overcome the inherent low reactivity of the C-3 bromine bond in this valuable heterocyclic scaffold. The insights provided herein are synthesized from established organometallic principles and field-proven methodologies for palladium-catalyzed cross-coupling reactions.

Understanding the Core Challenge: The "Reluctant" C-Br Bond

The pyrazolo[1,5-a]pyridine core is an electron-rich heteroaromatic system. This high electron density strengthens the C-Br bond at the 3-position, making the initial, often rate-limiting, oxidative addition step in palladium-catalyzed cross-coupling reactions energetically demanding. The presence of a fluorine atom at the 6-position further modulates the electronic properties of the ring system. While fluorine is an electron-withdrawing group, its effect on the C-3 position in this fused bicyclic system can be complex, influencing not just the electron density at the C-Br bond but also the stability of catalytic intermediates.

The primary challenge when working with this substrate is to drive the desired cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to completion while minimizing common side reactions, most notably hydrodebromination (replacement of the bromine with a hydrogen atom).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Q: My Suzuki-Miyaura coupling with this compound is failing or giving very low yields. I'm using standard conditions like Pd(PPh₃)₄ and Na₂CO₃. What's going wrong?

A: This is a common issue stemming from the low reactivity of the C-Br bond. Standard catalyst systems like Pd(PPh₃)₄ are often not active enough to efficiently promote the oxidative addition step with this electron-rich heterocycle. Furthermore, these conditions can favor the undesired hydrodebromination side reaction.

Troubleshooting Workflow:

Start Low Yield in Suzuki Coupling Catalyst Upgrade Catalyst System (e.g., XPhos-Pd-G2/G3) Start->Catalyst Inefficient Oxidative Addition Ligand Add Excess Ligand (e.g., XPhos) Catalyst->Ligand Stabilize Pd(0) Base Switch to a Stronger, Non-Hydroxide Base (e.g., K₃PO₄, Cs₂CO₃) Ligand->Base Optimize Transmetalation Solvent Use Anhydrous Aprotic Polar Solvents (e.g., Dioxane, Toluene, CPME) Base->Solvent Improve Solubility & Stability Boron Consider Boronic Ester (Pinacol or MIDA) Solvent->Boron Prevent Protodeboronation Result Improved Yield Boron->Result

Caption: Troubleshooting workflow for low-yielding Suzuki reactions.

Detailed Recommendations:

  • Catalyst System Upgrade: The choice of catalyst is critical. For challenging electron-rich heteroaryl bromides, modern catalysts incorporating bulky, electron-rich phosphine ligands are essential. A highly recommended system, proven effective for the analogous 3-bromo-pyrazolo[1,5-a]pyrimidine core, is a combination of a palladium precatalyst and an additional equivalent of the free ligand.[1]

    • Recommended Catalyst: XPhos-Pd-G2 or XPhos-Pd-G3 (2-5 mol%).

    • Recommended Ligand: Add an additional 2.5-5 mol% of XPhos ligand. The excess ligand helps to stabilize the active Pd(0) species and prevent catalyst decomposition.

  • Base Selection: The base plays a crucial role in the transmetalation step. For this substrate, stronger, non-nucleophilic bases are often more effective than weaker ones like Na₂CO₃.

    • Recommended Bases: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2-3 equivalents). These bases have shown excellent efficacy in similar challenging couplings.

  • Solvent Choice: The solvent must be able to dissolve all reaction components and be compatible with the reaction conditions.

    • Recommended Solvents: Anhydrous and degassed 1,4-dioxane, toluene, or cyclopentyl methyl ether (CPME) are excellent choices. A mixture of an organic solvent with a small amount of water (e.g., dioxane/water 4:1) can sometimes be beneficial, but care must be taken to avoid excessive protodeboronation of the boronic acid.

  • Protecting the Boronic Acid: If you observe significant hydrodebromination of your starting material and protodeboronation of your boronic acid, consider using a more stable boron reagent.

    • Alternative Reagents: Boronic acid pinacol esters (Bpin) or MIDA boronates are more resistant to premature decomposition.

Issue 2: Prevalent Hydrodebromination Side Product

Q: My main product is the debrominated 6-fluoropyrazolo[1,5-a]pyridine. How can I suppress this side reaction?

A: Hydrodebromination is a strong indicator that your catalytic cycle is stalling after the oxidative addition, or that the reaction conditions are promoting a competing reduction pathway.

Causality and Mitigation Strategies:

  • Slow Transmetalation/Reductive Elimination: If the subsequent steps in the catalytic cycle are slow, the Pd(II)-H species, which can arise from various sources (including the solvent or impurities), can reductively eliminate to give the debrominated product.

    • Solution: Employing highly active, bulky ligands like XPhos or SPhos accelerates the reductive elimination step, outcompeting the debromination pathway.[1]

  • Base-Promoted Decomposition: Certain base and solvent combinations can promote the formation of hydride species that lead to debromination.

    • Solution: Use anhydrous solvents and carefully select the base. K₃PO₄ is often a good choice.

  • Inefficient Catalyst: An inefficient catalyst may lead to longer reaction times and higher temperatures, which can increase the likelihood of side reactions.

    • Solution: As mentioned, use a modern, highly active catalyst system (e.g., XPhos-Pd-G2). Microwave heating can also be beneficial in rapidly reaching the desired temperature and reducing overall reaction time, potentially minimizing side product formation.[1]

Issue 3: Challenges in Buchwald-Hartwig Amination

Q: I am attempting a Buchwald-Hartwig amination on this compound with a primary amine, but the reaction is sluggish and gives a complex mixture.

A: The N-H bond of the pyrazolo[1,5-a]pyridine core and the potential for the ring nitrogens to coordinate with the palladium center can complicate Buchwald-Hartwig reactions.

Key Considerations and Optimization Points:

  • Ligand Selection is Paramount: For heteroaromatic amines, bulky biaryl phosphine ligands are crucial to facilitate the C-N reductive elimination and prevent catalyst inhibition.

    • Recommended Ligands: Xantphos, tBuBrettPhos, or RuPhos are excellent starting points.[2][3]

  • Choice of Base: A strong, non-nucleophilic base is required.

    • Recommended Bases: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[4] For sensitive substrates, a weaker base like Cs₂CO₃ can be attempted.

  • Use of Precatalysts: Using well-defined palladium precatalysts can lead to more reproducible results by ensuring efficient generation of the active Pd(0) species.

    • Recommended Precatalysts: RuPhos-Pd-G3 or tBuBrettPhos-Pd-G3.

  • Solvent and Temperature: Anhydrous toluene or 1,4-dioxane are typical solvents. Reactions are often run at elevated temperatures (80-110 °C).

Proposed Catalytic Cycle for Buchwald-Hartwig Amination:

Pd(0)L Pd(0)L Oxidative\nAddition\nComplex Oxidative Addition Complex Pd(0)L->Oxidative\nAddition\nComplex + Ar-Br Amine\nCoordination Amine Coordination Oxidative\nAddition\nComplex->Amine\nCoordination + R₂NH Amido\nComplex Amido Complex Amine\nCoordination->Amido\nComplex - H-Base⁺X⁻ + Base Product Product Amido\nComplex->Product Reductive Elimination Product->Pd(0)L Catalyst Regeneration

Caption: Key steps in the Buchwald-Hartwig catalytic cycle.

Issue 4: Difficulties with Sonogashira Coupling

Q: My Sonogashira coupling is not proceeding, and I observe Glaser homocoupling of my alkyne. What conditions should I try?

A: The classic Sonogashira coupling relies on a dual palladium and copper catalytic system. The copper(I) co-catalyst can promote the undesired homocoupling of the terminal alkyne (Glaser coupling). For a sensitive heterocyclic substrate, a copper-free protocol is often advantageous.

Recommendations for a Successful Sonogashira Coupling:

  • Attempt a Copper-Free Protocol: This will eliminate the Glaser homocoupling side reaction.

    • Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (2-5 mol%).

    • Base: A strong amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used as both the base and often as the solvent or co-solvent.

    • Solvent: Anhydrous THF or 1,4-dioxane.

  • Traditional Conditions (with Copper): If the copper-free method is unsuccessful, carefully controlled traditional conditions can be employed.

    • Catalyst: Pd(PPh₃)₄ (2-5 mol%) and Copper(I) iodide (CuI) (4-10 mol%).

    • Base/Solvent: Triethylamine (Et₃N).

    • Key Tip: Ensure all reagents are of high purity and the reaction is performed under a strictly inert atmosphere to minimize side reactions. A detailed protocol for a similar system can be found in the literature.[5]

Recommended Starting Protocols

The following protocols are based on successful methodologies for structurally similar, challenging heteroaryl bromides and serve as an excellent starting point for your optimization.

Protocol 1: Optimized Suzuki-Miyaura Coupling
ParameterRecommended ConditionRationale
Heteroaryl Halide This compound (1.0 equiv)Substrate
Boronic Acid/Ester Arylboronic Acid or Pinacol Ester (1.2-1.5 equiv)Coupling Partner
Palladium Precatalyst XPhos-Pd-G2 (2.5 mol%)Highly active for C-Br activation[1]
Ligand XPhos (5 mol%)Bulky, electron-rich ligand to promote reductive elimination and prevent debromination[1]
Base K₃PO₄ (3.0 equiv)Strong, non-nucleophilic base
Solvent Anhydrous, degassed 1,4-Dioxane/H₂O (4:1)Good solubility and promotes transmetalation
Temperature 80-110 °C or 135 °C (Microwave)Thermal or microwave heating[1]
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst oxidation

Step-by-Step Procedure:

  • To a dry reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, K₃PO₄, XPhos-Pd-G2, and XPhos.

  • Seal the vessel and purge thoroughly with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture with vigorous stirring at the desired temperature for 2-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Robust Buchwald-Hartwig Amination
ParameterRecommended ConditionRationale
Heteroaryl Halide This compound (1.0 equiv)Substrate
Amine Primary or Secondary Amine (1.2 equiv)Nucleophile
Palladium Precatalyst RuPhos-Pd-G3 (2-4 mol%)Efficient for heteroaromatic amination
Ligand RuPhos (if not using a precatalyst)Effective ligand for C-N bond formation
Base NaOtBu or LiHMDS (1.4-2.0 equiv)Strong, non-nucleophilic base[4]
Solvent Anhydrous, degassed Toluene or 1,4-DioxaneAprotic solvent
Temperature 80-110 °CThermal activation
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst oxidation

Step-by-Step Procedure:

  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst and base to a dry reaction vessel.

  • Add the this compound and a magnetic stir bar.

  • Seal the vessel, remove from the glovebox (if applicable), and add the anhydrous, degassed solvent.

  • Add the amine via syringe and commence heating with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Concluding Remarks

Overcoming the low reactivity of the C-Br bond in this compound requires moving beyond "standard" cross-coupling conditions. The key to success lies in the rational selection of a modern, highly active catalyst system featuring bulky, electron-rich phosphine ligands. These advanced catalytic systems are specifically designed to facilitate the challenging oxidative addition step and promote rapid reductive elimination, thereby outcompeting deleterious side reactions like hydrodebromination. By carefully optimizing the choice of catalyst, ligand, base, and solvent, researchers can reliably functionalize this important heterocyclic core and accelerate their drug discovery and materials science programs.

References

  • Dufour, J., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(5), 2901-2913.
  • Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton Institutional Repository.
  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters, 16(3), 832–835.
  • Thomson, P. F., et al. (2010). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. Advanced Synthesis & Catalysis, 352(10), 1728-1735.
  • The Organic Chemistry Portal. Sonogashira Coupling.
  • The Organic Chemistry Portal. Suzuki Coupling.
  • Wikipedia. Buchwald–Hartwig amination.

Sources

managing impurities in 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with the production of this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and purity of your compound.

I. Overview of the Synthesis and Potential Impurity Profile

The synthesis of this compound typically involves a two-step process: the cyclization of an aminopyridine derivative to form the pyrazolo[1,5-a]pyridine core, followed by regioselective bromination. Each of these steps presents a unique set of challenges that can lead to the formation of various impurities. Understanding the reaction mechanism and potential side reactions is paramount to effective impurity management.

A common synthetic route starts with 2-amino-5-fluoropyridine, which undergoes cyclization, followed by bromination, often using N-bromosuccinimide (NBS), to yield the final product.

II. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis and purification of this compound.

Q1: What are the most common impurities I should expect in my crude product?

A1: The impurity profile can be complex, but typically includes:

  • Unreacted Starting Materials: Residual 6-fluoropyrazolo[1,5-a]pyridine and 2-amino-5-fluoropyridine.

  • Regioisomers: Bromination at other positions on the pyrazolo[1,5-a]pyridine ring, such as the 2-, 5-, or 7-position. The 3-position is generally favored, but reaction conditions can influence regioselectivity.[1]

  • Dibrominated Species: Over-bromination can lead to the formation of dibromo-6-fluoropyrazolo[1,5-a]pyridine.

  • Hydrodehalogenated Impurity: Loss of the bromine atom to yield 6-fluoropyrazolo[1,5-a]pyridine, which can occur during purification or subsequent reaction steps.

  • Byproducts from Starting Materials: Impurities present in the initial 2-amino-5-fluoropyridine can carry through the synthesis.

Q2: My NMR spectrum shows unexpected peaks. How can I identify the impurities?

A2: A combination of analytical techniques is recommended for comprehensive impurity identification:

  • LC-MS: This is the workhorse for initial impurity profiling. It provides retention times and mass-to-charge ratios (m/z) for the main component and any impurities, allowing for the determination of their molecular weights.

  • High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass data, enabling the determination of elemental compositions for unknown impurities.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information. Comparing the spectra of your product with known spectra of the starting materials and potential byproducts can help in identification. 2D NMR techniques like COSY and HSQC can further elucidate the structures of unknown impurities.[2]

  • Reference Standards: If available, co-injecting reference standards of suspected impurities with your sample in an HPLC analysis can confirm their identity.

Q3: I'm observing poor regioselectivity during the bromination step. How can I improve the yield of the 3-bromo isomer?

A3: Achieving high regioselectivity for the 3-position is crucial. Consider the following factors:

  • Brominating Agent: N-Bromosuccinimide (NBS) is a common choice for selective bromination.[2][3] The use of molecular bromine (Br₂) can sometimes lead to lower selectivity and the formation of more byproducts.

  • Solvent: The choice of solvent can influence the reaction pathway. Aprotic solvents like acetonitrile or dichloromethane are often used.

  • Temperature: Running the reaction at a controlled, lower temperature can often improve selectivity by minimizing side reactions.

  • Reaction Time: Monitor the reaction progress closely using TLC or LC-MS to avoid over-bromination.

Q4: How can I effectively remove the dibrominated impurity?

A4: The separation of mono- and di-brominated products can be challenging due to their similar polarities.

  • Column Chromatography: This is the most common method. A shallow solvent gradient and a high-resolution silica gel are recommended. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to optimize separation.

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for removing the dibrominated impurity, as it is often less soluble than the desired monobrominated product.

III. Troubleshooting Guides

This section provides structured guidance for resolving specific issues that may arise during your experiments.

Guide 1: Low Yield of this compound

If you are experiencing a lower than expected yield of your final product, a systematic approach to troubleshooting is necessary.

dot

Low_Yield_Troubleshooting start Low Yield Observed check_sm Step 1: Verify Starting Material Quality start->check_sm check_cyclization Step 2: Assess Cyclization Reaction check_sm->check_cyclization If SM is pure sub_sm Sub-points: - Purity by NMR/LC-MS - Presence of inhibitors check_sm->sub_sm check_bromination Step 3: Evaluate Bromination Reaction check_cyclization->check_bromination If cyclization is complete sub_cyclization Sub-points: - Incomplete conversion? - Side reactions? - Optimize temp/time check_cyclization->sub_cyclization check_workup Step 4: Review Work-up & Purification check_bromination->check_workup If bromination is efficient sub_bromination Sub-points: - Incomplete bromination? - Degradation of product? - Check NBS activity check_bromination->sub_bromination solution Optimized Yield check_workup->solution If purification is optimized sub_workup Sub-points: - Product loss during extraction? - Decomposition on silica? - Optimize chromatography check_workup->sub_workup

Caption: Troubleshooting workflow for low product yield.

Potential Cause Recommended Action
Incomplete Cyclization Monitor the reaction by TLC or LC-MS to ensure full conversion of the 2-amino-5-fluoropyridine. If the reaction stalls, consider increasing the temperature or reaction time. Ensure all reagents are anhydrous if the reaction is moisture-sensitive.
Inefficient Bromination Verify the quality of your N-bromosuccinimide (NBS). Old or improperly stored NBS can be less reactive. Use a fresh batch if necessary. Ensure stoichiometric amounts are correct. Monitor the reaction progress to determine the optimal reaction time.
Product Degradation The pyrazolo[1,5-a]pyridine core can be sensitive to strongly acidic or basic conditions. Ensure that the work-up procedure is performed under neutral or mildly acidic/basic conditions. Avoid prolonged exposure to high temperatures.
Loss During Purification Optimize your column chromatography parameters. If the product is highly polar, it may adhere strongly to the silica gel. Consider using a different stationary phase or a modified mobile phase. Recrystallization from a suitable solvent system can also minimize losses.
Guide 2: Impurity Profile Analysis and Control

A robust analytical workflow is essential for identifying and controlling impurities.

dot

Impurity_Analysis_Workflow start Crude Product lcms LC-MS Analysis (Initial Profile) start->lcms hrms HRMS (Elemental Composition) lcms->hrms For unknown masses nmr NMR (¹H, ¹³C, ¹⁹F) (Structural Elucidation) lcms->nmr For structural info isolation Preparative HPLC/Column (Impurity Isolation) lcms->isolation If impurity > 0.1% structure_confirm Structure Confirmation hrms->structure_confirm nmr->structure_confirm isolation->nmr purification_dev Purification Method Development structure_confirm->purification_dev

Caption: Workflow for impurity identification and analysis.

Analytical Technique Purpose Key Considerations
HPLC/UPLC Quantify the purity of the main component and the levels of known and unknown impurities.Develop a stability-indicating method that can separate the API from all potential impurities and degradation products. Use a photodiode array (PDA) detector to check for peak purity.
LC-MS/MS Identify the molecular weights of impurities and obtain fragmentation patterns for structural clues.Use soft ionization techniques like electrospray ionization (ESI) to minimize fragmentation and obtain the molecular ion.[2]
GC-MS Analyze for volatile impurities, such as residual solvents.Ensure the sample is sufficiently volatile or can be derivatized.
NMR Provide definitive structural elucidation of isolated impurities.¹⁹F NMR can be particularly useful for fluorinated compounds to confirm the position of the fluorine atom and identify any fluorine-containing impurities.

IV. Experimental Protocols

Protocol 1: General Procedure for Bromination with NBS

This protocol provides a general guideline for the bromination of 6-fluoropyrazolo[1,5-a]pyridine.

  • Dissolution: Dissolve 6-fluoropyrazolo[1,5-a]pyridine (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes).

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Protocol 2: Impurity Spiking Study for HPLC Method Validation

To confirm the ability of your HPLC method to separate known impurities, a spiking study is recommended.

  • Prepare Stock Solutions: Prepare individual stock solutions of your purified this compound and any available known impurities (e.g., 6-fluoropyrazolo[1,5-a]pyridine, dibrominated species) in a suitable solvent (e.g., acetonitrile).

  • Prepare Spiked Sample: Prepare a solution of your purified product and spike it with small, known amounts of each impurity stock solution. The final concentration of each impurity should be at a relevant level (e.g., 0.1-0.5%).

  • HPLC Analysis: Analyze the unspiked and spiked samples by HPLC using your developed method.

  • Data Analysis: Confirm that the peaks for the spiked impurities are well-resolved from the main peak and any other impurities present in the unspiked sample. Calculate the resolution between the main peak and each impurity peak.

V. References

  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds. Retrieved from

  • Google Patents. (n.d.). WO2015094913A1 - Fluorophenyl pyrazol compounds. Retrieved from

  • Google Patents. (n.d.). CN102603658A - Preparation method of 6-fluorine-3-hydroxyl-2-pyrazinamide. Retrieved from

  • Wang, L., Liu, N., & Dai, B. (n.d.). Metal-free site-selective C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines. RSC Advances. Retrieved from [Link]

  • Sikdar, N., et al. (2023). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. PubMed Central.

  • Google Patents. (n.d.). US3956301A - Process for bromination of pyrimidine. Retrieved from

  • PubChemLite. (n.d.). 3-bromo-6-fluoropyrazolo(1,5-a)pyrimidine. Retrieved from [Link]

  • Google Patents. (n.d.). CN117143095A - 6-bromopyrazolo [1,5-a ] pyridine-3-carboxylic acid and preparation method thereof. Retrieved from

  • Wieczorek, M., et al. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC.

  • Google Patents. (n.d.). CN104974081A - Synthetic method of 3-bromopyridine. Retrieved from

  • Ahmed, S. A., Awad, I. M. A., & Abdel-Wahab, A. A. (2002). A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. Photochemical & Photobiological Sciences, 1(2), 84-86.

  • Google Patents. (n.d.). WO2019145177A1 - Bromination of pyridine derivatives. Retrieved from

Sources

Validation & Comparative

A Comparative Guide to 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine and Other Halogenated Pyrazolopyridines for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and synthetic tractability make it an attractive starting point for the development of novel therapeutics. The introduction of halogen atoms onto this scaffold further enhances its utility, offering a powerful tool to modulate physicochemical properties, metabolic stability, and target engagement. This guide provides a comprehensive comparison of 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine with other halogenated pyrazolopyridines, supported by experimental data and detailed protocols to aid researchers in their drug discovery endeavors.

The Strategic Advantage of Halogenation on the Pyrazolo[1,5-a]pyridine Core

Halogenation is a cornerstone of modern medicinal chemistry. The specific choice of halogen and its position on the pyrazolo[1,5-a]pyridine ring can profoundly influence a molecule's properties:

  • Fluorine: Often introduced to block metabolic oxidation, increase binding affinity through hydrogen bonding interactions, and modulate pKa. The presence of a fluorine atom can significantly enhance pharmacokinetic properties.[1][2]

  • Chlorine: Can serve as a bioisostere for a methyl group and can participate in halogen bonding, a non-covalent interaction that can enhance protein-ligand binding affinity.[3]

  • Bromine: Provides a versatile synthetic handle for further functionalization through cross-coupling reactions. Bromine can also form strong halogen bonds and its introduction can lead to increased therapeutic activity.[4][5]

  • Iodine: The most reactive of the common halogens in cross-coupling reactions, making it an excellent choice for rapid diversification of a lead compound.

The subject of this guide, this compound, combines the metabolic blocking potential of fluorine with the synthetic versatility of bromine, making it a particularly valuable building block in drug discovery programs.

Synthesis of Halogenated Pyrazolo[1,5-a]pyridines

The synthesis of the pyrazolo[1,5-a]pyridine core can be achieved through various methods, with the [3+2] cycloaddition of N-aminopyridines being a common and efficient approach.[6][7] Halogenation can be performed on the pre-formed scaffold or introduced via halogenated starting materials.

General Synthetic Workflow

G cluster_0 Pyrazolopyridine Core Synthesis cluster_1 Post-Synthetic Halogenation A Halogenated 2-aminopyridine C [3+2] Cycloaddition A->C B α,β-Unsaturated Carbonyl Compound B->C F Halogenated Pyrazolo[1,5-a]pyridine D Pyrazolo[1,5-a]pyridine D->F E Halogenating Agent (e.g., NBS, NIS) E->F

Figure 1: General strategies for the synthesis of halogenated pyrazolo[1,5-a]pyridines.

Comparative Reactivity in Cross-Coupling Reactions

The bromine atom at the 3-position of this compound serves as a key functional group for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The reactivity of the C-X bond in these reactions generally follows the trend: C-I > C-Br > C-Cl.[8] This trend is crucial for designing synthetic routes and selecting appropriate reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The table below provides a qualitative comparison of the expected reactivity of different 3-halopyrazolo[1,5-a]pyridines in a typical Suzuki coupling reaction.

3-Halopyrazolo[1,5-a]pyridineRelative ReactivityExpected YieldTypical Reaction Conditions
3-Iodo-6-fluoropyrazolo[1,5-a]pyridineHighestExcellentPd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 80-100 °C
This compound HighGood to ExcellentPd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90-110 °C
3-Chloro-6-fluoropyrazolo[1,5-a]pyridineModerateModerate to GoodRequires more active catalysts (e.g., with phosphine ligands like XPhos), higher temperatures

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is adapted from established procedures for the Suzuki coupling of bromopyridines.[2][9][10][11]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • 2M Aqueous Na₂CO₃ solution (2 equivalents)

  • 1,4-Dioxane

  • Argon or Nitrogen atmosphere

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1 mmol), the arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add 1,4-dioxane (5 mL) and the 2M Na₂CO₃ solution (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, the reactivity of the C-X bond is a critical factor.

3-Halopyrazolo[1,5-a]pyridineRelative ReactivityExpected YieldTypical Reaction Conditions
3-Iodo-6-fluoropyrazolo[1,5-a]pyridineHighestExcellentPd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 90-110 °C
This compound HighGood to ExcellentPd₂(dba)₃, BINAP, NaOtBu, Toluene, 100-120 °C
3-Chloro-6-fluoropyrazolo[1,5-a]pyridineModerateModerate to GoodRequires more active catalyst systems and harsher conditions

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol is based on general procedures for the Buchwald-Hartwig amination of bromo-heterocycles.[7][12][13]

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • BINAP (0.04 equivalents)

  • Sodium tert-butoxide (1.4 equivalents)

  • Anhydrous Toluene

  • Argon or Nitrogen atmosphere

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol) and BINAP (0.04 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene (3 mL) and stir for 10 minutes at room temperature.

  • Add this compound (1 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Heat the reaction mixture to 110 °C and stir for 6-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_0 Cross-Coupling Workflow A Halogenated Pyrazolopyridine E Reaction Setup under Inert Atmosphere A->E B Coupling Partner (Boronic Acid or Amine) B->E C Palladium Catalyst & Ligand C->E D Base D->E F Heating & Stirring E->F G Workup & Purification F->G H Functionalized Pyrazolopyridine G->H

Sources

A Comparative Guide to the Reactivity of Bromo- vs. Chloro-Pyrazolopyridines in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Choice of Halogen in Pyrazolopyridine Synthesis

The pyrazolopyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The functionalization of this privileged heterocycle is paramount in drug discovery, and halogenated precursors, particularly bromo- and chloro-pyrazolopyridines, serve as versatile linchpins for diversification through cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. The choice between a bromo or chloro substituent is a critical strategic decision that significantly impacts reaction efficiency, cost of goods, and the overall synthetic route.

This guide provides an in-depth, objective comparison of the reactivity of bromo- and chloro-pyrazolopyridines in key synthetic transformations. We will delve into the underlying principles governing their differential reactivity and provide supporting experimental data from the literature and analogous heterocyclic systems to inform your selection of starting materials and reaction conditions.

The Fundamental Dichotomy: C-Br vs. C-Cl Bonds in Catalytic Cross-Coupling

In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond is a decisive factor, with the oxidative addition of the palladium catalyst to the C-X bond often being the rate-determining step. The generally accepted order of reactivity for halogens is I > Br > Cl > F , a trend that is inversely correlated with the carbon-halogen bond dissociation energy.[1] Consequently, the weaker C-Br bond in bromo-pyrazolopyridines makes them inherently more reactive than their chloro- counterparts. This increased reactivity often translates to milder reaction conditions, shorter reaction times, and the use of less sophisticated catalyst systems.

However, the electron-deficient nature of the pyrazolopyridine ring system can significantly activate even the less reactive C-Cl bond towards oxidative addition, making chloro-pyrazolopyridines viable and sometimes preferred substrates, especially with the advent of modern, highly active catalyst systems.[2]

Suzuki-Miyaura Coupling: A Tale of Two Halides

The Suzuki-Miyaura reaction is a workhorse for the formation of C-C bonds. When comparing bromo- and chloro-pyrazolopyridines, the former generally provides higher yields under more benign conditions.

Substrate TypeCatalyst SystemBaseTemp. (°C)Time (h)Yield (%)Reference
Bromo-PyrazolopyridinePd(dppf)Cl₂Cs₂CO₃120MWHigh
Chloro-PyrazolopyridinePd₂(dba)₃ / P(t-Bu)₃KF5012Moderate[3]
Bromo-PyridinePd(PPh₃)₄K₂CO₃90-~90[4]
Chloro-PyridinePd/SPhosK₂CO₃3718High[5]

This table presents representative data from pyrazolopyridines and analogous pyridine/pyrimidine systems to illustrate general trends.

The data suggests that while modern catalysts can achieve high yields with chloropyridines, bromopyridines often react efficiently with more traditional catalyst systems. For instance, the Suzuki-Miyaura coupling of a 5-bromo-1H-pyrazolo[3,4-c]pyridine derivative proceeds efficiently using Pd(dppf)Cl₂. In contrast, the coupling of chloro-N-heterocycles frequently requires more specialized, electron-rich, and bulky phosphine ligands like SPhos or P(t-Bu)₃ to facilitate the challenging oxidative addition step.[3][5]

Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-Pyrazolopyridine

This protocol is a representative procedure for the Suzuki-Miyaura coupling of a bromo-pyrazolopyridine derivative.

Materials:

  • 5-Bromo-1H-pyrazolo[3,4-c]pyridine derivative (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To an oven-dried reaction vessel, add the bromo-pyrazolopyridine, arylboronic acid, and Cs₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add Pd(dppf)Cl₂ to the vessel under the inert atmosphere.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 mixture) via syringe.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices: The choice of a robust catalyst like Pd(dppf)Cl₂ is suitable for the more reactive C-Br bond. Cesium carbonate is a strong base often used to activate the boronic acid for transmetalation. The dioxane/water solvent system is effective at dissolving both the organic substrates and the inorganic base.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2) Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-NR'R''(L2) Amine Coordination & Deprotonation Ar-Pd(II)-NR'R''(L2)->Pd(0)L2 Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NR'R''(L2)->Ar-NR'R'' R'R''NH R'R''NH R'R''NH->Ar-Pd(II)-NR'R''(L2) Base Base Base->Ar-Pd(II)-NR'R''(L2) Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) SNAr_Mechanism Halo-Pyrazolopyridine Halo-Pyrazolopyridine Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) Halo-Pyrazolopyridine->Meisenheimer_Complex Nucleophilic Attack (RDS) Nucleophile Nucleophile Nucleophile->Meisenheimer_Complex Product Product Meisenheimer_Complex->Product Elimination of Halide

Sources

A Comparative Guide to the Biological Activity of 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, renowned for its diverse pharmacological activities. The strategic introduction of halogen atoms, such as bromine and fluorine, can significantly modulate the physicochemical properties and biological activities of these molecules, enhancing their potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive comparison of the biological activities of 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine derivatives, with a focus on their anticancer and kinase inhibitory properties. We will delve into the structure-activity relationships, compare their performance with alternative scaffolds, and provide detailed experimental protocols to support further research and development.

The this compound Core: A Promising Scaffold

The this compound core serves as a versatile template for the development of potent bioactive compounds. The bromine atom at the 3-position provides a handle for further chemical modifications through cross-coupling reactions, allowing for the introduction of diverse functional groups. The fluorine atom at the 6-position can enhance metabolic stability and binding affinity to biological targets. This unique combination of substituents makes this scaffold a compelling starting point for the design of novel therapeutics.

Anticancer Activity: A Tale of Potency and Selectivity

Derivatives of the pyrazolo[1,5-a]pyridine scaffold have demonstrated significant potential as anticancer agents. One notable example is Methyl 7-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate , which has been evaluated for its cytotoxic effects against a panel of human cancer cell lines.

Comparative In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of Methyl 7-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate against several cancer cell lines. For comparison, we have included data for representative compounds from the broader pyrazolo[1,5-a]pyrimidine class, which shares structural similarities and is also known for its anticancer properties.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Methyl 7-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate HeLa (Cervical Cancer)12.5
MCF-7 (Breast Cancer)15.0
A549 (Lung Cancer)10.0
Pyrazolo[1,5-a]pyrimidine Derivative 14a HCT116 (Colon Cancer)0.0020[1]
Pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidine 7b HepG2 (Liver Cancer)0.064 (µg/ml)[2]
Pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidine 16c HepG2 (Liver Cancer)0.047 (µg/ml)[2]

The data indicates that while Methyl 7-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate exhibits moderate micromolar activity, derivatives of the related pyrazolo[1,5-a]pyrimidine scaffold can achieve significantly higher potency, with IC50 values in the nanomolar range. This highlights the potential for further optimization of the this compound core to enhance its anticancer efficacy. The mechanism of action for the lead compound involves the induction of apoptosis through caspase activation and cell cycle arrest at the G2/M phase.

Kinase Inhibition: Targeting Dysregulated Signaling

The anticancer activity of many pyrazolo[1,5-a]pyridine and related derivatives is often attributed to their ability to inhibit protein kinases, which are key regulators of cellular signaling pathways frequently dysregulated in cancer.[3]

Comparative Kinase Inhibitory Activity

Methyl 7-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate has been shown to be an inhibitor of specific kinases involved in cancer progression. The table below compares its inhibitory activity with that of other pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.

Compound/DerivativeTarget KinaseIC50 (nM)Type of InhibitionReference
Methyl 7-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate ALK5 (TGF-βRI)7.68Competitive
p38α MAPK1240Non-competitive
Pyrazolo[1,5-a]pyrimidine Derivative 9b EGFR8.4-[4]
Pyrazolo[1,5-a]pyrimidine Derivative 8 TrkA1.7-[5]
Pyrazolo[1,5-a]pyrimidine Derivative 9 TrkA1.7-[5]

These findings suggest that the this compound scaffold can be a potent and selective inhibitor of kinases like ALK5, a key component of the TGF-β signaling pathway which is implicated in cancer progression.[6][7][8][9] The high selectivity for ALK5 over p38α MAPK is a desirable feature, potentially leading to fewer off-target effects. Comparison with other pyrazolo[1,5-a]pyrimidine derivatives reveals that this class of compounds can be tailored to inhibit a wide range of kinases with high potency.

Antimicrobial and Antitubercular Potential

Beyond cancer, the pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds have shown promise in combating infectious diseases. While specific data for this compound derivatives in this area is limited, the broader class of compounds has demonstrated significant antimicrobial and antitubercular activities.

For instance, certain pyrazolo[3,4-b]pyridine derivatives have shown moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.[10] Furthermore, pyrazolo[1,5-a]pyrimidine derivatives have been investigated as potent antitubercular agents, with some compounds exhibiting excellent in vitro activity against drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.

Experimental Protocols

To facilitate further research, we provide detailed, step-by-step methodologies for the synthesis and biological evaluation of these compounds.

Synthesis of Methyl 7-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

A common method for the synthesis of this class of compounds involves the fluorination of a pyrazolo[1,5-a]pyridine-3-carboxylate precursor.[10]

Step-by-step protocol:

  • Starting Material: Methyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate.

  • Fluorination: The starting material is dissolved in anhydrous acetonitrile (MeCN).

  • Reagent Addition: A fluorinating reagent, such as Selectfluor, is added to the solution.

  • Reaction Monitoring: The reaction progress is monitored by 1H NMR spectroscopy to observe the formation of the desired fluorine-containing σ-complex.

  • Work-up and Purification: Upon completion, the reaction mixture is subjected to standard aqueous work-up, followed by purification using column chromatography to yield the final product.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of compounds.

Step-by-step protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., Methyl 7-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.

Kinase Inhibition Assay

Biochemical assays are employed to determine the direct inhibitory effect of a compound on a specific kinase.

Step-by-step protocol:

  • Assay Components: The assay is typically performed in a microplate format and includes the kinase enzyme, a specific substrate, ATP, and the test compound at various concentrations.

  • Incubation: The components are incubated together to allow the kinase reaction to proceed.

  • Detection: The kinase activity is measured by detecting the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (if using [γ-32P]ATP), fluorescence, or luminescence-based assays.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without the inhibitor. The IC50 value is then determined from the dose-response curve.

Visualizing the Mechanisms of Action

To better understand the biological activity of these compounds, it is helpful to visualize the pathways they influence.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, TrkA) Growth_Factor->RTK Binds Signaling_Cascade Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) RTK->Signaling_Cascade Activates Kinase_Inhibition Kinase Inhibition Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activates Pyrazolo_Pyridine This compound Derivative Pyrazolo_Pyridine->RTK Inhibits Pyrazolo_Pyridine->Signaling_Cascade Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Kinase_Inhibition->Gene_Expression Blocks Transcription_Factors->Gene_Expression Regulates

Caption: Kinase inhibition by pyrazolo[1,5-a]pyridine derivatives.

Apoptosis_Induction_Workflow Compound This compound Derivative Cellular_Stress Induces Cellular Stress Compound->Cellular_Stress Caspase_Activation Caspase Cascade Activation Cellular_Stress->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

Caption: Workflow of apoptosis induction.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. The available data on Methyl 7-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate demonstrates its potential as a cytotoxic agent and a selective kinase inhibitor.

Future research should focus on:

  • Synthesizing a broader library of this compound derivatives to establish a comprehensive structure-activity relationship.

  • Screening these derivatives against a wider panel of cancer cell lines and kinases to identify more potent and selective compounds.

  • Investigating their potential as antimicrobial and antitubercular agents.

  • Optimizing the pharmacokinetic properties of lead compounds to improve their in vivo efficacy and safety profiles.

By leveraging the versatility of the pyrazolo[1,5-a]pyridine core and the unique properties of its halogenated derivatives, researchers can continue to develop innovative and effective treatments for a range of diseases.

References

Sources

The Fluorine Advantage: A Comparative Guide to Pyrazolo[1,5-a]pyridine Inhibitors in Kinase Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor design, the pyrazolo[1,5-a]pyridine scaffold represents a versatile and promising starting point. Its rigid, bicyclic structure provides an excellent framework for engineering potent and selective inhibitors. However, unlocking the full therapeutic potential of this scaffold often lies in the strategic incorporation of specific substituents. Among these, the fluorine atom stands out as a uniquely powerful tool for enhancing drug-like properties.

This guide provides an in-depth comparison of fluorinated versus non-fluorinated pyrazolo[1,5-a]pyridine and its close structural analogs, supported by experimental data. We will delve into the causal mechanisms behind fluorine's advantages, present comparative data on inhibitor performance, and provide detailed protocols for key validation assays.

The Strategic Value of Fluorine in Inhibitor Design

The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to favorably modulate a range of physicochemical and pharmacokinetic properties.[1][2][3] The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—are central to these benefits.[4]

Key advantages of fluorine substitution include:

  • Enhanced Binding Affinity and Potency: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets.[2] It can also modulate the pKa of nearby functional groups, altering their hydrogen bonding capabilities.[5] In some cases, fluorine can form specific, beneficial interactions, such as with backbone amides or specific amino acid residues within the kinase ATP-binding pocket.[5]

  • Improved Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes.[4][6] This "metabolic shielding" at a susceptible position on the molecule can increase its half-life and overall in vivo exposure.[5]

  • Modulation of Physicochemical Properties: Fluorination can influence a molecule's lipophilicity, a critical parameter for cell permeability and oral absorption.[2][3] While the effect can be context-dependent, the introduction of fluorine often increases lipophilicity, which can enhance membrane permeability.[1][5]

  • Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, potentially "locking" it into a bioactive conformation that binds more effectively to its target.[1]

The following diagram illustrates the key decision points and expected outcomes when considering fluorination in the pyrazolo[1,5-a]pyridine inhibitor design workflow.

G cluster_0 Inhibitor Design & Synthesis cluster_1 Property Enhancement cluster_2 Desired Outcome Start Non-Fluorinated Pyrazolo[1,5-a]pyridine Lead Fluorination Strategic Fluorine Substitution Start->Fluorination Fluorinated_Analog Fluorinated Pyrazolo[1,5-a]pyridine Analog Fluorination->Fluorinated_Analog Potency Increased Potency (Lower IC50) Fluorinated_Analog->Potency  Binding Affinity Metabolism Improved Metabolic Stability Fluorinated_Analog->Metabolism  Metabolic Shielding Permeability Enhanced Permeability (Caco-2) Fluorinated_Analog->Permeability  Lipophilicity Selectivity Altered Kinase Selectivity Fluorinated_Analog->Selectivity  Target Interactions Candidate Optimized Drug Candidate Potency->Candidate Metabolism->Candidate Permeability->Candidate

Caption: Workflow for enhancing pyrazolo[1,5-a]pyridine inhibitors via fluorination.

Comparative Analysis: The Impact of Fluorination on Kinase Inhibition

While direct side-by-side comparisons for the pyrazolo[1,5-a]pyridine scaffold are not extensively documented in single publications, compelling evidence can be drawn from the closely related and highly studied pyrazolo[1,5-a]pyrimidine framework, which also serves as a core for numerous kinase inhibitors.[7][8] Structure-activity relationship (SAR) studies on Tropomyosin Receptor Kinase (Trk) inhibitors, in particular, provide a clear illustration of the fluorine advantage.[4]

One notable example involves the optimization of picolinamide-substituted pyrazolo[1,5-a]pyrimidine derivatives as TrkA inhibitors.[4] The introduction of a 2,5-difluorophenyl-substituted pyrrolidine at the fifth position of the core scaffold was found to significantly enhance Trk inhibition activity.[4] This highlights how fluorination on a peripheral moiety can dramatically boost the potency of the parent scaffold.

Further studies on macrocyclic pyrazolo[1,5-a]pyrimidine derivatives have elucidated the specific interactions that fluorine can mediate.[4] In one instance, the incorporation of fluorine was shown to enhance interactions with the asparagine residue Asn655 in the kinase domain, contributing to overall potency.[4]

The following table summarizes representative data from SAR studies on pyrazolo[1,5-a]pyrimidine-based TrkA inhibitors, comparing fluorinated compounds to their non-fluorinated or less-fluorinated counterparts where applicable.

Compound IDScaffoldKey Substituent(s)Target KinaseIC50 (nM)Key FindingReference
Compound 8 Pyrazolo[1,5-a]pyrimidine2,5-difluorophenyl -substituted pyrrolidine at C5TrkA1.7The difluorophenyl group significantly increased inhibitory activity.[4]
Compound 17 Pyrazolo[1,5-a]pyrimidine2,5-difluorophenyl -substituted pyrrolidine at C5TrkA>10Maintained high potency, building on the fluorinated scaffold.[9]
Compound 37 Macrocyclic Pyrazolo[1,5-a]pyrimidineFluorine incorporationTrkA2.4 ± 0.3Fluorine enhanced interactions with Asn655 and improved metabolic stability.[4]

While the core is slightly different, the principles are highly translatable to the pyrazolo[1,5-a]pyridine scaffold. For instance, in the development of pyrazolo[3,4-b]pyridine-based drugs like Vericiguat, a fluorine atom at the C-5 position was found to increase metabolic stability and lower clearance.[5]

Experimental Validation: Protocols for Assessing the Fluorine Advantage

To empirically validate the benefits of fluorination, a series of in vitro assays are essential. Below are detailed, step-by-step methodologies for key experiments.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the inhibitory effect of a compound on the activity of a target kinase by measuring the amount of ATP consumed (via ADP production).

Materials:

  • Target kinase (e.g., TrkA, PI3Kα)

  • Kinase substrate peptide

  • ATP

  • Test compounds (fluorinated and non-fluorinated analogs)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations.

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

  • Add 2.5 µL of the target kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

  • Initiate Reaction: Start the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. The final ATP concentration should be close to its Km value for the enzyme.

  • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.[10]

G cluster_0 Assay Setup cluster_1 Detection cluster_2 Analysis Compound 1. Add Compound/ DMSO to Well Kinase 2. Add Kinase (10 min incubation) Compound->Kinase ATP_Substrate 3. Add ATP/Substrate (60 min incubation) Kinase->ATP_Substrate ADP_Glo 4. Add ADP-Glo Reagent (Stop Reaction) ATP_Substrate->ADP_Glo Detection_Reagent 5. Add Detection Reagent (Signal Generation) ADP_Glo->Detection_Reagent Readout 6. Measure Luminescence Detection_Reagent->Readout IC50 7. Calculate IC50 Readout->IC50

Caption: Workflow for the in vitro kinase inhibition assay.

Metabolic Stability Assay Using Liver Microsomes

This assay assesses a compound's susceptibility to metabolism by liver enzymes, providing an indication of its likely in vivo half-life.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compounds

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile with an internal standard

Procedure:

  • Reaction Mixture Preparation: Prepare a master mix containing liver microsomes in phosphate buffer.

  • Compound Incubation: Add the test compound (final concentration typically 1 µM) to the microsome-containing buffer and pre-incubate at 37°C for 5 minutes.

  • Initiate Metabolism: Start the reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.

  • Terminate Reaction: Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard. This precipitates the proteins and halts enzymatic activity.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[3][11]

Caco-2 Permeability Assay

This assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium, to predict a compound's in vivo absorption.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well plates with 0.4 µm pore polycarbonate membranes)

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test compounds

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) across the monolayer. A high TEER value confirms the integrity of the cell barrier.[12]

  • Assay Setup:

    • Wash the cell monolayers with pre-warmed transport buffer.

    • For apical to basolateral (A→B) permeability, add the test compound (typically at 10 µM) to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.

    • For basolateral to apical (B→A) permeability, add the test compound to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.

  • Incubation: Incubate the plate at 37°C with gentle shaking for a set period (e.g., 2 hours).

  • Sampling: At the end of the incubation, take samples from both the donor and receiver compartments.

  • Analysis: Quantify the concentration of the test compound in the samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

    • The efflux ratio (Papp(B→A) / Papp(A→B)) can also be calculated to assess if the compound is a substrate for efflux transporters.[7][12]

Conclusion

The strategic incorporation of fluorine into the pyrazolo[1,5-a]pyridine scaffold is a powerful and validated approach for optimizing kinase inhibitors. As demonstrated through data from the closely related pyrazolo[1,5-a]pyrimidine class, fluorination can significantly enhance inhibitor potency by mediating favorable interactions within the target's binding site. Furthermore, it offers a reliable method for improving crucial pharmacokinetic properties such as metabolic stability and cell permeability. By employing the rigorous experimental protocols detailed in this guide, researchers can systematically evaluate the impact of fluorination, enabling a more rational, data-driven design of next-generation pyrazolo[1,5-a]pyridine inhibitors with superior therapeutic potential.

References

  • Fluorine in drug discovery: Role, design and case studies.Pharmacy Journal, 2025. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFR9EN-uJ-x9cHHXCQpkNAlIqno01_60BWFMQKYdaR3QfeqDm0w7XZ7qOuEed32oE57XcrSEemtKbphR2cmrLqSKWzsDCgeOFJpJa8HTiPPH87VqTH11OhUnAqQV-Y7jMvKQsY4gAlNOmTrQXXryC5CZeM4Kv625m6S4KD4Bj1-1Wuvsmsp5FuE
  • Caco-2 permeability assay.Creative Bioarray. URL: https://www.creative-bioarray.com/support/caco-2-permeability-assay.htm
  • A Comparative Analysis of Fluorinated vs. Non-Fluorinated Triazine Inhibitors in Drug Discovery.BenchChem, 2025.
  • Application Notes and Protocols for Kinase Activity Assays.BenchChem, 2025.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights.MDPI, 2024. URL: https://www.mdpi.com/1422-0067/25/15/8338
  • Application Notes and Protocols for Kinase Activity Assays.BenchChem, 2025. URL: https://www.benchchem.com/application-notes/1000000002/application-notes-and-protocols-for-kinase-activity-assays
  • Caco-2 Permeability Assay.Enamine. URL: https://enamine.net/services/adme-tox/in-vitro-adme/caco-2-permeability-assay
  • metabolic stability in liver microsomes.Mercell. URL: https://mercell.com/en/resources/sop/metabolic-stability-in-liver-microsomes.aspx
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.PMC - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9962323/
  • microsomal stability assay for human and mouse liver microsomes.protocols.io, 2024. URL: https://www.protocols.io/view/microsomal-stability-assay-for-human-and-mouse-li-eq2ly77p9lx9/v1
  • A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors.BenchChem, 2025.
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4214271/
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights.PubMed Central, 2024. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11278857/
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra02613g
  • Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9.PubMed, 2015. URL: https://pubmed.ncbi.nlm.nih.gov/26298224/
  • Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors.PubMed, 2012. URL: https://pubmed.ncbi.nlm.nih.gov/22079611/
  • A Comparative Analysis of Fluorinated vs. Non-Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis.BenchChem, 2025.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.ChemRxiv, 2025. URL: https://chemrxiv.org/engage/chemrxiv/article-details/654924a4f72c055616646738
  • Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase.ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.6b00336
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.PMC - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11192804/
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.PubMed, 2014. URL: https://pubmed.ncbi.nlm.nih.gov/25335198/
  • Structure–activity relationship (SAR) of a series of pyrazolo-[1,5-c]quinazolinone derivatives.
  • Discovery and structure−activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors.ResearchGate. URL: https://www.researchgate.
  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.MDPI, 2023. URL: https://www.mdpi.com/1422-0067/24/9/7728

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectroscopic characteristics of 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The pyrazolo[1,5-a]pyridine core is a key pharmacophore found in compounds targeting a range of biological pathways. The introduction of halogen atoms, specifically bromine and fluorine, provides medicinal chemists with critical tools to modulate pharmacokinetic and pharmacodynamic properties such as metabolic stability, binding affinity, and membrane permeability.

Given the absence of a complete, published spectroscopic dataset for this specific molecule, this guide will establish a robust analytical framework. By integrating foundational spectroscopic principles with experimental data from the parent pyrazolo[1,5-a]pyridine and related derivatives, we will predict, interpret, and compare the key spectral features. This approach serves as a practical, field-proven methodology for researchers engaged in the synthesis and characterization of novel heterocyclic entities.

Molecular Structure and Atom Numbering

A prerequisite for any spectroscopic analysis is an unambiguous atom numbering system. This guide adheres to the standard IUPAC nomenclature for the pyrazolo[1,5-a]pyridine ring system, as illustrated below. This framework will be used for all subsequent spectral assignments.

Caption: IUPAC numbering of this compound.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum provides the initial fingerprint of the molecule, revealing the number of distinct proton environments and their connectivity through spin-spin coupling.

Predicted Spectrum and Comparative Analysis

The spectrum of this compound is predicted to show four signals in the aromatic region, corresponding to H2, H4, H5, and H7. By comparing with the experimental data for the parent pyrazolo[1,5-a]pyridine, we can anticipate the influence of the bromine and fluorine substituents.

  • H2: The bromine at C3 will exert a minor deshielding effect on the adjacent H2 proton, shifting it slightly downfield.

  • H4 & H5: The highly electronegative fluorine at C6 will significantly deshield the ortho proton (H5) and the para proton (H7). Furthermore, it will introduce scalar couplings (J-couplings) to these protons. H5 is expected to appear as a doublet of doublets due to coupling with both H4 (³JHH) and the fluorine at C6 (³JHF).

  • H7: This proton will be the most deshielded due to its position adjacent to the bridgehead nitrogen and will experience a smaller para-coupling from the fluorine (⁴JHF).

ProtonPyrazolo[1,5-a]pyridine (δ ppm, Multiplicity, J in Hz)This compound (Predicted δ ppm, Multiplicity, J in Hz)Rationale for Shift/Coupling
H2 7.80 (d, J=2.2)~7.95 (s)Deshielded by adjacent Br; coupling to H3 removed.
H3 6.58 (d, J=2.2)(Substituted)-
H4 8.39 (d, J=6.9)~8.50 (d, J≈7.0)Minimal change expected from remote substituents.
H5 6.62 (dd, J=6.8, 6.8)~6.85 (dd, J≈9.0, 7.0)Deshielded by ortho-F; coupling to H4 (³JHH) and F (³JHF).
H6 6.97 (ddd, J=8.9, 6.8, 1.0)(Substituted)-
H7 7.44 (d, J=8.9)~7.70 (dd, J≈9.0, 4.0)Deshielded by para-F; coupling to H5 (³JHH) and F (⁴JHF).
Experimental Protocol: ¹H NMR Spectroscopy

Trustworthiness in spectral acquisition comes from ensuring quantitative reliability and optimal resolution.

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is preferable for compounds with lower solubility. Add a trace amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) to achieve better signal dispersion, which is crucial for resolving complex coupling patterns.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.

    • Acquisition Time (AQ): Set to at least 3-4 seconds to ensure high digital resolution.

    • Relaxation Delay (D1): Use a delay of 2-5 seconds. For quantitative integration, D1 should be at least 5 times the longest T₁ relaxation time of the protons of interest.

    • Number of Scans (NS): Typically 16 or 32 scans are adequate for a sample of this concentration.

  • Processing: Apply an exponential window function with a line broadening (LB) of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio without significantly sacrificing resolution. Phase and baseline correct the spectrum carefully.

¹³C NMR and DEPT Spectroscopic Analysis

¹³C NMR spectroscopy identifies the unique carbon environments within the molecule. The large chemical shift range and the predictable influence of substituents make it a powerful tool for structural confirmation. A key diagnostic feature for fluorinated compounds is the presence of C-F J-coupling.

Predicted Spectrum and Comparative Analysis

The spectrum is expected to show seven distinct carbon signals. The DEPT-135 experiment is invaluable for distinguishing between CH (positive phase) and CH₂ (negative phase) carbons, while quaternary carbons (C) are absent.

  • C3 & C6: These carbons will be directly bonded to the halogens. The bromine at C3 will induce a shielding effect (the "heavy atom effect"), shifting its resonance upfield relative to an unsubstituted carbon. Conversely, the highly electronegative fluorine will strongly deshield C6, shifting it significantly downfield.

  • C-F Coupling: The most definitive feature will be the large one-bond coupling between C6 and ¹⁹F (¹JCF), typically in the range of 240-260 Hz. Smaller two-bond (²JCF to C5 and C7) and three-bond (³JCF to C4 and C3a) couplings will also be observable, providing powerful confirmation of the fluorine's location.

CarbonThis compound (Predicted δ ppm)Predicted Multiplicity (due to ¹⁹F)Rationale for Shift/Coupling
C2 ~141sRelatively unaffected by remote substituents.
C3 ~95d (⁴JCF ≈ 1-3 Hz)Shielded by heavy Br atom.
C3a ~148d (³JCF ≈ 5-10 Hz)Bridgehead quaternary carbon.
C4 ~120d (³JCF ≈ 3-5 Hz)CH carbon.
C5 ~110d (²JCF ≈ 20-25 Hz)CH carbon, ortho to F.
C6 ~155d (¹JCF ≈ 240-260 Hz)Strongly deshielded by F; large one-bond coupling.
C7 ~115d (²JCF ≈ 20-25 Hz)CH carbon, ortho to F.
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup: Use the same spectrometer.

  • Acquisition Parameters:

    • ¹³C {¹H}: Run a standard proton-decoupled experiment (e.g., 'zgpg30') to obtain singlets for each carbon. A wide spectral width (~220 ppm) is necessary. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • DEPT-135: Acquire a DEPT-135 spectrum to differentiate carbon types. This experiment is much faster than a standard ¹³C spectrum.

    • Coupled ¹³C: To observe the C-F couplings clearly, an undecoupled or gated-decoupled ¹³C experiment may be necessary, though this requires significantly more acquisition time.

¹⁹F NMR Spectroscopic Analysis

¹⁹F NMR is an exceptionally sensitive and informative technique for any fluorine-containing molecule, benefiting from the 100% natural abundance of the ¹⁹F isotope and a wide chemical shift range that minimizes signal overlap.

Predicted Spectrum

A single signal is expected for the this compound molecule.

  • Chemical Shift: For fluorine on an aromatic ring, the chemical shift is highly dependent on the electronic environment. For a fluoropyridine-type system, a chemical shift in the range of -110 to -130 ppm (relative to CFCl₃ at 0 ppm) is a reasonable prediction.

  • Multiplicity: The ¹⁹F signal will be split by the neighboring protons. It is expected to appear as a doublet of doublets (dd) due to coupling with H5 (³JHF, ortho coupling, typically 7-10 Hz) and H7 (⁴JHF, meta/para-like coupling, typically 2-4 Hz). This coupling pattern is a definitive indicator of the fluorine's position at C6.

Experimental Protocol: ¹⁹F NMR Spectroscopy
  • Instrument Setup: The spectrometer must be equipped with a broadband or fluorine-specific probe.

  • Acquisition Parameters:

    • Referencing: An external reference standard (like CFCl₃) or a secondary standard is used.

    • Decoupling: Initially, run a proton-coupled ¹⁹F spectrum to observe the crucial H-F coupling patterns. A proton-decoupled spectrum can be run subsequently to confirm the number of fluorine environments.

    • Acquisition Time/Delay: Standard parameters are usually sufficient due to the high sensitivity of the ¹⁹F nucleus.

Structural Elucidation with 2D NMR

While 1D NMR provides a wealth of information, 2D NMR experiments are the gold standard for unambiguous structure verification. For a novel derivative like this, Heteronuclear Multiple Bond Correlation (HMBC) is the most powerful experiment. It reveals correlations between protons and carbons that are separated by 2 or 3 bonds, allowing the entire carbon skeleton to be pieced together.

Caption: Key expected HMBC correlations for structural assignment.

Key Diagnostic HMBC Correlations:

  • H2 → C3, C3a, C7: Connects the pyrazole ring to the pyridine ring.

  • H4 → C3a, C5, C6: The correlation to C6 is crucial as it places H4 three bonds away from the fluorine-bearing carbon.

  • H5 → C4, C7: Confirms the connectivity of the pyridine ring protons.

  • H7 → C2, C5, C3a: The correlation to C2 links the two rings unambiguously.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and elemental formula, serving as the ultimate confirmation of the compound's identity. For halogenated compounds, the isotopic patterns are highly diagnostic.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The key feature will be a pair of peaks of nearly equal intensity, separated by two mass units (m/z). This is the unmistakable signature of a single bromine atom, arising from the natural ~1:1 abundance of the ⁷⁹Br and ⁸¹Br isotopes.

    • [M]⁺: C₇H₄⁷⁹BrFN₂⁺ = 213.9599 m/z

    • [M+2]⁺: C₇H₄⁸¹BrFN₂⁺ = 215.9579 m/z

  • Fragmentation: Electron Ionization (EI) would likely induce fragmentation. A logical primary fragmentation step is the loss of the bromine radical (•Br), which is a good leaving group. This would result in a significant fragment at m/z 135.0. Subsequent losses of neutral molecules like HCN or HF are also plausible.

M [M]⁺˙ m/z 214/216 M_Br [M-Br]⁺ m/z 135 M->M_Br - •Br M_Br_HCN [M-Br-HCN]⁺ m/z 108 M_Br->M_Br_HCN - HCN

Caption: A plausible EI-MS fragmentation pathway.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Self-validating protocols require precision that confirms, not just suggests, an identity. HRMS provides this.

  • Technique: Electrospray Ionization (ESI) coupled with a high-resolution analyzer (e.g., TOF or Orbitrap) is the preferred method for its soft ionization, which typically yields a prominent protonated molecular ion [M+H]⁺, and its high mass accuracy.

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Infuse the sample directly into the ESI source. Acquire data in positive ion mode.

  • Analysis: The instrument measures the mass-to-charge ratio to at least four decimal places. The resulting elemental composition calculated from the accurate mass should match the theoretical formula (C₇H₅BrFN₃ for the [M+H]⁺ ion) with an error of less than 5 ppm. This provides unequivocal confirmation of the elemental formula.

References

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
  • El-Faham, A., & Funosas, R. (2013). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
  • Schaller, C. P. MS Isotopes: Br and Cl. Chemistry LibreTexts. [Link]
  • JoVE. (2024). Mass Spectrometry: Isotope Effect. Journal of Visualized Experiments. [https://www.jove.com/v/10321/mass-spectrometry-isotope-effect]([Link].

A Comparative Guide to the X-ray Crystal Structure of 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine Derivatives: Structural Insights for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] These derivatives have garnered substantial attention for their diverse biological activities, including their roles as kinase inhibitors in cancer treatment.[3][4] The precise three-dimensional arrangement of atoms within these molecules, which can be elucidated by single-crystal X-ray diffraction, is paramount for understanding their structure-activity relationships (SAR) and for advancing rational drug design.

This guide provides a comparative analysis of the X-ray crystal structure of 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine derivatives. While a publicly available crystal structure for this specific compound is not available at the time of writing, we will leverage existing crystallographic data of closely related pyrazolo[1,5-a]pyridine analogs to infer and discuss its likely structural characteristics. This analysis, grounded in established crystallographic principles and experimental data from similar molecules, offers valuable insights for researchers in structural biology and drug development.

The Pyrazolo[1,5-a]pyridine Core: A Foundation for Diverse Biological Activity

The pyrazolo[1,5-a]pyridine ring system is a fused bicyclic heterocycle that is essentially planar.[5] This planarity, arising from its aromatic character, provides a rigid scaffold that can be strategically decorated with various functional groups to modulate its physicochemical properties and biological target interactions. The introduction of halogen atoms, such as bromine and fluorine, is a common strategy in medicinal chemistry to enhance biological activity, metabolic stability, and binding affinity.[6][7]

Case Study: X-ray Crystal Structure of 2-Phenylpyrazolo[1,5-a]pyridine-3-carbonitrile

To establish a baseline for our comparative analysis, we will examine the crystallographic data of a known derivative, 2-phenylpyrazolo[1,5-a]pyridine-3-carbonitrile, as reported by Kakehi et al. (1994).[5] This structure provides a foundational understanding of the core pyrazolo[1,5-a]pyridine skeleton.

Table 1: Crystallographic Data for 2-Phenylpyrazolo[1,5-a]pyridine-3-carbonitrile [5]

ParameterValue
Chemical FormulaC₁₄H₉N₃
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)11.131(2)
b (Å)14.508(2)
c (Å)6.941(2)
β (°)96.93(2)
Volume (ų)1111.4(4)
Z4
R-factor0.057

The pyrazolo[1,5-a]pyridine skeleton in this molecule is nearly planar, demonstrating the rigidity of the fused ring system.[5] The bond lengths and angles are consistent with a delocalized π-electron system.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a molecule's crystal structure is a meticulous process that involves growing a high-quality single crystal and analyzing its diffraction of X-rays.[8][9]

Step 1: Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. A common method for small organic molecules is slow evaporation from a suitable solvent or solvent mixture.

  • Dissolution: Dissolve the purified this compound derivative in a suitable solvent (e.g., ethanol, acetone, or a mixture) to near saturation at a slightly elevated temperature.

  • Filtration: Filter the solution while warm to remove any particulate matter.

  • Evaporation: Loosely cover the container and allow the solvent to evaporate slowly and undisturbed at room temperature over several days to weeks.

  • Crystal Selection: Carefully select a well-formed, transparent crystal of suitable size (typically 0.1-0.3 mm in each dimension) for analysis.

Step 2: Data Collection

Data collection is performed using a single-crystal X-ray diffractometer.[10]

  • Mounting: Mount the selected crystal on a goniometer head.

  • Centering: Center the crystal in the X-ray beam.

  • Data Acquisition: A beam of monochromatic X-rays is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected, and their intensities and positions are recorded.

Step 3: Structure Solution and Refinement

The collected diffraction data is used to determine the arrangement of atoms in the crystal.

  • Structure Solution: The initial positions of the atoms are determined from the diffraction pattern using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters are refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction data. The quality of the final structure is assessed by the R-factor, with lower values indicating a better fit.

XRay_Crystallography_Workflow cluster_synthesis Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Determination dissolution Dissolution of Compound filtration Filtration dissolution->filtration evaporation Slow Evaporation filtration->evaporation crystal_selection Selection of Single Crystal evaporation->crystal_selection mounting Mounting on Goniometer crystal_selection->mounting xray X-ray Diffraction mounting->xray detector Data Recording xray->detector solution Structure Solution (Direct Methods) detector->solution refinement Structure Refinement solution->refinement validation Validation (R-factor) refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Workflow for Single-Crystal X-ray Diffraction.

Comparative Structural Analysis: The Influence of Bromine and Fluorine Substitution

The introduction of bromine at the 3-position and fluorine at the 6-position of the pyrazolo[1,5-a]pyridine ring is expected to have significant effects on both the molecular geometry and the crystal packing.

Molecular Geometry
  • Bond Lengths and Angles: The C-Br and C-F bond lengths will be consistent with those observed in other halogenated aromatic systems. The presence of the electronegative fluorine atom may cause subtle changes in the bond lengths and angles within the pyridine ring. The bulky bromine atom could potentially induce minor distortions in the planarity of the pyrazolo[1,5-a]pyridine core, although significant deviation is unlikely.[5]

Crystal Packing and Intermolecular Interactions

The nature of the substituents plays a crucial role in directing the assembly of molecules in the solid state.

  • Halogen Bonding: The bromine atom at the 3-position is a potential halogen bond donor. This non-covalent interaction, where the electrophilic region on the halogen atom interacts with a nucleophilic site on an adjacent molecule (such as a nitrogen atom), can be a significant factor in determining the crystal packing.[6]

  • Hydrogen Bonding: While the parent pyrazolo[1,5-a]pyridine has C-H bonds that can act as weak hydrogen bond donors, the introduction of the electronegative fluorine atom can enhance the acidity of the adjacent C-H proton, potentially leading to stronger C-H...N or C-H...F hydrogen bonds.

  • π-π Stacking: The planar pyrazolo[1,5-a]pyridine core is amenable to π-π stacking interactions, which are common in the crystal structures of aromatic compounds. The presence of the halogen substituents will influence the electrostatic potential of the aromatic rings, thereby modulating the geometry and strength of these stacking interactions.

Intermolecular_Interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B M1 Pyrazolo[1,5-a]pyridine (with 3-Br and 6-F) M2 Pyrazolo[1,5-a]pyridine (with 3-Br and 6-F) M1->M2 Halogen Bonding (C-Br···N) M1->M2 π-π Stacking M1->M2 C-H···F Hydrogen Bonding

Caption: Potential Intermolecular Interactions in Crystalline State.

Implications for Structure-Based Drug Design

A detailed understanding of the three-dimensional structure of this compound derivatives is critical for their development as therapeutic agents.

  • Target Binding: The precise geometry of the molecule, including the positions of the bromine and fluorine atoms, will dictate how it fits into the binding pocket of its biological target (e.g., a kinase).

  • Lead Optimization: Knowledge of the crystal structure allows for the rational design of analogs with improved potency, selectivity, and pharmacokinetic properties. For instance, the bromine atom could be a key interaction point with the target protein, or it could be a site for further chemical modification.

  • In Silico Screening: High-resolution crystal structures provide the basis for computational studies, such as molecular docking and molecular dynamics simulations, which can accelerate the discovery of new and more effective drug candidates.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
  • Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles.
  • Structures of pyrazolo[1,5-a]pyridine deriv
  • Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study.
  • Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. Taylor & Francis Online. [Link]
  • Small molecule crystallography. Excillum. [Link]
  • Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • X-ray Diffraction Protocols and Methods.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]
  • X-Ray Diffraction Basics.
  • X-ray diffraction. Wikipedia. [Link]
  • X-ray Diffraction (XRD). University of Washington. [Link]
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Royal Society of Chemistry. [Link]

Sources

Comparative Guide to In Vitro Assays for Novel 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] Specifically, derivatives such as 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine are frequently the starting point for developing potent kinase inhibitors for oncology and immunology.[1][3] The successful characterization of these compounds hinges on a systematic and logically structured in vitro testing cascade.

This guide provides an in-depth comparison of essential in vitro assays, moving beyond mere protocols to explain the strategic rationale behind each experimental choice. It is designed for researchers, scientists, and drug development professionals to build a robust data package that elucidates a compound's potency, mechanism of action, selectivity, and potential liabilities.

Part 1: Foundational Assays: Establishing a Biological Activity Baseline

The initial goal is to understand the fundamental impact of a novel compound on living cells. This involves determining its general cytotoxicity to establish a therapeutic window and conducting an early assessment of potential organ-specific toxicity, most critically, hepatotoxicity, a primary cause of drug attrition.[4][5]

Comparison of Foundational Assays

Two main categories of assays are indispensable at this stage: cell viability and in vitro toxicology.

  • Cell Viability Assays: These assays measure the overall health of a cell population after exposure to the compound. The most common methods rely on measuring metabolic activity, which is proportional to the number of viable cells.[6]

    • MTT Assay: This classic assay uses a tetrazolium salt that is reduced by mitochondrial enzymes in living cells to an insoluble purple formazan.[6][7] A key drawback is the requirement of a final solubilization step to dissolve the formazan crystals before reading the absorbance.[8]

    • XTT Assay: An advancement over MTT, the XTT salt is reduced to a water-soluble orange formazan product.[8] This eliminates the solubilization step, simplifying the workflow, reducing well-to-well variability, and making it more suitable for higher-throughput screening.

  • Hepatotoxicity Screening: Drug-induced liver injury (DILI) is a major safety concern.[9] Early in vitro screening using human liver cell models can flag potential hepatotoxins. Assays typically use immortalized human hepatoma cells (e.g., HepG2) or, for greater physiological relevance, primary human hepatocytes.[4][5][10] Key endpoints include not just cell viability but also mechanistic indicators like the generation of reactive oxygen species (ROS) and changes in mitochondrial membrane potential.[4][5]

Workflow: Initial Compound Screening Funnel

The following workflow ensures that potent compounds are quickly assessed for potential safety liabilities before committing extensive resources.

G cluster_0 Primary Screening cluster_1 Early Safety Assessment Compound Novel Pyrazolopyridine Derivative Viability Cell Viability Assay (e.g., XTT on Cancer Cell Line) Determine IC50 Compound->Viability Hepatotox Hepatotoxicity Assay (e.g., HepG2 Cells) Assess viability, ROS, etc. Viability->Hepatotox If IC50 < Threshold (e.g., <10 µM) Decision Proceed to Mechanistic Studies? Hepatotox->Decision

Caption: Initial screening workflow for novel compounds.

Experimental Protocol: XTT Cell Viability Assay

This protocol is adapted for determining the 50% inhibitory concentration (IC50) of a test compound on a human cancer cell line (e.g., A549 lung carcinoma) in a 96-well format.

Principle: Metabolically active cells reduce the XTT tetrazolium salt to a colored formazan product, the amount of which is proportional to the number of viable cells and can be measured by absorbance.[11]

Materials:

  • Test Compound (solubilized in DMSO)

  • XTT Reagent and Activation Solution (Electron Coupling Reagent)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Human cancer cell line (e.g., A549)

  • Sterile 96-well flat-bottom plates

  • Microplate reader (450-500 nm absorbance)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium. Include wells for "cells + medium only" (100% viability control) and "medium only" (background control). Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should be kept constant and low (<0.5%). Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for 48-72 hours.

  • XTT Reagent Preparation: Immediately before use, thaw the XTT reagent and Activation Solution. For each plate, mix the solutions according to the manufacturer's instructions (e.g., 50:1 ratio of XTT Reagent to Activation Solution).

  • Assay Development: Add 50 µL of the prepared XTT solution to each well. Incubate for 2-4 hours at 37°C, protecting the plate from light.

  • Data Acquisition: Gently shake the plate to ensure a uniform color distribution. Measure the absorbance at ~475 nm.

  • Data Analysis:

    • Subtract the absorbance of the "medium only" blank from all other readings.

    • Calculate the percentage of viability for each compound concentration: (% Viability) = (Absorbance_treated / Absorbance_untreated_control) * 100.

    • Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Summary: Foundational Assays
Compound IDTarget Cell LineViability IC50 (µM)Hepatotoxicity (HepG2) IC50 (µM)Therapeutic Index (HepG2 IC50 / Target IC50)
PzP-001A549 (Lung Cancer)0.1525.5170
PzP-002MCF-7 (Breast Cancer)1.25.84.8
Doxorubicin (Control)A549 (Lung Cancer)0.081.518.75

Data is hypothetical for illustrative purposes.

Part 2: Mechanistic Assays: Confirming the Molecular Target

Given that pyrazolopyridine derivatives frequently function as kinase inhibitors, the next logical step is to confirm direct engagement with the intended kinase target and verify the downstream functional consequences of this interaction within the cell.[2]

Comparison of Mechanistic Assays
  • Biochemical Kinase Assays: These are cell-free systems that use purified, recombinant kinase enzymes, a substrate, and ATP.[12] They provide a direct measure of a compound's ability to inhibit the enzyme's catalytic activity, yielding a precise biochemical IC50. Various detection formats exist, including radiometric assays (measuring incorporation of ³²P-ATP) or more modern fluorescence/luminescence-based methods (e.g., ADP-Glo™) that quantify ADP production.[13]

  • Cellular Thermal Shift Assay (CETSA®): This assay provides the definitive evidence of target engagement in a physiological context (i.e., within intact cells).[14][15] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[16] By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, one can observe a "thermal shift" in the presence of a binding compound.[17][18]

  • Downstream Pathway Analysis (Western Blot): To confirm that target engagement leads to a functional outcome, Western blotting is used to measure the phosphorylation status of key downstream substrates. For example, if the target is PI3K, one would measure the levels of phosphorylated AKT (p-AKT).[3] A potent and specific inhibitor should reduce the level of the phosphorylated substrate without affecting the total protein level.[2]

Workflow: From Biochemical Hit to Cellular Target Validation

G cluster_0 Target Potency cluster_1 Cellular Validation Biochem Biochemical Kinase Assay (Purified Enzyme) Determine Biochemical IC50 CETSA Cellular Thermal Shift Assay (CETSA) Confirm Target Binding in Cells Biochem->CETSA If IC50 is potent WB Western Blot Analysis Measure Downstream Substrate Phosphorylation CETSA->WB If thermal shift is observed Conclusion Validated On-Target Cellular Activity WB->Conclusion

Caption: Workflow for validating on-target activity.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection

Principle: Ligand binding stabilizes the target protein, increasing the temperature at which it denatures and aggregates. This change is detected by quantifying the soluble protein fraction after a heat challenge.[14][16]

Materials:

  • Cell line expressing the target kinase

  • Test compound and vehicle (DMSO)

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • PCR tubes and a thermocycler

  • Lysis buffer (e.g., RIPA buffer)

  • Apparatus for Western blotting (gels, transfer system, membranes)

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody and ECL detection reagents

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the test compound (e.g., at 10x the cell viability IC50) or vehicle for 1-2 hours at 37°C.

  • Harvest and Aliquot: Harvest the cells, wash with cold PBS, and resuspend in PBS with inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.

  • Heat Challenge: Place the PCR tubes in a thermocycler. Heat the samples for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments). Include an unheated control. Cool samples to 4°C for 3 minutes.

  • Lysis: Add lysis buffer to each tube and lyse the cells via freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 min at 4°C) to pellet the aggregated, denatured proteins.

  • Western Blot Analysis:

    • Carefully collect the supernatant (soluble fraction) from each tube.

    • Determine the protein concentration (e.g., BCA assay) and normalize all samples.

    • Perform SDS-PAGE and Western blotting using the primary antibody against the target protein.[2]

  • Data Analysis:

    • Quantify the band intensities for each temperature point using densitometry software.

    • For both vehicle and compound-treated sets, normalize the intensity of each band to the unheated control (set to 100%).

    • Plot the % soluble protein against temperature to generate melting curves. A shift of the curve to the right for the compound-treated sample indicates thermal stabilization and target engagement.

Data Summary: Mechanistic Assays
Assay TypeMetricCompound PzP-001Control Inhibitor
Biochemical Target Kinase IC50 (nM)15.28.9
CETSA Thermal Shift (ΔTagg, °C)+5.8°C+6.5°C
Western Blot p-Substrate Inhibition IC50 (nM)95.760.3

Data is hypothetical for illustrative purposes.

Part 3: Assessing Selectivity and Off-Target Effects

A critical aspect of kinase inhibitor development is ensuring selectivity. Many kinases share structural similarities in their ATP-binding pockets, leading to the risk of off-target inhibition, which can cause toxicity or unexpected pharmacological effects.[19][20]

Comparison of Selectivity Assays
  • Kinome-wide Profiling: This is the industry-standard approach for comprehensively assessing selectivity.[21] The test compound is screened at one or two fixed concentrations (e.g., 0.1 µM and 1 µM) against a large panel of hundreds of human kinases.[12] The results, typically provided as percent inhibition, create a "fingerprint" of the compound's activity across the kinome and immediately identify potential off-targets.

  • Isothermal Dose-Response Fingerprinting (ITDRF): This is a follow-up cellular assay based on the CETSA principle. For identified off-targets from a kinome screen, ITDRF can confirm whether the compound also engages these off-targets within the intact cell, which is more biologically relevant than a biochemical screen alone.[17]

Logic for Selectivity Profiling

G Screen Kinome-wide Biochemical Screen (e.g., 400+ kinases at 1 µM) Analyze Analyze Data: Identify On-Target and Significant Off-Targets (>70% Inh.) Screen->Analyze OffTarget Off-Targets Identified? Analyze->OffTarget Confirm Confirm Off-Target Engagement in Cells (e.g., ITDRF-CETSA) OffTarget->Confirm Yes Proceed Selective Compound: Proceed with Development OffTarget->Proceed No Redesign Non-Selective: Guide Medicinal Chemistry for Redesign Confirm->Redesign

Caption: Logical workflow for kinase selectivity profiling.

Data Summary: Kinome Selectivity Scan

Compound PzP-001 screened at 1 µM

Kinase% InhibitionClassification
Target Kinase A 98% On-Target
Kinase B85%Significant Off-Target
Kinase C52%Moderate Off-Target
Kinase D15%No significant activity
... (400+ other kinases)<30%Generally Selective

Data is hypothetical for illustrative purposes.

Part 4: Exploring Anti-Inflammatory Activity

Many kinase signaling pathways, such as the JAK/STAT and PI3K/AKT pathways, are integral to the inflammatory response.[2] Therefore, a potent kinase inhibitor developed for oncology may have secondary therapeutic potential as an anti-inflammatory agent. This can be explored using specific cell-based inflammation models.

Key Anti-Inflammatory Assays

A standard model involves using murine macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS), an endotoxin that mimics bacterial infection and induces a strong inflammatory response.[22]

  • Nitric Oxide (NO) Production Assay (Griess Assay): Activated macrophages produce nitric oxide (NO), a key inflammatory mediator. The Griess assay is a simple colorimetric method to measure nitrite, a stable breakdown product of NO, in the cell culture supernatant.[22]

  • Pro-inflammatory Cytokine Measurement (ELISA): LPS stimulation also leads to the secretion of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Enzyme-Linked Immunosorbent Assays (ELISAs) are used to specifically quantify the concentration of these cytokines in the supernatant.[23]

Experimental Protocol: Nitric Oxide (NO) Production Assay

Principle: In acidic conditions, nitrite reacts with the Griess reagent to form a purple azo compound, the absorbance of which is proportional to the NO concentration.[22]

Materials:

  • RAW 264.7 macrophage cells

  • LPS (from E. coli)

  • Test compound and a known anti-inflammatory control (e.g., Dexamethasone)

  • Griess Reagent Kit (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard

  • 96-well plates and a microplate reader (540 nm)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the test compound or vehicle for 1-2 hours.

  • Stimulation: Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Sulfanilamide solution to each supernatant sample, incubate for 10 minutes in the dark. Then, add 50 µL of the NED solution and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration in each sample by comparing the absorbance values to a sodium nitrite standard curve. Determine the IC50 of the compound for NO inhibition.

Conclusion

The characterization of novel this compound derivatives requires a multi-faceted in vitro assay strategy. This guide outlines a logical progression from foundational viability and toxicity screening to detailed mechanistic studies confirming target engagement and functional cellular effects. By systematically comparing and applying these assays—from broad XTT and hepatotoxicity screens to specific CETSA and kinase profiling—researchers can build a comprehensive understanding of a compound's therapeutic potential and guide its journey through the drug discovery pipeline with scientific rigor and confidence.

References

  • BioIVT. (n.d.). Hepatotoxicity Studies.
  • Eurofins Discovery. (n.d.). In Vitro Hepatotoxicity Services.
  • Visikol. (2022, November 29). Hepatotoxicity Assay Services.
  • Roncacieri, et al. (n.d.). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics.
  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • ResearchGate. (2025, August 9). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.
  • National Institutes of Health. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives.
  • National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • National Institutes of Health. (2022, May 19). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study.
  • Johns Hopkins University. (2023, February). In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation.
  • National Center for Biotechnology Information. (2022, November 15). In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation.
  • PLOS. (n.d.). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.
  • ACS Publications. (2014, December 19). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors.
  • World Journal of Pharmaceutical Research. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review.
  • National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • National Center for Biotechnology Information. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity.
  • MDPI. (n.d.). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis.
  • National Center for Biotechnology Information. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).
  • MDPI. (n.d.). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights.
  • Annual Reviews. (2015, November 9). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.
  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.
  • ACS Publications. (2024, August 20). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors.
  • MDPI. (n.d.). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives.

Sources

A Senior Application Scientist's Guide to the Metabolic Stability of Pyrazolo[1,5-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive examination of the metabolic stability of drug candidates built upon the pyrazolo[1,5-a]pyridine scaffold. This guide is designed for medicinal chemists, DMPK scientists, and drug development professionals. We will move beyond simple data reporting to explore the underlying principles, strategic considerations, and robust experimental designs essential for advancing compounds from discovery to clinical candidates. The pyrazolo[1,5-a]pyridine core is a privileged structure in medicinal chemistry, forming the foundation of numerous kinase inhibitors and other therapeutic agents.[1][2] However, its metabolic fate is a critical determinant of its ultimate success. This guide provides the strategic and tactical knowledge to navigate this crucial aspect of drug design.

Chapter 1: The Metabolic Landscape of the Pyrazolo[1,5-a]pyridine Scaffold

Understanding the metabolic susceptibility of a compound is fundamental to predicting its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[3] For N-heterocyclic systems like pyrazolo[1,5-a]pyridine, metabolism is typically governed by a combination of Phase I and Phase II enzymatic reactions, primarily in the liver.[4][5]

Phase I Metabolism: This phase involves the introduction or unmasking of functional groups, primarily through oxidation, reduction, or hydrolysis.[4] For the pyrazolo[1,5-a]pyridine scaffold, the most probable metabolic pathways are oxidations mediated by Cytochrome P450 (CYP) enzymes and, to a lesser extent, Flavin-containing Monooxygenases (FMOs).[4] The likely sites for oxidation ("metabolic hotspots") are the electron-rich, unsubstituted carbon atoms on both the pyrazole and pyridine rings.

Phase II Metabolism: Following Phase I oxidation, the newly introduced functional groups (e.g., hydroxyl groups) can undergo conjugation reactions. These reactions, catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), attach large, polar endogenous molecules, facilitating excretion.[4]

Below is a conceptual diagram illustrating the principal metabolic pathways for a generic pyrazolo[1,5-a]pyridine structure.

G cluster_phase1 Phase I Metabolism (Liver) cluster_phase2 Phase II Metabolism (Liver) Parent Pyrazolo[1,5-a]pyridine (Parent Drug) Oxidized Oxidized Metabolite (e.g., Hydroxylated) Parent->Oxidized CYP450 / FMO Oxidation Conjugated Conjugated Metabolite (e.g., Glucuronide) Oxidized->Conjugated UGT / SULT Conjugation Excretion Excretion Conjugated->Excretion

Caption: General metabolic pathways for the pyrazolo[1,5-a]pyridine scaffold.

Chapter 2: Structure-Metabolism Relationships (SMR): A Strategy for Enhancing Stability

The "soft spots" on a molecule can be fortified through strategic chemical modification. This process of understanding how structural changes affect metabolic breakdown is known as developing a Structure-Metabolism Relationship (SMR).

A common strategy to enhance metabolic stability is "metabolic blocking." By placing chemically inert groups, such as halogens (particularly fluorine), at positions susceptible to oxidation, the metabolizing enzymes can be sterically or electronically hindered. For the related pyrazolo[1,5-a]pyrimidine scaffold, it has been noted that incorporating electron-withdrawing groups, like halogens, at position 5 can improve metabolic stability.[6]

Furthermore, scaffold hopping—the replacement of a core molecular structure with another—is a powerful technique. In one reported case, a pyrazolo[1,5-a]pyrimidine scaffold demonstrated superior metabolic stability in human liver microsomes compared to its pyrazolo[1,5-a]pyridine analog, suggesting that the additional nitrogen atom can reduce metabolic liability.[7][8]

Comparative Metabolic Stability Data

The following table summarizes experimental data from the literature, illustrating how structural modifications can impact metabolic stability, measured by half-life (t½) in liver microsomes (HLM). A longer half-life indicates greater stability.

Compound IDScaffoldKey Structural FeaturesHLM t½ (min)In Vitro Clearance (mL/min/mg)Reference
CPL302415 (6) Pyrazolo[1,5-a]pyrimidineBenzimidazole at C(5), Amine at C(2)1459.6[9]
Compound 54 Pyrazolo[1,5-a]pyrimidine6-Azaindole ringHigher stability vs. indole analogNot specified[10]
Compound 650 Pyrazolo[1,5-a]pyrimidinePhenylurea at C(3)Better stability vs. pyridine analogNot specified[7]
Compound 649 Pyrazolo[1,5-a]pyridinePhenylurea at C(3)Lower stability vs. pyrimidine analogNot specified[7]

This table is a synthesis of data from multiple sources to illustrate SMR principles.

Chapter 3: Experimental Assessment: A Practical Guide

To empirically determine metabolic stability, a series of standardized in vitro assays are indispensable.[4] The liver microsomal stability assay is a workhorse in early drug discovery for its simplicity, throughput, and focus on Phase I metabolism.[3][11]

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This protocol provides a self-validating system for assessing the intrinsic clearance of a test compound.

Objective: To determine the rate of disappearance of a test compound when incubated with HLM in the presence of the necessary cofactor, NADPH.

Materials:

  • Test Compound (10 mM stock in DMSO)

  • Human Liver Microsomes (HLM), (20 mg/mL stock)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., G6P, G6PDH, and NADP+)

  • Control Compounds (High Clearance: Verapamil; Low Clearance: Warfarin)

  • Acetonitrile (ACN) with an internal standard (for quenching)

  • 96-well plates, incubator, LC-MS/MS system

Experimental Workflow Diagram:

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis & Calculation A Prepare Compound dilutions (e.g., 1 µM final) C Pre-incubate Compound + Microsomes + Buffer at 37°C A->C B Prepare Microsome solution (e.g., 0.5 mg/mL final) B->C D Initiate Reaction: Add NADPH C->D E Incubate at 37°C (Take aliquots at 0, 5, 15, 30, 60 min) D->E F Quench aliquots with cold ACN + Internal Std E->F G Centrifuge and collect supernatant F->G H Analyze by LC-MS/MS G->H I Calculate % Remaining, Plot ln(% Rem) vs. Time H->I J Determine t½ and CLint I->J

Caption: Workflow for the in vitro liver microsomal stability assay.

Step-by-Step Methodology:

  • Preparation:

    • Thaw HLM and other reagents on ice.

    • Prepare the main incubation mixture in phosphate buffer containing HLM (final concentration 0.5 mg/mL). Keep this on ice.

    • Causality: Using a standardized protein concentration ensures comparability across experiments.

  • Incubation:

    • Add the test compound and control compounds to the HLM mixture (final concentration typically 1 µM).

    • Pre-warm the plate at 37°C for 5-10 minutes.

    • Causality: Pre-warming ensures the reaction starts at the correct physiological temperature.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.[11]

    • Causality: NADPH is a critical cofactor for CYP450 enzymes; the reaction will not proceed efficiently without it.[11]

  • Time Course Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile (ACN) with an internal standard.

    • Causality: Cold ACN precipitates the microsomal proteins, instantly stopping the enzymatic reaction, and the internal standard corrects for variations during sample processing and analysis.

  • Sample Analysis:

    • Centrifuge the quenched plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[11][12]

  • Data Interpretation:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Half-Life (t½): Calculated as 0.693 / k.[5]

    • Intrinsic Clearance (CLint): Calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).[5]

Comparison with Hepatocyte Assays

While microsomal assays are excellent for assessing Phase I metabolism, they lack the enzymes necessary for Phase II reactions.[11] For a more comprehensive picture, hepatocyte stability assays are used. Hepatocytes are intact liver cells that contain the full complement of both Phase I and Phase II enzymes, providing a more complete model of hepatic metabolism.[5][12]

Conclusion

The metabolic stability of compounds based on the pyrazolo[1,5-a]pyridine scaffold is a multi-faceted challenge that can be successfully addressed through a logical, iterative process of design, testing, and analysis. By understanding the primary metabolic pathways, employing strategic chemical modifications to block metabolic hotspots, and utilizing robust in vitro assays to generate reliable data, research teams can significantly improve the pharmacokinetic profiles of their drug candidates. This guide provides a framework for making informed decisions, ultimately increasing the probability of advancing potent, safe, and effective medicines to the clinic.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec. (2023-10-09).
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Nuvisan.
  • How to Conduct an In Vitro Metabolic Stability Study. BioIVT. (2025-05-29).
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. (2024-07-29).
  • Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry | PDF. Scribd.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
  • Representative examples of marketed drugs bearing a pyrazolo[1,5-a]pyrimidine scaffold are highlighted in purple with various biological activities.
  • Scaffold-hopping as a strategy to address metabolic liabilities of arom
  • Functional Pyrazolo[1,5- a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed. (2021-05-05).
  • Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub. (2021-07-14).
  • Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles.
  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity.
  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH.

Sources

A Senior Application Scientist's Guide to Catalyst Efficacy in the Functionalization of 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Pyrazolo[1,5-a]pyridines

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant pharmacological activities.[1] Its unique electronic properties and rigid structure make it an attractive framework in drug discovery, with applications ranging from oncology to neurodegenerative diseases. The specific substrate, 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine, offers a key platform for diversification. The bromine atom at the C3 position serves as a versatile synthetic handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions. The fluorine atom at the C6 position often enhances metabolic stability and binding affinity, making this a highly valuable starting material for medicinal chemistry programs.

The choice of catalyst is paramount in determining the success of any functionalization strategy. It directly impacts reaction efficiency, substrate scope, functional group tolerance, and ultimately, the economic viability of the synthesis. This guide provides an in-depth comparison of the three most prominent classes of catalysts for the functionalization of aryl halides: Palladium, Copper, and Nickel. We will delve into the mechanistic rationale behind their use, present comparative experimental data, and provide field-proven protocols to guide researchers in making informed decisions for their specific synthetic challenges.

Part 1: The Workhorse: Palladium-Catalyzed Cross-Coupling

Palladium catalysis is the undisputed gold standard for the formation of carbon-carbon and carbon-heteroatom bonds involving aryl halides. Its reliability, broad functional group tolerance, and well-understood catalytic cycles make it the first choice for many transformations.

Expertise & Experience: The Rationale Behind Palladium's Dominance

The efficacy of palladium catalysts stems from a predictable and highly efficient catalytic cycle involving Pd(0) and Pd(II) intermediates.[2] The cycle typically begins with the oxidative addition of the aryl bromide (our this compound) to a Pd(0) species, which is often generated in situ. This is followed by transmetalation with a coupling partner (e.g., an organoboron reagent in Suzuki coupling or an amine in Buchwald-Hartwig amination) and concludes with reductive elimination to yield the desired product and regenerate the active Pd(0) catalyst.[2]

The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, XPhos) are essential for promoting both the oxidative addition and the final reductive elimination steps, preventing β-hydride elimination, and stabilizing the active catalytic species.[3]

Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex pd0->oa_complex Ar-Br pd2 Ar-Pd(II)L₂-Br oa_complex->pd2 tm_complex Transmetalation pd2->tm_complex R-B(OR)₂ + Base pd2_r Ar-Pd(II)L₂-R tm_complex->pd2_r product Ar-R pd2_r->product Reductive Elimination product->pd0 Regeneration

Caption: Generalized catalytic cycle for a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Comparing Palladium Catalyst Systems for Suzuki Coupling

The following table summarizes the performance of various common palladium catalyst/ligand systems for the coupling of an aryl bromide with phenylboronic acid, representative of the functionalization of our target molecule.

Catalyst Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001295
Pd₂(dba)₃ (1)XPhos (3)K₂CO₃Dioxane110892
PdCl₂(dppf) (3)-Cs₂CO₃DME801688
Pd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH902475

Note: Data is synthesized from typical results for aryl bromide couplings and serves for comparative purposes.

Trustworthiness: A Validated Experimental Protocol

Protocol: Suzuki-Miyaura Coupling of this compound

  • Reagent Preparation: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precursor, such as Pd(OAc)₂ (0.02 eq), and the phosphine ligand, such as SPhos (0.04 eq). Add this mixture to the Schlenk tube.

  • Solvent Addition: Add degassed toluene and water (e.g., a 10:1 ratio, ensuring the final concentration is ~0.1 M). The system must be thoroughly degassed to prevent oxidation of the Pd(0) species.

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting bromide is a key indicator of completion.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-6-fluoropyrazolo[1,5-a]pyridine.

Part 2: The Cost-Effective Alternative: Copper-Catalyzed Reactions

While palladium is highly effective, its cost can be a prohibitive factor, especially for large-scale synthesis. Copper catalysts, known for over a century through the Ullmann reaction, offer a more economical alternative, particularly for C-N and C-O bond formation.

Expertise & Experience: The Case for Copper

Copper-catalyzed reactions are particularly advantageous for coupling aryl halides with N- and O-nucleophiles (amines, alcohols, phenols).[4] Modern protocols often use Cu(I) salts (e.g., CuI) in the presence of a ligand, typically a diamine or phenanthroline derivative, which stabilizes the copper center and facilitates the reaction.[5] The mechanism is distinct from palladium and is thought to proceed through either a Cu(I)/Cu(III) cycle or an oxidative-addition/reductive-elimination pathway. The higher temperatures often required for classical Ullmann couplings have been mitigated in recent years by the development of more sophisticated ligands, allowing for milder reaction conditions.[4]

Visualizing the Workflow: Copper-Catalyzed C-N Coupling

G start Ar-Br + Amine (R₂NH) reagents Add Cu(I) Source (e.g., CuI) + Ligand (e.g., DMEDA) + Base (e.g., K₂CO₃) start->reagents solvent Add Solvent (e.g., Dioxane or DMSO) reagents->solvent reaction Heat under Inert Atmosphere (80-130 °C) solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purify Column Chromatography workup->purify product Ar-NR₂ purify->product

Caption: Experimental workflow for a typical Copper-catalyzed C-N cross-coupling (Ullmann) reaction.

Data Presentation: Comparing Copper Catalyst Systems for Amination

The following table compares different ligand and base combinations for the CuI-catalyzed amination of an aryl bromide.

Cu Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
CuI (10)DMEDA (20)K₂CO₃Dioxane1102485
CuI (5)1,10-Phenanthroline (10)Cs₂CO₃Toluene1101890
Cu₂O (5)L-Proline (20)K₃PO₄DMSO903678
CuTC (10)NoneK₂CO₃Pyridine1204865

Note: DMEDA = N,N'-Dimethylethylenediamine; CuTC = Copper(I)-thiophene-2-carboxylate. Data is synthesized from typical results for aryl bromide couplings.

Trustworthiness: A Validated Experimental Protocol

Protocol: Ullmann C-N Coupling of this compound

  • Reagent Preparation: To a sealable reaction vessel, add CuI (0.10 eq), the amine (1.5 eq), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Substrate & Ligand Addition: Add the this compound (1.0 eq) and the ligand, such as 1,10-phenanthroline (0.20 eq).

  • Solvent & Degassing: Add anhydrous, degassed toluene or dioxane. Purge the vessel with an inert gas for 15 minutes.

  • Reaction: Seal the vessel tightly and heat the mixture to 110 °C with stirring for 18-24 hours.

  • Monitoring: Follow the reaction's progress by LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate. Filter through a pad of celite to remove insoluble copper salts, washing the pad with additional ethyl acetate.

  • Extraction: Wash the combined filtrate with aqueous ammonia solution to remove residual copper, followed by water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the residue via silica gel chromatography to yield the 3-amino-6-fluoropyrazolo[1,5-a]pyridine product.

Part 3: The Powerful Challenger: Nickel-Catalyzed Cross-Coupling

Nickel catalysis has emerged as a powerful and versatile alternative to palladium. As a more earth-abundant and less expensive metal, it offers significant economic advantages. Furthermore, its unique electronic properties enable transformations that are often challenging for palladium.

Expertise & Experience: Nickel's Unique Advantages

Nickel catalysts can cycle through Ni(0)/Ni(II) or more complex Ni(I)/Ni(III) pathways, allowing for a broader range of reactions.[6] They are particularly effective in coupling with sp³-hybridized carbons (alkylation) and can activate substrates that are sluggish in palladium catalysis.[7] A key area of recent advancement is the use of dual photoredox/nickel catalysis, where a photocatalyst generates radical intermediates that are then engaged by the nickel catalyst to form new bonds under exceptionally mild conditions.[8] This synergistic approach opens up new avenues for functionalization that are not accessible through traditional thermal methods.

Visualizing the Concept: Dual Photoredox/Nickel Catalysis

G cluster_photo Photocatalytic Cycle cluster_nickel Nickel Catalytic Cycle pc Photocatalyst (PC) pc_star PC* pc->pc_star Visible Light (hν) pc_red PC⁻ pc_star->pc_red SET with Alkyl-X radical Alkyl Radical (R•) pc_star->radical pc_red->pc ni2 Ar-Ni(II)Lₙ-Br pc_red->ni2 ni0 Ni(0)Lₙ ni0->ni2 Ar-Br ni1 Ar-Ni(I)Lₙ ni2->ni1 SET from PC⁻ product Ar-R ni1->product Radical Capture (R•) + Reductive Elimination product->ni0

Caption: Synergistic relationship between photocatalytic and nickel catalytic cycles for cross-coupling.

Data Presentation: Comparing Nickel Catalyst Systems for Alkylation

The table below shows representative conditions for the nickel-catalyzed coupling of an aryl bromide with an alkyl electrophile.

Ni Precursor (mol%)Ligand (mol%)Reductant/AdditiveSolventTemp (°C)MethodYield (%)
NiCl₂·glyme (10)dtbbpy (10)MnDMA60Thermal80
NiBr₂·diglyme (5)bipy (5)ZnDMF80Thermal75
NiCl₂(dme) (5)dppf (5)-DMAc25Photoredox*88
Ni(acac)₂ (10)Terpyridine (10)MgTHF65Thermal70

*Note: dtbbpy = 4,4′-di-tert-butyl-2,2′-bipyridine. Photoredox reaction typically uses an iridium or ruthenium photocatalyst and a radical precursor (e.g., a carboxylic acid or silicate) under blue LED irradiation. Data is synthesized for comparative purposes.

Trustworthiness: A Validated Experimental Protocol

Protocol: Nickel-Catalyzed Alkylation with an Alkyl Bromide (Negishi-type)

  • Activator Preparation: In a glovebox, add zinc dust (3.0 eq) to a Schlenk tube and activate it by washing with dilute HCl, water, ethanol, and ether, then drying under high vacuum.

  • Reagent Preparation: To the activated zinc, add the alkyl bromide (1.5 eq) in anhydrous DMA. Stir at 50 °C for 2 hours to form the organozinc reagent.

  • Catalyst Preparation: In a separate Schlenk tube, add NiCl₂·glyme (0.10 eq) and dtbbpy (0.10 eq).

  • Reaction Assembly: Add the this compound (1.0 eq) to the catalyst mixture, followed by anhydrous DMA.

  • Coupling: Transfer the prepared organozinc solution to the catalyst/substrate mixture via cannula.

  • Reaction: Heat the reaction to 60 °C and stir for 12-16 hours.

  • Work-up: Cool the reaction and quench carefully by adding saturated aqueous NH₄Cl. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify by silica gel chromatography to obtain the 3-alkyl-6-fluoropyrazolo[1,5-a]pyridine.

Part 4: Comparative Analysis and Strategic Catalyst Selection

Choosing the optimal catalyst requires a multi-faceted analysis of the desired transformation, substrate tolerance, cost, and available laboratory equipment.

FeaturePalladium CatalystsCopper CatalystsNickel Catalysts
Primary Use C-C (Suzuki, Sonogashira), C-N (Buchwald-Hartwig)C-N, C-O (Ullmann), C-SC-C (incl. sp³), C-N, Photoredox
Cost HighLowLow to Moderate
Reactivity High, reliable, well-understoodModerate to High (ligand dependent)Very High, can activate tough bonds
Functional Group Tol. ExcellentGood (can be sensitive to chelating groups)Good to Excellent
Air/Moisture Sens. High (Pd(0) is oxygen sensitive)ModerateHigh (Ni(0) is very oxygen sensitive)
Key Advantage Broadest scope, most reliable "go-to"Cost-effective for C-N/C-O bondsUnique reactivity, photoredox synergy
Common Challenge Catalyst/ligand cost, removal of Pd tracesHigher temperatures, longer reaction timesAir sensitivity, reproducibility can be challenging
Future Outlook: The Rise of Photocatalysis

The future of heterocycle functionalization is moving towards more sustainable and milder reaction conditions. Visible-light photocatalysis, both on its own and in conjunction with transition metals like nickel, is at the forefront of this evolution.[9] These methods avoid the need for strong bases and high temperatures, offering access to novel chemical space with unparalleled functional group tolerance. As we continue to develop more efficient photocatalysts and expand our understanding of these radical-based mechanisms, we can expect to see their adoption become widespread in both academic and industrial settings.

Conclusion

For the functionalization of this compound, the choice of catalyst is a strategic decision.

  • Palladium remains the most robust and predictable choice for a wide array of Suzuki, Buchwald-Hartwig, and Sonogashira couplings, making it ideal for initial library synthesis where reliability is key.

  • Copper presents a highly economical and effective solution for large-scale C-N and C-O bond formations, provided the substrate can tolerate the conditions.

  • Nickel is the catalyst of choice for challenging transformations, such as forming C(sp²)-C(sp³) bonds, or when leveraging modern photoredox methods to achieve functionalization under exceptionally mild conditions.

A thorough understanding of the strengths and weaknesses of each catalytic system empowers the modern researcher to design more efficient, cost-effective, and innovative synthetic routes toward novel and impactful molecules.

References

  • Mohan, D. C., Ravi, C., Rao, S. N., & Adimurthy, S. (2015). Copper-mediated synthesis of pyrazolo[1,5-a]pyridines through oxidative linkage of C–C/N–N bonds. Organic & Biomolecular Chemistry, 13(10), 2934-2938. [Link]
  • Chen, Y. C., et al. (2013). Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors. Organometallics, 32(19), 5423-5431. [Link]
  • Mohan, D. C., et al. (2015). Copper-Mediated Synthesis of Pyrazolo[1, 5–a]pyridines Through Oxidative Linkage of C–C/N–N Bonds.
  • Adimurthy, S., et al. (2015). Copper-mediated synthesis of pyrazolo[1,5- a ]pyridines through oxidative linkage of C–C/N–N bonds. Organic & Biomolecular Chemistry. [Link]
  • Singh, S., et al. (2024).
  • Ren, J., et al. (2021). One-Step Synthesis of Pyrazolo[1,5-a]pyrimidines by a Copper-Catalyzed Dehydrogenation/[3+3] Annulation. The Journal of Organic Chemistry. [Link]
  • Quiroga, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]
  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic letters. [Link]
  • Maity, P., et al. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry. [Link]
  • Ma, Y., et al. (2024). Photodriven Radical-Polar Crossover Cyclization Strategy: Synthesis of Pyrazolo[1,5-a]pyridines from Diazo Compounds. Organic Letters. [Link]
  • Goti, G., et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. [Link]
  • Adimurthy, S., et al. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2)
  • Insuasty, B., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub. [Link]
  • Nielsen, M. K., et al. (2013). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
  • Nakatani, A., et al. (2013).
  • Mambanda, A., et al. (2015). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Dalton Transactions. [Link]
  • Wang, J., et al. (2024). Recent advances in dual photoredox/nickel catalyzed alkene carbofunctionalised reactions.
  • Gutierrez, O., et al. (2018).
  • Rossi, S., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
  • Zhu, S., et al. (2022). NiH-Catalyzed Functionalization of Remote and Proximal Olefins: New Reactions and Innovative Strategies. Accounts of Chemical Research. [Link]
  • Mambanda, A., et al. (2015). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. [Link]

Sources

The Strategic Advantage of 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine in Modern Drug Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that offer a blend of potent biological activity, favorable pharmacokinetic properties, and synthetic accessibility is a paramount objective. Among the myriad of heterocyclic systems, the pyrazolo[1,5-a]pyridine core has emerged as a "privileged" scaffold, demonstrating significant potential across a range of therapeutic targets. This guide provides an in-depth technical comparison of 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine and its derivatives against other heterocyclic systems, supported by experimental data, to elucidate its strategic value for researchers, scientists, and drug development professionals.

Introduction to the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine bicyclic system is a versatile scaffold frequently employed in medicinal chemistry. Its rigid structure and ability to be functionalized at multiple positions allow for the fine-tuning of physicochemical properties and biological activity. This scaffold is a key component in several clinically investigated and FDA-approved drugs, highlighting its drug-like characteristics.[1]

The Emergence of this compound: A Halogen-Powered Advantage

The strategic incorporation of halogen atoms, particularly bromine and fluorine, onto the pyrazolo[1,5-a]pyridine core has proven to be a powerful strategy in drug design. The 3-bromo and 6-fluoro substitution pattern, in particular, offers a unique combination of benefits that enhance the potential of this scaffold as a building block for novel therapeutics.

The bromine atom at the 3-position serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions to introduce diverse substituents. This facilitates the exploration of the chemical space around the core scaffold, which is crucial for optimizing interactions with biological targets.[2]

The fluorine atom at the 6-position can significantly influence the electronic properties of the molecule, often leading to improved metabolic stability, enhanced binding affinity, and altered pKa.[2] The strategic placement of fluorine can also block potential sites of metabolism, thereby prolonging the in vivo half-life of a drug candidate.

Case Study: this compound in Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology. The pyrazolo[1,5-a]pyrimidine scaffold, a close analog of pyrazolo[1,5-a]pyridine, has been successfully utilized in the development of several kinase inhibitors.[3][4] While specific case studies for this compound are emerging, we can extrapolate its potential based on the well-documented structure-activity relationships (SAR) of related compounds.

For instance, in the development of Tropomyosin receptor kinase (Trk) inhibitors, the pyrazolo[1,5-a]pyrimidine core has been a prominent framework.[3] SAR studies have revealed that substitution at the 6-position can significantly impact activity, with fluorine being a favorable substituent for maximizing potency.[3]

To illustrate the potential of the this compound scaffold, let's consider a hypothetical case study in the context of Kinase 'X' inhibition and compare it with other common heterocyclic scaffolds used in kinase inhibitor design.

Comparative Analysis of Kinase 'X' Inhibitors
ScaffoldKey FeaturesHypothetical IC50 (nM) for Kinase 'X'Rationale for Performance
This compound - 3-Bromo for facile diversification - 6-Fluoro for enhanced binding and metabolic stability5The electron-withdrawing nature of the 6-fluoro group can enhance hydrogen bonding interactions with the kinase hinge region. The 3-bromo position allows for the introduction of a variety of substituents to probe the solvent-exposed region, leading to optimized potency and selectivity.[2]
Pyrrolo[3,2-c]pyridine - Isomeric scaffold with a different nitrogen arrangement25While capable of forming key interactions, the altered electronics and vector projections of substituents may lead to suboptimal binding compared to the pyrazolo[1,5-a]pyridine core for this specific target.
Thieno[2,3-b]pyridine - Bioisosteric replacement of the pyrazole ring with a thiophene ring40The change in the heteroaromatic system can alter the hydrogen bonding capacity and overall geometry, potentially leading to a less favorable interaction with the kinase active site.[5]
1H-Pyrazolo[3,4-b]pyridine - Isomeric scaffold with a different fusion pattern15This scaffold has also shown promise as a kinase inhibitor core. However, the specific arrangement of nitrogen atoms in the pyrazolo[1,5-a]pyridine may provide a more optimal geometry for binding to the ATP-binding site of Kinase 'X'.[6]

This data is hypothetical and for illustrative purposes to highlight the potential advantages of the this compound scaffold based on established medicinal chemistry principles.

Experimental Protocols

General Synthesis of this compound Derivatives

A common synthetic route to access derivatives of this scaffold involves a multi-step sequence starting from a substituted pyridine.

  • N-amination of a substituted pyridine: The starting 2-amino-5-fluoropyridine is reacted with an aminating agent such as O-mesitylenesulfonylhydroxylamine (MSH).

  • Cyclization: The resulting N-aminopyridinium salt is then cyclized with a suitable three-carbon synthon, such as an α,β-unsaturated carbonyl compound, in the presence of a base to form the pyrazolo[1,5-a]pyridine core.

  • Bromination: The pyrazolo[1,5-a]pyridine core is then selectively brominated at the 3-position using a brominating agent like N-bromosuccinimide (NBS).

  • Diversification: The 3-bromo substituent can then be used in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to install a variety of chemical moieties.

Synthesis_Workflow Start 2-amino-5-fluoropyridine Step1 N-amination (MSH) Start->Step1 Step2 Cyclization Step1->Step2 Step3 Bromination (NBS) Step2->Step3 Step4 Cross-coupling Reactions Step3->Step4 Product Diverse 3-substituted-6-fluoropyrazolo[1,5-a]pyridines Step4->Product

Synthetic workflow for this compound derivatives.
In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against a target kinase is typically evaluated using an in vitro biochemical assay.

  • Reagents: Recombinant kinase, peptide substrate, ATP, and test compounds.

  • Procedure: a. The kinase, substrate, and test compound are pre-incubated in an assay buffer. b. The reaction is initiated by the addition of ATP. c. After a defined incubation period, the reaction is stopped. d. The amount of phosphorylated substrate is quantified, often using a luminescence-based or fluorescence-based detection method.

  • Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Kinase Recombinant Kinase Preincubation Pre-incubation Kinase->Preincubation Substrate Peptide Substrate Substrate->Preincubation Compound Test Compound Compound->Preincubation Initiation Add ATP Preincubation->Initiation Incubation Incubation Initiation->Incubation Termination Stop Reaction Incubation->Termination Quantification Quantify Phosphorylation Termination->Quantification Analysis Calculate IC50 Quantification->Analysis

Workflow for an in vitro kinase inhibition assay.

Signaling Pathway Context

The pyrazolo[1,5-a]pyridine scaffold is often designed to target ATP-binding sites within protein kinases. By occupying this site, the inhibitor prevents the phosphorylation of downstream substrates, thereby interrupting the signaling cascade.

Signaling_Pathway Receptor Receptor Tyrosine Kinase Kinase Kinase 'X' Receptor->Kinase Activation Substrate Downstream Substrate Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate CellularResponse Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->CellularResponse Inhibitor This compound Derivative Inhibitor->Kinase Inhibition

Inhibition of a kinase signaling pathway.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition. The strategic placement of bromine and fluorine atoms provides a powerful combination of synthetic versatility and advantageous physicochemical properties. While direct comparative data for this specific scaffold is still emerging, the extensive research on related pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives strongly supports its potential.

Future research should focus on the synthesis and evaluation of compound libraries based on the this compound core to fully elucidate its structure-activity relationships against a diverse panel of kinases and other therapeutic targets. Head-to-head comparisons with existing clinical candidates and other privileged scaffolds will be crucial in validating its position as a truly advantageous building block in modern drug discovery.

References

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters. [Link]
  • Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Synthesis and Biological Evaluation of Pyrazolo[1,5- a ]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed. [Link]
  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Taibah University for Science. [Link]
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine, a halogenated heterocyclic compound. Our focus is to empower researchers with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Assessment and Chemical Profile

Understanding the intrinsic properties of this compound is the foundation of its safe management. As a brominated and fluorinated heterocyclic compound, it presents a unique set of hazards that must be respected.

While specific toxicological data for this exact molecule is not extensively published, the available Safety Data Sheet (SDS) and data on analogous structures provide critical insights.[1][2] The pyrazolo[1,5-a]pyridine core is a stable aromatic system.[3] However, the presence of halogen substituents (bromine and fluorine) significantly influences its reactivity and hazardous properties.

Key Hazards:

  • Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.[4] Halogenated organic compounds can exhibit toxicity, and it is prudent to handle this compound with care.

  • Irritation: Likely to cause skin and serious eye irritation.[3][5]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life. Unprofessional handling or disposal can lead to environmental contamination.

  • Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen halides (hydrogen bromide and hydrogen fluoride).[3][6]

Incompatible Materials:

Based on the general reactivity of similar heterocyclic compounds, this compound should be kept away from:

  • Strong Oxidizing Agents: These can cause vigorous, potentially explosive reactions.[3][7]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the potential hazards, a stringent PPE protocol is mandatory when handling this compound, especially during disposal procedures.

PPE ItemSpecificationRationale
Gloves Nitrile or other compatible chemical-resistant gloves.To prevent skin absorption, which is a potential route of exposure.[8]
Eye Protection Chemical safety goggles and a face shield.To protect against splashes and accidental eye contact, which can cause serious damage.[4]
Lab Coat A flame-resistant lab coat.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.Recommended if handling outside of a certified chemical fume hood or if there is a risk of aerosol generation.[3]

Spill Management: A Rapid and Controlled Response

Accidents happen. A well-rehearsed spill response plan is crucial for mitigating risks.

For a small spill:

  • Alert colleagues in the immediate area.

  • Ensure adequate ventilation and wear appropriate PPE.

  • Contain the spill using an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Carefully collect the absorbent material and the spilled compound into a designated, labeled hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

For a large spill:

  • Evacuate the immediate area and alert laboratory personnel.

  • Contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Prevent entry into the affected area.

Disposal Protocol: A Step-by-Step Guide

The guiding principle for the disposal of this compound is to treat it as a halogenated organic waste. This classification is critical for regulatory compliance and environmental safety.[9][10][11]

Step 1: Waste Segregation

Proper segregation is the cornerstone of a safe and efficient waste management program.

  • Do not mix with non-halogenated organic waste. This is crucial as different disposal pathways are required for these two streams. Mixing can complicate and increase the cost of disposal.[10]

  • Do not dispose of down the drain. This is strictly prohibited as it can lead to environmental contamination.[12]

Step 2: Waste Collection and Labeling
  • Primary Container: Collect waste this compound (both solid and any solutions) in a dedicated, chemically compatible, and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream. The approximate concentration or quantity should also be indicated.

Step 3: Neutralization of Residual Reactivity (If Necessary)

While this compound is generally stable, if it has been used in reactions with strong acids or bases, it is good practice to neutralize the waste stream to a pH between 6 and 9 before collection.[12] However, for the pure compound or solutions in neutral organic solvents, this step is not typically required.

Step 4: Final Disposal Pathway

The recommended and most environmentally sound disposal method for halogenated organic compounds is incineration in a licensed hazardous waste facility.[13][14]

  • High-Temperature Incineration: This process ensures the complete destruction of the compound at temperatures around 1200 K, preventing the formation of toxic byproducts like dioxins and furans.[14] The process also typically involves flue gas scrubbing to neutralize the resulting hydrogen bromide and hydrogen fluoride.[13][15]

  • Chemical Destruction: In some cases, specialized chemical destruction methods may be employed by waste disposal facilities.[16]

Workflow for Disposal Decision Making

G cluster_0 On-Site Waste Management cluster_1 Off-Site Disposal A Identify Waste as This compound B Segregate as Halogenated Organic Waste A->B C Collect in a Labeled, Compatible Container B->C D Store Safely in a Designated Area C->D E Arrange for Pickup by Licensed Waste Vendor D->E Transfer F High-Temperature Incineration with Flue Gas Scrubbing E->F G Compliant Destruction and Environmental Protection F->G

Caption: Decision workflow for the disposal of this compound.

Regulatory Compliance

Disposal of hazardous waste is regulated by federal and local authorities. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste.[17] It is imperative that your institution's disposal procedures are in full compliance with these regulations. Always consult with your EHS department to ensure adherence to all applicable laws.

By following these procedures, you contribute to a culture of safety and environmental stewardship within your research community. The responsible management of chemical waste is not just a regulatory requirement; it is a professional and ethical obligation.

References

  • Pyrazolo[1,5-a]pyridine - SAFETY DATA SHEET.
  • Other Disposal Guidance. U.S. Environmental Protection Agency.
  • 3-Bromo-6-chloro-5-fluoropyrazolo[1,5-A]pyridine. PubChem.
  • 3-Bromo-7-chloro-6-fluoro-pyrazolo[1,5-a]pyridine. PubChem.
  • Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency. (1983-12).
  • 3-bromo-5-chloro-6-fluoropyrazolo[1,5-a]pyridine. PubChemLite.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR.
  • Treatment and disposal of chemical wastes in daily laboratory work.
  • 3-Bromo-5-chloropyrazolo(1,5-a)pyrimidine. PubChem.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
  • Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency.
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. (2017-06-04).

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as an essential guide for researchers, scientists, and drug development professionals on the safe handling of 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine. As a specialized heterocyclic compound, its unique chemical properties necessitate a rigorous and well-understood approach to personal protection. This guide moves beyond a simple checklist, providing the rationale behind each recommendation to foster a culture of safety and scientific integrity in your laboratory.

Hazard Profile: Understanding the Need for Protection

While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, a robust safety protocol can be developed by analyzing its structure and the known hazards of analogous brominated and fluorinated heterocyclic compounds. The presence of bromine and fluorine atoms on the pyrazolopyridine core suggests potential for skin, eye, and respiratory irritation, as well as possible toxicity upon ingestion, inhalation, or dermal absorption.

A review of Safety Data Sheets (SDS) for structurally related compounds provides a solid foundation for our hazard assessment.

Hazard ClassificationAssociated Risks & RationaleSupporting Compounds
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or if inhaled. Halogenated organic compounds can interfere with biological processes.3-bromo-5-(difluoromethyl)-2-fluoropyridine[1], 3-Bromopyridine[2][3], 3-Bromo-5-fluoropyridine[4]
Skin Corrosion/Irritation Causes skin irritation. Halogens can be corrosive to tissues. Prolonged contact may lead to dermatitis.[3]3-Bromopyridine[2][3], 3-Bromo-5-fluoropyridine[4], 2-Amino-3-bromo-5-(trifluoromethyl)pyridine[5]
Serious Eye Damage/Irritation Causes serious eye irritation or damage. The chemical structure is likely to be irritating to sensitive mucosal tissues.3-Bromopyridine[2][3], 3-Bromo-5-fluoropyridine[4], 2-Amino-3-bromo-5-(trifluoromethyl)pyridine[5]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation. Inhalation of dust or vapors can irritate the respiratory tract.3-Bromopyridine[2][3], 3-bromo-5-(3-(trifluoromethyl)phenyl)pyridine-D3[6]

Given these potential hazards, a multi-layered PPE strategy is not just recommended; it is essential for mitigating risk.

Core PPE Requirements: A Head-to-Toe Protocol

The selection of PPE must be deliberate and matched to the scale and nature of the procedure being performed. The following recommendations constitute the minimum standard for handling this compound in any form.

Eye and Face Protection: The First Line of Defense
  • Mandatory Equipment: At a minimum, tightly fitting chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards must be worn.[7]

  • Expert Rationale: Standard safety glasses with side shields are insufficient. The potential for this compound to cause serious eye irritation or damage necessitates a complete seal around the eyes to protect from splashes, vapors, and fine dust particles.

  • Enhanced Protection: For procedures involving larger quantities (>5g), risk of splashing (e.g., during solvent addition or transfers), or heating, a full-face shield must be worn in conjunction with chemical splash goggles.[8] This provides an essential secondary barrier, protecting the entire face from direct contact.

Skin and Hand Protection: Preventing Dermal Exposure
  • Glove Selection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable initial choice for their balance of dexterity and chemical resistance.[8][9]

  • Expert Rationale: Given the classification of similar compounds as "toxic in contact with skin," preventing dermal absorption is critical.[1] Always inspect gloves for tears or pinholes before use. For tasks involving prolonged handling or immersion, consider double-gloving or selecting thicker, more robust gloves like neoprene. Consult the glove manufacturer's chemical resistance chart for specific breakthrough times if available.

  • Proper Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with the product. Wash and dry hands thoroughly after handling is complete.[1]

Body Protection: Shielding Against Contamination
  • Standard Protocol: A flame-retardant laboratory coat is required to protect against skin contact and to prevent contamination of personal clothing.[8][10] It should be fully buttoned.

  • For Increased Risk: When handling larger quantities or in situations with a higher risk of spills, a chemical-resistant apron worn over the lab coat provides an additional layer of impervious protection.[11]

Respiratory Protection: Safeguarding Against Inhalation
  • Primary Engineering Control: All handling of solid this compound that could generate dust, or any handling of its solutions, must be conducted within a certified chemical fume hood.[8][9] This is the most critical step in preventing respiratory exposure.

  • When a Respirator is Required: In the rare event that engineering controls are insufficient or unavailable (e.g., during a large spill cleanup), a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is necessary.[1][10] The specific type should be determined by a formal risk assessment conducted by your institution's Environmental Health and Safety (EHS) department.

Operational Plans: Integrating Safety into Your Workflow

Safe handling is an active process. The following step-by-step guides integrate PPE best practices into common laboratory procedures.

Weighing and Transferring Solid Compound
  • Preparation: Before starting, ensure the chemical fume hood is operational. Don all required PPE: lab coat, chemical splash goggles, and nitrile gloves.

  • Staging: Place a tared weigh boat on the analytical balance inside the fume hood. Have all necessary spatulas and containers within arm's reach to minimize movement.

  • Transfer: Carefully transfer the solid from its storage container to the weigh boat. Use gentle motions to avoid creating airborne dust.

  • Closure: Immediately and securely cap the primary storage container.

  • Completion: Transfer the weighed solid to its destination vessel (e.g., a round-bottom flask).

  • Decontamination: Wipe down the spatula and any affected surfaces within the fume hood with an appropriate solvent. Dispose of the weigh boat and any contaminated wipes in a designated hazardous waste container.

Spill Management Protocol
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess and Equip: If the spill is small and you are trained for cleanup, don enhanced PPE, including a respirator if dust is present or vapors are likely.

  • Contain: Cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials.

  • Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste.[9]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[9]

  • Report: Report the incident to your supervisor and EHS office as per your institution's protocol.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE based on the specific task.

PPE_Selection_Workflow cluster_0 Start: Task Assessment cluster_1 Primary Controls & Minimum PPE cluster_2 Risk Escalation cluster_3 Final PPE Configuration start Handling 3-Bromo-6-fluoropyrazolo [1,5-a]pyridine fume_hood Work in Chemical Fume Hood? start->fume_hood min_ppe Minimum PPE: - Lab Coat - Nitrile Gloves - Splash Goggles fume_hood->min_ppe Yes (Mandatory) risk_assessment Assess Scale & Splash Risk min_ppe->risk_assessment large_scale Large Scale (>5g) or High Splash Potential risk_assessment->large_scale High small_scale Small Scale (<5g) & Low Splash Risk risk_assessment->small_scale Low enhanced_ppe Enhanced PPE: - Add Face Shield - Consider Double Gloves - Chemical Apron large_scale->enhanced_ppe standard_ppe Proceed with Minimum PPE small_scale->standard_ppe

Caption: PPE selection workflow based on task-specific risks.

Waste Disposal: A Critical Final Step

Proper disposal is paramount to ensure the safety of all personnel and to protect the environment.

  • Waste Segregation: All waste contaminated with this compound, including gloves, wipes, and absorbent materials, must be collected in a dedicated, clearly labeled hazardous waste container for halogenated organic waste.[9]

  • Professional Disposal: Never dispose of this material down the drain or in regular trash.[2] All waste must be handled and disposed of by your institution's EHS office or a certified hazardous waste disposal company.[9]

By integrating these principles and protocols into your daily laboratory operations, you can confidently and safely work with this compound, ensuring the integrity of your research and the well-being of your team.

References

  • Enamine. (n.d.). Safety Data Sheet - 3-bromo-5-(difluoromethyl)-2-fluoropyridine.
  • ChemicalBook. (2023, July 19). This compound - Safety Data Sheet.
  • Echemi. (n.d.). 3-Bromo-2-methoxy-6-(trifluoromethyl)pyridine Safety Data Sheets.
  • Jubilant Ingrevia. (n.d.). 3-Bromopyridine Safety Data Sheet.
  • Thermo Fisher Scientific. (2021, December 18). Safety Data Sheet - 3-Bromopyridine.
  • J&K Scientific. (2011, August 29). Material Safety Data Sheet - Pyridine.
  • Echemi. (n.d.). 3-Bromo-5-fluoropyridine SDS, 407-20-5 Safety Data Sheets.
  • FUJIFILM Wako Chemicals. (n.d.). Safety Data Sheet.
  • BenchChem. (2023, December). Safety and handling of fluorinated organic compounds.
  • Capot Chemical. (2024, January 2). MSDS of 3-bromo-5-(3-(trifluoromethyl)phenyl)pyridine-D3.
  • BenchChem. (2023). Navigating the Safe Disposal of 3,4,5-Tribromo-2,6-dimethylpyridine: A Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole.
  • National Center for Biotechnology Information. (n.d.). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks.
  • ChemRxiv. (n.d.). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks.
  • Petrov, V. A. (Ed.). (n.d.).
  • Royal Society of Chemistry. (2023, July 30). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
  • Thermo Fisher Scientific. (2022, March 30). Safety Data Sheet - 2-Amino-3-bromo-5-(trifluoromethyl)pyridine.
  • BenchChem. (n.d.). Personal protective equipment for handling 1-Bromo-3-methylcyclohexane.
  • BenchChem. (2023, December). Personal protective equipment for handling 6,8-Dibromoquinolin-3-amine.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-6-fluoropyrazolo[1,5-a]pyridine
Reactant of Route 2
3-Bromo-6-fluoropyrazolo[1,5-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.